molecular formula C8H7NO B1300999 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 28566-14-5

6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one

Cat. No.: B1300999
CAS No.: 28566-14-5
M. Wt: 133.15 g/mol
InChI Key: LMEREVKJVWUGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5) is a high-value heterocyclic building block of significant interest in material science and pharmaceutical research. This compound, with its molecular formula of C8H7NO and a molecular weight of 133.15 g/mol, is characterized by its fused cyclopentane-pyridinone structure . It typically presents as a light yellow to off-white solid with a melting point of 64-66 °C . This compound serves as a versatile precursor in organic synthesis. Recent studies highlight its application in developing novel heterocyclic compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs). These derivatives have been synthesized and employed as highly effective corrosion inhibitors for carbon steel in aggressive acidic environments, demonstrating superior inhibition efficiency . Furthermore, its role as a key synthetic intermediate is well-established; for instance, it is a critical precursor in the synthesis of complex molecules like the antibiotic cefpirome . Modern, efficient synthetic routes have been developed, including manganese-catalyzed oxidation of 2,3-cyclopentenopyridine in water, underscoring its relevance in green chemistry methodologies . Key Properties & Specifications: • CAS Number: 28566-14-5 • Molecular Formula: C8H7NO • Molecular Weight: 133.15 g/mol • Appearance: Light yellow powder or solid • Melting Point: 64-66 °C • Purity: Available at 98% and higher Safety Information: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Refer to the safety data sheet (SDS) for proper handling guidelines. The compound may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Researchers can leverage this compound as a foundational scaffold for constructing complex molecular architectures, particularly in medicinal chemistry and the development of advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydrocyclopenta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEREVKJVWUGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363703
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28566-14-5
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-1-pyridin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS No. 28566-14-5), a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's properties, synthesis, characterization, and applications. We will delve into field-proven synthetic protocols, explaining the causality behind experimental choices, and present detailed analytical data. The guide emphasizes the compound's role as a key intermediate in the synthesis of pharmaceuticals, including Calcitonin Gene-Related Peptide (CGRP) antagonists for migraine treatment, and its emerging applications in areas such as corrosion inhibition.

Section 1: Compound Identification and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentanone ring. This unique structural motif imparts a high degree of rigidity and provides multiple sites for functionalization, making it a valuable scaffold in synthetic chemistry.[1]

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
CAS Number 28566-14-5[2][3][4][5][6]
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one[5][6]
Molecular Formula C₈H₇NO[2][5][6]
Molecular Weight 133.15 g/mol [2][6]
InChI Key LMEREVKJVWUGJI-UHFFFAOYSA-N[5][6]
Canonical SMILES C1CC(=O)C2=C1N=CC=C2[6]
Appearance White to off-white solid/crystalline powder[1][7]
Melting Point 64-66°C[5]
Purity Typically ≥95%[5]

Section 2: Synthesis Methodologies

The synthesis of this compound is critical for its application. Several routes have been developed, with a notable focus on efficiency and environmental sustainability.

Manganese-Catalyzed Green Oxidation

A highly efficient and environmentally benign method involves the direct oxidation of the benzylic C-H bond of the methylene group adjacent to the pyridine ring in 2,3-Cyclopentenopyridine. This approach, developed by Ren et al., utilizes a manganese catalyst in water, representing a significant advancement in green chemistry.[8]

Causality and Expertise: The choice of Manganese(II) triflate (Mn(OTf)₂) as a catalyst is strategic. Manganese is an earth-abundant and low-toxicity metal. The reaction leverages tert-Butyl hydroperoxide (t-BuOOH) as the oxidant, with water as the sole solvent, at ambient temperature. This system avoids the use of harsh or hazardous reagents and minimizes organic solvent waste, which is a primary goal in modern synthetic chemistry. The high chemoselectivity observed means the reaction specifically targets the desired CH₂ group without significant side reactions, leading to high yields.[8]

  • Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq.).

  • Catalyst and Oxidant Addition: Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq.) followed by t-BuOOH (65% in H₂O, 2.5 mmol, 5.0 eq.) and 2.5 mL of H₂O.

  • Reaction Conditions: Stir the resulting mixture vigorously at 25°C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the final product.[7]

Yield reported for this specific procedure is 88%.[7]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A 2,3-Cyclopentenopyridine (Substrate) D Stir at 25°C for 24h A->D B Mn(OTf)₂ (Catalyst) B->D C t-BuOOH in H₂O (Oxidant & Solvent) C->D E Ethyl Acetate Extraction D->E Reaction Mixture F Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Flash Column Chromatography G->H Crude Product I Pure 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one H->I

Caption: Workflow for the green synthesis of the title compound.

Vilsmeier Cyclization Approach

An alternative strategy involves a multi-step synthesis beginning with commercially available cyclopentanone and benzylamine. The key steps include nucleophilic addition, acetylization, a Vilsmeier cyclization reaction, and subsequent dechlorination. This route provides high-purity product (99.7% by HPLC) with a respectable overall yield of 43.15%.[9]

Trustworthiness and Self-Validation: While this method is more complex than the single-step oxidation, its trustworthiness lies in the well-established nature of each individual reaction (e.g., Vilsmeier-Haack reaction). The protocol is validated by the high purity of the final product, confirmed through rigorous analytical methods like HPLC, LC-MS, and ¹H NMR.[9]

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following data, derived from the literature, provides a reference for researchers to validate their synthesized material.[7]

Table 2: Reference Spectroscopic Data

TechniqueData Interpretation
¹H NMR (400 MHz, CDCl₃) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H). The signals in the aromatic region (7.2-8.8 ppm) are characteristic of the pyridine ring protons, while the aliphatic signals (2.7-3.3 ppm) correspond to the two methylene groups of the cyclopentanone ring.
¹³C NMR (101 MHz, CDCl₃) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73. The key signal at 204.88 ppm confirms the presence of the ketone carbonyl carbon.
HRMS (ESI) m/z calculated for C₈H₈NO [M+H]⁺: 134.0606; found: 134.0598. High-resolution mass spectrometry provides an exact mass, confirming the molecular formula.

Section 4: Applications in Research and Drug Development

The rigid, fused-ring structure of this compound makes it an attractive starting point for constructing more complex molecules with defined three-dimensional shapes, a critical feature for binding to biological targets.

Core Scaffold in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of bioactive molecules.[1][3] Its pyridine nitrogen can act as a hydrogen bond acceptor, while the ketone can be further functionalized, for example, through reduction to an alcohol or conversion to an amine via reductive amination.

  • CGRP Antagonists (Migraine Therapy): The broader cyclohepta[b]pyridine scaffold, a close structural relative, is the core of BMS-927711, an oral CGRP receptor antagonist that has been in clinical trials for the treatment of migraine.[10] The synthesis of such complex molecules relies on versatile building blocks like the title compound to construct the core heterocyclic system.

  • Antibiotics: The related compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, is a known key intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[9]

G cluster_nodes img img A Ketone Functionalization (e.g., Reduction, Reductive Amination) B Pyridine Ring (Hydrogen Bonding, Metal Coordination) C Alpha-Carbon Chemistry (e.g., Alkylation, Halogenation)

Caption: Key reactive sites for molecular derivatization.

Materials Science: Corrosion Inhibition

Derivatives of this compound have been synthesized and shown to be highly effective corrosion inhibitors for carbon steel in acidic environments.[11][12]

Mechanism of Action: The synthesized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives demonstrate superior inhibition efficiency (up to 97.7%).[11] The protective effect is attributed to the adsorption of these molecules onto the steel surface. The presence of multiple aromatic rings and heteroatoms (nitrogen, oxygen) facilitates this adsorption through both physical (electrostatic) and chemical (orbital interactions) mechanisms, forming a protective film that insulates the metal from the corrosive medium.[11][13]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for ensuring safety.

Table 3: GHS Hazard and Precautionary Information

CategoryStatementSource
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][6]
Precautionary Phrases P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[14]

Section 6: Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its rigid framework and versatile functional handles have already established its value in the synthesis of complex pharmaceutical agents. The development of green synthetic methodologies further enhances its appeal for both academic and industrial applications. Future research will likely focus on expanding the library of derivatives to explore new biological activities and advanced material properties, solidifying its role as a cornerstone heterocyclic building block.

Section 7: References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Supporting Information. Royal Society of Chemistry.

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512521, 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. Retrieved from [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. Retrieved from [Link]

  • Not specified. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications.

  • El-Shamy, O. A., Abu-zaid, A. A., El-Faham, A., & El-Mahdy, G. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25687–25703. Retrieved from [Link]

  • El-Shamy, O. A., Abu-zaid, A. A., El-Faham, A., & El-Mahdy, G. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25687–25703. Retrieved from [Link]

  • El-Shamy, O. A., Abu-zaid, A. A., El-Faham, A., & El-Mahdy, G. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25687–25703. Retrieved from [Link]

  • Luo, G., Chen, L., Conway, C. M., Denton, R., Keavy, D., Signor, L., ... & Macor, J. E. (2012). Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine. Journal of medicinal chemistry, 55(23), 10644–10651. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile heterocyclic ketone as a building block in medicinal chemistry and organic synthesis.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, a fused bicyclic heteroaromatic compound, has garnered significant interest in the field of drug discovery and development. Its rigid structure, incorporating both a pyridine ring and a cyclopentanone moiety, provides a unique three-dimensional framework for the design of novel therapeutic agents. The pyridine ring, a common motif in many FDA-approved drugs, offers opportunities for hydrogen bonding and other key interactions with biological targets, while the ketone functionality serves as a handle for further chemical modifications.[1]

This compound is a key intermediate in the synthesis of various bioactive molecules, including potential kinase inhibitors and central nervous system (CNS) agents.[2] For instance, the broader class of cyclopenta[b]pyridines are recognized as important intermediates for pharmaceuticals like cefpirome, which is used to treat severe infections.[3] Understanding the fundamental physicochemical properties of this compound is therefore crucial for its effective application in the synthesis of new chemical entities with therapeutic potential.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Structural and General Properties
PropertyValueSource(s)
Chemical Formula C₈H₇NO[4]
Molecular Weight 133.15 g/mol [4]
CAS Number 28566-14-5[4]
Appearance White to off-white or yellow solid/crystals[5]
Melting Point 62-66 °C[6]
Solubility Profile

Qualitative solubility analysis indicates that this compound is soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, with slight solubility in water.

Experimental Protocol: Quantitative Solubility Determination

This protocol describes the equilibrium solubility measurement of this compound in various solvents using the shake-flask method, a gold standard for solubility assessment.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, DMSO, dichloromethane) of analytical grade

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of the compound with known concentrations in the respective solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the saturated solution samples into the HPLC and determine their concentrations from the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

  • The shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility.

  • A thermostatically controlled environment is essential as solubility is temperature-dependent.

  • Centrifugation ensures that only the dissolved compound is analyzed, preventing artificially high results from suspended solids.

  • HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the compound in solution.

Acidity (pKa)

The pKa of the pyridinium ion of this compound is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol is based on the principle that the UV-Vis absorption spectrum of the compound will change as its ionization state changes with pH.

Objective: To determine the pKa value by monitoring the change in absorbance at a specific wavelength as a function of pH.

Materials:

  • This compound

  • A series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water, depending on solubility).

  • Preparation of Sample Solutions:

    • In a series of volumetric flasks, add a small, constant volume of the stock solution.

    • Dilute each flask to the final volume with a different buffer solution, creating a set of samples with varying pH but constant total compound concentration.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum for each sample solution over a suitable wavelength range.

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting titration curve should be sigmoidal. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

Causality Behind Experimental Choices:

  • UV-Vis spectrophotometry is a non-destructive and sensitive technique that can detect changes in the electronic structure of a molecule upon protonation or deprotonation.

  • The use of buffers is crucial to maintain a constant pH for each measurement.

  • Plotting absorbance versus pH allows for a clear visualization of the titration and accurate determination of the pKa.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide definitive structural information and are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H).[7]

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies for derivatives of this compound include:

  • C-H aromatic stretching: ~3060 cm⁻¹

  • C-H aliphatic stretching: ~2980 cm⁻¹

  • C=O (ketone) stretching: ~1700 cm⁻¹ (This is a characteristic and strong absorption)

  • C=N and C=C (aromatic) stretching: ~1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS) (ESI) for C₈H₈NO [M+H]⁺: Calculated: 134.0606, Found: 134.0598.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.

Crystal Data for this compound: [8]

  • Crystal System: Orthorhombic

  • Space Group: P b c a

  • Unit Cell Dimensions:

    • a = 7.5044 Å

    • b = 11.9291 Å

    • c = 14.8473 Å

    • α = 90°

    • β = 90°

    • γ = 90°

Synthesis and Reactivity

The synthesis of this compound and its derivatives is an active area of research, with various methods being developed to improve efficiency and yield.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

A highly efficient and environmentally friendly method for the synthesis of this compound involves the manganese-catalyzed oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine.[5]

Experimental Protocol: Manganese-Catalyzed Synthesis

This protocol is adapted from Ren et al. (2015).[5]

Objective: To synthesize this compound from 2,3-cyclopentenopyridine.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

    • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at 25 °C for 24 hours.

  • Workup and Purification:

    • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to yield the pure product.

Causality Behind Experimental Choices:

  • Manganese(II) triflate is an effective and earth-abundant catalyst for this oxidation. The triflate counterion provides good solubility and catalytic activity.[9][10]

  • tert-Butyl hydroperoxide serves as the terminal oxidant in this reaction.

  • Water is used as a green and readily available solvent, making the process more environmentally benign.

  • Column chromatography is a standard and effective method for purifying organic compounds.

Reactivity

The presence of the ketone and the pyridine ring makes this compound a versatile intermediate for further chemical transformations.

  • The ketone can undergo a variety of reactions, such as reduction to the corresponding alcohol, nucleophilic addition, and condensation reactions.

  • The pyridine nitrogen is basic and can be protonated or alkylated.

  • The aromatic ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its rigid structure allows for the precise positioning of functional groups to interact with specific binding sites on biological targets. The pyridine moiety can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. The cyclopentanone ring provides a scaffold for introducing substituents that can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This makes the compound and its derivatives attractive candidates for screening in various disease areas, including oncology, infectious diseases, and neurology.[1][11]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 2,3-Cyclopentenopyridine Reaction Stir at 25°C for 24h Reactant1->Reaction Reactant2 t-BuOOH (Oxidant) Reactant2->Reaction Catalyst Mn(OTf)₂ Catalyst->Reaction Solvent H₂O Solvent->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one Purification->Product

Caption: Workflow for the manganese-catalyzed synthesis.

Spectroscopic_Characterization Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS XRay X-ray Crystallography Compound->XRay H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR Functional_Groups Functional Groups (e.g., C=O, C=N) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure_3D 3D Molecular Structure XRay->Structure_3D

Caption: Analytical techniques for characterization.

Conclusion

This compound is a valuable heterocyclic building block with a rich chemical profile. This guide has provided a detailed overview of its key physicochemical properties, including its structure, solubility, and acidity, along with established protocols for their determination. The spectroscopic and crystallographic data presented serve as a benchmark for its characterization. Furthermore, an efficient and environmentally conscious synthetic route has been detailed, highlighting the practicality of its preparation. The insights into its reactivity and applications in medicinal chemistry underscore its potential for the development of novel therapeutic agents. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling them to fully leverage the potential of this versatile compound in their synthetic and drug discovery endeavors.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369–2372. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2372. [Link]

  • Khalaf, M. M., Shalabi, K., Abdelhamid, A. A., Abd El-Lateef, H. M., & Ahmed, H. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24353–24368. [Link]

  • MySkinRecipes. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Manganese-mediated coupling reactions. Retrieved from [Link]

  • Gandeepan, P., & Cheng, C. H. (2014). Manganese-catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 5(11), 4349–4355. [Link]

  • MDPI. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 26(1), 123. [Link]

  • ResearchGate. (2020). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551. [Link]

  • Costas, M. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. Journal of the American Chemical Society, 144(16), 7119-7132. [Link]

  • Spring, D. R. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Angewandte Chemie International Edition, 55(36), 10792-10796. [Link]

  • Nam, D. N. H., & Parang, K. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999. [Link]

  • Asolkar, T., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6233. [Link]

Sources

An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, spectroscopic characterization, and explore the burgeoning interest in its derivatives as therapeutic agents, particularly for central nervous system (CNS) disorders.

Introduction: The Scientific Merit of a Fused Pyridinone Scaffold

This compound is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentanone ring.[1][2] Its rigid, fused ring system provides a unique three-dimensional architecture that is of considerable interest to medicinal chemists. The incorporation of a pyridine moiety, a common pharmacophore, and a reactive ketone group makes this molecule a versatile building block for the synthesis of a diverse range of derivatives.[3]

The core structure is a key intermediate in the synthesis of various biologically active molecules.[4] Notably, derivatives of the broader cyclopenta[b]pyridine scaffold have shown promise as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are under investigation for the treatment of stress-related disorders.[5][6][7] Furthermore, the amine derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine, is a crucial intermediate in the development of CNS agents.[4]

Molecular Snapshot:

PropertyValueSource
Molecular Formula C₈H₇NO[1][2]
Molecular Weight 133.15 g/mol [1][8]
CAS Number 28566-14-5[2]
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one[1]

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, available starting materials, and tolerance for specific reagents.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

A highly efficient and environmentally conscious method involves the direct oxidation of the CH₂ group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine. This approach, developed by Ren et al. (2015), utilizes manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature.[1] This method boasts high yields and excellent chemoselectivity.[1]

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_product Product 2,3-Cyclopentenopyridine 2,3-Cyclopentenopyridine Reaction Oxidation 2,3-Cyclopentenopyridine->Reaction t-BuOOH t-BuOOH t-BuOOH->Reaction Oxidant Mn(OTf)2 Mn(OTf)2 Mn(OTf)2->Reaction Catalyst H2O H2O H2O->Reaction Solvent 25 °C Product This compound Reaction->Product High Yield

Caption: Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Experimental Protocol (Adapted from Ren et al., 2015): [1]

  • To a solution of 2,3-cyclopentenopyridine in water, add Mn(OTf)₂.

  • Slowly add t-BuOOH (65% in H₂O) to the mixture.

  • Stir the reaction at 25 °C and monitor for completion by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Synthetic Approaches

While the manganese-catalyzed oxidation is a robust method, other synthetic strategies have been reported for the cyclopenta[b]pyridine core. These include:

  • Vilsmeier Cyclization: A multi-step route starting from cyclopentanone and benzylamine, involving a Vilsmeier cyclization reaction to construct the pyridine ring.[9]

  • Multicomponent Condensation: The condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent can lead to highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[10]

The choice of synthetic route allows for the introduction of various substituents on the core scaffold, enabling the generation of diverse chemical libraries for drug discovery programs.

Spectroscopic and Physicochemical Characterization

Rigorous characterization is paramount to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a detailed picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopentanone ring. Based on published data, the following chemical shifts (δ) in ppm are characteristic: a multiplet around 8.8 ppm for the proton at position 2, a doublet around 8.0 ppm for the proton at position 4, a multiplet around 7.3 ppm for the proton at position 3, and two multiplets for the methylene groups of the cyclopentanone ring between 2.7 and 3.3 ppm.[11]

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at a downfield chemical shift, typically around 205 ppm.[11] The aromatic carbons of the pyridine ring will appear in the range of 122-175 ppm, while the aliphatic carbons of the cyclopentanone ring will be observed at higher field, typically between 28 and 36 ppm.[11]

Experimental Protocol for NMR Analysis:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is typically observed in the range of 1680-1750 cm⁻¹.[12] Other characteristic bands include those for the C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹) and the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).[12]

Experimental Protocol for Solid-State IR Analysis:

  • Prepare a thin film of the solid sample on an IR-transparent salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate.[13]

  • Alternatively, prepare a KBr pellet by grinding the sample with dry KBr powder and pressing the mixture into a translucent disk.[14]

  • Acquire the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 133. The fragmentation of cyclic ketones can be complex, but a common pathway involves α-cleavage of the bond adjacent to the carbonyl group.[15][16]

Experimental Protocol for MS Analysis:

  • Dissolve the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., electrospray ionization (ESI) for high-resolution mass data or electron ionization (EI) for fragmentation patterns).

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Applications in Drug Discovery and Development

The 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold is emerging as a privileged structure in medicinal chemistry, with its derivatives showing potential in several therapeutic areas.

Central Nervous System (CNS) Agents

The structural features of cyclopenta[b]pyridine derivatives make them attractive candidates for targeting CNS disorders. The amine derivative, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, serves as a key intermediate in the synthesis of compounds with potential applications in treating neurological disorders.[4] The rigid framework of the scaffold can provide a basis for designing ligands with high affinity and selectivity for specific CNS receptors.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

The CRF1 receptor plays a crucial role in the body's response to stress, and its dysregulation has been implicated in anxiety and depression.[5][7] Several non-peptide CRF1 receptor antagonists incorporating fused heterocyclic systems have been developed. While direct studies on this compound as a CRF1 antagonist are limited, the broader class of cyclopenta[b]pyridine derivatives is being explored for this purpose. The development of such antagonists represents a promising therapeutic strategy for stress-related psychiatric disorders.[5]

Signaling Pathway and Therapeutic Intervention:

G cluster_stress Stress Response cluster_intervention Therapeutic Intervention Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF releases Pituitary Pituitary CRF->Pituitary acts on ACTH ACTH Pituitary->ACTH releases CRF1 Receptor CRF1 Receptor Pituitary->CRF1 Receptor Adrenal Gland Adrenal Gland ACTH->Adrenal Gland acts on Cortisol Cortisol Adrenal Gland->Cortisol releases Physiological Response Physiological Response Cortisol->Physiological Response Antagonist This compound Derivative Antagonist->CRF1 Receptor blocks

Caption: Inhibition of the HPA axis by a CRF1 receptor antagonist.

Conclusion and Future Directions

This compound is a molecule of significant synthetic and medicinal interest. Efficient synthetic routes, particularly the manganese-catalyzed oxidation, provide ready access to this valuable building block. Its well-defined spectroscopic signature allows for unambiguous characterization. The therapeutic potential of its derivatives, especially in the realm of CNS disorders and as CRF1 receptor antagonists, warrants further investigation. Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to fully explore their structure-activity relationships and identify lead compounds for further development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
  • Whitman College. (n.d.). GCMS Section 6.11.2: Fragmentation of Cyclic Ketones.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Springer. (n.d.). Mass Spectrometry Protocols and Methods.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry.
  • Metabolomics- A realm of small molecules. (2013). Mass Spectrometry analysis of Small molecules.
  • Wikipedia. (n.d.). Infrared spectroscopy.
  • ASTM International. (2021).
  • How To Prepare Samples For Ir Spectroscopy?
  • Abd El-Lateef, H. M., Shalabi, K., & Abdelhamid, A. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24199–24216.
  • Bioorganic & Medicinal Chemistry Letters. (2007). An orally active corticotropin releasing factor 1 receptor antagonist from 8-aryl-1,3a,7,8-tetraaza-cyclopenta[a]indenes. PubMed.
  • ASTM International. (n.d.).
  • ACS Publications. (n.d.). Mass Spectra of Ketones | Analytical Chemistry.
  • Chemistry of Heterocyclic Compounds. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Mass Spectrometry: Fragment
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone.
  • Infrared Absorption Spectra of Qu
  • MySkinRecipes. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine.
  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • JoVE. (2024).
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • PubMed. (n.d.). Selective antagonism of CRF1 receptor by a substituted pyrimidine.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one.
  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • PubMed. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N)
  • ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules.
  • ResearchGate. (2025). α-PYRIDONE COMPLEXES AND THEIR INFRARED SPECTRA.
  • PMC. (n.d.). Progress in corticotropin-releasing factor-1 antagonist development.
  • PMC - NIH. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH).
  • PubMed. (n.d.). The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress.
  • Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • MDPI. (2022).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 28566-14-5.
  • ChemicalBook. (n.d.). 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9).
  • PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol.
  • ResearchGate. (n.d.).
  • Cyclopenta[b]pyridine Deriv
  • Conier Chem&Pharma Limited. (n.d.). Buy 6,7-dihydro-5h-cyclopenta(b)pyridin-5-one.
  • ChemBK. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid.

Sources

A Technical Guide to the Spectral Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectral data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a key heterocyclic ketone with significant interest in medicinal chemistry and materials science. This document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and empowering researchers in their own analytical endeavors.

Introduction: The Structural Significance of this compound

This compound is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a cyclopentanone ring. This structural motif is a key building block in the synthesis of various biologically active molecules. Accurate and unambiguous structural elucidation is the cornerstone of any research and development involving this compound. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for confirming the identity, purity, and detailed structural features of this molecule. This guide will delve into the theoretical and practical aspects of each of these techniques as applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The data presented here is based on a 400 MHz spectrum recorded in CDCl₃[1].

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-28.82-8.77m-1H
H-48.00d7.71H
H-37.34-7.28m-1H
H-63.27dd8.0, 4.02H
H-72.81-2.74m-2H

Interpretation:

  • Aromatic Protons (H-2, H-3, H-4): The downfield region of the spectrum (7.28-8.82 ppm) is characteristic of protons attached to the pyridine ring. The significant deshielding is due to the anisotropic effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom[2]. The proton at the 2-position (H-2) is the most deshielded due to its proximity to the electronegative nitrogen atom. The doublet multiplicity of H-4 arises from its coupling to H-3. The multiplet nature of H-2 and H-3 suggests more complex coupling interactions.

  • Aliphatic Protons (H-6, H-7): The signals for the methylene protons of the cyclopentanone ring appear in the upfield region. The protons at C-6 are adjacent to the electron-withdrawing carbonyl group and the aromatic pyridine ring, resulting in a downfield shift compared to typical aliphatic protons. Their doublet of doublets multiplicity indicates coupling to the protons at C-7. The protons at C-7 are further from the deshielding groups and thus resonate at a higher field.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments. The data presented here is based on a 101 MHz spectrum recorded in CDCl₃[1].

Carbon Assignment Chemical Shift (δ, ppm)
C-5 (C=O)204.88
C-4a174.36
C-2155.72
C-4131.91
C-7a130.33
C-3122.47
C-635.78
C-728.73

Interpretation:

  • Carbonyl Carbon (C-5): The most downfield signal at 204.88 ppm is characteristic of a ketone carbonyl carbon[1].

  • Aromatic Carbons (C-2, C-3, C-4, C-4a, C-7a): The signals between 122.47 and 174.36 ppm correspond to the carbon atoms of the pyridine ring. The quaternary carbons (C-4a and C-7a) are typically identified by their lower intensity in a standard ¹³C NMR spectrum. The chemical shifts are influenced by the nitrogen atom and the fused ring system.

  • Aliphatic Carbons (C-6, C-7): The upfield signals at 35.78 and 28.73 ppm are assigned to the sp³ hybridized carbons of the cyclopentanone ring. C-6, being α to the carbonyl group, is more deshielded than C-7.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse experiment with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0 to 220 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

NMR_Assignment cluster_mol This compound cluster_h_nmr ¹H NMR Assignments cluster_c_nmr ¹³C NMR Assignments mol H2 H-2: 8.82-8.77 ppm H4 H-4: 8.00 ppm H3 H-3: 7.34-7.28 ppm H6 H-6: 3.27 ppm H7 H-7: 2.81-2.74 ppm C5 C-5: 204.88 ppm C4a C-4a: 174.36 ppm C2 C-2: 155.72 ppm C4 C-4: 131.91 ppm C7a C-7a: 130.33 ppm C3 C-3: 122.47 ppm C6 C-6: 35.78 ppm C7 C-7: 28.73 ppm

Caption: NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data and Interpretation
Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H stretching (aromatic)3100-3000Medium to Weak
C-H stretching (aliphatic)3000-2850Medium
C=O stretching (ketone)~1750Strong
C=C and C=N stretching (aromatic)1600-1450Medium to Strong
C-H bending (aliphatic)1465-1380Medium
C-H bending (aromatic)900-675Strong

Interpretation:

  • C=O Stretch: The most characteristic absorption will be the strong band for the carbonyl (C=O) stretch of the five-membered cyclic ketone. Ring strain in cyclopentanones typically shifts this absorption to a higher frequency compared to acyclic or six-membered cyclic ketones, hence the prediction of ~1750 cm⁻¹[3][4].

  • Aromatic C-H and C=C/C=N Stretches: The presence of the pyridine ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C and C=N stretching absorptions in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretches: The methylene groups in the cyclopentanone ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-H bending and C-C stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Ion Calculated m/z Found m/z
[M+H]⁺134.0606134.0598

Interpretation:

The experimentally determined mass of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated mass for the formula C₈H₈NO⁺, confirming the elemental composition of this compound[1].

Predicted Fragmentation Pathways (Electron Ionization - EI)

Under Electron Ionization (EI) conditions, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The fragmentation of pyridine derivatives is often complex and can involve rearrangements[5][6][7].

MS_Fragmentation M [C₈H₇NO]⁺˙ m/z = 133 M_minus_CO [C₇H₇N]⁺˙ m/z = 105 M->M_minus_CO - CO M_minus_HCN [C₇H₆O]⁺˙ m/z = 106 M->M_minus_HCN - HCN Pyridine_fragment Pyridine-like fragments m/z = 78, 79 M->Pyridine_fragment C5H4_fragment [C₅H₄]⁺˙ m/z = 64 M_minus_HCN->C5H4_fragment - C₂H₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Predicted Fragmentation:

  • Loss of Carbon Monoxide: A common fragmentation pathway for cyclic ketones is the loss of a neutral CO molecule, which would result in a fragment ion at m/z 105.

  • Loss of Hydrogen Cyanide: Pyridine rings can fragment through the loss of HCN, leading to a fragment at m/z 106[5].

  • Formation of Pyridine-like Fragments: Cleavage of the cyclopentanone ring could lead to the formation of ions corresponding to the pyridine moiety, such as at m/z 78 or 79.

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex mass spectrum that is characteristic of the molecule's structure.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Processing: The instrument software will process the raw data to generate a mass spectrum. The accurate mass of the [M+H]⁺ ion can be used to calculate the elemental composition using a formula calculator.

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This guide has provided both the spectral data and the underlying scientific rationale, equipping researchers with the knowledge to confidently identify and characterize this important heterocyclic compound.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Bari, S., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Brown, E. V., & Shambhu, M. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(14), 2002-2005. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a unique three-dimensional architecture for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this core and its analogues. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and explore the burgeoning pharmacological relevance of this compound class.

Introduction: The Significance of the Cyclopenta[b]pyridin-5-one Core

Fused pyridine ring systems are ubiquitous in a vast array of pharmaceuticals and biologically active natural products. The pyridinone moiety, in particular, is a versatile pharmacophore known to engage in various biological interactions. The fusion of a cyclopentanone ring to the pyridine core, as seen in this compound, imparts conformational rigidity and specific steric and electronic properties. This has made the scaffold an attractive target for the development of novel inhibitors for a range of biological targets, including enzymes and receptors. Recent studies have highlighted the potential of cyclopenta[b]pyridine derivatives as antiviral, insecticidal, and fungicidal agents, underscoring the importance of efficient and versatile synthetic routes to access a diverse range of analogues for structure-activity relationship (SAR) studies.[1]

Key Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into three main approaches, each with its own advantages and substrate scope. This guide will explore the following key synthetic transformations:

  • Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridines

  • Multicomponent Reactions

  • Vilsmeier-Haack Cyclization

Below is a high-level overview of these synthetic pathways.

Synthesis_Overview cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Core Structure 2,3-Cyclopentenopyridines 2,3-Cyclopentenopyridines Mn_Ox Manganese-Catalyzed Oxidation 2,3-Cyclopentenopyridines->Mn_Ox Aldehydes, Malononitrile, etc. Aldehydes, Malononitrile, etc. MCR Multicomponent Reactions Aldehydes, Malononitrile, etc.->MCR Cyclopentanone & Benzylamine Cyclopentanone & Benzylamine Vilsmeier Vilsmeier-Haack Cyclization Cyclopentanone & Benzylamine->Vilsmeier Product This compound Analogues Mn_Ox->Product MCR->Product Vilsmeier->Product Mn_Oxidation_Mechanism Start 2,3-Cyclopentenopyridine Radical Benzylic Radical Start->Radical Hydrogen Atom Abstraction MnII Mn(II) Catalyst Active_Mn Active Mn(III/IV) Species MnII->Active_Mn Oxidation Oxidant t-BuOOH Oxidant->Active_Mn Active_Mn->Radical Carbocation Carbocation Intermediate Radical->Carbocation Oxidation Hydration Hydrated Intermediate Carbocation->Hydration Nucleophilic Attack (H2O) Product This compound Hydration->Product Tautomerization

Caption: Proposed mechanism for the manganese-catalyzed oxidation.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the work of Ren et al. (2015). [2] Materials:

  • 2,3-Cyclopentenopyridine (1.0 mmol)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.05 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O) (5.0 mmol)

  • Water (5 mL)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)₂ (0.05 mmol), and water (5 mL).

  • Stir the mixture at room temperature and add t-BuOOH (5.0 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired this compound.

EntrySubstrateYield (%)
12,3-Cyclopentenopyridine85
26-Methyl-2,3-cyclopentenopyridine82
36-Chloro-2,3-cyclopentenopyridine78

Table 1: Representative yields for the manganese-catalyzed oxidation.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCR strategies have been developed for the construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine core.

Mechanistic Considerations in a Representative MCR

A notable example involves the condensation of an aldehyde, malononitrile, a thiol, and an enamine derived from cyclopentanone. The reaction likely proceeds through a series of sequential and concurrent reactions. Initially, a Knoevenagel condensation between the aldehyde and malononitrile forms a dicyanoalkene. Concurrently, the enamine undergoes a Michael addition to this activated alkene. The thiol then adds to one of the nitrile groups, leading to a thioimidate intermediate. Intramolecular cyclization, followed by tautomerization and elimination of the amine from the enamine starting material, and subsequent oxidation, likely facilitated by air, leads to the formation of the fused pyridine ring. The specific pathway can be influenced by the choice of catalyst and reaction conditions.

MCR_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Enamine Cyclopentanone Enamine Michael Michael Addition Enamine->Michael Thiol Thiol Thioimidate Thioimidate Formation Thiol->Thioimidate Knoevenagel->Michael Michael->Thioimidate Cyclization Intramolecular Cyclization Thioimidate->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Substituted Cyclopenta[b]pyridine Aromatization->Product

Caption: A generalized workflow for a multicomponent synthesis.

Experimental Protocol: Multicomponent Synthesis of a 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivative

The following is a representative protocol for a multicomponent synthesis of a substituted cyclopenta[b]pyridine derivative.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Cyclopentanone (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • Thioglycolic acid (1.0 mmol)

  • Ethanol (10 mL)

  • Triethylamine (0.1 mmol)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), cyclopentanone (1.0 mmol), and pyrrolidine (1.2 mmol) in ethanol (10 mL).

  • Reflux the mixture for 1 hour to form the enamine in situ.

  • To the cooled reaction mixture, add thioglycolic acid (1.0 mmol) and triethylamine (0.1 mmol).

  • Reflux the reaction mixture for an additional 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. A variation of this reaction can be employed to construct the 6,7-dihydro-5H-cyclopenta[b]pyridine ring system from acyclic or monocyclic precursors.

Mechanistic Overview

In this context, the synthesis typically begins with the formation of an enamine from cyclopentanone and a primary amine, such as benzylamine. This enamine is then acetylated to form an enamide. The crucial step is the Vilsmeier-Haack cyclization, where the enamide is treated with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide). The Vilsmeier reagent acts as an electrophile, attacking the electron-rich enamide. This is followed by an intramolecular cyclization and subsequent elimination and hydrolysis steps to yield the fused pyridine ring. A final dechlorination step may be necessary if a chlorinated intermediate is formed.

Vilsmeier_Workflow Cyclopentanone Cyclopentanone Enamine Enamine Formation Cyclopentanone->Enamine Amine Primary Amine Amine->Enamine Acetylation Acetylation Enamine->Acetylation Enamide Enamide Acetylation->Enamide Cyclization Vilsmeier-Haack Cyclization Enamide->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dechlorination Dechlorination/ Aromatization Intermediate->Dechlorination Product 6,7-Dihydro-5H-cyclopenta[b]pyridine Dechlorination->Product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol describes a key intermediate in the synthesis of the parent ring system.

Materials:

  • N-benzyl-N-cyclopentenylacetamide (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Dimethylformamide (DMF) (3.0 mmol)

  • Toluene (10 mL)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve N-benzyl-N-cyclopentenylacetamide (1.0 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 mmol) to DMF (3.0 mmol) at 0-5 °C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of the enamide over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 12-16 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Pharmacological Significance and Future Directions

The this compound scaffold has emerged as a promising platform for the development of new therapeutic agents. The rigid framework allows for the precise positioning of substituents to optimize interactions with biological targets.

Biological Activities

Recent studies on analogues of this scaffold have revealed a range of biological activities:

  • Antiviral Activity: Certain 5-aryl-cyclopenta[c]pyridine derivatives, which are structurally related to the title compounds, have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). [1]* Insecticidal and Fungicidal Properties: The same study also reported that some of these analogues exhibit potent insecticidal activity against Plutella xylostella and broad-spectrum fungicidal activity against various plant pathogens. [1]* Anticancer Potential: The broader class of pyridinone-containing compounds has been extensively investigated for anticancer properties, targeting various kinases and other cellular pathways. [3]While specific data for the this compound core is still emerging, its structural features suggest it as a viable scaffold for the design of kinase inhibitors.

  • Farnesyl-Protein Transferase (FPT) Inhibition: Structure-activity relationship studies on tricyclic pyridine derivatives, including those with a fused seven-membered ring, have identified potent FPT inhibitors with in vivo antitumor activity. [4]This suggests that the related five-membered ring system could also be a promising scaffold for targeting this enzyme.

Structure-Activity Relationships (SAR) and Future Perspectives

Preliminary SAR studies on related fused pyridine systems indicate that the nature and position of substituents on the heterocyclic and carbocyclic rings significantly influence biological activity. For instance, in a series of tricyclic FPT inhibitors, halogen and small alkyl substituents at the 3-position of the pyridine ring were found to be optimal for potency, while bulky groups were detrimental. [4] The synthetic methodologies outlined in this guide provide the tools for a systematic exploration of the chemical space around the this compound core. Future research in this area will likely focus on:

  • The development of enantioselective synthetic routes to access chiral analogues.

  • The expansion of the library of substituted analogues to conduct comprehensive SAR studies for various biological targets.

  • The investigation of the mechanism of action of biologically active derivatives to identify novel cellular pathways and therapeutic targets.

The versatility of the synthetic routes and the demonstrated biological potential of the this compound scaffold make it a highly attractive area for continued research and development in the fields of organic synthesis and medicinal chemistry.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • El-Sayed, M. A. A., El-Essawy, F. A., Abd El-Sattar, N. E., & Ali, O. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24453-24469. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • Njoroge, F. G., Taveras, A. G., Kelly, J., Remiszewski, S., Mallams, A. K., Afonso, A., ... & Vibulbhan, B. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzoc[3][5]yclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of medicinal chemistry, 40(26), 4290-4301. [Link]

  • Guo, K., Thompson, M. J., & Chen, B. (2021). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 86(17), 11847-11856. [Link]

  • Li, W., Liu, Y., & Li, L. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864931. [Link]

  • Tasneem, S., & Khan, Z. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26569-26597. [Link]

  • Wikipedia contributors. (2023, December 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Manganese-mediated coupling reactions. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Clark, J. R., Feng, K., Sookezian, A., & Chen, X. (2018). Manganese-catalysed benzylic C (sp 3)− H amination for late-stage functionalization. Nature chemistry, 10(6), 630-636. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Li, Q., & Li, Z. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Chen, J., & Sun, J. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 61(11), e202116039. [Link]

  • Amer, M. M. K., & Abdel-Wahab, B. F. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Molecules, 26(11), 3225. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Electronic Supplementary Information for: Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Szczepanik, W., & Sobkowiak, A. (2017). Manganese(II) complexes with Bn-tpen as powerful catalysts of cyclohexene oxidation. Chemical Papers, 71(11), 2217-2225. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+ 3] cycloaddition. Current Organic Synthesis, 10(5), 723-733. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

Sources

Biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

Executive Summary

The this compound core is a fused heterocyclic scaffold that merges the biologically significant pyridine ring with a cyclopentanone moiety. Pyridine derivatives are ubiquitous in pharmaceuticals, known for a vast array of biological activities including anticancer, antimicrobial, and antiviral effects.[1][2] While direct pharmacological data on this compound derivatives is emerging, the scaffold serves as a crucial intermediate in the synthesis of neurologically active agents.[3] Furthermore, extensive research on structurally related compounds, such as other fused cyclopenta-pyridine isomers and benzo-fused analogues, reveals significant potential in oncology, infectious diseases, and central nervous system (CNS) disorders.[4][5][6] This guide synthesizes the current understanding of this scaffold, covering its synthesis, documented activities of related structures, and robust methodologies for evaluating its therapeutic potential.

The this compound Scaffold: A Profile

The core structure, this compound (CAS 28566-14-5), features a pyridine ring fused at the 2- and 3-positions to a cyclopentane ring, with a ketone at position 5.[7][8] This arrangement offers a rigid, three-dimensional framework with multiple points for chemical diversification. The pyridine nitrogen introduces a hydrogen bond acceptor and modulates the electronic properties of the molecule, which is a key feature in many drug-receptor interactions.[1] Its structural role as a key intermediate for compounds targeting the central nervous system highlights its value in medicinal chemistry.[3]

Synthetic Strategies for Scaffold Elaboration

The generation of a diverse library of derivatives is fundamental to exploring biological activity. Efficient synthetic routes to the core scaffold and its analogues are therefore critical.

Manganese-Catalyzed Oxidation

A green chemistry approach involves the direct oxidation of the benzylic-like CH₂ group in 2,3-cyclopentenopyridine analogues. This method utilizes a manganese catalyst (Mn(OTf)₂) and an oxidant like t-BuOOH in water, offering high yields and excellent chemoselectivity under mild conditions.[9] This strategy is valuable for its environmental compatibility and directness.

Multi-component and Cyclocondensation Reactions

More complex derivatives, such as those with substitutions on the pyridine ring, can be synthesized via multi-component reactions. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives are formed through the cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile, using a sodium alkoxide as both a reagent and a catalyst.[10][11] This approach allows for the introduction of significant structural diversity in a single, efficient step.

cluster_oxidation Manganese-Catalyzed Oxidation cluster_condensation Cyclocondensation Reaction A 2,3-Cyclopentenopyridine B This compound A->B Mn(OTf)₂, t-BuOOH H₂O, 25°C C 2,5-Diarylidenecyclopentanone + Propanedinitrile D Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives C->D NaOR (catalyst)

Caption: Key synthetic routes to the target scaffold.

Potential Biological Activities: An Evidence-Based Outlook

While direct biological data for this specific scaffold is limited, a strong rationale for its investigation can be built upon the activities of closely related pyridine-containing heterocycles.

Anticancer Potential

The pyridine nucleus is a well-established pharmacophore in oncology.[1][12] Structurally analogous compounds, such as 6,7-dihydro-5H-benzo[12]cyclohepta[1,2-b]pyridine derivatives, have demonstrated potent cytotoxic activity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer. The mechanism of action for many pyridine-based anticancer agents involves the inhibition of critical cellular processes like DNA replication and cell division, often through covalent binding to DNA or inhibition of key enzymes like topoisomerases.[13]

Data from a Structurally Related Scaffold The following data is for 6,7-dihydro-5H-benzo[12][14]cyclohepta[1,2-b]pyridine derivatives, which feature a 7-membered carbocyclic ring instead of a 5-membered one.

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
4f 4-ChlorophenylMCF-7 (Breast)5.42[6]
4e 4-FluorophenylMCF-7 (Breast)5.76[6]
4g 4-BromophenylMCF-7 (Breast)6.31[6]
4h 4-MethylphenylMCF-7 (Breast)7.95[6]

This data strongly suggests that the rigid, fused ring system is a promising template for the design of novel cytotoxic agents.

Antimicrobial and Antifungal Activity

Pyridine derivatives are known to possess broad-spectrum antimicrobial properties.[2] Research on the isomeric 5-aryl-cyclopenta[c]pyridine derivatives has shown significant fungicidal activity against a range of plant pathogens.[4][15] For example, a derivative bearing a 3,4,5-trifluorophenyl group displayed outstanding inhibition (91.9%) against Sclerotinia sclerotiorum.[4][15] This indicates that the cyclopenta-pyridine framework is a viable starting point for developing new antifungal agents.

Central Nervous System (CNS) Applications

Perhaps the most direct evidence for the therapeutic potential of this scaffold comes from its use as a synthetic intermediate for CNS agents.[3] Furthermore, related fused pyrimidine systems, specifically 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, have been successfully developed as potent and orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists.[5] CRF1 antagonists are investigated for treating stress-related disorders like anxiety and depression. The structural similarity suggests that the this compound core could be a valuable scaffold for novel CNS therapeutics.

Methodologies for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a tiered approach using robust, self-validating in vitro assays is essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of mitochondria.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in DMSO and then dilute further in culture medium to the final desired concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Derivatives (Serial Dilutions) B->C D Incubate 48-72h (Compound Exposure) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Structure-Activity Relationships (SAR) and Future Directions

Initial studies on related pyridine derivatives provide a framework for predicting structure-activity relationships.

  • Lipophilicity and Substituents: The presence of halogen atoms (-F, -Cl, -Br) on aryl rings attached to the core often enhances cytotoxic activity, as seen in the benzo-fused series.[6] Conversely, bulky groups may decrease activity.[1] The position and nature of substituents (e.g., -OMe, -OH) can significantly impact antiproliferative effects.[1]

  • Future Directions: The logical next step is the synthesis and screening of a focused library of this compound derivatives. Modifications should target the C3, C4, and C7 positions to probe the SAR. High-throughput screening against a panel of cancer cell lines, microbial strains, and a panel of CNS receptors will be crucial to uncovering the full therapeutic potential of this promising scaffold.

cluster_mods Chemical Diversification cluster_assays Biological Screening Scaffold Core Scaffold This compound R1 Substitution at C3 Scaffold->R1 R2 Substitution at C4 Scaffold->R2 R3 Derivatization of C5 ketone Scaffold->R3 A Anticancer Assays (MTT, etc.) R1->A B Antimicrobial Assays (MIC Determination) R1->B C CNS Receptor Binding R1->C R2->A R2->B R2->C R3->A R3->B R3->C SAR Structure-Activity Relationship (SAR) A->SAR B->SAR C->SAR

Caption: Logical relationship for SAR exploration.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Its efficient synthesis and the potent biological activities of structurally related compounds provide a compelling rationale for its investigation. Systematic chemical diversification and rigorous biological evaluation, guided by the principles and protocols outlined in this guide, are poised to unlock the therapeutic potential of these derivatives in oncology, infectious disease, and neuroscience.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry.

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (n.d.). Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Supporting Information.

  • Request PDF. (n.d.). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate.

  • Fouda, A. E. A., Elewa, M. M., & El-Mekabaty, A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.

  • Fouda, A. E. A., Elewa, M. M., & El-Mekabaty, A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.

  • Benchchem. (n.d.). Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide.

  • ResearchGate. (n.d.). Examples of compounds derived from pyridine where antiproliferative....

  • ResearchGate. (n.d.). The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives.

  • MySkinRecipes. (n.d.). 6, 7-Dihydro-5H-cyclopenta[b]pyridin-2-amine.

  • He, L., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.

  • He, L., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed.

  • Ramírez-Villalva, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

  • Kakiuchi, M., et al. (2011). 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. Bioorganic & Medicinal Chemistry.

  • Gürbüz, D., et al. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.

  • Kumar, R. S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.

  • Kamal, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B.

  • Gomaa, A. M., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[12][14]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports.

  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.

  • ResearchGate. (n.d.). Structure–activity relationships.

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one.

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • Brullo, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants.

  • Armando Hasudungan. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube.

Sources

An In-depth Technical Guide to the Crystal Structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Fused Pyridine Ring Systems

The this compound scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. This structural motif is a key intermediate in the synthesis of various bioactive molecules, including Cefpirome, a fourth-generation cephalosporin antibiotic. The planarity and electronic properties of the pyridine ring, combined with the conformational constraints of the fused cyclopentanone ring, create a unique three-dimensional structure that can be strategically modified to interact with biological targets. Understanding the precise solid-state conformation through single-crystal X-ray diffraction is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of physicochemical properties. Derivatives of this core structure have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities, highlighting the importance of this molecular framework in the development of novel pharmaceuticals.[1][2]

Experimental Section: Synthesis and Crystallization

The successful elucidation of a crystal structure is fundamentally dependent on the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol outlined below is a validated method for obtaining this compound.[3][4]

Synthesis of this compound

The synthesis of this compound is achieved through the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine. This method is notable for its efficiency and use of environmentally benign reagents.[4]

Protocol:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • While stirring, add t-BuOOH (65% in H₂O, 2.5 mmol) to the mixture.

  • Stir the reaction at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the title compound.

Rationale for Experimental Choices:

  • Catalyst: Manganese(II) triflate (Mn(OTf)₂) is an effective catalyst for this oxidation, offering high yield and selectivity under mild conditions.[4]

  • Oxidant: Tert-butyl hydroperoxide (t-BuOOH) in water serves as the oxidant. Its use in an aqueous medium enhances the green credentials of the synthesis.[4]

  • Solvent: The use of water as a solvent is a key feature of this green chemistry approach, minimizing the use of volatile organic compounds.[4]

  • Purification: Flash column chromatography is essential for obtaining the high-purity compound required for successful crystallization.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound.

Protocol:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/petroleum ether).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the solution over several days for the formation of well-defined single crystals.

Experimental Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization & Analysis start Start Materials: 2,3-Cyclopentenopyridine Mn(OTf)₂ t-BuOOH, H₂O reaction Reaction: Stir at 25°C for 24h start->reaction Combine extraction Workup: Ethyl Acetate Extraction reaction->extraction Quench drying Drying: Anhydrous Na₂SO₄ extraction->drying concentration Concentration: Rotary Evaporation drying->concentration purification Purification: Flash Chromatography concentration->purification product Pure Product: This compound purification->product dissolution Dissolution in Solvent System product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation xrd Single-Crystal X-ray Diffraction crystal_formation->xrd structure_sol Structure Solution and Refinement xrd->structure_sol

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P b c a.[5]

Crystallographic Data
ParameterValue
Chemical FormulaC₈H₇NO
Formula Weight133.15 g/mol
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)7.5044
b (Å)11.9291
c (Å)14.8473
α (°)90
β (°)90
γ (°)90
Volume (ų)1330.3
Z8
Calculated Density (g/cm³)1.329
R-factor0.0693

Data obtained from the Crystallography Open Database (COD) entry 7219548, associated with the publication by Ren et al., 2015.[5]

Molecular Structure and Conformation

The molecular structure reveals a nearly planar fusion of the pyridine and cyclopentanone rings. The cyclopentanone ring adopts a slight envelope conformation, which is typical for five-membered rings, to minimize steric strain. The bond lengths and angles within the pyridine ring are consistent with aromatic character. The ketone group on the cyclopentane ring introduces a polar region to the molecule, which influences the intermolecular interactions in the crystal packing.

Crystal Packing

In the solid state, the molecules of this compound are arranged in a herringbone pattern. The packing is primarily governed by weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. These non-covalent interactions create a stable three-dimensional supramolecular architecture. The understanding of these packing motifs is crucial for predicting the solid-state properties of the material, such as solubility and melting point, which are critical parameters in drug development.

Spectroscopic Data

The identity and purity of the synthesized compound were confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H).[3]

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[3]

  • HRMS (ESI): m/z [M+H]⁺ calculated for C₈H₈NO: 134.0606; found: 134.0598.[3]

Conclusion

This technical guide has provided a detailed examination of the synthesis and crystal structure of this compound. The presented manganese-catalyzed synthetic protocol offers an efficient and environmentally conscious route to this important heterocyclic scaffold. The crystallographic analysis provides fundamental insights into the solid-state conformation and intermolecular interactions of the molecule. This information is invaluable for medicinal chemists and drug development professionals seeking to design and synthesize novel therapeutic agents based on this privileged structure. The combination of synthetic methodology, detailed structural data, and spectroscopic characterization provides a robust foundation for future research and development in this area.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supplementary Information: Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., El-Sayed, N. N. E., & Al-Amri, J. F. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24653–24669. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • Al-Ghorbani, M., El-Sharkawy, M., El-Gazzar, A. A., & Al-Omair, M. A. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21679. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. [Link]

Sources

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound core, a fused heterocyclic system, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure and versatile chemical handles make it an attractive starting point for the development of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of this scaffold, its key isomers, prevalent synthetic strategies, detailed characterization data, and burgeoning applications. We will delve into the causality behind synthetic choices, present validated experimental protocols, and explore the structure-activity relationships that make this compound class a subject of intense research.

Introduction to the Cyclopenta[b]pyridine Scaffold

The fusion of a cyclopentanone ring with a pyridine moiety gives rise to the cyclopenta[b]pyridine system. This unique combination imparts a distinct set of physicochemical properties. The pyridine ring, a bioisostere for phenyl groups, can engage in hydrogen bonding and π-stacking interactions, while also influencing the molecule's solubility and metabolic stability[1][2]. The cyclopentanone component introduces a ketone functional group, a versatile handle for further chemical modification, and a degree of conformational rigidity.

Pyridinone derivatives, in general, are widely recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[2]. The this compound structure, specifically, has been identified as a key synthetic intermediate for important pharmaceutical agents, such as the cephalosporin antibiotic Cefpirome[3][4]. Its derivatives are also being explored for novel applications, including as corrosion inhibitors for steel alloys[5][6][7].

The Isomeric Landscape

The constitutional isomerism of the cyclopenta[b]pyridine core is a critical consideration in drug design, as even minor structural changes can lead to significant differences in biological activity. The primary isomers are defined by the position of the nitrogen atom in the pyridine ring and the carbonyl group in the cyclopentane ring.

Below is a diagram illustrating the core structure of this compound and its relationship to other key isomers.

G cluster_main Core Topic cluster_isomers Key Isomers & Derivatives Core This compound Positional Positional Isomers (e.g., cyclopenta[c]pyridin-6-one) Core->Positional N position Keto Keto-Isomers (e.g., ...pyridin-7-one) Core->Keto C=O position Functional Functional Derivatives (e.g., ...pyridin-7-ol) Core->Functional Reduction/Substitution Substituted Substituted Analogues (e.g., Dimethyl, Carbonitrile) Core->Substituted Ring substitution

Caption: Structural relationship of the core compound to its isomers.

Synthetic Strategies: From Precursors to the Core Scaffold

The synthesis of this compound and its analogues is an area of active research, with methodologies focusing on efficiency, yield, and environmental sustainability ("green chemistry").

Manganese-Catalyzed Benzylic Oxidation

A highly efficient and chemoselective method involves the direct oxidation of the methylene (CH₂) group adjacent to the pyridine ring in the precursor, 2,3-cyclopentenopyridine. This approach, developed by Ren et al., utilizes a manganese catalyst in water, presenting a significant advancement in green chemistry[8].

The causality behind this protocol is rooted in the ability of the manganese catalyst to activate the otherwise stable C-H bond at the benzylic-like position, facilitated by the electron-withdrawing nature of the pyridine ring. tert-Butyl hydroperoxide (t-BuOOH) serves as a potent yet safe terminal oxidant.

G Start 2,3-Cyclopentenopyridine (Precursor) Reagents Mn(OTf)₂ (catalyst) t-BuOOH (oxidant) H₂O (solvent) Reaction Stir at 25°C for 24h Start->Reaction Add to flask Reagents->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for Manganese-Catalyzed Oxidation Synthesis.

Detailed Experimental Protocol: Manganese-Catalyzed Oxidation[9]

This protocol is a self-validating system; successful execution, confirmed by characterization, validates the procedure.

  • Vessel Preparation: To a 25 mL round-bottom flask, add the starting material, 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 equiv.).

  • Catalyst and Oxidant Addition: Sequentially add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol, 0.005 equiv.), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol, 5.0 equiv.), and water (2.5 mL).

    • Causality Note: Mn(OTf)₂ is chosen for its catalytic activity in activating C-H bonds. The large excess of t-BuOOH ensures the reaction proceeds to completion. Water is used as an environmentally benign solvent.

  • Reaction: Stir the resulting mixture vigorously at room temperature (25°C) for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Causality Note: Ethyl acetate is used to extract the organic product from the aqueous reaction medium. Multiple extractions ensure maximum recovery.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 and increasing to 1:1) to elute the final product.

  • Validation: The final compound is obtained as a white solid with a reported yield of up to 88%[9]. Validate the structure using NMR and Mass Spectrometry (see Section 4.0).

Alternative Synthetic Routes

Other established methods include the Vilsmeier cyclization reaction starting from commercially available materials like cyclopentanone and benzylamine[4]. While effective, these multi-step syntheses can be lower in overall yield compared to more direct oxidation methods. More complex, substituted derivatives, such as 3-carbonitriles, can be synthesized via cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile[5][7].

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The data presented below is compiled from publicly available databases and primary literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 28566-14-5[10][11][12]
Molecular Formula C₈H₇NO[10][11]
Molecular Weight 133.15 g/mol [10]
Appearance White solid[9]
Melting Point 208-212 °C (for an analogue)[9]
Boiling Point Not readily available

Table 2: Spectroscopic Data for this compound Analogue (Compound 2b from Ren et al.)[9]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Assignment
¹H NMR 8.61dd, J = 4.8, 1.8Pyridine-H
8.21dd, J = 7.9, 1.8Pyridine-H
7.24-7.20mPyridine-H
3.10t, J = 6.2-CH₂-
2.66-2.60m-CH₂-
2.18-2.10m-CH₂-
¹³C NMR 196.91-C=O (Ketone)
162.68-Pyridine-C
152.49-Pyridine-C
134.02-Pyridine-C
127.18-Pyridine-C
121.24-Pyridine-C
37.55--CH₂-
31.54--CH₂-
20.85--CH₂-

Note: The data is for a closely related analogue synthesized in the cited paper. The exact shifts for the parent compound may vary slightly.

Applications in Medicinal Chemistry and Materials Science

The utility of the cyclopenta[b]pyridinone scaffold extends across multiple scientific disciplines.

Pharmaceutical Intermediates

The primary and most well-documented application is as a key building block in the synthesis of complex pharmaceutical agents[3]. As mentioned, it is a crucial intermediate for the fourth-generation cephalosporin antibiotic, Cefpirome, highlighting its industrial relevance[3][4]. The amine derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine, is noted for its use in developing agents targeting the central nervous system (CNS)[13].

Bioisosterism and Drug Design

In drug discovery, the pyridinone core is often used as a bioisostere for other chemical groups like amides or phenyl rings[1]. This strategy allows medicinal chemists to fine-tune properties such as:

  • Solubility and Lipophilicity: Modifying the scaffold can improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Target Binding: The hydrogen bond donor and acceptor capabilities of the pyridinone moiety can be exploited to form specific, high-affinity interactions with biological targets like kinases[1][2].

  • Metabolic Stability: Replacing a metabolically labile group with the more stable pyridinone ring can increase a drug's half-life.

Materials Science

Recent research has demonstrated the potential of functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as highly effective corrosion inhibitors for carbon steel in acidic environments[5][6]. The mechanism involves the adsorption of the molecules onto the steel surface, forming a protective film. The nitrogen and oxygen atoms in the heterocyclic system play a crucial role in this adsorption process through both physisorption and chemisorption[5]. This application opens a new avenue for these compounds in industrial and materials science.

Conclusion

This compound is more than just a heterocyclic molecule; it is a versatile and powerful scaffold with proven value and future potential. Its robust synthetic routes, particularly modern green chemistry approaches, make it readily accessible. The core's unique electronic and steric properties have cemented its role as a key intermediate in pharmaceuticals and have paved the way for novel applications in materials science. For researchers and drug developers, a deep understanding of this scaffold's chemistry, isomers, and structure-activity relationships is essential for unlocking its full potential in the creation of next-generation medicines and functional materials.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Guidechem. (2023).
  • CymitQuimica. 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. CymitQuimica Product Page.
  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • ChemicalBook. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9). ChemicalBook Product Page.
  • Fouda, A. E. A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar.
  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one.
  • PubChem. 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol.
  • Santa Cruz Biotechnology. This compound. SCBT Product Page.
  • Fisher Scientific. 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. Fisher Scientific Product Page.
  • Fouda, A. E. A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • ChemicalBook. 6,7-Dihydro-7,7-dimethyl-5H-cyclopenta[b]pyridin-5-one. ChemicalBook Product Page.
  • Apollo Scientific. This compound. Apollo Scientific Product Page.
  • MySkinRecipes. 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. MySkinRecipes Product Page.
  • Sun, L., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][8][9][14]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry.

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

Sources

A Technical Guide to the Research Applications of Fused Pyridine Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fused pyridine ring systems represent a cornerstone of heterocyclic chemistry, serving as privileged scaffolds in medicinal chemistry and advanced materials science.[1] Their rigid, planar structures and unique electronic properties, stemming from the fusion of a pyridine ring with other cyclic systems, enable potent and specific interactions with biological targets and provide desirable characteristics for optoelectronic applications.[1][2] This guide synthesizes field-proven insights into the paramount applications of these systems, focusing on their roles as anticancer, antimicrobial, and antiviral agents, and their emerging utility in organic electronics. We provide an in-depth exploration of the structure-activity relationships, mechanisms of action, and key experimental protocols necessary for their evaluation, aiming to equip researchers with the foundational knowledge required to innovate in this dynamic field.

The Strategic Importance of Fused Pyridine Systems

The fusion of a pyridine ring with other aromatic or aliphatic rings creates structurally diverse and chemically stable scaffolds with modulated electronic properties.[1] This structural alteration is not merely an addition of complexity but a strategic design choice that confers significant advantages. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the extended π-system of the fused structure facilitates interactions like DNA intercalation and influences photophysical properties.[3][4]

Key families of fused pyridine systems include:

  • Quinolines & Isoquinolines: A benzene ring fused to pyridine. This core is ubiquitous in nature and medicine, forming the basis for antimalarial drugs like quinine and anticancer agents.[5][6]

  • Acridines: A central pyridine ring flanked by two benzene rings. The extended planarity of acridines makes them classic DNA intercalating agents with significant applications in oncology.[3][7]

  • Pyridoindoles: A fusion of pyridine and indole rings, found in potent alkaloids and synthetic compounds targeting enzymes like protein kinases.[8][9]

  • Other Fused Systems: This includes scaffolds like thienopyridines and furopyridines, which are actively explored for novel therapeutic properties.[1]

The following diagram illustrates the structural relationship between these core systems.

G cluster_examples Key Scaffolds Pyridine Pyridine Core Fused Fused Pyridine Systems Pyridine->Fused Fusion with other rings Quinoline Quinoline/ Isoquinoline Fused->Quinoline Acridine Acridine Fused->Acridine Pyridoindole Pyridoindole Fused->Pyridoindole Thienopyridine Thienopyridine Fused->Thienopyridine

Figure 1. Classification of Key Fused Pyridine Systems.

Applications in Medicinal Chemistry and Drug Discovery

The vast chemical space occupied by fused pyridine derivatives has made them a fertile ground for discovering new therapeutic agents.[10][11] Their ability to target a wide array of biological macromolecules is a testament to their structural and electronic versatility.[5][12]

Anticancer Agents

Fused pyridine systems are prominent in oncology, acting through diverse mechanisms to inhibit cancer cell growth and proliferation.[7][13]

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of many fused pyridines, particularly acridines, allows them to insert themselves between the base pairs of double-stranded DNA.[3][14] This process, known as intercalation, distorts the DNA helix, thereby interfering with critical cellular processes like replication and transcription.[3] Furthermore, this distortion can inhibit the function of DNA topoisomerases, enzymes essential for managing DNA topology during replication.[3][15] Acridine derivatives like Amsacrine are well-known topoisomerase II inhibitors used in the treatment of leukemia.[7][16]

G Drug Acridine Derivative (e.g., Amsacrine) DNA Double-Stranded DNA Drug->DNA Intercalation TopoII Topoisomerase II Drug->TopoII Inhibition DNA->TopoII recruits Replication DNA Replication & Transcription TopoII->Replication required for Apoptosis Cell Death (Apoptosis) Replication->Apoptosis Blocked

Figure 2. Mechanism of Acridine-based Anticancer Agents.

Mechanism of Action: Kinase Inhibition

Pyridoindoles and related scaffolds have emerged as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[9] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates involved in cell signaling pathways that drive proliferation and survival.[9]

Quantitative Evaluation of Anticancer Activity

The efficacy of novel fused pyridine derivatives as anticancer agents is commonly assessed by determining their IC50 value—the concentration required to inhibit 50% of cancer cell growth in vitro.[17]

Table 1: Representative IC50 Values for Fused Pyridine Anticancer Agents

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Primary Target
Acridine Amsacrine Leukemia (L1210) ~0.15 Topoisomerase II
Acridine Compound 3b(-F)[15] Lung (A549) < 25 Topoisomerase I/II
Pyridoindole Ellipticine Various 0.1 - 1.0 Topoisomerase II/DNA

| Pyridoindole | Novel Series[18] | Colon (HCT-116) | 0.05 - 5.0 | MDM2 Pathway |

Note: IC50 values are approximate and can vary based on experimental conditions.

Antimicrobial and Antiviral Agents

The quinoline scaffold is historically renowned for its antimalarial activity, with chloroquine being a prime example.[6][19] Research continues to explore quinoline derivatives for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[5][6] More complex fused systems, such as pyridoindoles, have also demonstrated potent activity against Gram-negative bacteria by targeting both DNA gyrase and topoisomerase IV.[20] The development of novel agents in this class is critical for combating the rise of multidrug-resistant pathogens.[20] Additionally, various fused pyridine systems have been investigated for antiviral applications, including against HIV.[10][11]

Applications in Materials Science and Optoelectronics

The rigid, conjugated nature of fused pyridine systems makes them excellent candidates for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[21]

Hole Transport Materials (HTMs) in OLEDs

In an OLED device, the hole transport layer (HTL) facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. An ideal HTM should possess high thermal stability, appropriate frontier molecular orbital energy levels (HOMO/LUMO), and high triplet energy to prevent exciton quenching at the interface.[4][21]

Pyridine-annulated fused indoles and pyrene-pyridine derivatives have recently been developed as high-performance HTMs.[21][22] These materials exhibit high melting points, well-matched energy levels for efficient hole injection, and high triplet energies (>2.9 eV), which leads to improved device efficiency and stability.[21][23]

Table 2: Performance of a Pyridine-Fused Indole (TW-01) as an HTM in a Green PhOLED [21]

Parameter Value
Triplet Energy (ET) ~2.92 eV
Turn-on Voltage 2.5 V
Current Efficiency (at 100 cd/m²) 55 cd/A
Power Efficiency (at 100 cd/m²) 48 lm/W
External Quantum Efficiency (EQE) 15%

| Maximum Luminance | ~24,000 cd/m² |

The strategic design of these molecules, often involving palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the fine-tuning of their optoelectronic properties.[24]

Key Experimental Protocols

Advancing research in this field requires robust and reproducible experimental methodologies. Below are foundational protocols for the synthesis of a core scaffold and the biological evaluation of its derivatives.

Synthesis: The Skraup Synthesis of Quinoline

The Skraup synthesis is a classic and efficient method for preparing the quinoline scaffold from an aromatic amine.[25][26] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[25][27]

Protocol Steps:

  • Reaction Setup: In a well-ventilated fume hood, combine the aniline derivative, glycerol, and a moderator (e.g., ferrous sulfate) in a round-bottom flask equipped with a reflux condenser.[25][27]

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. This step is highly exothermic and must be controlled.[25]

  • Heating: Gently heat the mixture. The reaction will become self-sustaining and begin to boil. Once this occurs, remove the external heat source.[25]

  • Work-up: After the reaction subsides, allow the mixture to cool. Dilute with water and carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline.[25]

  • Isolation: Perform steam distillation to isolate the crude quinoline product. The oxidizing agent (nitrobenzene) will distill first, followed by the quinoline.[25]

  • Purification: The crude product can be further purified by fractional distillation or chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Mix 1. Mix Aniline, Glycerol, FeSO4 Acid 2. Add conc. H2SO4 (Slowly, with cooling) Mix->Acid Heat 3. Gentle Heating (Initiate Reaction) Acid->Heat Exotherm 4. Control Exotherm (Remove Heat) Heat->Exotherm Cool 5. Cool & Dilute with Water Exotherm->Cool Neutralize 6. Neutralize with NaOH Cool->Neutralize Distill 7. Steam Distillation Neutralize->Distill Purify 8. Final Purification Distill->Purify

Figure 3. Experimental Workflow for the Skraup Quinoline Synthesis.
Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29] It is a standard in vitro test to evaluate the anticancer potential of new compounds.[28][30]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[28][31][32] The amount of formazan produced is directly proportional to the number of viable cells.[28]

Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[28]

  • Compound Treatment: Expose the cells to various concentrations of the fused pyridine compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated (negative) and solvent (vehicle) controls.[33]

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[28][31]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[28][32]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 540-590 nm.[28][32]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[17]

Future Outlook and Challenges

The field of fused pyridine systems continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of biological pathways and material physics.[1][34] Green synthesis methodologies using nanocatalysts or ionic liquids are gaining traction, promising more sustainable and efficient production of these valuable scaffolds.[34][35] In medicine, the focus is shifting towards developing highly selective agents that target specific cancer subtypes or resistant microbial strains, requiring sophisticated structure-activity relationship (SAR) studies and mechanism-of-action elucidation.[18][36] In materials science, the challenge lies in designing next-generation materials with enhanced stability, efficiency, and tunable properties for advanced optoelectronic devices. The integration of computational modeling with empirical synthesis and testing will be crucial for accelerating discovery in all these areas.

References

  • [25] Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. Available at:

  • [13] The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. Available at:

  • [5] Biological activities of quinoline derivatives - PubMed. Available at:

  • [7] Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. Available at:

  • [15] Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - MDPI. Available at:

  • [6] Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at:

  • [19] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). Available at:

  • [26] Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at:

  • [3] Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed. Available at:

  • [12] Biological Activities of Quinoline Derivatives | Bentham Science Publishers. Available at:

  • [28] MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at:

  • [16] Antitumour acridines: Expert Opinion on Therapeutic Patents - Taylor & Francis Online. Available at:

  • [37] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at:

  • [29] Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at:

  • [31] Protocol for Cell Viability Assays - BroadPharm. Available at:

  • [14] Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science. Available at:

  • [38] Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH. Available at:

  • [1] Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. Available at:

  • [32] MTT assay protocol | Abcam. Available at:

  • [33] Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at:

  • [27] Preparation and Properties of Quinoline. Available at:

  • [8] Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity - PubMed. Available at:

  • [39] On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [30] Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at:

  • [36] Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery - JournalsPub. Available at:

  • [9] A Comparative Guide to Pyrido[2,3-b]indole Compounds: Unveiling Structure-Activity Relationships for Drug Discovery - Benchchem. Available at:

  • [40] Application Notes and Protocols for Efficacy Testing of Anticancer Agent 140 in Animal Models - Benchchem. Available at:

  • [10] Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. Available at:

  • [17] New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at:

  • [41] Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. Available at:

  • [42] A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Available at:

  • [43] Discovery of pyridoindole derivatives as potential inhibitors for phosphodiesterase 5A: in silico and in vivo studies - PubMed. Available at:

  • [44] A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol. Available at:

  • [45] Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed. Available at:

  • [46] Fused heterocycles: synthesis of some new imidazo[1,2-a]- pyridine derivatives.. Available at:

  • [20] Discovery of Pyrido[2,3‑b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV - Journal of Medicinal Chemistry - Figshare. Available at:

  • [11] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at:

  • [34] Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. Available at:

  • [18] Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents - Longdom Publishing. Available at:

  • [21] Pyridine-Annulated Functional Fused Indole as a Hole Transport Material for Solution-Processed OLEDs - ACS Publications. Available at:

  • [2] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at:

  • [47] Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review - OUCI. Available at:

  • [4] Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - NIH. Available at:

  • [24] Enhancing OLED Performance with Pyridine-3-Boronic Acid: A Material Science Perspective. Available at:

  • [22] Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega - ACS Publications. Available at:

  • [35] Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction | Bentham Science. Available at:

  • [23] Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega. Available at:

Sources

An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is a bicyclic heterocyclic compound featuring a cyclopentanone ring fused to a pyridine moiety. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and the diverse biological activities exhibited by its derivatives. The rigid, fused-ring system provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, spectroscopic characterization, and burgeoning applications of this compound and its analogs, offering valuable insights for researchers in drug discovery and organic synthesis.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, each with its own advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

A modern and efficient method for the synthesis of this compound and its analogs involves the direct oxidation of the corresponding 2,3-cyclopentenopyridines.[1] This approach utilizes a manganese(II) triflate (Mn(OTf)₂) catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water, offering a green and high-yielding pathway.[1] The reaction proceeds with excellent chemoselectivity for the benzylic position of the cyclopentane ring.

Experimental Protocol: Manganese-Catalyzed Oxidation [2]

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

  • Add t-BuOOH (65% in H₂O, 2.5 mmol) to the mixture.

  • Stir the reaction mixture at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to afford this compound.

This method is notable for its mild reaction conditions and use of an environmentally benign solvent. The workflow for this synthesis is depicted below.

start Start reactants 2,3-Cyclopentenopyridine Mn(OTf)2, t-BuOOH, H2O start->reactants reaction Stir at 25°C for 24h reactants->reaction workup Aqueous Workup (EtOAc extraction) reaction->workup purification Flash Column Chromatography workup->purification product This compound purification->product

Caption: Manganese-catalyzed oxidation workflow.

Reductive Cyclization and Aromatization

Another synthetic approach involves a reductive cyclization and aromatization sequence starting from more readily available acyclic precursors.[3] This method provides a versatile entry to the core structure, although it may involve multiple steps. For instance, methyl 2-oxocyclopentanecarboxylate, obtained from the Dieckmann condensation of dimethyl adipate, can be reacted with acrylonitrile. The resulting product then undergoes hydrolysis, reductive cyclization, and aromatization in a one-pot reaction to yield the target molecule.[3]

Multicomponent Reactions for Derivative Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity. Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be efficiently synthesized through a one-pot cyclocondensation reaction.[4][5] For example, the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide affords highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[4][6]

cluster_reactants Reactants reactant1 2,5-Diarylidenecyclopentanone reaction Cyclocondensation (Reflux in Alcohol) reactant1->reaction reactant2 Propanedinitrile reactant2->reaction reactant3 Sodium Alkoxide reactant3->reaction product Substituted 6,7-Dihydro-5H- cyclopenta[b]pyridine Derivative reaction->product

Sources

A Comprehensive Technical Guide to the Safe Handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS No. 28566-14-5). As a Senior Application Scientist, the following content is synthesized from established safety data and field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The protocols described herein are designed to be self-validating systems, emphasizing the causality behind each procedural step.

Compound Identification and Physicochemical Properties

This compound is a bicyclic compound featuring a fused cyclopentane and pyridine structure.[1] The presence of a nitrogen-containing heterocyclic ring and a carbonyl group makes it a valuable intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its reactivity and potential biological activity necessitate a thorough understanding of its properties for safe handling.[1]

PropertyValueSource
CAS Number 28566-14-5[1][2][3][4][5]
Molecular Formula C₈H₇NO[1][3][4]
Molecular Weight 133.15 g/mol [3]
Appearance Off-White Crystals, Solid, Yellow powder[1]
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one[2][3]

Hazard Identification and GHS Classification

A comprehensive understanding of the hazards associated with this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3] This indicates acute oral toxicity. Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation. [3] Direct contact with the skin can cause inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation. [3] The compound can cause significant irritation and potential damage if it comes into contact with the eyes.

  • H335: May cause respiratory irritation. [3] Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

GHS Pictograms:



Signal Word: Warning

Exposure Controls and Personal Protective Equipment (PPE)

The primary principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further minimize the concentration of any airborne contaminants.

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.

    • Lab Coat: A full-length laboratory coat should be worn to protect street clothing and skin from potential contamination.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.

Safe Handling Workflow

The following workflow is designed to minimize the risk of exposure during the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment (Spatula, Weighing Paper, etc.) prep_hood->prep_materials handle_transfer Transfer Compound Inside Fume Hood prep_materials->handle_transfer handle_weigh Weigh the Required Amount handle_transfer->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surface handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Contaminated Materials in Designated Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Gloves cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in Section 3.2.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations of the solid compound within the fume hood to prevent inhalation of dust.

    • Avoid direct contact with the skin and eyes.

    • If transferring the solid, use a spatula and handle it gently to avoid creating airborne dust.

    • When weighing, use a tared weighing paper or container to prevent contamination of the balance.

  • Cleanup:

    • After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Dispose of any contaminated materials, such as weighing paper and gloves, in a clearly labeled hazardous waste container.

    • Remove and discard gloves properly, avoiding contact with the outer surface.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible substances such as strong oxidizing agents and strong bases.

  • The recommended storage temperature is room temperature.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill Response

The appropriate response to a spill will depend on its size and location.

G spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose

Caption: Spill Response Workflow.

For small spills, absorb the material with sand or vermiculite and place it in a closed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.

References

  • 6,7-Dihydro-5H-1-pyridin-5-one - PubChem. [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide | C8H9NO | CID 13153315 - PubChem. [Link]

  • Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol - PubChem. [Link]

  • Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films - Semantic Scholar. [Link]

Sources

A Comprehensive Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a bicyclic compound featuring a fused cyclopentanone and pyridine ring system, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its structural motif serves as a versatile scaffold and a key intermediate in the development of novel therapeutics, particularly for neurological disorders, as well as in the creation of advanced agrochemicals.[2][3][4] The reactivity endowed by the ketone functional group and the inherent biological relevance of the pyridine moiety make this compound a valuable building block for researchers and drug development professionals.[1]

This guide provides an in-depth technical overview of this compound, covering its commercial availability, physicochemical properties, synthetic methodologies, and key applications. It is intended to serve as a practical resource for scientists engaged in research and development, offering field-proven insights and detailed protocols to support their work.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to larger-scale manufacturing. When procuring this compound, researchers should consider factors such as purity, available quantities, and lead times. The majority of suppliers offer this compound with a purity of 95% or higher.

Below is a summary of representative commercial suppliers. It is advisable to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

SupplierProduct Number/SKUPurityAvailable Quantities
Santa Cruz BiotechnologyCAS 28566-14-5Not specifiedResearch quantities
FluorochemF06920995%250 mg, 1 g, 5 g
Apollo ScientificMFCD07371500Not specified100 mg, 250 mg, 500 mg, 1 g
Chem-Impex20461≥ 99% (HPLC)Not specified
ChemShuttle112208Not specifiedNot specified
Conier Chem&PharmaNot specifiedPharmacy Grade/99%Bulk (Min. Order 1kg)
Hangzhou Shuyuan PharmaceuticalNot specifiedNot specifiedNot specified

This table is not exhaustive but represents a sample of available suppliers. Pricing and availability are subject to change.

Physicochemical Properties and Characterization

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis and other applications.

PropertyValueSource
CAS Number 28566-14-5[5][6][7]
Molecular Formula C₈H₇NO[5][8]
Molecular Weight 133.15 g/mol [8]
Appearance Gray to yellow or brown solid[2][6]
Melting Point 62-63°C or 64-66°C[7][9]
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one[8]
SMILES C1CC(=O)C2=C1N=CC=C2[8]
InChIKey LMEREVKJVWUGJI-UHFFFAOYSA-N[8]
Quality Control and Characterization Protocol

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H).[9]

  • ¹³C NMR (101 MHz, CDCl₃): δ 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[9]

2. High-Resolution Mass Spectrometry (HRMS):

  • ESI-MS: Calculated for C₈H₈NO [M+H]⁺: 134.0606; Found: 134.0598.[9]

3. High-Performance Liquid Chromatography (HPLC):

  • Used to determine purity, often with a stated purity of ≥ 99% by suppliers like Chem-Impex.[2]

Synthetic Strategies

While commercially available, understanding the synthetic routes to this compound can be crucial for cost-effective scale-up or for the synthesis of novel analogs. A notable and environmentally friendly method involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[3][10]

This approach utilizes an inexpensive manganese catalyst and a green oxidant, tert-butyl hydroperoxide (t-BuOOH), in water at room temperature, offering high yield and excellent chemoselectivity.[3][10] This method is a significant improvement over older, less efficient, and more hazardous procedures that used stoichiometric heavy metal oxidants like CrO₃.[3][11]

Synthesis_Pathway Reactant 2,3-Cyclopentenopyridine Reagents Mn(OTf)₂ (cat.) t-BuOOH H₂O, 25°C Reactant->Reagents Product This compound Reagents->Product Oxidation

Caption: Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Detailed Experimental Protocol: Manganese-Catalyzed Oxidation

The following protocol is adapted from the procedure published in Green Chemistry.[3][9]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL).[9]

  • Add t-BuOOH (65% in H₂O, 2.5 mmol) to the flask.[9]

  • Stir the reaction mixture at 25°C for 24 hours.[9]

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).[9]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[9]

  • Filter and concentrate the solution in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., from 1:5 to 1:1) to yield the desired product.[9]

Applications in Research and Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to its rigid bicyclic structure which can be used to orient substituents in a defined three-dimensional space.

Key Application Areas:

  • Antipsychotics: The compound is a crucial intermediate in the synthesis of antipsychotic agents.[3]

  • Neurological Disorders: It serves as a scaffold for developing therapeutics targeting various neurological conditions.[2][4]

  • Allosteric Modulators: Derivatives have been investigated as allosteric modulators of receptors like the M4 muscarinic acetylcholine receptor.[12]

  • Agrochemicals: The core structure is used in designing novel pesticides and herbicides.[2][4]

  • Organic Synthesis: It is a versatile starting material for the synthesis of more complex heterocyclic systems and substituted pyridine derivatives.[1][13]

Applications Core This compound App1 Antipsychotics Core->App1 App2 Neurological Disorder Therapeutics Core->App2 App3 Agrochemicals Core->App3 App4 Complex Heterocycles Core->App4

Caption: Applications of the core chemical scaffold.

Handling, Storage, and Safety

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

Safety and Hazards: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:[6][8]

  • H302: Harmful if swallowed.[6][8]

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.[6][8]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Handle in a well-ventilated area, preferably a fume hood.

  • Avoid contact with skin and eyes.[6]

Storage:

  • Keep the container tightly closed in a cool, dry, and well-ventilated place.[6]

  • Recommended storage temperature is often room temperature, though some suppliers suggest 0 - 8 °C.[2][6]

  • The compound is stable under recommended storage conditions.[6]

Conclusion

This compound stands as a commercially accessible and synthetically important chemical entity. Its utility as a precursor for pharmacologically active molecules, particularly in the realm of neuroscience, is well-documented. The development of green synthetic methodologies further enhances its appeal for both academic and industrial research. This guide has consolidated key technical information to empower researchers in leveraging the full potential of this versatile compound in their discovery and development endeavors.

References

  • 6,7-Dihydro-5H-1-pyridin-5-one - PubChem. Available at: [Link]

  • Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin- 5-one analogues through manganese-catalyzed oxid - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • 6,7-dihydro-5h-1-pyridin-5-one suppliers USA. Available at: [Link]

  • ChemInform Abstract: Synthesis of this compound Analogues Through Manganese-Catalyzed Oxidation of the CH 2 Adjacent to Pyridine Moiety in Water. - ResearchGate. Available at: [Link]

  • 6,7-Dihydrocyclopenta[b]pyridin-5-one - Chinachemnet. Available at: [Link]

  • Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation - PMC - NIH. Available at: [Link]

  • Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Anichem. Available at: [Link]

  • Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation - Frontiers. Available at: [Link]

  • New synthetic methods enabled by photochemistry and electrochemistry in flow - Pure. Available at: [Link]

  • WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents.
  • Asymmetric Oxidation Catalysis by a Porphyrin-Inspired Manganese Complex: Highly Enantioselective Sulfoxidation with a Wide Substrate Scope | Organic Letters - ACS Publications. Available at: [Link]

  • THROMBIN INHIBITORS - European Patent Office - EP 2922535 B1 - EPO. Available at: [Link]

  • cyclohexanone diethyl acetal rhumacetal - The Good Scents Company. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound that has garnered interest in medicinal chemistry as a scaffold for the synthesis of various biologically active molecules.[1][2] While direct and extensive research into the specific mechanism of action of this parent compound is limited, a comprehensive analysis of its structurally related analogues provides significant insights into its potential biological targets and therapeutic applications. This guide synthesizes the available data on these derivatives to propose and explore potential mechanisms of action for this compound, providing a framework for future research and drug development. We will delve into the established activities of its analogues, including the modulation of G-protein coupled receptors and the disruption of cellular division, and propose a structured workflow for the experimental validation of these hypotheses.

Introduction to this compound

This compound, with the chemical formula C₈H₇NO, is a bicyclic compound featuring a pyridine ring fused to a cyclopentanone ring.[1][3] Its structure presents a versatile scaffold for chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.[1][2] The presence of the nitrogen-containing pyridine ring and the reactive ketone group are key features that may govern its interactions with biological targets.[1] Although the synthesis of this compound and its derivatives is well-documented, a clear elucidation of the parent molecule's mechanism of action remains an area of active investigation.[4][5] This guide will, therefore, focus on building a mechanistic hypothesis based on the proven biological activities of its close structural analogues.

Potential Mechanisms of Action Inferred from Structural Analogues

The therapeutic potential of the this compound scaffold can be inferred from the diverse biological activities of its derivatives. These activities point towards several distinct, yet potentially overlapping, mechanisms of action at the molecular level.

Allosteric Modulation of the M4 Muscarinic Acetylcholine Receptor

A key potential mechanism of action is the modulation of muscarinic acetylcholine receptors. Specifically, derivatives of the structurally similar 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor.[6]

  • Expertise & Experience: The M4 receptor, a Gi/o-coupled GPCR, is predominantly expressed in the central nervous system, particularly in the striatum, and is a validated target for the treatment of neuropsychiatric disorders such as schizophrenia.[6] Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional orthosteric ligands. Positive allosteric modulators (PAMs) bind to a site topographically distinct from the acetylcholine binding site, potentiating the receptor's response to the endogenous ligand. This can lead to enhanced therapeutic efficacy with a reduced side-effect profile. The investigation of xanomeline, a muscarinic agonist, has shown promise in improving symptoms of schizophrenia and Alzheimer's disease, highlighting the therapeutic potential of targeting this receptor family.[6]

  • Signaling Pathway:

M4_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects M4_Receptor M4 Receptor G_Protein Gi/o Protein M4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ACh Acetylcholine (ACh) ACh->M4_Receptor Binds to orthosteric site PAM This compound (Hypothesized PAM) PAM->M4_Receptor Binds to allosteric site ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulates Ion Channels

Caption: Hypothesized M4 receptor allosteric modulation pathway.

Antagonism of the Corticotropin-Releasing Factor 1 (CRF1) Receptor

Another promising avenue of investigation is the potential for this compound to act as an antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. This is supported by studies on a series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, which have demonstrated CRF1 receptor antagonist activity.[7]

  • Expertise & Experience: The CRF system is a primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Dysregulation of this system is implicated in anxiety, depression, and other stress-related disorders. CRF1 receptor antagonists block the binding of CRF, thereby attenuating the stress response. The development of orally active CRF1 antagonists is a significant goal in the search for novel anxiolytics and antidepressants with improved side-effect profiles compared to existing treatments.

  • Signaling Pathway:

CRF1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects CRF1_Receptor CRF1 Receptor G_Protein Gs Protein CRF1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CRF CRF CRF->CRF1_Receptor Binds & Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->CRF1_Receptor Blocks Binding ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Stress_Response Cellular Stress Response PKA->Stress_Response Phosphorylates Targets

Caption: Hypothesized CRF1 receptor antagonism pathway.

Anti-mitotic Activity through Microtubule Destabilization

A third potential mechanism, relevant to oncology, is suggested by the anti-mitotic activity of 3,7-diaryl-6,7-dihydroisothiazolo [4,5-b]pyridin-5(4H)-ones. These compounds have been shown to destabilize microtubules, leading to mitotic arrest and cytotoxicity in cancer cells.[8]

  • Expertise & Experience: Microtubules are dynamic polymers of tubulin that are essential for forming the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics are among the most effective anti-cancer agents. Microtubule destabilizing agents, such as vinca alkaloids, prevent the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis. The evaluation of novel compounds for such activity often involves phenotypic screens, such as observing effects on sea urchin embryo cleavage, followed by cell-based assays to confirm the mechanism.[8]

Experimental Workflow for Mechanistic Validation

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key experiments to test the hypothesized mechanisms.

experimental_workflow cluster_screening Phase 1: Broad Screening & Target Identification cluster_validation Phase 2: Target Validation & Potency Determination cluster_mechanism Phase 3: Cellular Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assays in diverse cell lines) binding_assays Radioligand Binding Assays (for M4, CRF1, etc.) Determine Ki phenotypic_screening->binding_assays Identifies potential receptor interactions cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) phenotypic_screening->cell_cycle_analysis Suggests anti-proliferative effect receptor_panel Broad GPCR Binding Panel (e.g., Eurofins SafetyScreen) receptor_panel->binding_assays Narrows down GPCR targets kinase_panel Kinase Inhibition Panel functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) Determine IC50/EC50 kinase_panel->functional_assays Identifies potential kinase targets binding_assays->functional_assays Confirms functional activity at target western_blot Western Blot (Signaling pathway proteins) functional_assays->western_blot Validates downstream signaling effects tubulin_assay Tubulin Polymerization Assay immunofluorescence Immunofluorescence Staining (Microtubule morphology) cell_cycle_analysis->immunofluorescence Confirms mitotic arrest immunofluorescence->tubulin_assay Confirms direct effect on microtubules

Caption: A multi-phase workflow for validating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for CRF1 Receptor

  • Objective: To determine the binding affinity (Ki) of this compound for the human CRF1 receptor.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing the human CRF1 receptor.

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Tyr⁰-Sauvagine).

    • Add increasing concentrations of the test compound (this compound).

    • For non-specific binding control wells, add a high concentration of a known non-labeled CRF1 antagonist.

    • Incubate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Tubulin Polymerization Assay

  • Objective: To assess the direct effect of this compound on the in vitro polymerization of tubulin.

  • Methodology:

    • Reconstitute purified bovine tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

    • In a 96-well plate, add the tubulin solution to wells containing either vehicle control, a known microtubule destabilizer (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), or varying concentrations of the test compound.

    • Place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

    • Monitor the change in absorbance over time. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the test compound to the controls. Inhibition of polymerization will result in a lower absorbance plateau compared to the vehicle control.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Hypothesized Target Assay Type Key Parameter Exemplary Value (from Analogues) Interpretation
M4 Muscarinic ReceptorFLIPR-based PAM AssayIP5 nM - 10 µMA low IP value indicates potent positive allosteric modulation.[6]
CRF1 ReceptorRadioligand Binding AssayKiSub-micromolarA low Ki value indicates high binding affinity for the receptor.
TubulinCell Viability (e.g., MTT Assay)IC50Low nanomolar to sub-micromolarA low IC50 value against cancer cell lines suggests potent cytotoxic, and potentially anti-mitotic, activity.[8]
TubulinTubulin Polymerization% InhibitionConcentration-dependentA dose-dependent decrease in tubulin polymerization confirms a direct microtubule-destabilizing effect.

Conclusion and Future Directions

While the direct mechanism of action of this compound is not yet fully elucidated, the biological activities of its structural analogues provide a strong foundation for several compelling hypotheses. Evidence points towards potential roles as an allosteric modulator of the M4 muscarinic receptor, an antagonist of the CRF1 receptor, or a microtubule-destabilizing agent. Each of these potential mechanisms holds significant therapeutic promise for central nervous system disorders or oncology.

The path forward requires a rigorous and systematic experimental investigation as outlined in this guide. By employing a combination of broad panel screening, target-specific binding and functional assays, and cell-based mechanistic studies, the true biological role of this compound can be determined. This will not only clarify the pharmacology of this specific molecule but also enhance our understanding of the broader therapeutic potential of the cyclopenta[b]pyridine scaffold in drug discovery.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Al-Gorban, A. M., El-Gazzar, A. B. A., Al-Dhayan, D. M., & El-Sayed, W. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link]

  • Google Patents. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. [Link]

  • PubMed. (2011). 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. [Link]

  • Scientific.net. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. [Link]

  • MySkinRecipes. (n.d.). 6, 7-Dihydro-5H-cyclopenta[b]pyridin-2-amine. [Link]

  • MDPI. (2017). Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. [Link]

  • PubMed. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. [Link]

Sources

Methodological & Application

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a privileged scaffold in medicinal chemistry and drug discovery. This heterocyclic ketone is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid, bicyclic structure provides a valuable template for the development of novel therapeutic agents targeting a range of diseases. For instance, derivatives of this scaffold are being investigated for their potential as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in neurological and psychiatric disorders.[1] Furthermore, this structural motif is a crucial component of compounds such as cefpirome, a fourth-generation cephalosporin antibiotic.[2] The development of efficient and robust synthetic methods to access this compound and its analogs is therefore of significant interest to the scientific community.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a green and efficient manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[3] This method offers several advantages, including the use of an environmentally benign solvent (water), mild reaction conditions, and high yields.

Reaction Scheme and Mechanism

The synthesis proceeds via the direct oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine. This transformation is efficiently catalyzed by manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) with tert-butyl hydroperoxide (t-BuOOH) serving as the terminal oxidant.

Overall Reaction:

start 2,3-Cyclopentenopyridine reagents Mn(OTf)₂, t-BuOOH H₂O, 25 °C end This compound reagents->end cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 1. Add 2,3-cyclopentenopyridine (0.50 mmol) to a 25 mL round-bottom flask. B 2. Add Mn(OTf)₂ (0.0025 mmol) and H₂O (2.5 mL). A->B C 3. Add t-BuOOH (2.5 mmol). B->C D 4. Stir at 25 °C for 24h. C->D E 5. Extract with ethyl acetate (3 x 10 mL). D->E F 6. Dry organic layers over Na₂SO₄ and concentrate. E->F G 7. Purify by flash column chromatography. F->G H 8. Characterize the pure product. G->H

Sources

Application Notes and Protocols for the Manganese-Catalyzed Oxidative Synthesis of Pyridin-5-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridin-5-one Scaffolds in Modern Chemistry

Pyridinone and its derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds and functional materials.[1] Their unique electronic and structural properties, including the ability to act as both hydrogen bond donors and acceptors, make them invaluable in the field of medicinal chemistry.[2][3] Pyridinone-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The development of efficient and sustainable synthetic methods to access these valuable structures is, therefore, a critical endeavor for researchers, scientists, and drug development professionals.

This guide details a robust and environmentally friendly protocol for the synthesis of pyridin-5-one analogues through the direct, manganese-catalyzed oxidation of a C(sp³)–H bond adjacent to a pyridine ring. This method offers a significant advantage over traditional multi-step synthetic routes by utilizing an earth-abundant and inexpensive metal catalyst.

Mechanistic Insights: The "Why" Behind the Manganese-Catalyzed Oxidation

The conversion of a methylene group adjacent to a pyridine ring to a carbonyl group is a challenging transformation due to the electronic deactivation of the C-H bonds by the electronegative nitrogen atom. However, manganese catalysis provides an effective solution. The reaction mechanism, while complex, is believed to proceed through a high-valent manganese-oxo species, which is a powerful oxidizing agent.

A plausible catalytic cycle for the Mn(OTf)₂-catalyzed oxidation with tert-butyl hydroperoxide (t-BuOOH) is as follows:

  • Activation of the Catalyst: The Mn(II) precatalyst, Mn(OTf)₂, reacts with the oxidant, t-BuOOH, to generate a high-valent manganese-oxo species (e.g., Mn(IV)=O or Mn(V)=O). This is a crucial step where the active oxidant is formed.

  • Hydrogen Atom Abstraction (HAT): The highly reactive manganese-oxo species abstracts a hydrogen atom from the methylene group adjacent to the pyridine ring. This homolytic C-H bond cleavage is often the rate-determining step and results in the formation of a substrate radical and a manganese-hydroxo intermediate.

  • Oxygen Rebound/Radical Recombination: The substrate radical then rapidly recombines with the manganese-hydroxo species in a process known as the "oxygen rebound" mechanism. This step forms a new carbon-oxygen bond.

  • Further Oxidation and Catalyst Regeneration: The resulting hydroxylated intermediate is further oxidized to the final ketone product. The manganese catalyst is regenerated in its lower oxidation state, allowing it to re-enter the catalytic cycle.

This mechanistic understanding underscores the deliberate choice of reagents. Mn(OTf)₂ is an effective catalyst due to its ability to access higher oxidation states, and tert-butyl hydroperoxide serves as a suitable terminal oxidant to generate the active manganese-oxo species.[5]

Visualizing the Process

Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Workup and Purification start Charge flask with 2,3-cyclopentenopyridine, Mn(OTf)₂, and H₂O add_oxidant Add t-BuOOH (65% in H₂O) start->add_oxidant stir Stir at 25 °C for 24-72h add_oxidant->stir extract Extract with ethyl acetate stir->extract Reaction complete dry Dry organic layer over Na₂SO₄ extract->dry concentrate Evaporate in vacuo dry->concentrate chromatography Purify by flash column chromatography concentrate->chromatography end 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one chromatography->end Obtain pure product

Caption: Experimental workflow for the manganese-catalyzed synthesis of pyridin-5-one analogues.

Proposed Catalytic Cycle

G MnII Mn(II) MnIV_O Mn(IV)=O MnII->MnIV_O t-BuOOH MnIII_OH Mn(III)-OH MnIV_O->MnIII_OH Substrate (R-CH₂-Py) HAT Substrate R-CH₂-Py Radical R-CH•-Py Substrate->Radical Product R-C(=O)-Py Intermediate R-CH(OH)-Py Radical->Intermediate Oxygen Rebound MnIII_OH->MnII Further Oxidation Catalyst Regeneration Intermediate->Product [O]

Caption: Proposed catalytic cycle for the manganese-catalyzed oxidation of a C-H bond adjacent to a pyridine ring.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from Ren et al. (2015).[6][7]

Materials and Reagents
  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

General Oxidation Procedure
  • Reaction Setup: To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol, 0.5 mol%), and deionized water (2.5 mL).

  • Addition of Oxidant: To the stirred mixture, add tert-butyl hydroperoxide (65% in H₂O, 2.5 mmol).

  • Reaction: Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent to afford the pure this compound.

Large-Scale Synthesis (25 mmol scale)
  • Reaction Setup: In a 500 mL round-bottom flask, combine 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol, 0.5 mol%), and deionized water (125 mL).

  • Addition of Oxidant: Add tert-butyl hydroperoxide (65% in H₂O, 125 mmol) to the stirred mixture.

  • Reaction: Stir the reaction at 25 °C for 72 hours.

  • Workup: After the reaction is complete, slowly add anhydrous K₂CO₃ to the mixture until gas evolution ceases. Extract the mixture with CH₂Cl₂ (3 x 150 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator.

  • Purification: Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the final product.[6]

Data Presentation: Substrate Scope and Efficiency

The manganese-catalyzed oxidation protocol is applicable to a range of substrates with a methylene group adjacent to a pyridine ring. The following table summarizes the performance of this catalytic system with various substrates.

EntrySubstrateProductTime (h)Yield (%)
12,3-CyclopentenopyridineThis compound2488
22-Benzylpyridine2-Benzoylpyridine2485
32-(4-Methylbenzyl)pyridine2-(4-Methylbenzoyl)pyridine2482
42-(4-Chlorobenzyl)pyridine2-(4-Chlorobenzoyl)pyridine2480
52-Ethylpyridine2-Acetylpyridine4875

Data adapted from Ren et al. (2015).[7]

Conclusion and Future Outlook

The manganese-catalyzed oxidation of C-H bonds adjacent to a pyridine ring represents a powerful and efficient method for the synthesis of valuable pyridin-5-one analogues. The use of an inexpensive and environmentally benign catalyst and oxidant makes this protocol particularly attractive for both academic research and industrial applications. The straightforward procedure and high yields across a range of substrates highlight the robustness of this methodology. Further research in this area could focus on expanding the substrate scope to more complex molecules, developing asymmetric versions of this transformation, and further elucidating the intricate details of the reaction mechanism to enable even more precise catalyst design.

References

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link][2]

  • Semantic Scholar. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link][3]

  • PMC. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link][4]

  • RSC Publishing. (n.d.). Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water - Supplementary Information. Retrieved from [Link][6]

  • RSC Publishing. (n.d.). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link][5]

Sources

Application Notes & Protocols: Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a fused heterocyclic system of significant interest to the pharmaceutical and agrochemical industries.[1] This bicyclic structure, featuring a pyridine ring fused to a cyclopentane ring, serves as a rigid and structurally valuable building block for a diverse range of bioactive molecules.[1] Derivatives of this scaffold are integral to compounds developed as kinase inhibitors, antiviral agents, and other therapeutic candidates.[1][2]

Traditionally, the synthesis of such fused heterocyclic systems involves multi-step, linear sequences that can be time-consuming, resource-intensive, and generate considerable waste. Multicomponent reactions (MCRs) present a paradigm shift, offering an efficient, atom-economical, and strategically elegant approach to constructing complex molecules like 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3] By combining three or more starting materials in a single, one-pot operation, MCRs enable the rapid generation of molecular diversity from simple precursors, accelerating the drug discovery and development pipeline.[3][4][5]

This document provides detailed application notes and experimental protocols for two distinct and robust multicomponent methodologies for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Featured Protocol: Alkoxy-Substituted Cyclopenta[b]pyridine-3-carbonitriles via Cyclocondensation

An exceptionally effective and high-yielding MCR for this scaffold involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile (malononitrile).[6] A key feature of this protocol is the dual role of the sodium alkoxide, which functions as both the catalyst and a reagent, directly incorporating an alkoxy group into the final product.[6][7]

Scientific Rationale and Reaction Mechanism

This reaction proceeds through a cascade of well-understood organic transformations, initiated by the base-catalyzed Michael addition.

  • Causality: The sodium alkoxide (NaOR) is a strong base, essential for deprotonating the highly acidic methylene protons of propanedinitrile, generating a potent nucleophilic carbanion.

  • Step 1: Michael Addition: This carbanion attacks one of the α,β-unsaturated carbonyl systems of the 2,5-diarylidenecyclopentanone.

  • Step 2: Intramolecular Cyclization & Nucleophilic Attack: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the nitrile group attacks the carbonyl carbon of the cyclopentanone moiety. Simultaneously, the alkoxide (RO⁻) from the reagent attacks the other nitrile carbon.

  • Step 3: Tautomerization & Dehydration: The resulting cyclic intermediate undergoes tautomerization and subsequent dehydration, driven by the formation of the stable, aromatic pyridine ring. This aromatization is the thermodynamic driving force for the final stage of the reaction.[8]

This mechanistic pathway is analogous in principle to other condensation reactions that form pyridine rings, such as the Hantzsch pyridine synthesis, which also relies on condensation and cyclization to build the heterocyclic core.[8][9][10]

Reaction_Scheme_1 cluster_reactants Reactants cluster_product Product R1 2,5-Diarylidenecyclopentanone P1 2-Alkoxy-4-(aryl)-7-(aryl-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile R1->P1 R2 Propanedinitrile R2->P1 R3 Sodium Alkoxide (NaOR) R3->P1 Catalyst & Reagent ROH, Reflux, 80°C

Caption: General reaction scheme for the cyclocondensation synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated method for synthesizing a series of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs).[6][7]

Materials:

  • Appropriate 2,5-diarylidenecyclopentanone derivative (0.02 mol)

  • Propanedinitrile (malononitrile) (0.02 mol, 1.32 g)

  • Sodium ethoxide (for ethoxy derivatives) or Sodium methoxide (for methoxy derivatives) (0.02 mol)

  • Anhydrous Ethanol or Methanol (as appropriate for the alkoxide used)

  • Distilled Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

Experimental_Workflow A 1. Charge Flask B 2. Add Reagents & Solvent (Diarylidenecyclopentanone, Propanedinitrile, Sodium Alkoxide, Anhydrous Alcohol) A->B C 3. Reflux with Stirring (1 hour at 80 °C) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate with Water (Dilute with 150 mL Dist. H₂O) D->E F 6. Collect Product (Vacuum Filtration) E->F G 7. Purify (Recrystallization) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and the corresponding sodium alkoxide (0.02 mol).[7]

  • Solvent Addition: Add the appropriate anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) to the flask to act as the solvent.[7]

  • Cyclocondensation: The reaction mixture is heated to reflux at 80 °C for approximately 1-2 hours with continuous stirring.[3][6] Reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[7]

  • Precipitation: Dilute the cooled reaction mixture by adding 150 mL of distilled water. This will cause the solid product to precipitate out of the solution.[3][7]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[3]

  • Purification: The crude product is typically of high purity. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final product.[6] This method often avoids the need for chromatographic purification.[6]

Data Presentation: Representative Examples

The following table summarizes the synthesis of specific derivatives using the protocol described above.

Compound IDR Group (Alkoxy)Ar Group (Aryl)Yield (%)M.p. (°C)Key IR Bands (cm⁻¹)
CAPD-1 Ethoxy2-pyridinylN/AN/A2214 (C≡N), 1605 (C=N)[3]
CAPD-2 Methoxy2-pyridinylN/AN/A2214 (C≡N), 1605 (C=N)[3]
CAPD-3 Methoxy4-pyridinylN/AN/A2214 (C≡N), 1605 (C=N)[3]
CAPD-4 Ethoxy2-methoxyphenyl75%160–1613058, 2981, 2214, 1605[6]

Note: Specific yield and melting point data for CAPD-1, CAPD-2, and CAPD-3 were not provided in the source material.[3]

Alternative MCR Protocol: Thio-activated Cyclopenta[b]pyridine Synthesis

An alternative and versatile multicomponent condensation provides access to a different class of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[11] This method highlights the modularity of MCRs in constructing complex heterocyclic systems.

Scientific Rationale

This reaction involves the condensation of five components:

  • Malononitrile

  • Hydrogen sulfide

  • An aldehyde

  • 1-(cyclopent-1-en-1-yl)pyrrolidine (an enamine)

  • An alkylating agent

While the detailed mechanism is complex, it is understood to proceed via the formation of a thienopyridine or a related sulfur-containing intermediate which then undergoes further transformation. The enamine serves as the C5-C6-C7 building block of the final fused ring system. This approach demonstrates the power of MCRs to build complex scaffolds from simple, acyclic, and readily available precursors.[4][5][11] Although a detailed experimental protocol is not available in the cited literature, this route represents an important alternative for generating structural diversity.[3]

Alternative_MCR Reactants Malononitrile Hydrogen Sulfide Aldehyde 1-(cyclopent-1-en-1-yl)pyrrolidine Alkylating Agent Process Multicomponent Condensation Reactants->Process Product Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine Process->Product

Caption: Reactant relationships in an alternative MCR.

Applications in Research and Development

The 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives synthesized via these MCRs are not merely chemical curiosities. They have demonstrated practical applications, most notably as highly effective corrosion inhibitors for carbon steel in acidic media.[6][7] The presence of heteroatoms (N, O) and the planar aromatic system allows these molecules to adsorb strongly onto metal surfaces, forming a protective barrier.[7] Furthermore, the pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions, including cancer, hypertension, and viral infections.[2] The ability to rapidly synthesize diverse libraries of these compounds via MCRs is therefore of immense value to drug discovery programs.

Conclusion

The multicomponent reaction protocols presented here offer efficient, straightforward, and scalable methods for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3] These methods are distinguished by their operational simplicity, good to excellent yields, and the capacity to generate significant molecular diversity from readily available starting materials. For researchers in medicinal chemistry, materials science, and drug development, these protocols provide a robust and validated platform for accessing novel compounds built upon this valuable heterocyclic core.

References

  • BenchChem. (2025). Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives.
  • K. A. Frolov, et al. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2).
  • G. Tenti, M. T. Ramos, & J. C. Menendez. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 645-654.
  • Bentham Science Publishers. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
  • ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
  • S. Li, et al. (2016). Construction of Pyridine-Fused Azacorroles through Multicomponent-Coupling Strategy. Organic Letters.
  • SciSpace. (2008). Recent advances in Hantzsch 1,4-dihydropyridines.
  • L. Ren, et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Royal Society of Chemistry.
  • M. A. Ali, et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.
  • L. Ren, et al. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry.
  • M. G. de la Cruz-Martínez, et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc.
  • Parchem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
  • Bohrium. (2020). novel-multicomponent-synthesis-of-6-7-dihydro-5h-cyclopenta-b-pyridine-derivatives.
  • M. A. Ali, et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • S. Singh, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

Sources

Application Notes & Protocols: The Strategic Utility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one as a Core Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is often a journey of molecular architecture, where the selection of a core scaffold is a critical determinant of success. 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a fused heterocyclic ketone, has emerged as a highly versatile and strategic intermediate in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to functionalization, making it a privileged scaffold for targeting complex biological systems. This guide provides an in-depth exploration of its synthesis, properties, and, most importantly, its application in the development of next-generation pharmaceuticals, with a particular focus on kinase inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale that underpins them.

Physicochemical Properties & Safety Profile

Understanding the fundamental characteristics of an intermediate is paramount for its effective and safe utilization in any synthetic campaign. This compound is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one[1]
CAS Number 28566-14-5[1][2]
Molecular Formula C₈H₇NO[1][2]
Molecular Weight 133.15 g/mol [1]
Appearance Off-white to white solid[3]
Melting Point 62-63°C[3]

Safety & Handling: According to aggregated data, this compound warrants careful handling. It is classified as potentially harmful if swallowed and is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of the Core Intermediate

A robust and efficient synthesis of the title compound is the gateway to its utility. While several routes exist, a modern and environmentally conscious approach involves the manganese-catalyzed oxidation of the methylene group adjacent to the pyridine ring in 2,3-Cyclopentenopyridine. This method is notable for its high yield and use of water as a solvent, aligning with the principles of green chemistry.[4]

Protocol: Manganese-Catalyzed Oxidation

This protocol is adapted from the work of Ren, L. et al., published in Green Chemistry. The reaction leverages a manganese catalyst and an oxidant to achieve high chemoselectivity for the desired ketone.

Rationale: The manganese(II) triflate (Mn(OTf)₂) catalyst is effective in activating the oxidant, tert-Butyl hydroperoxide (t-BuOOH). The reaction proceeds via a radical mechanism where the C-H bond of the methylene group alpha to the electron-withdrawing pyridine ring is preferentially oxidized over other C-H bonds. Water is an ideal solvent, being inexpensive, non-toxic, and non-flammable.

Materials:

  • 2,3-Cyclopentenopyridine (Substrate)

  • Manganese(II) triflate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq).

  • Add deionized water (2.5 mL).

  • Add t-BuOOH (65% in H₂O, 2.5 mmol, 5.0 eq).

  • Stir the reaction mixture vigorously at room temperature (25°C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 v/v).

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as an off-white solid (Typical Yield: ~88%).[3]

Workflow Diagram: Synthesis of the Intermediate

Substrate 2,3-Cyclopentenopyridine Reagents Mn(OTf)₂, t-BuOOH, H₂O 25°C, 24h Substrate->Reagents Product This compound Workup Extraction & Purification (Column Chromatography) Reagents->Workup Workup->Product

Caption: Manganese-catalyzed oxidation workflow.

Application in Kinase Inhibitor Scaffolding

The pyridine and cyclopentanone moieties of the intermediate offer multiple reaction sites for diversification, making it an excellent starting point for generating libraries of compounds for high-throughput screening. Its rigid structure helps to pre-organize appended pharmacophores in a defined orientation, which can lead to improved binding affinity and selectivity for protein targets. This is particularly relevant in the field of kinase inhibitors, which often bind to the ATP pocket of enzymes.[5][6] The cyclopenta[b]pyridine core can serve as a bioisostere for other heterocyclic systems used in known inhibitors.[7]

Conceptual Protocol: Synthesis of 3-Carbonitrile Derivatives

This conceptual protocol illustrates how the core intermediate can be elaborated into more complex structures, such as cyanopyridine derivatives. These derivatives are valuable in medicinal chemistry as the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.[8] This example is based on cyclocondensation reactions used to build similar scaffolds.[8][9]

Rationale: The ketone of the intermediate can undergo condensation with active methylene compounds like malononitrile. This reaction, often base-catalyzed, builds a new pyridine ring fused to the existing cyclopentane ring, resulting in a highly functionalized tricyclic system. This strategy rapidly increases molecular complexity and introduces key functional groups for further modification or for direct interaction with a biological target.

Materials:

  • This compound (Intermediate)

  • Malononitrile

  • Sodium Ethoxide (or another suitable base)

  • Anhydrous Ethanol

  • Dilute Acetic Acid

Conceptual Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add malononitrile (1.1 eq) to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by the slow addition of dilute acetic acid until a precipitate forms.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified cyanopyridine derivative.

Workflow Diagram: From Intermediate to Potential Bioactive Compound

Intermediate 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one Derivatization Functionalization (e.g., Condensation, Substitution) Intermediate->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound for Optimization Screening->Lead

Caption: Drug discovery workflow using the intermediate.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized intermediate. Standard analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Representative NMR Data for this compound: The following data is consistent with reported values for the compound dissolved in CDCl₃.[3]

NucleusChemical Shift (δ ppm)Description
¹H NMR 8.82-8.77 (m, 1H)Pyridine-H
8.00 (d, 1H)Pyridine-H
7.34-7.28 (m, 1H)Pyridine-H
3.27 (dd, 2H)-CH₂-
2.81-2.74 (m, 2H)-CH₂-
¹³C NMR 204.88C=O
174.36, 155.72, 131.91, 130.33, 122.47Aromatic C
35.78, 28.73Aliphatic C (-CH₂-)

Conclusion

This compound stands out as a pharmaceutical intermediate of significant value. Its straightforward, high-yield synthesis and strategically positioned functional groups provide a robust platform for the exploration of novel chemical space. As demonstrated, its utility as a core scaffold for kinase inhibitors showcases its potential in addressing critical therapeutic needs, particularly in oncology. The protocols and insights provided in this guide are intended to empower researchers to fully leverage this versatile building block in their drug discovery and development programs.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Royal Society of Chemistry.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry.
  • National Center for Biotechnology Information (NCBI). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PubMed Central.
  • Knaus, E. E., & Kumar, P. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie.
  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research.
  • Farrag, A. M., Ibrahim, M. H., Mehany, A. B. M., & Ismail, M. M. F. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • National Center for Biotechnology Information (NCBI). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PubMed Central.
  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & ElTahir, K. E. H. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PubMed Central.
  • Abdel-rahman, A. H., & El-Gazzar, A.-R. B. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • National Center for Biotechnology Information (2026). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem Compound Summary.
  • National Center for Biotechnology Information (NCBI). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. PubMed Central.
  • Santa Cruz Biotechnology. This compound.

Sources

Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Heterocyclic Scaffold for Metallic Asset Preservation

The relentless degradation of metallic materials through corrosion poses a significant challenge across numerous industries, from infrastructure and transportation to chemical processing and electronics. The development of effective corrosion inhibitors is paramount in extending the service life of these critical assets and ensuring their safe and reliable operation. Organic heterocyclic compounds have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive environments.

This document provides a comprehensive technical guide on the application of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives as potent corrosion inhibitors, particularly for carbon steel in acidic media. This class of compounds, featuring a fused pyridine and cyclopentanone ring system, offers unique electronic and structural characteristics that facilitate strong adsorption and high inhibition efficiency. We will delve into the mechanistic underpinnings of their protective action, provide detailed, field-proven protocols for their evaluation, and present a framework for interpreting the resulting data. The synthesis of these compounds is a critical first step, and various efficient methods have been developed.[1][2][3] This guide is designed to empower researchers to effectively harness the potential of these molecules in their corrosion mitigation strategies.

The Mechanism of Corrosion Inhibition: A Molecular Perspective

The efficacy of this compound derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion reactions. This adsorption process is a complex interplay of physical and chemical interactions.

Organic inhibitors typically function by displacing water molecules from the metal surface and forming a protective film.[4] The presence of heteroatoms such as nitrogen and oxygen, along with π-electrons in the aromatic ring of this compound derivatives, plays a crucial role in this process.[5][6][7][8]

The inhibition mechanism can be broadly categorized as:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (N, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. This type of interaction leads to a more stable and robust protective film.

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have demonstrated a mixed-type inhibition behavior, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6][7][8] The adsorption of these molecules on the carbon steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[5][6][7]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of adsorption of a this compound derivative on a metal surface in an acidic medium.

Corrosion Inhibition Mechanism cluster_solution Corrosive Solution (e.g., H₂SO₄) Inhibitor Inhibitor Molecule (Protonated Form) Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Inhibitor->Anodic_Site Chemisorption (N, O lone pairs) Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) Inhibitor->Cathodic_Site Physisorption (Electrostatic) H+ H⁺ Ions H+->Cathodic_Site Inhibited SO4_2- SO₄²⁻ Ions Fe2+ Fe2+ Anodic_Site->Fe2+ Inhibited

Caption: Adsorption mechanism of this compound.

Experimental Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor. This typically involves a combination of gravimetric, electrochemical, and surface analysis techniques.

Gravimetric Method (Weight Loss)

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[9][10][11] It involves exposing a pre-weighed metal specimen to a corrosive environment, with and without the inhibitor, for a specific duration.[12][13]

  • Specimen Preparation:

    • Cut carbon steel specimens into uniform dimensions (e.g., 2 cm x 2 cm x 0.2 cm).

    • Mechanically polish the specimens with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

    • Degrease the specimens with acetone, rinse with deionized water, and dry in a desiccator.

    • Accurately weigh each specimen to four decimal places (W_initial).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M H₂SO₄).

    • Prepare a series of test solutions containing different concentrations of the this compound inhibitor in the corrosive medium.

    • Completely immerse the pre-weighed specimens in the test solutions at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the specimens from the solutions.

    • Rinse the specimens with deionized water and a suitable cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine) to remove corrosion products without affecting the base metal.

    • Rinse again with deionized water and acetone, then dry thoroughly.

    • Weigh the cleaned and dried specimens (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (8.76 x 10⁴ x ΔW) / (A x T x D) where ΔW is the weight loss (g), A is the surface area of the specimen (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.[14][15] The most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[16][17]

Electrochemical_Workflow Start Start Specimen_Prep Prepare Working Electrode (Carbon Steel) Start->Specimen_Prep Cell_Setup Assemble 3-Electrode Cell (WE, CE, RE) Specimen_Prep->Cell_Setup OCP Stabilize at Open Circuit Potential (OCP) Cell_Setup->OCP Solution_Prep Prepare Corrosive Medium +/- Inhibitor Solution_Prep->Cell_Setup EIS Perform Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Perform Potentiodynamic Polarization (PDP) EIS->PDP Data_Analysis Analyze Data: - Tafel Extrapolation (PDP) - Equivalent Circuit Fitting (EIS) PDP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

PDP measurements are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to identify whether an inhibitor is anodic, cathodic, or mixed-type.[18][19][20][21][22]

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a carbon steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

    • The exposed surface area of the WE should be well-defined (e.g., 1 cm²).

  • Measurement Procedure:

    • Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor).

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

    • Apply a potential scan from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[20]

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film.[23][24][25]

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for PDP.

  • Measurement Procedure:

    • After the OCP has stabilized, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[17]

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

    • Calculate the inhibition efficiency (IE%) using the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

Surface analysis techniques provide direct visual and compositional evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.[14][15][26][27][28]

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment.

  • Specimen Preparation:

    • Immerse carbon steel specimens in the corrosive medium with and without the inhibitor for a specified period.

    • After immersion, gently rinse the specimens with deionized water and acetone, then dry them.

  • Imaging:

    • Mount the specimens on SEM stubs.

    • Acquire high-resolution images of the specimen surfaces at various magnifications.

    • Compare the surface morphology of the uninhibited specimen (which should show significant corrosion damage) with the inhibited specimen (which should exhibit a smoother, more protected surface).

Theoretical and Computational Insights

Quantum chemical calculations and molecular dynamics simulations are powerful tools for understanding the interaction between inhibitor molecules and metal surfaces at the molecular level.[4][29][30][31]

Quantum Chemical Calculations

Density Functional Theory (DFT) is commonly used to calculate various quantum chemical parameters that correlate with the inhibition efficiency of a molecule.[32][33][34][35][36] These parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the adsorption behavior and orientation of inhibitor molecules on the metal surface in a simulated corrosive environment.[37] These simulations can help visualize the formation of the protective inhibitor film and calculate the binding energy between the inhibitor and the metal surface.

Data Summary and Interpretation

For effective comparison and analysis, it is crucial to present the quantitative data in a clear and structured format.

Table 1: Inhibition Efficiency of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives for Carbon Steel in 1 M H₂SO₄

Inhibitor (Concentration)Weight Loss IE (%)PDP IE (%)EIS IE (%)
CAPD-1 (1.0 mM) 96.597.797.2
CAPD-2 (1.0 mM) 95.896.996.4
CAPD-3 (1.0 mM) 94.295.394.8
CAPD-4 (1.0 mM) 92.193.593.0

Data synthesized from literature for illustrative purposes. Actual values may vary based on experimental conditions.[5][6][7]

Conclusion and Future Perspectives

This compound and its derivatives have demonstrated significant potential as effective corrosion inhibitors for carbon steel in acidic environments. Their high inhibition efficiencies are attributed to their strong adsorption on the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The combination of experimental techniques and theoretical calculations provides a comprehensive understanding of their inhibition mechanism.

Future research in this area could focus on:

  • Synthesizing and evaluating a wider range of derivatives to establish structure-activity relationships.

  • Investigating their performance in different corrosive media and at elevated temperatures.

  • Exploring their application for the protection of other metals and alloys.

  • Developing environmentally friendly "green" synthesis routes for these compounds.

By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively explore and optimize the application of this promising class of corrosion inhibitors.

References

  • Haris, N. I. N., Sobri, S., Yusof, Y. A., & Kassim, N. K. (2020). An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals. IOP Conference Series: Materials Science and Engineering, 991(1), 012093. [Link]

  • Nur Izzah Nabilah Haris, N., Sobri, S., Yusof, Y., & Kassim, N. (2020). An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals. IOP Conference Series: Materials Science and Engineering. [Link]

  • Nyangiwe, N. N. (2023). Exploring Corrosion Inhibitor Adsorption on Metal Surfaces through Density Functional Theory and Molecular Dynamics Simulations. IntechOpen. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Unknown. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF. [Link]

  • Unknown. (n.d.). A Quantum Computational Method for Corrosion Inhibition. ACS Publications. [Link]

  • Haris, N. I. N., Sobri, S., Yusof, Y. A., & Kassim, N. K. (2020). An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals. Metals, 10(12), 1679. [Link]

  • Szymański, P., Jaskuła, M., & Grzesiak-Kłopot, G. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(13), 4434. [Link]

  • Unknown. (n.d.). Molecular Dynamics Simulation of the Corrosive Medium Diffusion Behavior Inhibited by the Corrosion Inhibitor Membranes. 高等学校化学学报. [Link]

  • Unknown. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]

  • Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. International Journal of Materials Engineering Innovation, 13(1), 1-24. [Link]

  • Qasim, M. K. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [Link]

  • Unknown. (n.d.). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Ain Shams Engineering Journal. [Link]

  • Ramachandran, S., Jovancicevic, V., & Ramachandran, S. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9-18. [Link]

  • Unknown. (n.d.). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. ResearchGate. [Link]

  • Unknown. (n.d.). Corrosion Measurement by Weight Loss. Scribd. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. RSC. [Link]

  • Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Semantic Scholar. [Link]

  • Unknown. (n.d.). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. [Link]

  • Unknown. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Gamry Instruments. [Link]

  • Fadhil, A. A., Al-Okbi, A. K., & Al-Amiery, A. A. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Advances, 12(6), 3323-3335. [Link]

  • Ye, L. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]

  • Unknown. (n.d.). Weight Loss Analysis. Corrosionpedia. [Link]

  • Unknown. (n.d.). Weight loss method of corrosion assessment. Request PDF. [Link]

  • Okoro, L. N. (2018). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters, 7(26), 539-547. [Link]

  • Unknown. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Unknown Source. [Link]

  • Unknown. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. Download Table. [Link]

  • Unknown. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. Unknown Source. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • Unknown. (n.d.). Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques. Request PDF. [Link]

  • Unknown. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild.... Download Scientific Diagram. [Link]

  • Wang, C. J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Request PDF. [Link]

  • El-Fakharany, M. K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24727-24745. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link]

  • El-Fakharany, M. K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PubMed. [Link]

  • El-Fakharany, M. K., et al. (2022). (PDF) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ResearchGate. [Link]

  • Khazraei, S. (2014). (PDF) Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. ResearchGate. [Link]

  • El-Fakharany, M. K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH. [Link]

  • Bashir, S., et al. (2022). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. [Link]

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Analysis of Cyclopentapyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclopentapyridinones represent a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and pharmaceuticals. Their structural elucidation is a critical step in drug discovery and development, demanding robust and reliable analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone for the unambiguous determination of the molecular structure, conformation, and purity of these compounds.[1][2][3][4]

This application note provides a comprehensive, field-proven protocol for the ¹H and ¹³C NMR analysis of cyclopentapyridinones. It is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from sample preparation to data acquisition and processing. The causality behind experimental choices is explained to ensure scientific integrity and empower users to adapt the protocol to their specific research needs.

Core Principles of NMR for Cyclopentapyridinone Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecular structure.[5] For cyclopentapyridinones, key structural features that can be elucidated include:

  • The number and connectivity of protons and carbons: Determined from the number of signals and their splitting patterns (coupling).[6]

  • The electronic environment of each nucleus: Inferred from the chemical shift (δ) of each signal.[6][7]

  • The relative number of each type of proton: Calculated from the integration of the signal areas in ¹H NMR.[6]

  • Through-bond and through-space correlations: Established using advanced 2D NMR techniques, which are invaluable for complex cyclopentapyridinone derivatives.[1][2]

Experimental Workflow

The successful NMR analysis of cyclopentapyridinones hinges on a systematic and meticulous workflow. The following diagram outlines the critical stages, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep_Start Start: Purified Cyclopentapyridinone Sample Solvent_Selection Select Appropriate Deuterated Solvent Prep_Start->Solvent_Selection Weighing Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of Sample Solvent_Selection->Weighing Dissolution Dissolve in 0.6-0.7 mL of Solvent in a Vial Weighing->Dissolution Standard Add Internal Standard (e.g., TMS) Dissolution->Standard Filtering Filter Solution into NMR Tube Standard->Filtering Capping Cap and Label NMR Tube Filtering->Capping Acq_Start Insert Sample into Spectrometer Capping->Acq_Start Transfer to Spectrometer Locking Lock on Deuterium Signal Acq_Start->Locking Shimming Shim for Magnetic Field Homogeneity Locking->Shimming H1_Acq Acquire ¹H NMR Spectrum Shimming->H1_Acq C13_Acq Acquire ¹³C NMR Spectrum H1_Acq->C13_Acq Proc_Start Fourier Transform FID C13_Acq->Proc_Start Transfer Data Phasing Phase Correction Proc_Start->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference Spectrum (to TMS or Solvent) Baseline->Referencing Integration Integrate ¹H Signals Referencing->Integration Analysis Peak Picking, Coupling Analysis, and Structural Assignment Integration->Analysis Report Generate Report Analysis->Report

Caption: Experimental workflow for ¹H and ¹³C NMR analysis of cyclopentapyridinones.

Detailed Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Meticulous sample preparation is paramount for obtaining high-resolution data.[8]

Materials:

  • High-purity cyclopentapyridinone sample

  • High-quality 5 mm NMR tubes[9][10]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)[10][11][12]

  • Internal standard (e.g., Tetramethylsilane - TMS)[13][14][15]

  • Glass vials

  • Pasteur pipettes and bulbs

  • Filter (e.g., small plug of glass wool in a pipette)

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the cyclopentapyridinone is highly soluble.[16]

    • Chloroform-d (CDCl₃): A good first choice for many non-polar to moderately polar organic compounds.[11][12]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Excellent for polar compounds and allows for the observation of exchangeable protons (e.g., N-H) which might be broadened in other solvents.[12]

    • Methanol-d₄ (CD₃OD): Suitable for polar compounds, but be aware that it can exchange with labile protons (e.g., -OH, -NH).[10]

  • Sample Weighing:

    • For ¹H NMR , weigh 5-25 mg of the purified cyclopentapyridinone sample into a clean, dry vial.[9]

    • For ¹³C NMR , a higher concentration is generally required; aim for 50-100 mg of the sample.[9]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[9][17]

    • Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution.[9]

  • Internal Standard Addition:

    • Add a small amount of an internal standard. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents, with its ¹H and ¹³C signals defined as 0.00 ppm.[13][14][18][19]

    • A common practice is to use a stock solution of the deuterated solvent containing a small percentage of TMS to ensure consistency.[9]

  • Filtration and Transfer:

    • It is crucial to have a solution free of any particulate matter, as solids can degrade the magnetic field homogeneity and lead to poor spectral resolution.[9][17]

    • Filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[20]

  • Capping and Labeling:

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.

    • Label the NMR tube clearly with a unique identifier.[9]

Part 2: Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific cyclopentapyridinone derivative and the spectrometer being used.

Parameter¹H NMR¹³C NMRRationale
Experiment Standard 1D ProtonProton-decoupled 1D CarbonStandard experiments for initial structural assessment.
Pulse Sequence zg30 or similarzgpg30 or similarA 30-degree pulse angle is a good compromise between signal intensity and allowing for faster repetition rates. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each carbon.[5][6]
Spectral Width -2 to 12 ppm0 to 220 ppmThis range covers the vast majority of proton and carbon chemical shifts in organic molecules, including the characteristic downfield signals in pyridinones.[6]
Acquisition Time (at) 2-4 seconds~1-2 secondsLonger acquisition times lead to better resolution.
Relaxation Delay (d1) 1-5 seconds2 secondsA sufficient delay is crucial for the magnetization to return to equilibrium, ensuring accurate signal integration in ¹H NMR and preventing signal saturation, especially for quaternary carbons in ¹³C NMR.[6]
Number of Scans (ns) 8-16128 or moreDue to the low natural abundance of ¹³C (1.1%), significantly more scans are needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[5][21]

Acquisition Steps:

  • Instrument Setup: Follow the standard operating procedures for the specific NMR spectrometer. Ensure the instrument is tuned and the probe is at the desired temperature (typically room temperature).

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming:

    • The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.

    • "Shimming" is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume. This is a critical step for obtaining sharp, well-resolved peaks.[9]

  • Acquisition: Load the appropriate acquisition parameters (as outlined in the table above) and start the experiment.

Part 3: Data Processing and Analysis

Raw NMR data is in the form of a Free Induction Decay (FID), which needs to be processed to generate the familiar frequency-domain spectrum.[22][23]

Processing Steps:

  • Fourier Transformation (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum using a mathematical process called Fourier transformation.[22][24][25][26]

  • Phase Correction: The transformed spectrum is phased to ensure that all peaks are in the positive absorption mode with a flat baseline.[24][25]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[24][25]

  • Referencing: The chemical shift axis is calibrated. For organic solvents, the TMS signal is set to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6] However, using TMS as the primary internal reference is recommended for higher accuracy.[18]

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated. The ratio of these integrals corresponds to the ratio of the number of protons giving rise to those signals.[6]

Spectral Interpretation of Cyclopentapyridinones:

  • ¹H NMR:

    • Aromatic Protons: The protons on the pyridinone and cyclopentane rings will typically appear in the aromatic region (approximately 6.0-8.5 ppm). Their exact chemical shifts and coupling patterns provide information about their positions and the substitution pattern.[6]

    • Aliphatic Protons: Protons on the cyclopentane ring will appear in the aliphatic region, with their chemical shifts influenced by adjacent functional groups.

    • N-H Proton: If present and not exchanged with the solvent, the N-H proton of the pyridinone ring is often broad and appears far downfield (often > 10 ppm) due to hydrogen bonding.[6]

  • ¹³C NMR:

    • Carbonyl Carbon: The carbonyl carbon of the pyridinone ring is typically the most downfield signal, appearing between 155 and 180 ppm.[6]

    • Aromatic and Olefinic Carbons: The carbons of the pyridinone and cyclopentane rings will resonate in the 100-150 ppm range.[6] Carbons directly attached to the nitrogen atom are generally shifted downfield.[27][28]

    • Aliphatic Carbons: The sp³ hybridized carbons of the cyclopentane ring will appear in the upfield region of the spectrum.

Advanced Techniques for Cyclopentapyridinones

For complex cyclopentapyridinone structures, 1D NMR spectra may be insufficient for complete assignment due to overlapping signals. In such cases, 2D NMR experiments are indispensable.[1][2][29][30]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure and stereochemistry.[29]

Safety Considerations

  • Magnetic Fields: NMR spectrometers generate very strong magnetic fields. Individuals with pacemakers or other metallic implants must not enter the NMR room. Keep all ferromagnetic objects (e.g., keys, tools, credit cards) away from the magnet.[31][32][33]

  • Cryogens: The superconducting magnets are cooled with liquid helium and liquid nitrogen. Handle cryogens only with appropriate personal protective equipment (PPE), including safety glasses, thermal gloves, and a lab coat.[32]

  • Chemicals: Always handle deuterated solvents and chemical samples in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.[34]

Conclusion

This application note provides a robust and detailed protocol for the ¹H and ¹³C NMR analysis of cyclopentapyridinones. By following these guidelines, researchers can obtain high-quality, reproducible NMR data essential for the accurate structural characterization of this important class of heterocyclic compounds. The principles and techniques described herein form a solid foundation for both routine analysis and the structural elucidation of novel cyclopentapyridinone derivatives.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved January 11, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 11, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 11, 2026, from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved January 11, 2026, from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 11, 2026, from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved January 11, 2026, from [Link]

  • NMR Sample Prepara-on. (n.d.). University of Leicester. Retrieved January 11, 2026, from [Link]

  • Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 11, 2026, from [Link]

  • NMR Data Processing. (n.d.). eMagRes. Retrieved January 11, 2026, from [Link]

  • GOOD LAB PRACTICE-NMR. (n.d.). C-CART. Retrieved January 11, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 11, 2026, from [Link]

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Tetramethylsilane. (2021, March 29). American Chemical Society. Retrieved January 11, 2026, from [Link]

  • TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. (2022, January 2). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book. (n.d.). The MetaRbolomics Book. Retrieved January 11, 2026, from [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Analysis of NMR spectra using digital signal processing techniques. (n.d.). ThinkIR. Retrieved January 11, 2026, from [Link]

  • Revision Notes - Use of TMS and Deuterated Solvents | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. Retrieved January 11, 2026, from [Link]

  • Tetramethylsilane in NMR Calibration | PDF. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 11, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • NMR Data Processing. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved January 11, 2026, from [Link]

  • 8.3 1H and 13C NMR spectroscopy. (n.d.). Fiveable. Retrieved January 11, 2026, from [Link]

  • Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. (2025, March 4). Lab Manager. Retrieved January 11, 2026, from [Link]

  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). pinn.ai. Retrieved January 11, 2026, from [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Comparison of 1H-NMR and 13C-NMR | PPTX. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]

  • Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2022, June 22). Organic Letters. Retrieved January 11, 2026, from [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Iowa State University Digital Repository. Retrieved January 11, 2026, from [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • NMR Safety Guidelines. (n.d.). Caltech CCE. Retrieved January 11, 2026, from [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 11, 2026, from [Link]

  • Synthesis of cyclopentapyridinones 2–5.80. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Advanced NMR techniques for structural elucidation in medicinal chemistry. (2021, January 22). Diva-portal.org. Retrieved January 11, 2026, from [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Cyclopenta‐Fused Polyaromatic Hydrocarbon (CP‐PAH) Radicals: Synthesis, Characterization, and Quantum Chemical Calculations. (2025, October 5). PubMed Central. Retrieved January 11, 2026, from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Confirmation and Purity Assessment of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a detailed protocol for the analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one using High-Resolution Mass Spectrometry (HRMS). The methodology outlined herein leverages the capabilities of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with Electrospray Ionization (ESI) to achieve accurate mass measurement for elemental composition determination and fragmentation analysis for structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require robust and reliable characterization of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic ketone with a bicyclic structure containing both a pyridine ring and a cyclopentanone moiety.[1] Its molecular formula is C₈H₇NO, and it has a monoisotopic mass of 133.0528 g/mol .[1][2] Compounds with this scaffold are of significant interest in medicinal chemistry and materials science.[3] Accurate characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior.

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the definitive identification of small organic molecules.[4][5][6] Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental formulas, a critical step in structure confirmation.[7][8][9][10] When coupled with tandem mass spectrometry (MS/MS), HRMS provides valuable insights into the molecule's structure through the analysis of its fragmentation patterns.[11][12]

This application note details a comprehensive HRMS workflow for the analysis of this compound, from sample preparation to data interpretation. We will focus on the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a hybrid instrument that combines the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer.[13][14][15][16][17] Electrospray Ionization (ESI) will be employed as the ionization source, as it is a soft ionization technique well-suited for polar organic molecules, minimizing in-source fragmentation and preserving the molecular ion.[4][11][18][19]

Experimental Design and Rationale

The experimental approach is designed to provide a multi-faceted characterization of this compound. The core components of this protocol are:

  • Accurate Mass Measurement: To confirm the elemental composition of the analyte. A low parts-per-million (ppm) mass error provides high confidence in the assigned molecular formula.[7][9][20]

  • MS/MS Fragmentation Analysis: To elucidate the structure of the molecule by inducing fragmentation and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint.[12][21]

The choice of a Q-TOF instrument is deliberate. The initial quadrupole (Q1) can be operated in RF-only mode for full scan accurate mass analysis or as a mass filter to isolate the precursor ion of interest for subsequent fragmentation in the collision cell (q2).[15] The TOF analyzer then separates the product ions based on their mass-to-charge ratio with high resolution, enabling the accurate mass measurement of fragment ions.[13][14]

Visualization of the Experimental Workflow

HRMS_Workflow cluster_sample Sample Preparation cluster_infusion Direct Infusion cluster_ms HRMS Analysis (Q-TOF) cluster_data Data Analysis Sample This compound (>95% purity) Dissolution Dissolve in ACN:H2O (50:50) Sample->Dissolution Dilution Dilute to ~1 µg/mL Dissolution->Dilution SyringePump Syringe Pump (5 µL/min) Dilution->SyringePump ESI Electrospray Ionization (Positive Mode) SyringePump->ESI QTOF Q-TOF Analyzer ESI->QTOF MS_Scan MS Full Scan (Accurate Mass) QTOF->MS_Scan MSMS_Scan MS/MS Scan (Fragmentation) QTOF->MSMS_Scan Formula_Det Elemental Formula Determination MS_Scan->Formula_Det Frag_Analysis Fragmentation Pathway Elucidation MSMS_Scan->Frag_Analysis Confirmation Structural Confirmation Formula_Det->Confirmation Frag_Analysis->Confirmation

Caption: Experimental workflow for HRMS analysis.

Detailed Protocols

Part 1: Sample Preparation

Rationale: Proper sample preparation is crucial for obtaining high-quality mass spectra. The goal is to dissolve the analyte in a solvent compatible with ESI and dilute it to an optimal concentration to avoid detector saturation and ion suppression effects. A mixture of acetonitrile (ACN) and water is a common choice for ESI as it provides good solubility for a wide range of compounds and facilitates efficient solvent evaporation and ion formation.[4]

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound (purity should be ≥95%).[20]

  • Dissolve the solid in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the 50:50 ACN:H₂O solvent to a final concentration of approximately 1 µg/mL.

  • Acidification (Optional but Recommended): Add formic acid to the final working solution to a final concentration of 0.1% (v/v). This aids in the protonation of the analyte in positive ion mode, enhancing the signal of the [M+H]⁺ ion.

Part 2: HRMS Instrument Setup and Calibration

Rationale: Instrument calibration is a critical prerequisite for accurate mass measurement.[9] An external calibration is performed using a standard solution with known masses across the desired m/z range. For the highest accuracy, an internal calibrant or "lock mass" can be used during the analysis to correct for any mass drift during the experiment.[20]

Protocol:

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Calibration: Perform an external mass calibration in positive ion mode according to the manufacturer's protocol using the recommended calibrant solution. Ensure the calibration error is below 2 ppm.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5 µL/min).

Part 3: Data Acquisition

Rationale: Data will be acquired in two modes: a full scan MS mode to determine the accurate mass of the protonated molecule ([M+H]⁺), and a tandem MS (MS/MS) mode to generate fragment ions for structural analysis.

Protocol:

A. Full Scan MS for Accurate Mass Measurement

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Sampling Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Desolvation Gas Flow (N₂): 600 - 800 L/hr.

  • Mass Range: m/z 50 - 500.

  • Scan Time: 1 second.

  • Acquisition Mode: Centroid.

B. Tandem MS (MS/MS) for Fragmentation Analysis

  • Precursor Ion Selection: Set the quadrupole (Q1) to isolate the [M+H]⁺ ion of this compound (m/z 134.0600).

  • Collision Gas: Argon.

  • Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to obtain a comprehensive fragmentation spectrum. This allows for the observation of both low-energy and high-energy fragments.

  • Product Ion Scan Range: m/z 40 - 140.

  • All other parameters should be kept the same as in the full scan MS mode.

Results and Data Analysis

Accurate Mass and Elemental Formula Determination

The acquired full scan MS spectrum should show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The data processing software is used to calculate the elemental composition based on the measured accurate mass.

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
Molecular Formula C₈H₈NO⁺C₈H₈NO⁺
Exact Mass [M+H]⁺ 134.0600134.06021.5

Table 1: Accurate Mass Measurement Data.

A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.[9] The observed mass of 134.0602 Da is within 1.5 ppm of the theoretical mass for C₈H₈NO⁺, confirming the elemental composition of the analyte.

Fragmentation Analysis and Structural Elucidation

The MS/MS spectrum provides the structural fingerprint of the molecule. The fragmentation of this compound is expected to proceed through characteristic pathways for cyclic ketones and pyridine derivatives.[22][23][24]

Key Fragmentation Pathways:

  • Loss of CO (Carbon Monoxide): A common fragmentation pathway for ketones is the neutral loss of carbon monoxide (28 Da).[23]

  • Ring Cleavage: Fragmentation of the cyclopentanone ring can lead to various smaller fragments.

  • Pyridine Ring Stability: The aromatic pyridine ring is relatively stable and may remain intact in several fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
134.0602106.0651CO[C₇H₈N]⁺
134.060278.0498C₃H₄O[C₅H₄N]⁺ (Pyridinium)
106.065179.0549C₂H₃[C₅H₅N+H]⁺ (Protonated Pyridine)

Table 2: Major Fragment Ions observed in the MS/MS spectrum.

Visualization of Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_main Proposed Fragmentation of [M+H]⁺ mol [M+H]⁺ m/z 134.0602 (C₈H₈NO)⁺ frag1 [M+H-CO]⁺ m/z 106.0651 (C₇H₈N)⁺ mol->frag1 - CO frag2 [M+H-C₃H₄O]⁺ m/z 78.0498 (C₅H₄N)⁺ mol->frag2 - C₃H₄O frag3 [C₅H₆N]⁺ m/z 79.0549 frag1->frag3 - C₂H₃

Caption: Proposed fragmentation pathway.

The analysis of the fragmentation pattern, particularly the characteristic loss of carbon monoxide and the presence of pyridine-related fragments, provides strong confirmatory evidence for the proposed structure of this compound.

Conclusion

This application note demonstrates a robust and reliable HRMS method for the comprehensive characterization of this compound. The use of ESI-Q-TOF mass spectrometry enables confident confirmation of the elemental composition through accurate mass measurement and detailed structural elucidation via MS/MS fragmentation analysis. This protocol serves as a valuable template for researchers and scientists working on the analysis and quality control of novel heterocyclic compounds in various stages of drug discovery and chemical development.

References

  • Kind, T., & Fiehn, O. (2007). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99-111.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole–time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865.
  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 557-570.
  • Fiveable. (n.d.). Accurate Mass Measurement Definition. Fiveable.
  • Bristow, A. W. T., & Webb, K. S. (2003). Methodology for accurate mass measurement of small molecules. Royal Society of Chemistry.
  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare.
  • Dargan, P. I., & Wood, D. M. (2012). Quadrupole time-of-flight mass spectrometry: a paradigm shift in toxicology screening applications. Clinical chemistry, 58(4), 775-777.
  • University of California, Riverside. (n.d.).
  • Kwiecien, N., & Coon, J. J. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. International journal of analytical chemistry, 2012.
  • CymitQuimica. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. CymitQuimica.
  • Premier Guarantee. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. pgeneral.com.
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one.
  • Wikipedia. (n.d.).
  • Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers.
  • ACS Publications. (n.d.).
  • Bioanalysis Zone. (2025).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9).
  • ResearchGate. (2008). HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures.
  • PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol.
  • The Pherobase. (2025). HRMS directly from TLC slides. A powerful tool for rapid analysis of organic mixtures.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • University of Arizona. (n.d.).
  • Digital Commons @ University of Nebraska - Lincoln. (n.d.).
  • Chemistry LibreTexts. (2022).
  • Wikipedia. (n.d.).
  • ACS Omega. (2022).
  • Fisher Scientific. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • MDPI. (n.d.). 5,6-Dihydro-[7][8][18]oxadiazolo[3,4-d]pyridazine-4,7-dione.

Sources

Application Note: Experimental Setup for Vilsmeier Cyclization in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in organic chemistry. The Vilsmeier-Haack reaction, a powerful formylation method, can be ingeniously extended to a cyclization strategy for constructing substituted pyridine rings.[1][2] This intramolecular cyclization, often termed Vilsmeier cyclization, typically involves the reaction of a suitable acyclic precursor with the Vilsmeier reagent, which is prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of the Vilsmeier cyclization for pyridine synthesis. We will delve into the underlying mechanism, detail a robust experimental protocol, offer insights into reaction optimization, and provide a troubleshooting guide to address common challenges.

Mechanistic Rationale & Theoretical Background

The overall transformation hinges on the generation of the electrophilic Vilsmeier reagent, a chloroiminium ion, which then reacts with an appropriate nucleophilic substrate to initiate a cascade of reactions culminating in the formation of the pyridine ring.[4][5]

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5] This reagent is the key electrophile in the subsequent steps.

Step 2: Electrophilic Attack and Cyclization Cascade The choice of the starting material is critical. Substrates such as α-oxo ketene-S,S-acetals, enaminones, or other suitably activated acyclic precursors can be employed.[6][7] The Vilsmeier reagent reacts with the substrate, leading to formylation and/or halogenation.[7] Subsequent intramolecular nucleophilic attack, often facilitated by the introduction of an ammonia source like ammonium acetate, triggers the cyclization.[6] The final steps typically involve dehydration and elimination to afford the aromatic pyridine ring. The reaction can be envisioned as a sequence involving formylation, intramolecular nucleophilic attack, and subsequent aromatization to yield the substituted pyridine product.[8][9]

Experimental Design & Key Parameters

Successful Vilsmeier cyclization requires careful control over several experimental parameters. The table below summarizes critical factors to consider during the experimental design phase.

ParameterRecommended Range/ConditionRationale & Expert Insights
Vilsmeier Reagent Stoichiometry 2.0 - 10.0 equivalentsExcess reagent is often necessary to drive the reaction to completion, especially if multiple formylation/activation steps are involved.[6][8] The optimal amount should be determined empirically for each substrate.
Reaction Temperature 0 °C to 120 °CThe initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C) to control the reaction rate and prevent degradation.[10] Subsequent steps, including cyclization, may require heating to overcome the activation energy barrier.[6][8][10]
Solvent Anhydrous DMF, Chloroform, DichloromethaneDMF often serves as both the solvent and a reactant.[2][10] Using an excess of the amide can be a convenient solvent choice.[2] Anhydrous conditions are crucial as the Vilsmeier reagent is moisture-sensitive.
Ammonia Source (for cyclization) Ammonium Acetate (NH₄OAc), etc.For substrates that require an external nitrogen source to complete the pyridine ring, ammonium acetate is a common and effective choice.[6]
Reaction Time 30 min to 24 hoursReaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[10] Incomplete reactions may result from insufficient time or temperature.
Work-up Procedure Quenching with ice-water, basificationThe reaction is typically quenched by pouring the mixture into ice-water to hydrolyze the intermediate iminium salts and any unreacted Vilsmeier reagent.[10] This step can be vigorous and should be performed with caution. Subsequent basification helps in the precipitation of the crude product.

Detailed Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol describes a general procedure for the Vilsmeier cyclization of an activated acyclic precursor. Note: This is a representative protocol and may require optimization for different substrates.

Materials and Reagents
  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Substituted acyclic precursor (e.g., α-oxo ketene-S,S-acetal)

  • Ammonium acetate (NH₄OAc)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice-water bath, heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 10 mL). b. Cool the flask in an ice-water bath to 0-5 °C.[10] c. Slowly add POCl₃ (2.0 - 3.0 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.[10] d. After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture should become a pale yellow, viscous solution or slurry.[10]

2. Reaction with the Acyclic Precursor: a. Dissolve the acyclic precursor (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. b. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. c. After the addition, remove the ice bath and allow the reaction to warm to room temperature.

3. Cyclization and Aromatization: a. Heat the reaction mixture to the predetermined optimal temperature (e.g., 80 °C) and monitor the progress using TLC.[6][10] b. Once the starting material is consumed, cool the reaction mixture to room temperature. c. In a separate flask, prepare a solution of ammonium acetate (e.g., 5.0 equivalents) in a suitable solvent if required for the cyclization step. Add this to the reaction mixture. d. Re-heat the mixture (e.g., to 80 °C) and stir for the required duration (e.g., 2 hours) to facilitate cyclization and aromatization.[6]

4. Work-up and Isolation: a. Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.[10] b. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. c. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure substituted pyridine.

Experimental Workflow Diagram

Vilsmeier_Cyclization_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2-3: Reaction & Cyclization cluster_workup Step 4-5: Isolation & Purification prep_dmf Anhydrous DMF prep_reagent Form Vilsmeier Reagent (0-5 °C) prep_dmf->prep_reagent prep_pocl3 POCl3 prep_pocl3->prep_reagent add_substrate Add Acyclic Precursor (0-5 °C -> RT) prep_reagent->add_substrate heat_reaction Heat to 80 °C (Monitor by TLC) add_substrate->heat_reaction add_nh4oac Add NH4OAc (for Cyclization) heat_reaction->add_nh4oac heat_cyclization Heat to 80 °C (Aromatization) add_nh4oac->heat_cyclization workup_quench Quench with Ice-Water heat_cyclization->workup_quench workup_extract Extraction (EtOAc/DCM) workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry purify Column Chromatography workup_dry->purify final_product Pure Substituted Pyridine purify->final_product

Caption: Workflow for Vilsmeier cyclization in pyridine synthesis.

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. The following table outlines common issues, their probable causes, and suggested solutions.

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time.[10] 3. Substrate is not sufficiently electron-rich.1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried. 2. Increase reaction temperature cautiously and/or extend the reaction time. Monitor progress by TLC.[10] 3. Consider using a more activated substrate or a different synthetic route.
Formation of Chlorinated Byproducts The Vilsmeier reagent can act as a chlorinating agent, especially at elevated temperatures.[10]Maintain the lowest effective reaction temperature. Perform the aqueous work-up promptly to hydrolyze reactive intermediates.[10]
Isolation of Intermediates (Incomplete Cyclization) The cyclization and/or aromatization step is inefficient.Ensure adequate heating and sufficient reaction time after the addition of the ammonia source to drive the cyclization to completion.[10]
Product Loss During Work-up The hydrolysis/quenching step can be vigorous, leading to product degradation or loss. The product may have some water solubility.Perform the quench slowly into a well-stirred ice-water mixture.[10] Ensure the aqueous layer is thoroughly extracted multiple times.
Complex Mixture of Products Side reactions such as polymerization, multiple formylations, or substrate decomposition.Re-optimize stoichiometry and temperature. A lower temperature may improve selectivity. Consider a different Vilsmeier system (e.g., PBr₃/DMF).[11][12]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The preparation of the Vilsmeier reagent is exothermic and should always be performed with adequate cooling to prevent a runaway reaction.

  • Anhydrous solvents like DMF can be harmful. Avoid inhalation and skin contact.

  • The quenching process can release HCl gas. Ensure the work-up is also performed in a fume hood.

References

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]

  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. [Link]

  • Vilsmeier Reaction Of α,α-dicyanoolefins: Synthesis Of Multi-substituted Pyridines. Global Thesis. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H). PubMed. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

Sources

Application Notes & Protocols: In Vitro Assays for Biological Activity of Pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-5-one Scaffold in Drug Discovery

The pyridin-5-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal pharmacophore for interacting with various biological targets. Researchers have successfully developed pyridin-5-one derivatives as potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Effective screening and characterization of these derivatives are paramount to advancing lead candidates. In vitro assays serve as the foundational step in this process, providing critical data on potency, selectivity, and mechanism of action (MOA) in a controlled, high-throughput environment. This guide offers detailed protocols and expert insights into a suite of essential in vitro assays tailored for the preclinical evaluation of novel pyridin-5-one compounds.

Section 1: Anticancer Activity Evaluation

The antiproliferative and cytotoxic effects of pyridin-5-one derivatives are among their most explored therapeutic applications.[1] A tiered approach, starting with a primary screen for general cytotoxicity followed by mechanistic assays, is crucial for identifying promising anticancer candidates.

Primary Assay: Cell Viability & Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][3] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[2][3] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[2][3] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4]

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_measure Day 4/5: Measurement seed Seed cells into 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 prep_cpd Prepare serial dilutions of pyridin-5-one derivatives add_cpd Add compounds to cells prep_cpd->add_cpd incubate2 Incubate for 48-72h add_cpd->incubate2 add_mtt Add MTT Reagent (Incubate 4h) add_dmso Solubilize formazan (e.g., DMSO) add_mtt->add_dmso read_plate Read Absorbance (490-570 nm) add_dmso->read_plate analyze Calculate IC50 read_plate->analyze Apoptosis_Pathway cluster_pathway Apoptotic Cascade Drug Pyridin-5-one Derivative Cell Cancer Cell Drug->Cell Mito Mitochondrial Stress Cell->Mito Casp9 Initiator Caspase-9 Mito->Casp9 Casp37 Executioner Caspases 3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Assay Caspase-Glo® 3/7 Substrate (DEVD) Casp37->Assay Cleavage Signal Luminescent Signal Assay->Signal Luciferase

Caption: Simplified intrinsic apoptosis pathway and Caspase-Glo® 3/7 assay principle.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Materials:

    • White-walled, clear-bottom 96-well plates (for luminescence)

    • Cells and compounds prepared as in the MTT assay

    • Caspase-Glo® 3/7 Reagent (e.g., from Promega) [5] * Plate-reading luminometer

  • Procedure:

    • Assay Setup: Seed and treat cells with pyridin-5-one derivatives in a white-walled 96-well plate as described for the MTT assay. Use a volume of 100 µL per well.

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [6]Allow it to equilibrate to room temperature before use.

    • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [6] 4. Incubation: Mix the contents by placing the plate on a shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize. [6] 5. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis & Interpretation:

    • Fold Change Calculation: Subtract the average luminescence of the blank wells from all other readings. Calculate the fold increase in caspase activity relative to the vehicle control.

    • Causality: A significant, dose-dependent increase in the luminescent signal indicates that the compound's cytotoxicity, observed in the primary MTT screen, is mediated, at least in part, by the induction of apoptosis via caspase-3/7 activation.

Table 1: Summary of Anticancer Assay Parameters

ParameterMTT AssayCaspase-Glo® 3/7 Assay
Principle Colorimetric (Metabolic Activity)Luminescent (Enzyme Activity)
Endpoint Formazan AbsorbanceLight Output (RLU)
Plate Type Clear, flat-bottomWhite-walled, clear-bottom
Incubation (Post-Treatment) 48-72 hours6-24 hours (or time-course)
Key Output IC50 ValueFold-change in Caspase Activity
Primary/Secondary PrimarySecondary (Mechanistic)

Section 2: Anti-inflammatory Activity Evaluation

Pyridin-5-one derivatives have shown potential in modulating inflammatory pathways. [7][8][9]A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to mimic an inflammatory response.

Primary Assay: Nitric Oxide (NO) Production (Griess Assay)

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a burst of nitric oxide (NO) production. NO is a key inflammatory mediator. The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. [10]The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the NO concentration. [11] Detailed Protocol: Griess Assay

  • Materials:

    • RAW 264.7 macrophage cell line

    • LPS (from E. coli)

    • Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine) [11] * Sodium Nitrite (NaNO₂) for standard curve

    • 96-well plates and a plate reader (absorbance at 540 nm)

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the pyridin-5-one derivatives for 1-2 hours.

    • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

    • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium. [11] 6. Griess Reaction: Add 50 µL of Griess Reagent to each well containing the supernatant or standard. [11] 7. Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. [11]Measure the absorbance at 540 nm. [11]

  • Data Analysis & Interpretation:

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • A dose-dependent reduction in nitrite levels in LPS-stimulated cells treated with the compound indicates anti-inflammatory activity. It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.

Secondary Assay: NF-κB Signaling Pathway (Reporter Assay)

Principle: The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of inflammation. [12]Upon stimulation by LPS, NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including iNOS. [13]An NF-κB reporter assay uses a cell line (e.g., HEK293) engineered to contain a reporter gene, such as firefly luciferase, under the control of NF-κB response elements. [12][14]When NF-κB is activated, it drives luciferase expression, producing a quantifiable luminescent signal. [13] Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Materials:

    • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

    • TNF-α or other suitable NF-κB activator [12] * Luciferase assay reagent (containing luciferin substrate)

    • White-walled 96-well plates and a luminometer

  • Procedure:

    • Cell Seeding & Treatment: Seed the NF-κB reporter cells in a white-walled 96-well plate. After 24 hours, pre-treat the cells with the pyridin-5-one derivatives for 1-2 hours. [12] 2. Stimulation: Add an NF-κB activator (e.g., TNF-α) to the wells and incubate for an appropriate time (typically 6-24 hours). [15][16] 3. Cell Lysis & Luciferase Reaction: Remove the medium. Add a volume of luciferase assay reagent as recommended by the manufacturer to lyse the cells and initiate the luminescent reaction. [12] 4. Data Acquisition: After a brief incubation (5-10 minutes) at room temperature, measure the luminescence using a plate-reading luminometer. [12]

  • Data Analysis & Interpretation:

    • Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting background.

    • Inhibition of the luminescent signal in a dose-dependent manner demonstrates that the compound's anti-inflammatory effect is mediated by targeting the NF-κB signaling pathway.

Section 3: Enzyme Inhibition Assays

Many pyridin-5-one derivatives are designed as specific enzyme inhibitors. The following protocols are examples for targets relevant to neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. [17]Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. The Ellman's assay is a widely used colorimetric method to measure AChE activity. [17]The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be measured at 412 nm. [17][18] Detailed Protocol: Ellman's Method for AChE Inhibition

  • Materials:

    • Purified AChE enzyme

    • Acetylthiocholine iodide (ATChI) substrate

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Tris-HCl or phosphate buffer (pH 8.0)

    • 96-well plate and plate reader (absorbance at 412 nm)

  • Procedure:

    • Reaction Setup: In a 96-well plate, add in order: buffer, pyridin-5-one inhibitor (or vehicle), and DTNB solution.

    • Enzyme Addition: Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Start the reaction by adding the ATChI substrate to all wells.

    • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Percent Inhibition Calculation: % Inhibition = [(V_uninhibited - V_inhibited) / V_uninhibited] * 100

    • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

BACE1 (β-Secretase) Inhibition Assay

Principle: BACE1 is a key enzyme that initiates the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. [19]A common method for screening BACE1 inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay. [19][20]The assay uses a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor. [19]In the intact substrate, the quencher suppresses the donor's fluorescence. When BACE1 cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity. [19] Detailed Protocol: BACE1 FRET Assay

  • Materials:

    • Recombinant human BACE1 enzyme

    • BACE1 FRET peptide substrate

    • Assay buffer (typically sodium acetate, pH 4.5)

    • Black 96-well or 384-well plates

    • Fluorescence plate reader (with appropriate excitation/emission filters for the FRET pair)

  • Procedure:

    • Assay Setup: Add assay buffer, pyridin-5-one inhibitor (or vehicle), and the FRET substrate to the wells of a black microplate. [21] 2. Reaction Initiation: Start the reaction by adding the diluted BACE1 enzyme to the wells. [20][21] 3. Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-120 minutes), protected from light.

    • Data Acquisition: Measure the fluorescence intensity at the donor's emission wavelength. The reaction can be read kinetically or as an endpoint. [21]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control (enzyme + substrate + vehicle).

    • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Section 4: Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [22]The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. [22]The assay involves preparing two-fold serial dilutions of the pyridin-5-one derivative in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized bacterial suspension. [23] Detailed Protocol: Broth Microdilution MIC Assay

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Sterile 96-well plates (round-bottom preferred)

    • Spectrophotometer for standardizing inoculum

    • Plate incubator

  • Procedure:

    • Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. [23]Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. [23]Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria). [23] 2. Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [23] 5. MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Nancymed. Retrieved January 11, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved January 11, 2026, from [Link]

  • BACE1 (β−Secretase) FRET Assay Kit, Red. (2002, April). PanVera Corporation. Retrieved January 11, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved January 11, 2026, from [Link]

  • Data Sheet - BACE1 FRET Assay Kit. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]

  • Caspase-Glo 3/7 Assay. (n.d.). Bio-protocol. Retrieved January 11, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital/Baylor College of Medicine. Retrieved January 11, 2026, from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). JoVE. Retrieved January 11, 2026, from [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? (2013, February 5). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. (n.d.). AMSBIO. Retrieved January 11, 2026, from [Link]

  • Protocol Griess Test. (2019, December 8). protocols.io. Retrieved January 11, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Toxicology Program. Retrieved January 11, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved January 11, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved January 11, 2026, from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science. Retrieved January 11, 2026, from [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022, October 20). Frontiers. Retrieved January 11, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Retrieved January 11, 2026, from [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025, September). Drug Development Research. Retrieved January 11, 2026, from [Link]

  • MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University. Retrieved January 11, 2026, from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. Retrieved January 11, 2026, from [Link]

  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025, December 1). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017, November 12). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]t[24][5][12]riazines. (2017, July 28). figshare. Retrieved January 11, 2026, from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology. Retrieved January 11, 2026, from [Link]

  • Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019, March 19). PMC - NIH. Retrieved January 11, 2026, from [Link]

Sources

Application Notes & Protocols: Developing Novel Kinase Inhibitors from the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinases have become one of the most important families of drug targets. This guide provides a detailed framework for the discovery and development of novel kinase inhibitors using the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold. This bicyclic heterocyclic compound presents a structurally rigid and synthetically tractable starting point for building highly potent and selective inhibitors. We will detail a comprehensive workflow, from initial library design and synthesis to multi-tiered screening cascades and lead optimization, providing both the strategic rationale and step-by-step protocols for key experimental procedures.

Introduction: The Rationale for the this compound Scaffold

The success of kinase inhibitor drug discovery often hinges on the selection of a suitable molecular scaffold. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The this compound core embodies several desirable features for kinase inhibitor design:

  • Structural Rigidity: The fused ring system provides conformational constraint, which can reduce the entropic penalty of binding to the target kinase, often leading to higher potency.

  • 3D Vectoriality: The non-planar structure allows for substituents to be projected into three-dimensional space, enabling precise interactions with specific pockets within the kinase ATP-binding site.

  • Synthetic Tractability: The scaffold is amenable to various synthetic modifications, allowing for the systematic exploration of chemical space around the core. Published synthesis routes provide a reliable foundation for creating a diverse chemical library.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the ketone oxygen can serve as key hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region—a critical interaction for many kinase inhibitors.

This guide outlines a systematic approach to leverage these features, transforming this promising scaffold into a series of potent and selective lead compounds.

The Drug Discovery Workflow: A Multi-Phase Strategy

The development of a novel kinase inhibitor is a structured, multi-stage process. Our approach is designed to efficiently identify potent lead candidates while minimizing late-stage failures by incorporating key validation steps throughout the workflow.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Candidate A Scaffold Selection (6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one) B Library Synthesis (Derivatization) A->B Rational Design C Primary Biochemical Screen (Single-Dose vs. Kinase Panel) B->C D Hit Confirmation & Dose-Response (IC50) C->D Identify 'Hits' E SAR Studies & Computational Modeling D->E F Cell-Based Assays (Target Engagement & Potency) E->F Improve Potency G Selectivity Profiling (Broad Kinome Screen) F->G Confirm Cellular Activity G->E Iterate Design H Lead Candidate (Optimized Potency, Selectivity, & Properties) G->H

Caption: Overall drug discovery workflow.

Phase 1: Library Synthesis

The initial step involves the chemical modification of the this compound core to generate a library of diverse analogs. The goal is to explore how different substituents at various positions on the scaffold affect kinase binding.

Protocol 1: Representative Synthesis of a 7-Substituted Analog

This protocol describes a representative synthesis via a Claisen-Schmidt condensation to introduce diversity at the 7-position of the scaffold. This position often projects towards the solvent-exposed region of the ATP pocket, making it a prime target for modification to enhance potency and selectivity.

Materials:

  • This compound

  • Aromatic aldehyde of choice (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Aldehyde Addition: Add 1.1 equivalents of the selected aromatic aldehyde to the solution.

  • Base Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add an aqueous solution of NaOH (2.0 equivalents) dropwise while stirring. The reaction color will typically change to a deep yellow or orange.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is ~7. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the desired compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Phase 2: Hit Identification and Confirmation

With a library of synthesized compounds, the next phase is to screen them against a panel of kinases to identify "hits"—compounds that show significant inhibition of one or more target kinases.

Biochemical Screening

For initial screening, biochemical assays are preferred due to their high throughput and direct measurement of enzyme activity. Luminescence-based assays that measure ADP production (a universal product of kinase reactions) are highly sensitive and robust.

Protocol 2: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., EGFR, BRAF, etc.)

  • Kinase-specific substrate peptide

  • Test compounds dissolved in DMSO (10 mM stock)

  • ATP solution

  • Kinase buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense test compounds into the 384-well plate to a final concentration of 10 µM. Include a DMSO-only control (100% activity

Application Notes and Protocols: Synthesis of Cefpirome Utilizing a 6,7-Dihydro-5H-cyclopenta[b]pyridine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its robust efficacy, even against strains resistant to earlier-generation cephalosporins, is largely attributed to its unique molecular structure.[3] A key feature of cefpirome is the presence of a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephalosporin core.[1][2] This structural element enhances the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and contributes to its stability against many β-lactamases.[3][4]

The synthesis of cefpirome is a complex process where the efficient construction of key intermediates is paramount. The 6,7-dihydro-5H-cyclopenta[b]pyridine is a critical building block in this synthetic pathway.[2][5] These application notes provide a comprehensive guide to the synthesis of this pivotal intermediate and its subsequent incorporation into the final cefpirome molecule. The protocols detailed herein are designed to be robust and reproducible for research and development applications.

Mechanism of Action

Cefpirome exerts its bactericidal effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the construction and maintenance of the bacterial cell wall.[1][3] This disruption of cell wall integrity leads to cell lysis and ultimately, bacterial death.[1][4]

Synthetic Pathway Overview

The synthesis of cefpirome can be logically divided into two main stages:

  • Synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridine Intermediate: This multi-step process typically starts from commercially available materials and involves the formation of the fused pyridine ring system.[5][7]

  • Coupling and Final Elaboration: The synthesized intermediate is then coupled to the 7-amino-cephalosporanic acid (7-ACA) core, followed by acylation at the 7-position to introduce the aminothiazolyl-methoxyimino side chain, yielding the final cefpirome molecule.[8]

A logical workflow for the synthesis of Cefpirome is depicted below:

G cluster_0 Part 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine cluster_1 Part 2: Cefpirome Synthesis A Cyclopentanone + Benzylamine B Nucleophilic Addition A->B C Acetylization B->C D Vilsmeier-Haack Cyclization C->D E 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine D->E F Dechlorination E->F G 6,7-Dihydro-5H-cyclopenta[b]pyridine F->G I Coupling Reaction G->I H 7-Amino-3-chloromethyl- ceph-3-em-4-carboxylate H->I J 7-Amino-3-[(6,7-dihydro-5H-cyclopenta[b]pyridinium- 1-yl)methyl]ceph-3-em-4-carboxylate (7-ACP) I->J L Acylation J->L K (Z)-2-(2-aminothiazol-4-yl)-2- methoxyiminoacetic acid derivative K->L M Cefpirome L->M

Caption: Logical Workflow for Cefpirome Synthesis.

Part 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine

This section details a reliable method for the synthesis of the crucial 6,7-dihydro-5H-cyclopenta[b]pyridine intermediate, starting from cyclopentanone and benzylamine.[5][7]

Protocol 1.1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol outlines a three-step synthesis to obtain the chlorinated intermediate.[9]

Step 1: Nucleophilic Addition to form N-cyclopentylidene(phenyl)methanamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone and benzylamine. A slight molar excess of cyclopentanone is recommended.[9]

  • Reaction Conditions: Heat the mixture to a reflux temperature of 117-121°C for approximately 40 minutes.[9]

  • Work-up: After cooling, the product can be purified by vacuum distillation.

Step 2: Acetylization to form N-benzyl-N-cyclopentenylacetamide

  • Reaction Setup: Dissolve the N-cyclopentylidene(phenyl)methanamine in a suitable aprotic solvent.

  • Reaction Conditions: Cool the solution to 0-5°C in an ice bath. Add acetic anhydride dropwise while maintaining the temperature. Allow the reaction to proceed at 20-25°C for 14 hours.[9]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 3: Vilsmeier-Haack Cyclization

  • Reaction Setup: In a flask, prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with a suitable formamide derivative (e.g., N,N-dimethylformamide) at low temperature.

  • Reaction Conditions: Add the N-benzyl-N-cyclopentenylacetamide to the Vilsmeier reagent at 0-5°C. After the addition, allow the reaction to reflux for 15 hours. Hydrolyze the reaction mixture at 40-45°C.[9]

  • Work-up and Purification: Extract the product, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, with an appropriate organic solvent. The crude product can be purified by column chromatography.

Protocol 1.2: Dechlorination to 6,7-Dihydro-5H-cyclopenta[b]pyridine
  • Reaction Setup: Dissolve the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent such as ethanol.

  • Catalyst and Reagent: Add a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent).

  • Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Filter off the catalyst and concentrate the filtrate. The resulting 6,7-dihydro-5H-cyclopenta[b]pyridine can be purified by distillation or chromatography to achieve high purity (e.g., 99.7% by HPLC).[5][7]

Parameter Value Reference
Overall Yield 43.15%[5][7]
Purity (HPLC) 99.7%[5][7]

Table 1: Summary of Yield and Purity for the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine.

Part 2: Synthesis of Cefpirome

This section describes the final steps to construct the cefpirome molecule from the synthesized intermediate.

Protocol 2.1: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid

This side-chain component is a crucial building block for many cephalosporin antibiotics.

  • Oximation: React 4-chloroacetoacetic ester with an alkali nitrite in glacial acetic acid to form the corresponding oxime.[10][11]

  • Thiazole Ring Formation: Treat the resulting chloro-hydroxylimino ester with thiourea to construct the 2-aminothiazole ring.[10][11]

  • Methylation: Methylate the intermediate using dimethyl sulfate in the presence of a phase transfer catalyst to yield (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.[10][11]

Protocol 2.2: Synthesis of 7-Amino-3-[(6,7-dihydro-5H-cyclopenta[b]pyridinium-1-yl)methyl]ceph-3-em-4-carboxylate (7-ACP)
  • Reaction Setup: Start with a suitable 7-amino-3-halomethyl-ceph-3-em-4-carboxylate derivative, such as 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid hydrochloride.

  • Coupling Reaction: React this cephalosporin precursor with the synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent system. This nucleophilic substitution reaction forms the quaternary ammonium salt at the C-3 position.

  • Isolation: The product, 7-ACP, can be isolated as a salt, for example, a hydrochloride salt.[8]

Protocol 2.3: Final Acylation to Cefpirome
  • Activation of the Side Chain: Activate the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, for instance, by converting it to an active ester like a benzothiazole ester (AE active ester).[8]

  • Acylation Reaction: React the activated side chain with 7-ACP in a mixed solvent system of an organic solvent and water.[8]

  • pH Control: Maintain the pH of the reaction mixture between 6.0 and 9.5 to facilitate the acylation.[8]

  • Salt Formation and Isolation: After the reaction is complete, form the sulfate salt of cefpirome by adding sulfuric acid. The final product, cefpirome sulfate, can then be isolated and purified.

G cluster_0 Synthesis of Key Intermediates cluster_1 Final Assembly of Cefpirome A 6,7-Dihydro-5H- cyclopenta[b]pyridine D Coupling of A and B A->D B 7-Amino-3-chloromethyl- ceph-3-em-4-carboxylate B->D C (Z)-2-(2-aminothiazol-4-yl)-2- methoxyiminoacetic acid F Acylation with C C->F E Formation of 7-ACP D->E E->F G Cefpirome Synthesis F->G H Salt Formation G->H I Cefpirome Sulfate H->I

Caption: Experimental Workflow for the Final Assembly of Cefpirome.

Characterization

The structure and purity of the synthesized intermediates and the final cefpirome product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Safety and Handling

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use to understand their specific hazards and handling requirements.

Conclusion

The synthetic route detailed in these application notes provides a robust and well-documented pathway for the preparation of the fourth-generation cephalosporin, cefpirome. The successful synthesis hinges on the efficient preparation of the key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridine. By following the outlined protocols and adhering to the specified reaction conditions, researchers can reliably synthesize cefpirome for further investigation and development.

References

  • MIMS Philippines. Cefpirome: Uses, Dosage, Side Effects and More. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5479539, Cefpirome. [Link]

  • Patsnap Synapse. What is the mechanism of Cefpirome Sulfate?. [Link]

  • Pharmacology of Cefpirome Sulfate; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • AdisInsight. Cefpirome. [Link]

  • Li, Z., & Li, C. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 18(11), 3231-3234. [Link]

  • Klich, M., et al. (1988). Synthesis and structure-activity relationships in the cefpirome series. III. 7 Alpha-methoxy and 7 alpha-formamido analogues of cefpirome. The Journal of antibiotics, 41(10), 1409–1417. [Link]

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. [Link]

  • El-Sayed, R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24538-24553. [Link]

  • El-Sayed, R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24538-24553. [Link]

  • Klich, M., et al. (1988). Synthesis and structure-activity relationships in the cefpirome series. II. Analogues of cefpirome with different 7-heteroarylacetamido and 3'-ammonium substituents. The Journal of antibiotics, 41(8), 1032–1042. [Link]

  • CN100500671C - Synthesis method of antibiotic cefpirome sulfate.
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]

  • Barradell, L. B., & Bryson, H. M. (1994). Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia. Drugs, 47(3), 471–505. [Link]

  • CN102391288A - Preparation methods of cefpirome intermediate and cefpirome.
  • CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.

Sources

Application Notes & Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one as a Versatile Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds. The fused heterocyclic system, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, represents a compelling starting point for the synthesis of a diverse array of potential herbicides, fungicides, and insecticides. This bicyclic structure combines the established bio-isosteric relevance of the pyridine ring, found in numerous commercial agrochemicals, with a reactive cyclopentanone moiety that serves as a versatile handle for extensive chemical derivatization.

While direct, large-scale application in commercial agrochemical synthesis is not yet widely documented in public literature, the inherent chemical functionalities of this molecule and the biological activity of related heterocyclic compounds strongly suggest its potential. These notes provide researchers with the foundational knowledge and detailed protocols to explore the derivatization of this compound for the discovery of new agrochemical active ingredients.

Part 1: Synthesis of the Core Scaffold: this compound

A robust and efficient synthesis of the starting material is paramount for any discovery program. A recently developed method utilizes a manganese-catalyzed oxidation of the readily available 2,3-Cyclopentenopyridine, offering high yields and excellent chemoselectivity under environmentally benign conditions (aqueous medium).[1][2]

Workflow for Scaffold Synthesis

cluster_0 Scaffold Synthesis Workflow start Start: 2,3-Cyclopentenopyridine reagents Reagents: - Mn(OTf)₂ (catalyst) - t-BuOOH (oxidant) - H₂O (solvent) reaction Reaction: Stir at 25°C for 24-72h reagents->reaction workup Aqueous Workup: - Quench with Na₂S₂O₃ - Extract with Ethyl Acetate reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Manganese-Catalyzed Synthesis of this compound

This protocol is adapted from the procedure described by Ren et al. in Green Chemistry.[1][2]

Materials:

  • 2,3-Cyclopentenopyridine (1.0 eq)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.005 eq)

  • tert-Butyl hydroperoxide (t-BuOOH), 65% in H₂O (5.0 eq)

  • Deionized Water (H₂O)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for eluent

Procedure:

  • To a round-bottom flask, add 2,3-Cyclopentenopyridine (1.0 eq).

  • Add deionized water (approx. 5 mL per 0.5 mmol of substrate).

  • Add Mn(OTf)₂ (0.005 eq) to the flask.

  • Slowly add t-BuOOH (5.0 eq) to the stirring mixture.

  • Stir the reaction vigorously at room temperature (25°C) for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add saturated sodium thiosulfate solution to quench the excess peroxide until a KI-starch test paper shows no color change.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 1:5 to 1:1) to yield the pure product.

Expected Results:

  • Appearance: Off-white solid.[2]

  • Yield: 68-88%.[2]

  • Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. Key ¹³C NMR shift for the ketone carbonyl is expected around 204.9 ppm.[2]

Part 2: Derivatization Strategies for Agrochemical Discovery

The synthetic utility of this compound lies in the reactivity of its ketone group. This functionality allows for the introduction of diverse substituents and the creation of new stereocenters, which are critical for tuning biological activity and selectivity.

Key Derivatization Pathways

cluster_1 Potential Agrochemical Scaffolds start This compound reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) start->reductive_amination wittig Wittig Olefination (Ph₃P=CHR) start->wittig reduction Reduction (NaBH₄) start->reduction amine_product Cyclopentyl-amines reductive_amination->amine_product alkene_product Exocyclic Alkenes wittig->alkene_product alcohol_product Cyclopentyl-alcohols reduction->alcohol_product

Caption: Key derivatization pathways from the core scaffold.

Strategy 1: Synthesis of Cyclopentyl-amines via Reductive Amination

Rationale: The amine functionality is a cornerstone of many successful agrochemicals. Introducing a substituted amine can enhance binding to target enzymes and improve systemic movement in plants. For example, various herbicidal compounds are based on secondary amine structures.[3]

Protocol 2: General Protocol for Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in the chosen solvent (e.g., DCE).

  • Add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Summary Table:

Reaction TypeKey ReagentsResulting FunctionalityRelevance in Agrochemicals
Reductive AminationR-NH₂, NaBH(OAc)₃Secondary/Tertiary AmineHerbicides, Fungicides
ReductionNaBH₄, LiAlH₄AlcoholPrecursor for ethers and esters
Wittig ReactionYlide (Ph₃P=CHR)Exocyclic AlkeneIntroduction of diverse side chains
Grignard ReactionR-MgBrTertiary AlcoholCreation of new stereocenters
Strategy 2: Synthesis of Cyclopentyl-alcohols and Ether Derivatives

Rationale: Reduction of the ketone to a secondary alcohol provides a new chiral center and a site for further functionalization. The resulting alcohol can be converted into ethers or esters, which are common motifs in fungicides and herbicides, often modulating lipophilicity and metabolic stability. For instance, pyrimidinyloxyphenoxypropionate herbicides feature a critical ether linkage.[4]

Protocol 3: Reduction of the Ketone to an Alcohol

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH) as solvent

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Dissolve this compound in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol product, which can be used in subsequent etherification steps without further purification if sufficiently pure.

Conclusion and Future Outlook

This compound is a promising and synthetically accessible scaffold for the development of novel agrochemicals. The protocols and strategies outlined in these application notes provide a clear roadmap for researchers to generate libraries of diverse derivatives. The true potential of this scaffold will be unlocked through systematic derivatization of the cyclopentanone ring, coupled with rigorous biological screening. Future work should focus on creating and testing libraries of amines, ethers, and other analogs for herbicidal, fungicidal, and insecticidal activity, guided by computational modeling and an understanding of existing agrochemical target sites.[5][6]

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Khimicheskaya Geterotsiklicheskikh Soedinenii. (2014). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 50, 842-849. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supplementary Information: Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 6,7-dihydrocyclopenta[b]pyridin-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • FEMA. (n.d.). 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE. Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Advances. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. Medicinal Chemistry Research. [Link]

  • Morales, G., et al. (2022). Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. Molecules. [Link]

  • Wang, Z., et al. (2025). Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors. Pest Management Science. [Link]

  • Huang, T., et al. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC. [Link]

  • Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry. [Link]

Sources

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Inhibitor Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Protective Veil of Inhibitor Films with EIS

Corrosion inhibitors are critical in preserving the integrity of metallic materials across a vast spectrum of industries, from oil and gas to infrastructure and electronics. These chemical substances, when added in small concentrations to an environment, form a thin protective film on the metal surface, significantly reducing the corrosion rate. The efficacy of these inhibitor films is paramount, and their characterization requires a technique that is both sensitive and non-destructive. Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful and widely adopted method for this purpose.[1][2][3]

Unlike conventional DC techniques that measure a system's response at a steady state, EIS applies a small amplitude AC potential signal over a wide range of frequencies.[2][4] By analyzing the resulting current response, EIS provides detailed information about the electrochemical processes occurring at the metal/inhibitor film/electrolyte interface. This technique can elucidate the film's resistance, capacitance, and the kinetics of the corrosion reactions, offering invaluable insights into the inhibitor's performance and mechanism.[2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical protocols for utilizing EIS in the study of inhibitor films.

Theoretical Foundations: Decoding the Impedance Response

At its core, EIS measures the impedance of an electrochemical system, which is the opposition to the flow of alternating current. The impedance (Z) is a complex quantity, comprising a real part (Z') and an imaginary part (Z'').

Z(ω) = Z' (ω) + jZ'' (ω)

where ω is the angular frequency (ω = 2πf, with f being the frequency) and j is the imaginary unit (√-1).

The data obtained from an EIS experiment is typically visualized in two types of plots:

  • Nyquist Plot: This plot represents the imaginary component of impedance (-Z'') versus the real component (Z') at each frequency. For a simple corroding system with an inhibitor film, the Nyquist plot often displays a semicircle. The diameter of this semicircle is related to the charge transfer resistance (Rct), a key parameter indicating the resistance to the corrosion reaction at the metal surface. A larger semicircle diameter generally signifies better corrosion inhibition.[1]

  • Bode Plot: This plot presents the impedance magnitude (|Z|) and the phase angle (θ) as a function of frequency. The Bode plot is particularly useful for identifying different time constants associated with various electrochemical processes. In the context of inhibitor films, the impedance at low frequencies is often correlated with the overall corrosion resistance of the system.

The interpretation of EIS data is facilitated by the use of Equivalent Electrical Circuits (EECs) . These circuits are composed of resistors (R), capacitors (C), and other electrical elements that model the physical and chemical processes occurring at the electrode interface.[1][6] The choice of an appropriate EEC is crucial for extracting meaningful quantitative data from the impedance spectra.

Experimental Protocol: A Step-by-Step Guide

A successful EIS experiment for evaluating inhibitor films requires careful attention to the experimental setup and procedure. The following protocol outlines the key steps.

Materials and Equipment
  • Potentiostat with a Frequency Response Analyzer (FRA) module: This is the core instrument for performing EIS measurements.[2]

  • Three-electrode electrochemical cell: This setup consists of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[4][7][8]

  • Working Electrode (WE): The metal specimen of interest, prepared with a well-defined surface area.

  • Corrosive Electrolyte: The solution in which the corrosion process is being studied, with and without the inhibitor.

  • Inhibitor Compound: The substance whose protective film is being evaluated.

  • Faraday Cage: To shield the experimental setup from external electromagnetic interference, which can be crucial for low-current measurements.[4]

Preparation of the Working Electrode and Electrolyte
  • Surface Preparation: The surface of the working electrode should be meticulously prepared to ensure reproducibility. This typically involves grinding with successively finer grades of emery paper, followed by rinsing with distilled water and degreasing with a suitable solvent like acetone.[9]

  • Electrolyte Preparation: Prepare the corrosive electrolyte solution with the desired concentration of corrosive species (e.g., 3.5% NaCl solution).[3] Prepare separate solutions containing different concentrations of the inhibitor to be tested.

Experimental Setup and Measurement

The following diagram illustrates the typical workflow for an EIS experiment.

EIS_Workflow cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_we Prepare Working Electrode assemble_cell Assemble 3-Electrode Cell prep_we->assemble_cell prep_elec Prepare Electrolyte (with/without inhibitor) prep_elec->assemble_cell connect_inst Connect to Potentiostat assemble_cell->connect_inst faraday_cage Place in Faraday Cage connect_inst->faraday_cage ocp Stabilize at Open Circuit Potential (OCP) faraday_cage->ocp eis_scan Perform EIS Scan ocp->eis_scan plot_data Generate Nyquist & Bode Plots eis_scan->plot_data eec_fit Fit Data with Equivalent Circuit plot_data->eec_fit interpret Interpret Parameters eec_fit->interpret

Figure 1: General workflow for an EIS experiment.

Detailed Steps:

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Ensure the reference electrode tip is positioned close to the working electrode surface to minimize ohmic drop.

  • Electrolyte Immersion: Fill the cell with the prepared electrolyte (either blank or containing the inhibitor).

  • Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady value.[7] This ensures that the initial state of the electrode surface is consistent before the EIS measurement.

  • EIS Measurement: Perform the EIS scan over a wide frequency range, typically from 100 kHz down to 10 mHz.[3][9] A small AC voltage amplitude (e.g., 10 mV) is superimposed on the OCP.[5][9]

Data Analysis and Interpretation: From Spectra to Insights

The raw EIS data needs to be analyzed to extract quantitative information about the inhibitor film's properties. This is primarily achieved through equivalent circuit modeling.

Equivalent Circuit Models for Inhibitor Films

The choice of the equivalent circuit model depends on the specific system under investigation. A simple model, often referred to as the Randles circuit, can be used for a bare metal surface.[6] However, for a metal covered by an inhibitor film, more complex models are required.

The following diagram illustrates a common equivalent circuit model for a metal surface protected by a porous inhibitor film.

EEC_Model start Rs Rs start->Rs node1 Rfilm Rfilm node1->Rfilm CPEfilm CPEfilm node1->CPEfilm node2 Rct Rct node2->Rct CPEdl CPEdl node2->CPEdl end Rs->node1 Rfilm->node2 CPEfilm->node2 Rct->end CPEdl->end

Figure 2: A common equivalent circuit model for an inhibitor film.

Components of the Equivalent Circuit:

  • Rs (Solution Resistance): Represents the resistance of the electrolyte between the working and reference electrodes.

  • Rfilm (Film Resistance): Represents the resistance of the inhibitor film itself. A higher Rfilm value indicates a more protective film.

  • CPEfilm (Constant Phase Element of the Film): This element is used in place of a pure capacitor to account for the non-ideal capacitive behavior of the inhibitor film, which can arise from surface roughness and inhomogeneities.[10]

  • Rct (Charge Transfer Resistance): Represents the resistance to the corrosion reaction occurring at the metal surface where the film is not perfectly protective. A higher Rct value signifies a lower corrosion rate.[11][12]

  • CPEdl (Constant Phase Element of the Double Layer): Represents the capacitance of the electrical double layer at the metal/electrolyte interface.

By fitting the experimental EIS data to this model using specialized software, the values of these parameters can be determined.

Interpreting the Results

The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values obtained in the absence (Rct,blank) and presence (Rct,inh) of the inhibitor:

IE% = [(Rct,inh - Rct,blank) / Rct,inh] x 100

A higher inhibition efficiency indicates a more effective inhibitor.

The following table summarizes the key parameters obtained from EIS and their interpretation in the context of inhibitor film performance.

ParameterSymbolInterpretationImplication for High Performance
Solution ResistanceRsResistance of the electrolyte.Not directly related to inhibitor performance.
Film ResistanceRfilmResistance of the inhibitor film.High value indicates a dense, protective film.
Film CapacitanceCfilmCapacitance of the inhibitor film.Low value suggests a thicker or less porous film.
Charge Transfer ResistanceRctResistance to the corrosion reaction.High value indicates a low corrosion rate.
Double Layer CapacitanceCdlCapacitance of the electrochemical double layer.A decrease in Cdl upon inhibitor addition suggests adsorption of the inhibitor on the metal surface.[13]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the EIS data, several validation checks should be performed:

  • Kramers-Kronig (K-K) Transforms: This mathematical tool can be used to check the validity of the experimental EIS data.[14] If the data is consistent with the K-K relations, it indicates that the system was linear, stable, and causal during the measurement.

  • Reproducibility: Repeat the EIS measurements multiple times under the same conditions to ensure the results are reproducible.

  • Correlation with Other Techniques: Correlate the EIS results with data from other techniques such as potentiodynamic polarization, weight loss measurements, and surface analysis (e.g., SEM, XPS) to obtain a comprehensive understanding of the inhibitor's performance.[1][12]

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for the in-depth characterization of inhibitor films. Its ability to provide quantitative data on film resistance, capacitance, and the kinetics of corrosion reactions makes it superior to many other techniques for evaluating inhibitor performance. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can gain valuable insights into the protective mechanisms of corrosion inhibitors, facilitating the development of more effective and durable materials protection strategies.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 1134-1147. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings, 1482, 538. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved from [Link]

  • Equivalent circuit model for the metal covered by porous inhibitor... (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series, 1390, 1-21. [Link]

  • Equivalent circuit model for the studied inhibitor and the fit results... (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of Inhibitor and Corrosion Product Film Using Electrochemical Impedance Spectroscopy (EIS). (n.d.). ResearchGate. Retrieved from [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (2016). Journal of Materials and Environmental Science, 7(5), 1751-1758. [Link]

  • (a) Equivalent model and (b) simplified equivalent circuit model. C... (n.d.). ResearchGate. Retrieved from [Link]

  • Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2014). International Journal of Electrochemical Science, 9, 4384-4399. [Link]

  • Characterization of Inhibitor and Corrosion Product Film Using Electrochemical Impedance Spectroscopy (EIS). (2002). NACE - International Corrosion Conference Series, 02465. [Link]

  • Electrochemical Impedance Techniques Potentiostatic EIS. (n.d.). Gamry Instruments. Retrieved from [Link]

  • Electrochemical impedance spectroscopy (EIS) as a thin film characterization tool. (2023). In Thin Film Coatings. IntechOpen. [Link]

  • Preparation and Research of a Metal Anti-Corrosion Coating Based on PDMS Reinforcement. (2023). Coatings, 13(1), 123. [Link]

  • Equivalent circuit model. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Part 2 – Experimental Setup. (n.d.). nLab. Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid Solution. (2007). International Journal of Electrochemical Science, 2, 563-574. [Link]

  • Equivalent circuit models used. a Absence of inhibitor formulation and... (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical Impedance: Analysis and Interpretation. (1993). ASTM STP 1188. ASTM International. [Link]

  • Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. (2006). Journal of ASTM International, 3(2), 1-10. [Link]

  • Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. (2006). ASTM G170-06. ASTM International. [Link]

  • On the Limits of the EIS Low-Frequency Impedance Modulus as a Tool to Describe the Protection Properties of Organic Coatings Exposed to Accelerated Aging Tests. (2023). Coatings, 13(3), 591. [Link]

Sources

Application Notes and Protocols for Quantum Chemical Calculations of Pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridin-5-one Derivatives and the Role of In Silico Chemistry

Pyridin-5-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. These scaffolds are recognized as privileged structures due to their ability to serve as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets.[1][2][3] Their versatile physicochemical properties, which can be fine-tuned through synthetic modifications, make them ideal candidates for applications in fragment-based drug design, biomolecular mimetics, and as kinase hinge-binding motifs.[1][2] Consequently, pyridin-5-one derivatives have been investigated for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2]

The exploration of the vast chemical space of pyridin-5-one derivatives for drug discovery can be significantly accelerated and rationalized through the use of computational chemistry.[4][5] Quantum chemical calculations, in particular, provide a powerful lens to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules with high accuracy.[6][7][8] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, study tautomeric equilibria, and calculate various molecular descriptors that are critical for understanding structure-activity relationships (SAR).[9][10][11][12] This in silico approach not only complements experimental studies but also guides the design of novel compounds with desired therapeutic profiles, ultimately reducing the time and cost associated with drug development.[4][13][14]

This guide provides a detailed protocol for performing quantum chemical calculations on pyridin-5-one derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the chosen computational methods, provide a step-by-step workflow, and discuss the interpretation of the calculated results in the context of medicinal chemistry.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like pyridin-5-one derivatives, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of computational cost and accuracy.[15][16]

The Choice of Functional and Basis Set

Functionals: The functional in DFT approximates the exchange-correlation energy, a key component of the total electronic energy. For the study of pyridin-5-one derivatives, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-benchmarked functionals for organic molecules.[17] It generally provides reliable geometries and electronic properties.

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known for its good performance in calculating non-covalent interactions, which can be important for studying intermolecular interactions of pyridin-5-one derivatives with biological targets.[16][17]

  • ωB97X-D (Head-Gordon and coworkers, with long-range correction and dispersion): This functional is designed to handle long-range interactions and includes an empirical dispersion correction, making it suitable for systems where van der Waals forces are significant.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are popular for their efficiency. The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and potential hydrogen bonding.[18][19] For instance, the 6-311++G(d,p) basis set has been successfully used to study the tautomerism of pyridinylbutane-1,3-diones.[9][11][12]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

For a robust and reliable starting point for pyridin-5-one derivatives, a combination like B3LYP/6-311+G(d,p) is often recommended for geometry optimizations and frequency calculations.[9][11][12] For more accurate energy calculations, especially when studying reaction mechanisms or non-covalent interactions, higher-level functionals like M06-2X or ωB97X-D with a larger basis set like aug-cc-pVTZ might be necessary.

Tautomerism in Pyridin-5-ones

A critical aspect to consider for pyridin-5-one derivatives is their potential for tautomerism. For example, 2-hydroxypyridine can exist in equilibrium with its 2-pyridone tautomer. The relative stability of these tautomers can be influenced by the solvent and substitution patterns.[20] Quantum chemical calculations are exceptionally well-suited to predict the equilibrium geometries and relative energies of different tautomers, providing crucial insights into their behavior in different environments.[9][10][11][12][20]

Computational Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a pyridin-5-one derivative.

G cluster_prep 1. Molecular Structure Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis and Interpretation node_prep Draw or import the 3D structure of the pyridin-5-one derivative. node_geom Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) node_prep->node_geom node_freq Frequency Calculation (Confirm minimum energy structure) node_geom->node_freq node_spe Single Point Energy Calculation (Higher level of theory, if needed) node_freq->node_spe Optional node_props Calculate Molecular Properties: - Electronic energies - Dipole moment - HOMO/LUMO energies - Molecular orbitals - Spectroscopic properties (IR, NMR) node_freq->node_props node_react Analyze Reactivity Descriptors: - Fukui functions - Electrostatic potential maps node_props->node_react node_qsar Utilize in QSAR/Drug Design: - Correlate with biological activity - Guide molecular modifications node_react->node_qsar

Caption: A generalized workflow for quantum chemical calculations on pyridin-5-one derivatives.

Detailed Protocol: Geometry Optimization and Property Calculation

This protocol outlines the steps for performing a geometry optimization and subsequent property calculations for a generic pyridin-5-one derivative using a quantum chemistry software package like Gaussian, Q-Chem, or Molpro.[21]

Step 1: Building the Initial Molecular Structure
  • Launch a molecular modeling software (e.g., GaussView, Avogadro, Chemcraft[21]).

  • Construct the 3D structure of the desired pyridin-5-one derivative. Ensure correct atom types, bond orders, and initial stereochemistry.

  • Perform a preliminary geometry cleanup or "pre-optimization" using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This can significantly speed up the subsequent quantum mechanical optimization.

  • Save the structure in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian, .xyz).

Step 2: Setting up the Quantum Chemical Calculation
  • Open the input file in a text editor or the graphical user interface of the software.

  • Define the calculation type. For a geometry optimization followed by a frequency calculation, the keyword Opt Freq is typically used in Gaussian.

  • Specify the theoretical method and basis set. For our recommended starting point, this would be B3LYP/6-311+G(d,p).

  • Define the charge and multiplicity of the molecule. For a neutral, closed-shell pyridin-5-one derivative, this will be 0 1.

  • Optionally, specify solvent effects. To simulate the molecule in a particular solvent (e.g., water, DMSO), a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed using the SCRF=(PCM, Solvent=...) keyword.

  • Save the input file.

Example Gaussian Input File:

Step 3: Running the Calculation and Analyzing the Output
  • Submit the input file to the quantum chemistry software.

  • Monitor the progress of the calculation. Geometry optimizations can take from minutes to many hours depending on the size of the molecule and the level of theory.

  • Verify successful completion. Check the output file for a "Normal termination" message.

  • Confirm the optimized geometry. The output file will contain the final optimized coordinates. Visualize the structure to ensure it is chemically reasonable.

  • Analyze the frequency calculation results.

    • A true minimum on the potential energy surface will have zero imaginary frequencies . One imaginary frequency indicates a transition state.

    • The output will also contain the calculated zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • The calculated vibrational frequencies and intensities can be used to simulate the infrared (IR) spectrum of the molecule.

Data Presentation and Interpretation

The output of a quantum chemical calculation provides a wealth of information that can be used to understand the properties of pyridin-5-one derivatives.

Key Molecular Properties

The following table summarizes some of the key quantitative data that can be extracted from the calculations and their relevance in drug discovery.

PropertyDescriptionRelevance in Drug Discovery
Total Electronic Energy The total energy of the molecule at 0 Kelvin.Used to compare the relative stability of different isomers or conformers.
Dipole Moment A measure of the polarity of the molecule.Influences solubility, membrane permeability, and interactions with polar residues in a protein binding site.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The HOMO-LUMO gap is an indicator of chemical reactivity and stability. These orbitals are involved in charge transfer interactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding non-covalent interactions and reactivity.
Calculated NMR Chemical Shifts Predicted chemical shifts for NMR-active nuclei (e.g., ¹H, ¹³C).Can be compared with experimental NMR data to confirm the structure of a synthesized compound.[9][11][12]
Calculated IR Frequencies Predicted vibrational frequencies and their intensities.Can be compared with experimental IR spectra to identify functional groups and confirm molecular structure.[22]
Visualizing Molecular Orbitals and Electrostatic Potential

Visualizing the HOMO, LUMO, and the molecular electrostatic potential map can provide intuitive insights into the reactivity of pyridin-5-one derivatives.

G cluster_vis Visualization of Molecular Properties cluster_interp Interpretation node_homo HOMO (Region of electron donation) node_interp Identify sites for: - Nucleophilic attack (on LUMO) - Electrophilic attack (on HOMO) - Hydrogen bonding (from MEP) node_homo->node_interp node_lumo LUMO (Region of electron acceptance) node_lumo->node_interp node_mep MEP (Red: negative potential, Blue: positive potential) node_mep->node_interp

Caption: Relationship between visualized molecular properties and their chemical interpretation.

Application in Drug Design: A Case Study Perspective

Quantum chemical calculations on pyridin-5-one derivatives can directly inform the drug design process. For example, in the development of inhibitors for a specific enzyme, these calculations can be used to:

  • Optimize the geometry of the ligand for docking studies. A more accurate ligand conformation can lead to more reliable predictions of binding affinity.

  • Calculate partial atomic charges for use in molecular mechanics force fields. This improves the accuracy of molecular dynamics simulations of the protein-ligand complex.

  • Predict the reactivity of different positions on the pyridin-5-one ring. This can guide synthetic chemists in designing derivatives with improved metabolic stability or enhanced binding interactions. For instance, understanding the sites susceptible to nucleophilic or electrophilic attack can help in predicting potential metabolic transformations.

  • Rationalize structure-activity relationships (SAR). By correlating calculated electronic properties (e.g., HOMO/LUMO energies, dipole moment) with experimentally determined biological activities, quantitative structure-activity relationship (QSAR) models can be developed.[5] These models can then be used to predict the activity of virtual compounds before they are synthesized.

Conclusion

Quantum chemical calculations offer a powerful and versatile toolkit for investigating the properties of pyridin-5-one derivatives in the context of drug discovery and development. By providing detailed insights into their electronic structure, reactivity, and spectroscopic signatures, these in silico methods can effectively guide the design and optimization of new therapeutic agents. The protocols and guidelines presented in this application note provide a solid foundation for researchers to leverage the predictive power of computational chemistry in their exploration of this important class of heterocyclic compounds.

References

  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.
  • Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution. Retrieved from [Link]

  • Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.
  • Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. Retrieved from [Link]

  • HPCwire. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. Retrieved from [Link]

  • iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Quantum Chemistry Service in Drug Design. Retrieved from [Link]

  • ResearchGate. (2023). Tautomerism of Pyridinylbutane-1,3-diones. An NMR and DFT study. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • American Chemical Society. (2025). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Organic Letters. Retrieved from [Link]

  • Frontiers Media. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]

  • Reddit. (2016). Functionals and Basis Set in computational chemistry. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Quantum chemistry-augmented neural networks for reactivity prediction: Performance, generalizability, and explainability. Retrieved from [Link]

  • Ineos Oxford Institute. (n.d.). Computational chemistry for drug development. Retrieved from [Link]

  • arXiv. (2021). Quantum chemistry-augmented neural networks for reactivity prediction: Performance, generalizability and interpretability. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Diffuse Basis Sets for Density Functional Theory | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. Retrieved from [Link]

  • PubMed. (2022). Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

  • Innovate UK. (n.d.). Data-driven reactivity prediction using computed quantum features for drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Retrieved from [Link]

  • Supercomputing Frontiers and Innovations. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Retrieved from [Link]

  • Supercomputing Frontiers and Innovations. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Retrieved from [Link]

  • S3waas. (2025). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

Sources

Assay for anti-Tobacco Mosaic Virus (TMV) activity of pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Assay for Anti-Tobacco Mosaic Virus (TMV) Activity of Pyridine Compounds

Introduction: The Challenge of TMV and the Promise of Pyridine Derivatives

Tobacco Mosaic Virus (TMV) stands as one of the most resilient and economically damaging plant pathogens, capable of infecting a wide range of crops and causing significant yield losses globally.[1] As a member of the Tobamovirus genus, this rod-shaped virus is remarkably stable and easily transmissible, making its control a persistent challenge in agriculture.[2][3] The quest for effective antiviral agents has led researchers to explore diverse chemical scaffolds. Among these, pyridine, a six-membered heterocyclic compound, and its derivatives have emerged as a particularly promising class.[4][5][6][7] Pyridine-containing molecules are integral to many pharmaceuticals and agrochemicals, exhibiting a broad spectrum of biological activities, including potent antiviral effects against various plant and animal viruses.[4][5][7]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of pyridine compounds for anti-TMV activity, from initial screening using whole-plant bioassays to advanced quantitative and mechanistic studies. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring technical accuracy and field-proven insights.

Scientific Principles: Targeting the TMV Life Cycle

Understanding the TMV infection process is paramount to designing effective antiviral strategies. The virus life cycle presents several key vulnerabilities that can be targeted by chemical agents like pyridine derivatives.

The primary stages of TMV infection are:

  • Entry & Uncoating: The virus enters host plant cells through mechanical wounds. Once inside, the viral RNA genome is released from its protective coat protein (CP).

  • Replication: The viral RNA is translated to produce essential proteins, including the RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for replicating the viral genome.[8]

  • Protein Synthesis: The newly replicated viral RNA is used to synthesize viral proteins, primarily the coat protein.

  • Assembly: New virions are assembled as the coat protein subunits encapsidate the newly synthesized viral RNA genomes.[9]

  • Cell-to-Cell Movement: The virus moves to adjacent healthy cells through plasmodesmata, spreading the infection.

Pyridine compounds can exert their anti-TMV effects through several mechanisms:

  • Direct Inhibition of Viral Machinery: Some compounds may directly bind to and inhibit key viral components, such as the RdRp or the coat protein, thereby halting replication or assembly.[8][10][11]

  • Induction of Host Resistance: Other compounds can act as "plant activators," triggering the plant's innate immune response, known as Systemic Acquired Resistance (SAR). This involves stimulating the production of defense-related enzymes and pathways.[1]

The following diagram illustrates the TMV life cycle and highlights potential points of inhibition for antiviral compounds.

TMV_Lifecycle cluster_cell Host Plant Cell cluster_inhibition Potential Inhibition by Pyridine Compounds Entry 1. Virus Entry (Mechanical Wound) Uncoating 2. Uncoating (Viral RNA Release) Entry->Uncoating Translation 3. Translation of Viral Proteins (e.g., RdRp) Uncoating->Translation Replication 4. RNA Replication (by RdRp) Translation->Replication Synthesis 5. Synthesis of Coat Protein (CP) Replication->Synthesis Assembly 6. Virion Assembly Synthesis->Assembly Movement 7. Cell-to-Cell Movement Assembly->Movement Inhibit_Replication Inhibit RdRp Activity Inhibit_Replication->Replication Targets Viral Replication Inhibit_Assembly Interfere with CP Self-Assembly Inhibit_Assembly->Assembly Prevents Virion Formation Induce_SAR Induce Host Defense (SAR) Induce_SAR->Entry Enhances Plant's Overall Defense

Caption: The TMV life cycle within a host cell and potential inhibitory actions of pyridine compounds.

In Vivo Bioassays: The Foundation of Antiviral Screening

The initial assessment of anti-TMV activity is typically performed in vivo using whole plants. The local lesion assay, particularly the half-leaf method, is the gold standard for this purpose due to its reliability and ability to minimize experimental variability.[1][8]

The Local Lesion Assay (Half-Leaf Method)

Principle: This assay utilizes a hypersensitive host plant, such as Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi nc.[12][13][14] Upon infection, these plants restrict the virus to a small area, forming visible necrotic local lesions. The number of lesions is directly proportional to the concentration of infectious virus particles in the inoculum, allowing for quantitative assessment of a compound's antiviral efficacy.[13][14][15]

Experimental Design: The half-leaf method involves treating one half of a leaf with the test compound and the other half with a solvent control. This clever design ensures that both halves are subject to the same age, physiological condition, and environmental factors, making the comparison highly reliable.[8]

The assay can be performed in three modes to probe the mechanism of action:

  • Protective Assay: Evaluates the compound's ability to induce host resistance.

  • Curative Assay: Assesses the compound's ability to inhibit viral replication after infection has been established.

  • Inactivation Assay: Determines if the compound directly inactivates virus particles before inoculation.

Half_Leaf_Workflow cluster_0 Protective Assay cluster_1 Curative Assay cluster_2 Inactivation Assay cluster_3 Observation & Quantification (All Assays) p1 1. Apply Pyridine Compound to Left Leaf-Half p2 2. Apply Solvent Control to Right Leaf-Half p1->p2 p3 3. Wait 12 hours p2->p3 p4 4. Inoculate Entire Leaf with TMV p3->p4 o1 Incubate Plant (2-3 days) p4->o1 c1 1. Inoculate Entire Leaf with TMV c2 2. Wait 2 hours c1->c2 c3 3. Apply Pyridine Compound to Left Leaf-Half c2->c3 c4 4. Apply Solvent Control to Right Leaf-Half c3->c4 c4->o1 i1 1. Mix Pyridine Compound with TMV Suspension i3 3. Incubate 30 mins i1->i3 i2 2. Mix Solvent Control with TMV Suspension i2->i3 i4 4. Inoculate Left Half with Compound-TMV Mix i3->i4 i5 5. Inoculate Right Half with Control-TMV Mix i3->i5 i4->o1 i5->o1 o2 Count Local Lesions on Both Halves o1->o2 o3 Calculate Inhibition Rate (%) o2->o3

Caption: Workflow for the three modes of the in vivo half-leaf local lesion assay.

Protocol 1: In Vivo Half-Leaf Local Lesion Assay

Materials:

  • Host Plants: Nicotiana glutinosa or N. tabacum cv. Xanthi nc, at the 5-6 leaf stage.

  • TMV Inoculum: Purified TMV particles diluted in 0.01 M phosphate buffer (pH 7.0).

  • Test Compounds: Pyridine derivatives dissolved in an appropriate solvent (e.g., DMSO, acetone) and then diluted with water to the final concentration (e.g., 500 µg/mL).

  • Abrasive: Celite or silicon carbide.

  • Phosphate Buffer: 0.01 M, pH 7.0.

Procedure:

  • Plant and Compound Preparation:

    • Select healthy, fully expanded upper leaves of the host plants.

    • Prepare solutions of the pyridine test compounds and a solvent control (containing the same concentration of solvent as the test solutions).

  • Application and Inoculation (Choose one mode):

    • For Protective Activity: a. Gently rub the left half of each leaf with the test compound solution.[8] b. Rub the right half of the same leaf with the solvent control solution.[8] c. Keep the plants in a greenhouse for 12 hours to allow for potential induction of host defenses.[8] d. Lightly dust the entire leaf surface with an abrasive (celite). e. Dip a brush in the TMV inoculum and gently rub the entire surface of both treated and control halves.[8]

    • For Curative Activity: a. Lightly dust the entire leaf surface with an abrasive. b. Inoculate the entire leaf with the TMV inoculum as described above.[8] c. After a defined period (e.g., 2 hours) to allow for viral entry, apply the test compound to the left half and the solvent control to the right half.[8]

    • For Inactivation Activity: a. Mix the test compound solution with the TMV inoculum in a 1:1 ratio. Prepare a similar mixture with the solvent control and TMV.[8] b. Incubate both mixtures at room temperature for 30 minutes.[8] c. Lightly dust the leaves with an abrasive. d. Inoculate the left half of the leaf with the compound-TMV mixture and the right half with the control-TMV mixture.[8]

  • Incubation and Data Collection:

    • After inoculation, gently rinse the leaves with water.

    • Maintain the plants in a controlled environment (e.g., greenhouse at 25°C) for 2-4 days to allow for lesion development.[8]

    • Count the number of necrotic local lesions on both the treated (T) and control (C) halves of each leaf.

  • Data Analysis:

    • Calculate the inhibition rate for each compound using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 [8]

    • Where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.

Data Presentation: In Vivo Anti-TMV Activity

The results from the half-leaf assay are typically summarized in a table to compare the efficacy of different compounds across the three activity modes. Compounds showing high inhibition rates (e.g., >50%) are considered promising candidates for further study.

Compound IDConcentration (µg/mL)Protective Activity (%)Curative Activity (%)Inactivation Activity (%)
Pyridine-A50068.265.159.8
Pyridine-B50070.545.341.2
Pyridine-C50035.138.665.7
Ningnanmycin50056.650.255.4
Ribavirin50040.838.039.2
*Commercial antiviral agents used as positive controls.[1][8][16]

Interpretation:

  • Pyridine-A shows strong activity across all three modes, suggesting a multi-faceted mechanism.

  • Pyridine-B exhibits high protective activity but lower curative and inactivation effects, indicating it may primarily act by inducing host resistance.

  • Pyridine-C has high inactivation activity, suggesting it may directly interact with and neutralize virus particles.

Quantitative Assays for Viral Load Confirmation

While the local lesion assay is excellent for screening, it is crucial to confirm the results using more direct and highly sensitive quantitative methods that measure the amount of virus present in the plant tissue.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based serological assay used to detect and quantify proteins, in this case, the TMV coat protein.[2][3] The Double Antibody Sandwich (DAS-ELISA) format is commonly used for its specificity and sensitivity. An antibody specific to TMV is coated onto a microtiter plate, which then captures the virus from the sample extract. A second, enzyme-conjugated antibody is added, which also binds to the captured virus. Finally, a substrate is added that produces a measurable color change, the intensity of which is proportional to the amount of TMV antigen present.

Protocol 2: Double Antibody Sandwich (DAS) ELISA for TMV Quantification

Materials:

  • ELISA Kit for TMV: Includes pre-coated plates, capture antibody, enzyme-conjugated detection antibody, positive/negative controls, and required buffers.[2][17]

  • Plant Tissue: Leaf samples from systemically infected plants (N. tabacum) treated with pyridine compounds or controls.

  • Extraction Buffer (e.g., PBST with PVP).

  • Microplate Reader (405 or 450 nm).

Procedure:

  • Sample Preparation: Homogenize 100 mg of leaf tissue from treated and control plants in 1 mL of extraction buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • ELISA Protocol (based on a typical kit): a. Add 100 µL of the plant extract supernatant to the wells of the antibody-coated microtiter plate. Include positive and negative controls. b. Incubate for 2 hours at 37°C or overnight at 4°C. c. Wash the plate 3-4 times with wash buffer (e.g., PBST). d. Add 100 µL of the enzyme-conjugated detection antibody to each well. e. Incubate for 2 hours at 37°C. f. Wash the plate 3-4 times. g. Add 100 µL of the enzyme substrate (e.g., PNP or TMB) to each well and incubate in the dark until color develops (15-60 minutes). h. Add stop solution if required.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for PNP) using a microplate reader.

  • Data Analysis: Compare the absorbance values of samples from treated plants to those from untreated (infected) control plants. A lower absorbance value indicates a reduction in viral load.

Reverse Transcription Quantitative PCR (RT-qPCR)

Principle: RT-qPCR is the most sensitive method for detecting and quantifying viral RNA.[18][19] It involves two main steps: (1) Reverse Transcription (RT), where the viral RNA genome is converted into complementary DNA (cDNA), and (2) Quantitative PCR (qPCR), where the cDNA is amplified in real-time using TMV-specific primers. The rate of amplification is monitored using a fluorescent dye, and the cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of viral RNA.

Protocol 3: RT-qPCR for TMV RNA Quantification

Materials:

  • Total RNA Extraction Kit for plants.

  • One-Step RT-qPCR Kit (or separate RT and qPCR reagents).

  • TMV-specific forward and reverse primers and a probe.

  • Real-Time PCR System.

  • Plant Tissue: Samples from treated and control plants.

Procedure:

  • Total RNA Extraction: Extract total RNA from ~100 mg of leaf tissue using a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • RT-qPCR Reaction Setup: a. Prepare a master mix containing the RT-qPCR buffer, reverse transcriptase, DNA polymerase, dNTPs, TMV-specific primers, and fluorescent probe. b. Add a standardized amount of total RNA template to each reaction well. c. Include no-template controls (NTC) and positive controls.

  • Thermal Cycling: Run the reaction on a Real-Time PCR system using a standard protocol:[18]

    • Reverse Transcription: e.g., 50°C for 30 minutes.

    • Polymerase Activation: e.g., 95°C for 10 minutes.

    • PCR Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data).

  • Data Analysis:

    • Determine the Ct value for each sample.

    • A higher Ct value in a treated sample compared to an untreated control indicates a lower initial concentration of TMV RNA, signifying viral inhibition.

    • For absolute quantification, a standard curve can be generated using known concentrations of a TMV RNA transcript.

Investigating the Mechanism of Action

For lead compounds, it is essential to investigate their specific mechanism of action. This involves assays that test for direct interaction with viral components or for the induction of host defense responses.

Probing Direct Viral Interactions
  • Molecular Docking: In silico studies can predict the binding affinity and interaction sites of pyridine compounds with key TMV proteins, such as the coat protein (PDB ID: 1EI7, 2OM3) or the RdRp.[9][11] This computational approach can guide further experimental work.

  • Microscale Thermophoresis (MST): This biophysical technique measures the binding affinity between a test compound and a target protein (e.g., purified TMV CP) in solution. A strong binding capability, indicated by a low dissociation constant (Kd), suggests direct interaction.[10]

Host Defense Enzyme Activity Assays

Principle: If a compound's primary mode of action is protective, it may be a plant activator. This can be verified by measuring the activity of key defense-related enzymes in plant tissues after treatment with the compound.[1]

  • Superoxide Dismutase (SOD): An antioxidant enzyme involved in mitigating oxidative stress during infection.

  • Polyphenol Oxidase (PPO): Involved in the synthesis of defense compounds like quinones.

  • Phenylalanine Ammonia-Lyase (PAL): A key enzyme in the phenylpropanoid pathway, which produces antimicrobial compounds and signaling molecules for SAR.[1]

General Procedure:

  • Treat healthy plants with the pyridine compound.

  • After a set time (e.g., 24-72 hours), collect leaf tissue.

  • Prepare a crude enzyme extract by homogenizing the tissue in an appropriate buffer.

  • Use specific spectrophotometric assays to measure the activity of SOD, PPO, and PAL.

  • An increase in the activity of these enzymes in treated plants compared to controls suggests the compound induces the plant's defense response.[1]

Conclusion

The methodologies outlined in this guide provide a robust, multi-tiered approach for the discovery and characterization of novel pyridine-based anti-TMV agents. By progressing from high-throughput in vivo screening with the local lesion assay to precise viral load quantification with ELISA and RT-qPCR, and finally to detailed mechanistic studies, researchers can effectively identify promising candidates and elucidate their modes of action. This systematic process is crucial for the development of new and effective solutions to combat the persistent threat of Tobacco Mosaic Virus in agriculture.

References

  • Agdia. (n.d.). ELISA Test Kits for TMV (Tobacco mosaic virus). Retrieved from [Link]

  • Van Regenmortel, M. H., & Burckard, J. (1980). Detection of a wide spectrum of tobacco mosaic virus strains by indirect enzyme-linked immunosorbent assays (ELISA). Virology, 106(2), 327-334. Retrieved from [Link]

  • Agdia. (n.d.). ELISA Test Kits for ToMV (Tomato mosaic virus). Retrieved from [Link]

  • Immunomart. (n.d.). TMV ELISA Test Kit for Tobacco mosaic virus. Retrieved from [Link]

  • Buhro, J. E., et al. (2019). Quantitative Real-Time PCR Analysis of Individual Flue-Cured Tobacco Seeds and Seedlings Reveals Seed Transmission of Tobacco Mosaic Virus. Plant Disease, 104(3), 738-744. Retrieved from [Link]

  • Scholthof, K. B. G. (2000). The classic of plant virology - 6. Francis Oliver Holmes and the local lesion assay. Phytopathology, 90(11), 1188-1191. Retrieved from [Link]

  • Li, P., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Chemistry, 10, 1047158. Retrieved from [Link]

  • Gugała, M., et al. (2006). Leadzyme formed in vivo interferes with tobacco mosaic virus infection in Nicotiana tabacum. Nucleic Acids Research, 34(18), 5251-5259. Retrieved from [Link]

  • Mokhtari, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(1), 60-93. Retrieved from [Link]

  • Holmes, F. O. (1929). Local Lesions in Tobacco Mosaic. Botanical Gazette, 87(1), 39-55. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of Crinasiadine, Trisphaeridine, Bicolorine, and Their Derivatives as Anti-Tobacco Mosaic Virus (TMV) Agents. Molecules, 28(14), 5406. Retrieved from [Link]

  • ResearchGate. (2021). Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles. Retrieved from [Link]

  • ResearchGate. (n.d.). A modified local lesion assay procedure with improved sensitivity and reproducibility. Retrieved from [Link]

  • Choi, H., et al. (2021). One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. Micromachines, 12(10), 1234. Retrieved from [Link]

  • Bentham Science. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo anti-TMV activity of racemic phenanthroquinolizidine alkaloids. Retrieved from [Link]

  • Watanabe, T., et al. (1999). Isolation from Tobacco Mosaic Virus-Infected Tobacco of a Solubilized Template-Specific RNA-Dependent RNA Polymerase Containing a 126K/183K Protein Heterodimer. Journal of Virology, 73(4), 2633-2640. Retrieved from [Link]

  • Al-Kuwaiti, M. A. (2024). Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses. Plants, 13(6), 841. Retrieved from [Link]

  • Zhang, T., et al. (2012). Development of a One-Step Immunocapture Real-Time RT-PCR Assay for Detection of Tobacco Mosaic Virus in Soil. Viruses, 4(12), 3358-3365. Retrieved from [Link]

  • Wintermantel, W. M., & Hladky, L. L. (2022). Comparison of Models for Quantification of Tomato Brown Rugose Fruit Virus Based on a Bioassay Using a Local Lesion Host. Viruses, 14(12), 2736. Retrieved from [Link]

  • ResearchGate. (2012). First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Retrieved from [Link]

  • ResearchGate. (2020). Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl). Retrieved from [Link]

  • Su, S., et al. (2010). Inhibition of Tobacco Mosaic Virus Movement by Expression of an Actin-Binding Protein. Plant Physiology, 153(4), 1843-1854. Retrieved from [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4747. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of reverse transcription efficiency. Purified TMV.... Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). In Silico Pesticide Discovery for New Anti-Tobacco Mosaic Virus Agents: Reactivity, Molecular Docking, and Molecular Dynamics Simulations. Molecules, 26(18), 5488. Retrieved from [Link]

  • O'Connell, K., et al. (2021). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. PLoS ONE, 16(10), e0258162. Retrieved from [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4747. Retrieved from [Link]

  • Metavarayuth, K., et al. (2022). Biocompatibility study of tobacco mosaic virus nanoparticles on human alveolar bone cells. Scientific Reports, 12(1), 6461. Retrieved from [Link]

  • Kern, A., et al. (2016). In vivo self-assembly of TMV-like particles in yeast and bacteria for nanotechnological applications. Journal of Nanobiotechnology, 14, 48. Retrieved from [Link]

  • Wu, L., et al. (2012). Design, synthesis, and anti-tobacco mosaic virus (TMV) activity of phenanthroindolizidines and their analogues. Journal of Agricultural and Food Chemistry, 60(44), 11077-11085. Retrieved from [Link]

  • Wu, L., et al. (2012). First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). PLoS ONE, 7(12), e52822. Retrieved from [Link]

  • Carolina Biological Supply. (n.d.). Tobacco Mosaic Virus (TMV) Infectivity Assay Kit. Retrieved from [Link]

  • Arts, M., et al. (2022). Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications. Viruses, 14(7), 1438. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic ketone. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several key synthetic routes. The most common and effective methods include:

  • Manganese-Catalyzed Benzylic Oxidation: A direct and often high-yielding method involving the oxidation of the methylene group of 2,3-cyclopentenopyridine.

  • Vilsmeier-Haack Cyclization followed by Dechlorination: A multi-step approach that constructs the pyridine ring onto a cyclopentanone precursor.

  • Intramolecular Friedel-Crafts Acylation: A classic method for ring formation, though it presents challenges with pyridine systems.

  • Dieckmann Condensation: An intramolecular condensation of a diester to form the five-membered carbocyclic ring.

This guide will delve into the intricacies of these methods, providing practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for the highest yield and purity of this compound?

For a direct and often high-yielding synthesis, the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine is an excellent choice.[1][2] This method has been reported to produce the desired product in yields as high as 88%.[1] However, the optimal route can depend on the availability of starting materials and the scale of the reaction. The Vilsmeier-Haack approach provides a reliable alternative, though it involves multiple steps.[3]

Q2: I am considering an intramolecular Friedel-Crafts acylation. Why is this reaction challenging for pyridine-containing substrates?

Intramolecular Friedel-Crafts acylation is often problematic for pyridine-containing compounds due to the basic nature of the pyridine nitrogen. The Lewis acid catalyst, which is essential for the reaction, can form a stable complex with the lone pair of electrons on the nitrogen atom.[4][5] This deactivates the pyridine ring towards electrophilic substitution, thus hindering the cyclization. However, recent methodologies using 2-(trialkylsilyl)pyridines can bypass these limitations by proceeding through a nucleophilic mechanism.[6]

Q3: What are the key safety precautions to consider when working with the reagents for these syntheses?

Safety is paramount in any chemical synthesis. When performing these reactions, it is crucial to:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Be cautious when working with strong acids (e.g., in Friedel-Crafts acylation), strong bases (e.g., in Dieckmann condensation), and oxidizing agents (e.g., t-BuOOH).

  • Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. It should be handled with extreme care.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Route 1: Manganese-Catalyzed Benzylic Oxidation

This method involves the oxidation of 2,3-cyclopentenopyridine using a manganese catalyst and an oxidant.

Problem 1: Low or no yield of the desired ketone.

Several factors can contribute to a low yield in this oxidation reaction. A systematic check of the following parameters is recommended:

  • Catalyst Quality: The purity of the Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst is critical. Impurities can significantly hinder its catalytic activity.[7]

  • Oxidant Potency: Tert-butyl hydroperoxide (t-BuOOH) is a common oxidant for this reaction. Ensure that your t-BuOOH solution is fresh and has been properly stored, as its concentration can decrease over time.[7]

  • Solvent Choice: The choice of solvent has a dramatic impact on the reaction outcome. Water has been shown to be an excellent solvent for this transformation, leading to high yields and chemoselectivity.[2] Using organic solvents like acetonitrile or methanol may lead to the formation of N-oxides or result in no reaction.[1]

  • Reaction Temperature: This oxidation is typically run at room temperature (around 25 °C).[1][2] Significant deviations from this temperature can lead to the formation of side products or decomposition of the starting material.

Problem 2: Formation of 2,3-cyclopentenopyridine N-oxide as a major byproduct.

The formation of the N-oxide is a common side reaction when using certain oxidants in non-aqueous solvents.[1] To minimize N-oxide formation:

  • Switch to an Aqueous System: As mentioned, using water as the solvent greatly enhances the chemoselectivity for the desired ketone over the N-oxide.[2]

  • Choice of Oxidant: If you must use an organic solvent, consider that oxidants like m-CPBA or peracetic acid are more prone to forming N-oxides.[1] Sticking with t-BuOOH is advisable.

Troubleshooting Workflow for Manganese-Catalyzed Oxidation

Caption: Troubleshooting workflow for low yield in manganese-catalyzed oxidation.

Route 2: Vilsmeier-Haack Cyclization and Dechlorination

This route typically involves the reaction of N-benzyl-N-cyclopentenylacetamide with a Vilsmeier reagent (e.g., POCl₃/DMF) to form 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, followed by a dechlorination step.[3]

Problem 1: Low yield in the Vilsmeier cyclization step.

The Vilsmeier-Haack reaction is sensitive to reaction conditions. To optimize the yield of the chlorinated intermediate:

  • Temperature Control: The addition of phosphorus oxychloride should be done at a low temperature (0-5°C) to control the exothermic reaction. The subsequent refluxing time is also critical and may require optimization (e.g., 15 hours).[3][8]

  • Hydrolysis Conditions: The temperature during the hydrolysis of the reaction mixture should be carefully controlled (e.g., 40-45°C) to prevent decomposition of the product.[3]

  • Purity of Starting Material: Ensure the N-benzyl-N-cyclopentenylacetamide is of high purity, as impurities can interfere with the cyclization.

Problem 2: Incomplete or low-yielding dechlorination.

The final dechlorination step is crucial for obtaining the target molecule. If you are experiencing issues with this step:

  • Choice of Reducing Agent: The choice of reducing agent and catalyst is important. While the original paper does not specify the dechlorination method for the final product, common methods for aryl chloride reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents like zinc powder.

  • Reaction Conditions: Optimize the temperature, pressure (for hydrogenation), and reaction time. Monitoring the reaction by TLC or GC-MS is essential to determine the point of complete conversion.

Experimental Protocols

Protocol 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine[1]
  • To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

  • Stir the mixture at 25°C.

  • Add t-BuOOH (65% in H₂O, 2.5 mmol) to the reaction mixture.

  • Continue stirring at 25°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 to 1:1).

ReagentMolar RatioNotes
2,3-Cyclopentenopyridine1.0Starting material
Mn(OTf)₂0.005Catalyst
t-BuOOH5.0Oxidant
Water-Solvent
Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (200-300 mesh).[1]

  • Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane is commonly used. A typical starting ratio is 1:5 (ethyl acetate:petroleum ether), gradually increasing the polarity to 1:1.[1] The separation can be monitored by TLC.[1] For HPLC analysis, a mobile phase of acetonitrile, water, and phosphoric acid has been reported.[9]

Protocol 3: Purification by Recrystallization

While specific recrystallization data for the title compound is limited in the provided search results, general principles can be applied. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. Common solvent systems for compounds with similar polarity include:

  • Hexane/Ethyl Acetate

  • Hexane/Acetone

  • Ethanol/Water

Experiment with small quantities to find the optimal solvent system. Note that pyridine-containing compounds can sometimes be challenging to crystallize.[10]

Mechanistic Insights

Understanding the reaction mechanisms can aid in troubleshooting and optimization.

Dieckmann Condensation Mechanism

Caption: General mechanism of the Dieckmann Condensation.[11][12]

Intramolecular Friedel-Crafts Acylation on Pyridine: The Challenge

Caption: The challenge of intramolecular Friedel-Crafts acylation on pyridine substrates.[4][5]

References

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). ACS Publications. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (n.d.). Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. (2024). Quora. [Link]

  • Explain why pyridine does not undergo Friedel-Crafts reactions. (2025). Filo. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2025). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]

  • Sargsyan, M. D., et al. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Column chromatography. (n.d.). University of Calgary. [Link]

  • Separation of 6,7-Dihydro-5H-cyclopenta(b)pyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2025). ChemInform Abstract: Synthesis of this compound Analogues Through Manganese-Catalyzed Oxidation of the CH 2 Adjacent to Pyridine Moiety in Water. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. [Link]

  • Hallett, J. P., et al. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]

  • Dieckmann condensation. (n.d.). Wikipedia. [Link]

  • Wang, Y., et al. (n.d.). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. ACS Publications. [Link]

  • El-Sawy, A. A., et al. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Company, A., et al. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. National Institutes of Health. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one. (n.d.). PubChem. [Link]

  • Rocha, M., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[4][13]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. National Institutes of Health. [Link]

  • Schenk, G., et al. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]

  • Wang, Y., et al. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5). This resource is designed for researchers, medicinal chemists, and process development professionals to address common and complex challenges encountered during the purification of this valuable heterocyclic ketone intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Product Profile & Physical Characteristics

A foundational understanding of the target compound's properties is critical before attempting purification. Inconsistencies between your observed properties and the reference data below are the first indication of impurities.

PropertyValueSource
Molecular Formula C₈H₇NOPubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
Appearance Off-white, yellow, or colorless solid.[2][3]Ren, L. et al. (2015)[2], CymitQuimica[3]
Melting Point 62-63°C[2] or 64-66°C[4]Ren, L. et al. (2015)[2], Fluorochem[4]
Solubility Soluble in ethyl acetate, dichloromethane, chloroform.Inferred from chromatography conditions.[2]
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-onePubChem[1]

Section 2: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the isolation and purification of this compound.

Question: My isolated product is a yellow oil or a discolored solid, but the literature reports an off-white solid. What is the likely cause and remedy?

Answer: A persistent yellow or brown hue is a common issue. This typically arises from high-molecular-weight, polar impurities, or minor degradation products formed during the synthesis or workup.

  • Causality: The synthesis of this compound often involves oxidation, for instance, using Mn(OTf)₂ as a catalyst and t-BuOOH as an oxidant.[2][5] Incomplete reactions or minor side reactions can generate colored byproducts. The pyridine ring itself can be susceptible to forming colored charge-transfer complexes.

  • Troubleshooting Steps:

    • Primary Method - Flash Column Chromatography: This is the most effective method for removing colored impurities. A meticulously performed column separation is often sufficient. Ensure you are using a sufficiently long column and a slow, shallow gradient to maximize resolution between your product and the impurities.

    • Secondary Method - Activated Carbon Treatment: If chromatography alone is insufficient, a charcoal treatment can be effective. Dissolve the semi-purified, colored product in a suitable solvent (e.g., ethyl acetate). Add a small amount (1-2% by weight) of activated carbon. Stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon can adsorb your product, leading to yield loss. Use it judiciously and consider performing a small-scale test first.

    • Final Polish - Recrystallization: After the bulk of the colored impurity has been removed, recrystallization from a suitable solvent system can yield highly pure, crystalline material.

Question: I am struggling with poor separation during flash column chromatography. My spots are streaking or overlapping on the TLC plate. How can I optimize this?

Answer: Poor separation is almost always a solvent system issue or a problem with the compound's interaction with the stationary phase (silica gel).

  • Causality: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to significant tailing or streaking on a TLC plate and poor separation on a column.

  • Troubleshooting Steps:

    • Optimize the Eluent System: The most common eluent is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[2] If you observe streaking, the polarity might need adjustment.

    • Neutralize the Silica: To mitigate the acidic nature of the silica gel, you can add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a common choice. Start by adding 0.1-0.5% (v/v) of Et₃N to your entire mobile phase. This will "cap" the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Check Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. The sample should be dissolved in a minimal amount of solvent and applied carefully to the top of the column.

Question: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the solvent is not ideal.

  • Causality: The melting point of this compound is relatively low (around 62-66°C).[2][4] If the boiling point of your recrystallization solvent is too high, the solution may become supersaturated while still above the product's melting point, causing it to separate as a liquid.

  • Troubleshooting Steps:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. Then, allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is crucial for proper crystal nucleation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. You may need to use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) to achieve the perfect properties. Experiment with small amounts to find the right solvent or solvent pair (e.g., ethyl acetate/hexanes, acetone/water).

Section 3: Standardized Purification Protocols

These protocols provide a validated starting point for your purification efforts. Always monitor the separation using Thin Layer Chromatography (TLC).

Protocol 1: High-Resolution Flash Column Chromatography

This is the most robust method for purifying the crude product after synthesis.[2]

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is 20% Ethyl Acetate in Hexanes (1:4 v/v). The target compound should have an Rf value of approximately 0.2-0.3 for optimal column separation.

  • Column Packing:

    • Prepare a slurry of silica gel (200-300 mesh) in your initial, least polar eluent (e.g., 10% Ethyl Acetate/Hexanes).

    • Pour the slurry into your column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis (e.g., 10% Ethyl Acetate/Hexanes).

    • Gradually increase the polarity of the eluent. A typical gradient might be from 10% to 30% Ethyl Acetate in Hexanes.[2]

    • Collect fractions (e.g., 10-20 mL each) in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization for Final Polishing

This method is best used on material that is already >90% pure to remove trace impurities and obtain a high-purity crystalline solid.

  • Solvent Selection:

    • Place a small amount of your compound (approx. 50 mg) in a test tube.

    • Add a potential solvent (e.g., isopropanol, ethyl acetate, hexanes, or mixtures) dropwise.

    • The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating. A common and effective system for compounds of this polarity is Ethyl Acetate/Hexanes.

  • Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate) required to fully dissolve the solid.

    • While the solution is still hot, slowly add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of the "good" solvent to make the solution clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under a vacuum to remove any residual solvent.

Section 4: Purification Workflow Diagram

The following diagram provides a logical decision-making process for selecting the appropriate purification strategy based on the initial analysis of your crude product.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_main_path Primary Purification Route cluster_troubleshoot Troubleshooting Paths cluster_final Final Polishing Start Analyze crude material (TLC, ¹H NMR) TLC_Check Are spots well-separated on TLC? Start->TLC_Check Column Perform Flash Column Chromatography TLC_Check->Column Yes Streaking Adjust eluent with 0.5% Et₃N TLC_Check->Streaking No (Streaking) Analyze_Fractions Analyze fractions by TLC Column->Analyze_Fractions Colored Product is colored? Analyze_Fractions->Colored Streaking->Column Charcoal Consider Activated Carbon Treatment Colored->Charcoal Yes Recrystallize Recrystallization Colored->Recrystallize No Charcoal->Recrystallize Final_Product Pure Crystalline Product (Verify by NMR, MP, LCMS) Recrystallize->Final_Product

Caption: Decision tree for purifying this compound.

References

  • PubChem (National Center for Biotechnology Information). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem Compound Summary for CID 35304. [Link]

  • SIELC Technologies. Separation of 6,7-Dihydro-5H-cyclopenta(b)pyridine on Newcrom R1 HPLC column.[Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Royal Society of Chemistry. Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water.[Link]

  • PubChem (National Center for Biotechnology Information). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. PubChem Compound Summary for CID 135565. [Link]

  • ACS Omega. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.[Link]

  • National Institutes of Health (NIH). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.[Link]

  • ResearchGate. Synthesis of 6,7-dihydro-5H-1-pyrindine | Request PDF.[Link]

  • Semantic Scholar. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films.[Link]

  • Google Patents.WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Scientific.net. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.[Link]

  • Appchem. 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol | 1065609-70-2.[Link]

  • YouTube. Chemical/Laboratory Techniques: Column Chromatography.[Link]

  • YouTube. Column Chromatography.[Link]

Sources

Technical Support Center: Overcoming Challenges in Vilsmeier-Haack and Related Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support center for the Vilsmeier-Haack reaction. In the field of synthetic chemistry, particularly in drug development and materials science, the Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic and heterocyclic systems.[1][2] However, its successful execution is often nuanced, with challenges ranging from reagent preparation to achieving the desired regioselectivity.

This guide is structured to address the practical issues you may encounter at the bench. We will delve into common troubleshooting scenarios and frequently asked questions. It is important to clarify a key point of nomenclature: while the classic reaction is a formylation, the Vilsmeier reagent is a powerful and versatile tool that can initiate or participate in a variety of cyclization reactions.[3] We will address both aspects, providing you with a comprehensive understanding to master this transformation.

Part 1: Troubleshooting Guide

This section is designed to address specific experimental failures in a direct question-and-answer format.

Q1: My reaction is sluggish, or the starting material is not fully consumed. What are the primary causes and solutions?

This is one of the most common issues and can stem from several factors related to reagent activity and reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt, known as the Vilsmeier reagent, is moisture-sensitive.[4] Its preparation is an exothermic reaction between N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]

    • Solution: Ensure that your DMF is anhydrous and your POCl₃ is fresh. Old or improperly stored reagents can lead to a lower concentration of the active electrophile. The reagent should be prepared in situ under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (typically 0-5 °C) to prevent degradation.[4][6]

  • Cause 2: Insufficient Substrate Reactivity. The Vilsmeier reagent is a relatively weak electrophile.[5][7] The reaction works best with electron-rich substrates like phenols, anilines, and activated heterocycles.[5][8]

    • Solution: For substrates bearing electron-withdrawing groups, more forcing conditions may be necessary. This can include increasing the reaction temperature (e.g., from room temperature to 60-80 °C) after the initial addition, extending the reaction time, or using a larger excess of the Vilsmeier reagent.[6][9] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to determine the optimal conditions.[4][6]

  • Cause 3: Poor Reagent Solubility. During the preparation of the Vilsmeier reagent by adding POCl₃ to DMF, the resulting salt can sometimes precipitate, especially at high concentrations, stalling the stir bar and preventing homogenous mixing.[10]

    • Solution: Add an anhydrous co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or chloroform to keep the reagent in solution.[6] Ensure vigorous stirring and slow, dropwise addition of POCl₃ to a well-chilled DMF solution to effectively dissipate heat.[6]

Q2: I'm observing multiple spots on my TLC, indicating a mixture of products. How can I improve selectivity?

The formation of byproducts often points to issues with stoichiometry, temperature control, or substrate-specific side reactions.

  • Cause 1: Di-formylation or Poly-formylation. Highly activated aromatic rings can undergo formylation at multiple positions, leading to a mixture of products.[9]

    • Solution: Carefully control the stoichiometry. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the substrate is a good starting point.[6] Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can help avoid localized high concentrations of the electrophile.

  • Cause 2: Undesired Regioisomers. While the reaction is often regioselective for the less sterically hindered position (para-substitution is common), electronic effects can lead to mixtures.[11]

    • Solution: Modifying the solvent or the amide used to generate the reagent can sometimes influence the regiochemical outcome. For complex substrates, it is advisable to perform a small-scale screen of conditions (temperature, solvent, stoichiometry) to find the optimal window for the desired isomer.

  • Cause 3: Chlorination Side Products. At elevated temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts.[9]

    • Solution: Maintain the lowest effective temperature for the reaction. If heating is necessary, increase it gradually while monitoring for the appearance of new, undesired spots on the TLC plate.

Q3: The work-up procedure is difficult, leading to emulsions or product loss. What are the best practices?

A successful reaction can be undermined by a challenging work-up. The key is to carefully neutralize the reactive species and manage the pH.

  • Problem: Incomplete Hydrolysis. The initial product of the Vilsmeier-Haack reaction is an iminium ion, which must be hydrolyzed to the final aldehyde during work-up.[8]

    • Solution: The reaction mixture should be quenched by pouring it slowly and carefully onto a vigorously stirred mixture of ice and water.[6] This hydrolyzes the intermediate iminium salt and helps to control the exothermic nature of the quench.

  • Problem: pH Control. After quenching, the solution will be strongly acidic. Neutralization is required to isolate the product, but incorrect pH can lead to product degradation or solubility issues.

    • Solution: Add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc), slowly at 0 °C until the pH is neutral or slightly basic.[11] Be cautious, as adding base too quickly can cause excessive foaming and heat generation.

  • Problem: Emulsion Formation. During extraction with an organic solvent, stubborn emulsions can form, making phase separation difficult.[4]

    • Solution: To break up emulsions, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.[4] Multiple extractions with smaller volumes of organic solvent are often more effective than a single large-volume extraction.

ParameterRecommended Starting PointOptimization Strategy
Substrate:Reagent Ratio 1.0 : 1.5Increase to 1.0 : 2.0 or 3.0 for deactivated substrates.
Temperature 0 °C to Room TemperatureFor sluggish reactions, increase to 40-80 °C.[6]
Solvent DMF (as reagent and solvent)Use co-solvents like DCM or DCE for solubility.[6]
Reaction Time 2 - 6 hoursExtend to 12-24 hours for less reactive substrates.
Work-up Quench Ice waterPour reaction mixture slowly into vigorously stirred ice.
Work-up pH Adjustment Saturated NaHCO₃ or NaOAcAdd slowly at 0 °C to reach pH 7-8.[11]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about the Vilsmeier-Haack reaction and its applications in cyclization.

Q4: What is the active electrophile, and how is it formed?

The active electrophile is a substituted chloroiminium ion, commonly referred to as the Vilsmeier reagent.[8] It is generated in situ from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[11] The reaction involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃, followed by elimination to form the electrophilic iminium salt.[5]

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Q5: How does the Vilsmeier reagent participate in cyclization reactions?

This is an excellent question that addresses the "cyclization" aspect of the topic. The Vilsmeier reagent is a versatile tool for building heterocyclic rings.[3][12] It can achieve this in several ways:

  • Intramolecular Cyclization onto an Activated Ring: The most direct method involves a substrate with a nucleophilic group positioned to attack the newly formed iminium intermediate. A prime example is the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. In this case, the Vilsmeier reagent reacts with the enol form of the acetamide, and the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring.[13]

  • Dehydration and Cyclization (Bischler-Napieralski type): In reactions like the Bischler-Napieralski synthesis of dihydroisoquinolines, POCl₃ (a key component of the Vilsmeier reaction) acts as a dehydrating agent to convert a β-arylethylamide into a nitrilium ion intermediate.[14][15] This highly electrophilic species then undergoes intramolecular cyclization.[14][16] While not a direct reaction with the Vilsmeier reagent itself, the conditions and reagents are closely related.

  • Formylation followed by a separate cyclization step: The Vilsmeier-Haack reaction is often the first step in a multi-step synthesis of a heterocycle. The introduced aldehyde group is highly versatile and can be used as a handle for subsequent reactions, such as condensation with a nucleophile followed by ring closure.

Troubleshooting_Workflow cluster_paths Start Problem: Low Yield or Incomplete Reaction CheckReagents Step 1: Verify Reagent Quality - Anhydrous DMF? - Fresh POCl₃? Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions - Inert atmosphere? - Correct temperature for reagent formation (0-5°C)? CheckReagents->CheckConditions Reagents OK OptimizeStoich Step 3: Optimize Stoichiometry - Increase Vilsmeier reagent to 2-3 eq. for deactivated substrates. CheckConditions->OptimizeStoich Conditions Correct IncreaseTemp Step 4: Increase Reaction Temperature - Gradually heat to 40-80°C after addition. - Monitor by TLC. OptimizeStoich->IncreaseTemp No Improvement Success Reaction Optimized OptimizeStoich->Success Improvement Seen Extend_Time Step 5: Extend Reaction Time - Run overnight if necessary. IncreaseTemp->Extend_Time Still Sluggish IncreaseTemp->Success Improvement Seen Extend_Time->Success Improvement Seen

Caption: A logical workflow for troubleshooting low-yield Vilsmeier-Haack reactions.

Q6: What are the key safety considerations for this reaction?

Safety is paramount when performing the Vilsmeier-Haack reaction.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas.[4][9] It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture with water are highly exothermic.[4] Additions should always be done slowly, with efficient cooling (e.g., in an ice bath) and vigorous stirring to ensure proper heat dissipation.

  • Inert Atmosphere: Due to the moisture sensitivity of the reagents, the reaction should be conducted under an inert atmosphere (nitrogen or argon) using dry glassware and anhydrous solvents.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier Cyclization

This protocol is adapted from literature procedures for the cyclization of N-arylacetamides.[13]

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C throughout the addition. A thick, white precipitate may form.

  • Substrate Addition: Dissolve the substituted acetanilide (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent mixture at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the mixture until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the desired 2-chloro-3-formylquinoline.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Slideshare. Vilsmeier haack rxn. Available from: [Link]

  • Chemistry Online. Meth-Cohn quinoline synthesis. Available from: [Link]

  • Wenxuecity. Bischler–Napieralski reaction. Available from: [Link]

  • Grokipedia. Bischler–Napieralski reaction. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Available from: [Link]

  • ResearchGate. Application of Vilsmeier Reagents in Cyclization in Recent Years. Available from: [Link]

  • International Research Journal of Pharmacy. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • YouTube. Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. Available from: [Link]

  • Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available from: [Link]

  • ResearchGate. Synthesis Using Vilsmeier Reagents. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • ResearchGate. How can I improve the Vilsmeier-Haack reaction?. Available from: [Link]

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Reddit. Vilsmeier Haack Reaction. Available from: [Link]

  • Reddit. Vilsmeier Haack Reaction. Available from: [Link]

  • YouTube. Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. Available from: [Link]

Sources

Technical Support Center: Optimizing Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established scientific principles with practical, field-tested insights to help you overcome common challenges in your experiments.

2,3-Cyclopentenopyridine is a crucial intermediate in the synthesis of various pharmaceuticals, including the fourth-generation cephalosporin antibiotic, Cefpirome[1]. Its selective oxidation is a key transformation, and manganese catalysts have emerged as powerful tools for this purpose due to their low cost, low toxicity, and versatile redox chemistry[2][3]. However, like any catalytic system, achieving optimal performance can be challenging. This guide is structured to address specific problems you may encounter, providing not just solutions, but also the underlying rationale to empower your research.

Troubleshooting Guide

This section addresses common issues encountered during the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine in a question-and-answer format.

Problem 1: Low Conversion or Stalled Reaction

Q: My reaction shows low conversion of the 2,3-cyclopentenopyridine starting material, or it stalls completely after a short period. What are the likely causes and how can I resolve this?

A: Low conversion is a frequent issue that can often be traced back to the catalyst's activity, the oxidant's stability, or suboptimal reaction conditions. Here’s a systematic approach to diagnosing and fixing the problem.

Underlying Causes and Solutions:

  • Inactive or Deactivated Catalyst: The manganese catalyst must be in the correct oxidation state to initiate the catalytic cycle. Pre-catalysts, often Mn(II) or Mn(III) salts, are oxidized in situ to higher-valent species (e.g., Mn(IV)=O or Mn(V)=O) that are the active oxidants[4][5].

    • Solution: Ensure your manganese source is pure and handled appropriately. Some manganese complexes are air and moisture sensitive. Consider using a well-defined, pre-formed catalyst complex with a stabilizing ligand, such as a salen or picolinate-based ligand, which can improve robustness.[6][7][8]

  • Insufficient or Decomposed Oxidant: The choice of terminal oxidant is critical. Hydrogen peroxide (H₂O₂) is a common, "green" oxidant, but it can disproportionate, especially in the presence of metal catalysts, into water and oxygen, reducing its effective concentration.[9]

    • Solution: Add the oxidant slowly over an extended period using a syringe pump. This maintains a low, steady concentration of the oxidant, minimizing decomposition and side reactions[10][11]. If using H₂O₂, ensure it is a fresh, properly stored solution. Alternatively, consider using a different oxidant like iodosylbenzene (PhIO) or tert-butyl hydroperoxide (TBHP), which can be more robust in some systems.[5][12]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact reaction rates.

    • Solution: Systematically screen reaction parameters. Increase the temperature in increments of 10 °C to see if the reaction rate improves, but be mindful that higher temperatures can also lead to catalyst decomposition or reduced selectivity. The solvent choice is also crucial; coordinating solvents can sometimes inhibit catalysis by occupying open coordination sites on the manganese center. Screen a range of solvents with varying polarities and coordinating abilities (e.g., acetonitrile, dichloromethane, acetone). For reactions involving H₂O₂, the pH can be critical; some systems require slightly acidic or basic conditions to facilitate the formation of the active oxidant.[13]

  • Inhibitors in the Reaction Mixture: Impurities in the starting material, solvent, or from glassware can poison the catalyst.

    • Solution: Ensure the 2,3-cyclopentenopyridine starting material is pure.[14] Use high-purity, dry solvents. Flame-dry all glassware before use to remove any adsorbed water or other potential inhibitors.[14]

Troubleshooting Workflow for Low Conversion

Below is a systematic workflow to diagnose and address low conversion issues.

low_conversion_workflow start Low Conversion Observed check_catalyst Verify Catalyst Activity & Purity - Use fresh catalyst - Check for decomposition start->check_catalyst check_oxidant Evaluate Oxidant - Use fresh oxidant - Add slowly (syringe pump) check_catalyst->check_oxidant If problem persists success Reaction Optimized check_catalyst->success Issue Resolved optimize_conditions Optimize Reaction Conditions - Screen temperature - Screen solvents check_oxidant->optimize_conditions If problem persists check_oxidant->success Issue Resolved check_purity Check Reagent Purity - Purify starting material - Use dry, high-purity solvents optimize_conditions->check_purity If problem persists optimize_conditions->success Issue Resolved check_purity->success Issue Resolved fail Problem Persists? Consult further literature check_purity->fail If problem persists selectivity_pathways SM 2,3-Cyclopentenopyridine (Starting Material) DP Desired Product (e.g., C-H oxidation) SM->DP Desired Pathway (High Selectivity) SP1 Side Product 1 (e.g., N-oxidation) SM->SP1 Undesired Pathway 1 SP2 Side Product 2 (Over-oxidation) DP->SP2 Undesired Pathway 2 (Over-oxidation)

Caption: Competing pathways in the oxidation of 2,3-cyclopentenopyridine.

Problem 3: Catalyst Deactivation

Q: My reaction starts well but then stops prematurely, and I suspect the catalyst is deactivating. What causes this and how can I prevent it?

A: Catalyst deactivation is a common problem in oxidation catalysis. It can occur through several mechanisms, including the formation of inactive manganese species or degradation of the supporting ligand.

Underlying Causes and Solutions:

  • Formation of Inactive Mn Species: High-valent manganese species can be unstable and may react with each other to form inactive, lower-valent species, such as MnO₂ or μ-oxo bridged dimers/trimers. [6] * Solution: The use of robust, sterically bulky chelating ligands can prevent the formation of these inactive aggregates by shielding the manganese centers from each other. [6]Running the reaction at lower catalyst loading and lower temperatures can also help to minimize these deactivation pathways.

  • Ligand Degradation: The reaction conditions, particularly the presence of a strong oxidant, can lead to the oxidative degradation of the ligand itself. Some ligands, especially those with easily oxidizable functional groups, are not stable under catalytic turnover conditions.

    • Solution: Choose ligands that are known to be oxidatively robust. For example, some pyridyl-containing ligands have been shown to decompose to pyridine-2-carboxylic acid under reaction conditions, which then acts as the true ligand. [8]Understanding this can help in choosing a more stable and direct ligand system. Ensure the ligand does not have functionalities that are more susceptible to oxidation than the substrate itself.

  • Autocatalytic Decomposition of Oxidant: Some manganese species can catalytically decompose the oxidant (e.g., H₂O₂), which not only wastes the oxidant but can also lead to the formation of radical species that may degrade the catalyst. [9] * Solution: Again, slow addition of the oxidant is key. Additionally, the inclusion of additives or co-ligands can sometimes temper the reactivity of the system and prevent rampant oxidant decomposition. [7]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for this type of manganese-catalyzed C-H oxidation?

A1: The catalytic cycle for manganese-catalyzed C-H oxidation generally involves the formation of a high-valent manganese-oxo species. The cycle typically proceeds as follows:

  • Activation: The Mn(II) or Mn(III) pre-catalyst reacts with the terminal oxidant (e.g., H₂O₂) to form a manganese-hydroperoxo intermediate. [4]2. Formation of Active Oxidant: This intermediate undergoes O-O bond cleavage to form a high-valent manganese-oxo species, often proposed to be a Mn(IV)=O or Mn(V)=O species. This is often the rate-determining step. [4][5]3. C-H Abstraction: The manganese-oxo species abstracts a hydrogen atom from the C-H bond of the 2,3-cyclopentenopyridine substrate, creating a substrate radical and a Mn(III)-OH or Mn(IV)-OH species. [4]4. Rebound: The substrate radical rapidly recombines with the hydroxyl group on the manganese center (hydroxyl rebound) to form the oxidized product and regenerate the lower-valent manganese catalyst. [4]5. Catalyst Regeneration: The catalyst is now ready to begin a new cycle.

Catalytic Cycle Diagram

catalytic_cycle Mn_low Mn(II/III) Mn_OOH [L-Mn-OOH] Mn_low->Mn_OOH + Oxidant (H₂O₂) - H₂O Product Product-OH Mn_O [L-Mn=O] (High-Valent Active Species) Mn_OOH->Mn_O O-O Cleavage Mn_OH_R [L-Mn-OH + Substrate•] Mn_O->Mn_OH_R + Substrate-H (H-atom abstraction) Mn_OH_R->Mn_low Rebound & Product Release Substrate Substrate-H

Caption: Generalized catalytic cycle for Mn-catalyzed C-H oxidation.

Q2: I am starting a new project on this topic. Which manganese catalyst and oxidant combination would you recommend as a good starting point?

A2: For a good starting point, an in situ generated catalyst system is often convenient and effective. A combination of Manganese(II) acetate (Mn(OAc)₂) or Manganese(II) triflate (Mn(OTf)₂) as the pre-catalyst, with picolinic acid as a ligand, and aqueous hydrogen peroxide as the oxidant is a well-documented and cost-effective system for a variety of oxidation reactions, including those of N-heterocycles. [7][8] A typical starting protocol would be:

  • Catalyst: 1-5 mol% Mn(OTf)₂

  • Ligand: 5-10 mol% Picolinic Acid

  • Substrate: 1 equivalent of 2,3-cyclopentenopyridine

  • Oxidant: 1.5-2 equivalents of 30% aq. H₂O₂ (added slowly over 1-2 hours)

  • Solvent: Acetonitrile

  • Temperature: Room temperature to 50 °C

Always begin with small-scale reactions to screen conditions and ensure safety before scaling up.

Q3: What are the most critical safety precautions when conducting these experiments?

A3: Safety is paramount. When working with manganese-catalyzed oxidation reactions, please consider the following:

  • Oxidants: Hydrogen peroxide (especially at high concentrations) and other peroxides are strong oxidizers and can form explosive mixtures with organic compounds. Always add the oxidant slowly and control the reaction temperature to prevent thermal runaways. Avoid using metal spatulas to handle solid peroxides.

  • Manganese Compounds: While generally less toxic than other heavy metals, manganese compounds can be neurotoxic with chronic exposure. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [15]* Solvents: Use flammable organic solvents only in a fume hood, away from ignition sources.

  • Reaction Monitoring: Never leave a potentially exothermic reaction unattended. Monitor the temperature and be prepared with an ice bath to cool the reaction if necessary.

References

  • Google. (n.d.). Current time in Cass County, US.
  • Google. (n.d.). Current time in Crow Wing County, US.
  • National Institutes of Health. (n.d.). Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles.
  • ACS Publications. (2022, January 18). Theoretical Insight into the Mechanism and Selectivity in Manganese-Catalyzed Oxidative C(sp3)–H Methylation.
  • PubMed. (2025, December 17). Crystallographic evidence of a trinuclear (salen)manganese(IV/III/IV)-μ-oxo formed during catalytic C(sp3)-H oxidation reactions.
  • PubMed. (2018, February 5). Drastic Redox Shift and Electronic Structural Changes of a Manganese(III)-Salen Oxidation Catalyst upon Reaction with Hydroxide and Cyanide Ion.
  • Guidechem. (n.d.). 2,3-Cyclopentenopyridine 533-37-9 wiki.
  • ResearchGate. (n.d.). Evaluation of well defined salen/salophen Mn catalysts for C- H oxidation.
  • Scilit. (n.d.). Salen‐Mn(III)‐complex‐catalyzed oxidations of secondary alcohols.
  • ACS Publications. (2018, January 11). Drastic Redox Shift and Electronic Structural Changes of a Manganese(III)-Salen Oxidation Catalyst upon Reaction with Hydroxide and Cyanide Ion.
  • ResearchGate. (2021, July 29). Reusable Manganese Catalyst for Site‐Selective Pyridine C−H Arylations and Alkylations.
  • RSC Publishing. (2024, February 27). A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols.
  • Taylor & Francis Online. (2025, August 23). Reactions of Mn(II) with common oxidants: Kinetics, pathways, and key role of Mn(III)/Mn(IV) products in enhanced contaminants degradation.
  • PubMed. (2010, November 21). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands.
  • National Institutes of Health. (n.d.). Hydrogen Peroxide Disproportionation Activity Is Sensitive to Pyridine Substitutions on Manganese Catalysts Derived from 12-Membered Tetra-Aza Macrocyclic Ligands.
  • CORA. (n.d.). Recent advances in manganese-catalysed C–H activation: scope and mechanism.
  • PubMed Central. (n.d.). Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis.
  • Google Patents. (n.d.). CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material.
  • Chart Industries. (n.d.). Evaluate and Optimize Manganese Treatment.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • PubMed Central. (2022, December 6). Manganese Pollution and Its Remediation: A Review of Biological Removal and Promising Combination Strategies.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 6: Manganese-Catalyzed Heterocycle Synthesis.
  • ResearchGate. (2022, December). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles.
  • PubMed Central. (n.d.). Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide.
  • ACS Publications. (2022, April 13). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates.
  • IWA Publishing. (2000, July 1). Catalytic effects of high Mn(IV) concentrations on Mn(II) oxidation.
  • MDPI. (n.d.). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a.
  • Sigma-Aldrich. (n.d.). 2,3-Cyclopentenopyridine 98%.
  • ResearchGate. (2025, August 10). Selectivity in catalytic oxidation: An issue or an opportunity for innovation?.
  • ACS Publications. (2017, March 10). Mechanistic Investigation of Bis(imino)pyridine Manganese Catalyzed Carbonyl and Carboxylate Hydrosilylation.
  • MDPI. (n.d.). General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Cyclopentenopyridine.

Sources

Technical Support Center: Synthesis of Cyclopentapyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of cyclopentapyridine derivatives. This guide is designed to provide you, as a fellow scientist, with in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of these valuable heterocyclic compounds. Drawing from established literature and practical experience, this resource aims to explain the "why" behind experimental phenomena and offer robust protocols to enhance the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: My reaction to form a cyclopentapyridine derivative is giving a complex mixture of products. What are the likely side reactions?

A1: The synthesis of cyclopentapyridine derivatives, often involving multi-component reactions, can be prone to several side reactions leading to a mixture of products. The specific side reactions depend heavily on the synthetic route, but common issues include:

  • Dimerization or Polymerization of Fulvene Intermediates: Many cyclopentapyridine syntheses proceed through fulvene or aza-fulvene intermediates. These species are often highly reactive and can undergo self-condensation, dimerization, or polymerization, especially under thermal or acidic conditions.[1][2][3] Fulvenes are known to be thermally unstable and sensitive to oxygen.[1]

  • Formation of Thieno[2,3-b]pyridine Derivatives: When using sulfur-containing reagents, such as cyanothioacetamide, there is a possibility of forming fused heterocyclic systems like thieno[2,3-b]pyridines instead of or alongside the desired cyclopentapyridine.[4][5] The reaction conditions can dictate the product distribution between S-alkylation and cyclization.[4][5]

  • Lack of Regioselectivity: In reactions involving unsymmetrically substituted starting materials, a lack of regioselectivity can lead to the formation of isomeric products, complicating purification. This is a common challenge in pyridine chemistry in general.

  • Incomplete Cyclization: The final cyclization step to form the pyridine ring may be incomplete, leaving acyclic intermediates in the reaction mixture. This can be influenced by reaction time, temperature, and the choice of catalyst or base.[6]

  • Michael Addition Side Products: In syntheses involving Michael acceptors, such as α,β-unsaturated ketones, undesired addition products can form if the reaction is not carefully controlled.[7]

Q2: I'm observing poor yields in my cyclocondensation reaction. What factors should I investigate?

A2: Low yields in cyclocondensation reactions for cyclopentapyridine synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials. Impurities can interfere with the reaction. Also, verify the stoichiometry of your reactants, as an imbalance can lead to the formation of side products and consume the limiting reagent.

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate and pathway. Protic solvents like methanol or ethanol can participate in the reaction or alter the reactivity of intermediates.[8] For instance, in fulvene synthesis, protic solvents have been shown to accelerate the reaction.[8]

  • Catalyst/Base Activity: If your reaction uses a catalyst or base, its activity is crucial. For example, in reactions employing sodium alkoxides, ensure the reagent is fresh and anhydrous.[7] The choice and concentration of the base can also be critical.

  • Reaction Temperature and Time: These parameters are often intertwined. Some reactions require elevated temperatures to overcome activation barriers, while others may be sensitive to heat, leading to decomposition or side reactions. Monitor the reaction progress by TLC or another appropriate method to determine the optimal reaction time.[7]

  • Atmosphere Control: Some intermediates in cyclopentapyridine synthesis can be sensitive to air or moisture.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yields.

Q3: My purified cyclopentapyridine derivative is unstable and decomposes over time. How can I improve its stability?

A3: The stability of cyclopentapyridine derivatives can be a concern, particularly for those with highly conjugated systems or reactive functional groups.[9] Here are some strategies to enhance stability:

  • Storage Conditions: Store the compound in a cool, dark place, preferably under an inert atmosphere. Exposure to light, heat, and oxygen can promote degradation.[1]

  • Purification Method: Ensure that the purification process effectively removes any acidic or basic impurities that could catalyze decomposition. Residual catalysts from the synthesis can also be a problem.

  • Structural Modification: If inherent instability is a major issue for your application, consider structural modifications. Introducing electron-withdrawing or bulky groups can sometimes enhance stability by altering the electronic properties or sterically hindering decomposition pathways.

  • Salt Formation: If your cyclopentapyridine derivative has a basic nitrogen atom, converting it to a salt (e.g., a hydrochloride or trifluoroacetate salt) can significantly improve its stability and shelf-life.

II. Troubleshooting Guides

Guide 1: Overcoming Polymerization of Fulvene Intermediates

This guide addresses the common issue of fulvene polymerization during the synthesis of cyclopentapyridine derivatives.

Symptom Potential Cause Troubleshooting Steps & Explanation
Formation of an intractable, insoluble solid in the reaction flask. High concentration of the fulvene intermediate.Dilution: Run the reaction at a lower concentration. This reduces the probability of intermolecular reactions leading to polymerization.
A rapid decrease in the concentration of starting materials without a corresponding increase in the desired product. The reaction temperature is too high, accelerating polymerization.Temperature Control: Perform the reaction at a lower temperature. While this may slow down the desired reaction, it can significantly inhibit polymerization. A temperature screen is recommended.
The appearance of a deep color in the reaction mixture, followed by the formation of a precipitate. Presence of acidic or cationic species that catalyze polymerization.[1]Use of Non-Acidic Catalysts: If possible, switch to a non-acidic catalyst or a base-catalyzed route. Addition of a Proton Sponge: In cases where acidic conditions are unavoidable, the addition of a non-nucleophilic base (proton sponge) can help to scavenge stray protons.
Experimental Protocol: Minimizing Fulvene Polymerization
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the cyclopentadiene precursor and the carbonyl compound to a flame-dried flask equipped with a magnetic stirrer.

  • Solvent and Concentration: Use a dry, aprotic solvent (e.g., THF, Dioxane) and ensure the initial concentration of reactants is low (e.g., 0.1 M).

  • Temperature Control: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) before adding the catalyst or base.

  • Reagent Addition: Add the catalyst or base solution dropwise over an extended period to maintain a low instantaneous concentration of the reactive fulvene intermediate.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the formation of the desired product plateaus to prevent subsequent degradation or polymerization.

Guide 2: Controlling Regioselectivity in Cyclopentapyridine Synthesis

This guide provides strategies to address the formation of regioisomers.

Symptom Potential Cause Troubleshooting Steps & Explanation
Multiple spots on TLC or peaks in LC-MS with the same mass, indicating isomeric products. Poor regiocontrol in the cyclization step due to similar reactivity of different sites.Directing Groups: Introduce a directing group on one of the reactants to favor reaction at a specific position. The choice of directing group will depend on the specific reaction mechanism.
A consistent ratio of regioisomers is formed under various conditions. The energy difference between the transition states leading to the different isomers is small.Steric Hindrance: Introduce a bulky substituent on one of the reactants to sterically hinder the approach to one of the reactive sites, thereby favoring the formation of the less hindered product.
The ratio of regioisomers changes significantly with temperature. The reaction is under kinetic control at low temperatures and thermodynamic control at higher temperatures.Temperature Optimization: Run the reaction at a range of temperatures to determine if kinetic or thermodynamic control favors the desired isomer. Low temperatures often favor the kinetically controlled product.
Workflow for Optimizing Regioselectivity

G start Poor Regioselectivity Observed temp Vary Reaction Temperature (e.g., -78°C, 0°C, RT, Reflux) start->temp solvent Screen Solvents (Polar Aprotic, Nonpolar, Protic) start->solvent catalyst Modify Catalyst/Base (Sterically hindered vs. small) start->catalyst directing_group Introduce Directing Group on Substrate start->directing_group analysis Analyze Isomer Ratio (NMR, LC-MS) temp->analysis Kinetic vs. Thermodynamic Control? solvent->analysis Solvent Effects on Transition State? catalyst->analysis Steric/Electronic Effects of Catalyst? directing_group->analysis Effective Direction? optimal Optimal Conditions Identified analysis->optimal

Caption: Troubleshooting workflow for regioselectivity.

III. Purification Challenges and Solutions

Challenge 1: Co-elution of the Product with a Highly Colored Impurity

Problem: A persistent, often yellow or brown, impurity co-elutes with the desired cyclopentapyridine derivative during column chromatography.

Cause: This is frequently due to the presence of residual fulvene-type impurities or their oligomers. These compounds are often highly conjugated and, therefore, colored.

Solution:

  • Oxidative Workup: A mild oxidative workup can sometimes decolorize these impurities. For example, a dilute hydrogen peroxide wash during the aqueous workup. Caution: Ensure your desired product is stable to these conditions.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. The carbon can adsorb the highly conjugated impurities. Filter through celite and concentrate.

  • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase column, which can alter the elution order.[10]

Challenge 2: Product Tailing on Silica Gel Columns

Problem: The product streaks or "tails" during column chromatography, leading to poor separation and broad fractions.

Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[10] This leads to a non-ideal elution profile.

Solution:

  • Addition of a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system. The triethylamine will compete with your product for the acidic sites on the silica, leading to a much sharper elution band.[10]

  • Use of Deactivated Silica: Use silica gel that has been "deactivated" with water or treated with a silanizing agent to cap the free silanol groups.

  • Switch to Alumina: Alumina is a more basic stationary phase and can be a good alternative for the purification of basic compounds like pyridines.

Data Summary: Eluent Modifiers for Pyridine Purification
Modifier Concentration Mechanism of Action Considerations
Triethylamine (TEA)0.1 - 1% (v/v)Acts as a competing base, blocking silanol interaction sites.[10]Can be difficult to remove completely under vacuum. Not suitable for MS detection.
Ammonia (in MeOH)1-2% of a 7N solutionSimilar to TEA, acts as a competing base.Strong odor, should be used in a well-ventilated fume hood.
Pyridine0.1 - 0.5% (v/v)Self-competition for active sites.Can be difficult to remove and may interfere with product characterization if not fully removed.

IV. Mechanistic Insights

Mechanism: A Plausible Pathway for Cyclopentapyridine Formation

The following diagram illustrates a generalized mechanism for the formation of a cyclopentapyridine derivative from a 1,5-dicarbonyl equivalent and an ammonia source, a common strategy in pyridine synthesis.[11]

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization 1,5-Dicarbonyl 1,5-Dicarbonyl Enamine Intermediate Enamine Intermediate 1,5-Dicarbonyl->Enamine Intermediate + NH3 - H2O Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Dihydropyridine Dihydropyridine Cyclized Intermediate->Dihydropyridine - H2O Cyclopentapyridine Cyclopentapyridine Dihydropyridine->Cyclopentapyridine [O]

Caption: Generalized synthetic pathway to cyclopentapyridines.

This simplified mechanism highlights the key steps and potential points for side reactions. For example, the enamine intermediate could react with another molecule of the dicarbonyl compound, leading to undesired adducts. The final oxidation step to achieve the aromatic pyridine ring is also critical; incomplete oxidation will result in the corresponding dihydropyridine impurity.

V. References

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2008). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Monatshefte für Chemie - Chemical Monthly, 139(4), 405–410. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2008). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. ResearchGate. [Link]

  • Albayati, M. R., Moustafa, A. H., & Abdelhamed, A. A. (2021). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules, 26(21), 6489. [Link]

  • (N/A)

  • (N/A)

  • Nenajdenko, V. G., Shmatova, O. I., & Balenkova, E. S. (2012). An efficient catalytic method for fulvene synthesis. Beilstein Journal of Organic Chemistry, 8, 1246–1253. [Link]

  • (N/A)

  • (N/A)

  • Swan, E., Platts, K., & Blencowe, A. (2019). An overview of the cycloaddition chemistry of fulvenes and emerging applications. Beilstein Journal of Organic Chemistry, 15, 2113–2132. [Link]

  • (N/A)

  • Lee, C.-F., Chen, Y.-H., & Hsieh, T.-H. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28849–28863. [Link]

  • Isherwood, B. C., & Williams, C. K. (2015). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 26(11), 2265–2274. [Link]

  • Swan, E., Platts, K., & Blencowe, A. (2019). An overview of the cycloaddition chemistry of fulvenes and emerging applications. Beilstein Journal of Organic Chemistry, 15, 2113–2132. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. [Link]

  • (N/A)

  • (N/A)

  • Swan, E., Platts, K., & Blencowe, A. (2019). An overview of the cycloaddition chemistry of fulvenes and emerging applications. PubMed. [Link]

Sources

Stability issues of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Profile

This compound is a bicyclic heteroaromatic ketone with a structure that presents several potential stability challenges. The fusion of a pyridine ring with a cyclopentanone ring containing an α,β-unsaturated ketone system results in a molecule susceptible to degradation under various experimental conditions. This guide provides a question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: I'm observing a gradual decrease in the concentration of my stock solution over time. What could be the cause?

Answer: The gradual loss of this compound from a stock solution is often attributable to slow degradation pathways. The primary suspects are hydrolysis, oxidation, and photodegradation.

  • Causality: The α,β-unsaturated ketone moiety can be susceptible to slow hydration or other nucleophilic additions from solvent impurities. The pyridine ring, while generally stable, can undergo slow oxidation, especially if exposed to air and light over extended periods.

  • Troubleshooting Protocol:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents for your stock solutions. If using protic solvents like methanol or ethanol, be aware that they can participate in degradation reactions. For long-term storage, aprotic solvents such as DMSO or DMF are generally preferred.

    • Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Light Protection: Store stock solutions in amber vials or wrapped in aluminum foil to protect the compound from light-induced degradation. Pyridine derivatives are known to have some photosensitivity.[1][2]

    • Storage Temperature: Store stock solutions at -20°C or -80°C to slow down the rate of any potential degradation reactions.

Issue 2: My experimental results are inconsistent, and I suspect pH-dependent instability. How does pH affect this compound?

Answer: The pH of your solution is a critical factor that can significantly impact the stability of this compound.[3][4] Both acidic and basic conditions can promote degradation.

  • Causality:

    • Acidic Conditions: In acidic media, the pyridine nitrogen can be protonated. This can potentially activate the ring towards nucleophilic attack or alter the electronic properties of the α,β-unsaturated ketone, potentially promoting unwanted side reactions.

    • Basic Conditions: Basic conditions can promote deprotonation at the α'-carbon (C7), leading to enolate formation. The resulting enolate is a reactive intermediate that can participate in aldol-type condensation reactions, leading to oligomerization or polymerization. Strong bases are known to be incompatible with similar pyridine derivatives.

  • Troubleshooting Protocol:

    • pH Monitoring: Always measure and record the pH of your experimental solutions.

    • Buffering: If your experimental conditions allow, use a well-characterized buffer system to maintain a stable pH, ideally within the neutral range (pH 6-8), where the compound is likely to be most stable.

    • Avoid Extreme pH: If possible, avoid strongly acidic (pH < 4) or strongly basic (pH > 9) conditions during your experiments and workup procedures.

    • Kinetic Analysis: If you must work outside the neutral pH range, perform a preliminary kinetic analysis to understand the rate of degradation under your specific conditions. This can be done by monitoring the concentration of the compound over time using techniques like HPLC-UV.

Issue 3: I'm observing the formation of a precipitate or a color change in my solution. What is happening?

Answer: The formation of a precipitate or a color change is a strong indicator of compound degradation and the formation of insoluble byproducts. This is often linked to polymerization or oligomerization.

  • Causality: The α,β-unsaturated ketone system in this compound is susceptible to Michael addition reactions. Under certain conditions (e.g., presence of nucleophiles, basic pH, or even light), this can lead to a chain reaction where molecules add to each other, forming larger, less soluble oligomers or polymers. This process is often accompanied by a color change as the extent of conjugation in the molecules changes.

  • Troubleshooting Protocol:

    • Control of Nucleophiles: Be mindful of any nucleophilic species in your reaction mixture. This includes primary and secondary amines, thiols, and even water.

    • pH Control: As mentioned in Issue 2, basic conditions can catalyze polymerization. Maintaining a neutral pH is crucial.

    • Concentration Effects: Higher concentrations of the compound can accelerate the rate of polymerization. If you are observing this issue, try working with more dilute solutions.

    • Temperature Management: Elevated temperatures can increase the rate of degradation and polymerization. Conduct your experiments at the lowest feasible temperature.

Issue 4: I am using a protic solvent and see evidence of degradation. What is the role of the solvent?

Answer: The choice of solvent can have a profound impact on the stability of this compound due to differences in polarity and the ability to participate in reactions.[5][6][7][8][9]

  • Causality:

    • Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and add to the α,β-unsaturated ketone (a Michael addition). They can also facilitate proton transfer, which can catalyze keto-enol tautomerization, a potential pathway for degradation or isomerization.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally a better choice for stability as they do not have acidic protons to donate and are less nucleophilic. However, they can still influence the equilibrium of any potential tautomers.[6][7]

  • Troubleshooting Protocol:

    • Solvent Selection: Whenever possible, use high-purity, anhydrous polar aprotic solvents.

    • Stability Studies in Different Solvents: If your experimental protocol requires a specific solvent, it is advisable to conduct a preliminary stability study. Prepare solutions of the compound in different candidate solvents and monitor their purity over time by HPLC.

    • Minimize Exposure Time: If a less ideal solvent must be used, minimize the time the compound is in that solution before use.

Visualization of Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.

A This compound B Protonation (Acidic pH) A->B H+ C Enolate Formation (Basic pH) A->C OH- D Michael Addition (Nucleophiles, e.g., H2O, ROH) A->D Nu-H E Photodegradation (UV Light) A->E hv J Oxidation A->J [O] F Activated Species B->F G Oligomerization/Polymerization C->G H Hydrated Adduct D->H I Photodegradation Products E->I K Oxidized Products J->K

Caption: Potential degradation pathways.

Summary of Stability Recommendations

For optimal stability of this compound in solution, please adhere to the following recommendations:

ParameterRecommendationRationale
Solvent High-purity, anhydrous, polar aprotic (e.g., DMSO, DMF)Minimizes nucleophilic attack and unwanted proton transfer.
pH Maintain near-neutral conditions (pH 6-8) using a buffer if possible.Avoids acid-catalyzed reactions and base-catalyzed enolate formation/polymerization.[3][4]
Light Protect from light by using amber vials or wrapping containers in foil.Prevents potential photodegradation.[1][2]
Temperature Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature.Reduces the rate of all potential degradation reactions.
Atmosphere Store and handle under an inert atmosphere (e.g., argon, nitrogen).Prevents oxidation.
Concentration Use the lowest practical concentration for your experiments.Reduces the likelihood of concentration-dependent degradation like polymerization.

Experimental Protocol: Rapid Stability Assessment by HPLC-UV

This protocol provides a general method to quickly assess the stability of your compound under specific experimental conditions.

  • Preparation of Standard Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a stable solvent such as anhydrous acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution to your typical experimental concentration in the solvent system(s) you intend to use (including any buffers or additives).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into an HPLC-UV system. Record the peak area of the parent compound.

  • Incubation: Store the test solutions under your intended experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of each test solution into the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area indicates instability. The appearance of new peaks suggests the formation of degradation products.

A Prepare Stock Solution B Prepare Test Solutions in Experimental Conditions A->B C Analyze at T=0 (HPLC-UV) B->C D Incubate under Experimental Conditions C->D E Analyze at Time Points (e.g., 1, 2, 4h) D->E F Compare Peak Areas to T=0 E->F G Assess Stability F->G

Caption: HPLC-based stability assessment workflow.

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. Available at: [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Massachusetts Institute of Technology Organic Chemistry 5.512. Available at: [Link]

  • Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. Available at: [Link]

  • The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Green Chemistry. Available at: [Link]

  • Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry. Available at: [Link]

  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. Available at: [Link]

  • UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Thermal degradation steps and temperatures details. ResearchGate. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. Available at: [Link]

  • Systemic pH modifies ketone body production rates and lipolysis in humans. PubMed. Available at: [Link]

  • Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability. Available at: [Link]

  • Effect of pH on retention of aroma compounds by beta-lactoglobulin. PubMed. Available at: [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Multicomponent Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields in their pyridine synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the specific problems you may face in the laboratory.

Troubleshooting Guide: A Symptom-Based Approach

Low product yield is a frustratingly common issue in organic synthesis. In multicomponent reactions (MCRs) for pyridine synthesis, the complexity of multiple transformations occurring in a single pot can present unique challenges. This guide categorizes problems based on common experimental observations.

Problem 1: No Product or Very Low Conversion on TLC

Observing only starting materials or trace amounts of product on your Thin-Layer Chromatography (TLC) plate is a primary indicator of reaction failure. Let's dissect the potential causes.

Potential Cause A: Inefficient Reaction Conditions

The classical Hantzsch synthesis, while foundational, often requires harsh conditions and long reaction times, which can lead to low yields.[1] Modern advancements can significantly improve efficiency.

  • Expert Insight & Causality: The energy input and catalytic efficiency are critical for driving the multiple condensation and cyclization steps. Insufficient energy or a poor catalyst can stall the reaction at an early stage. Microwave irradiation provides efficient and uniform heating, dramatically accelerating reaction rates, while specific catalysts can lower the activation energy of key steps.[2][3]

  • Troubleshooting Protocol:

    • Adopt Microwave-Assisted Synthesis: For rapid optimization, microwave heating is a powerful tool. It can reduce reaction times from hours to minutes and often improves yields.[2][3][4][5]

    • Employ an Effective Catalyst: Consider alternatives to traditional methods. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or using γ-Al2O3 nanoparticles in solvent-free conditions have been shown to produce high yields.[6]

Table 1: Comparison of Conventional vs. Modern Hantzsch Conditions

ParameterConventional MethodMicrowave-Assisted Method[2]γ-Al2O3 Nanoparticle Method[6]
Temperature Reflux (e.g., ~80°C in Ethanol)120-140°C90°C
Time 4-12 hours2-10 minutes5-25 minutes
Solvent Ethanol/MethanolEthanol or Solvent-freeSolvent-free
Typical Yield Often moderate to lowGood to Excellent (e.g., 82-94%)[7]High (up to 95%)

Potential Cause B: Reactant Purity and Stoichiometry

MCRs are highly sensitive to the quality and precise ratio of the starting materials.

  • Expert Insight & Causality: Aldehydes are prone to oxidation to carboxylic acids upon storage. This acidic impurity can interfere with the reaction mechanism. Similarly, an incorrect molar ratio of the components can lead to the formation of side products and leave some reactants unconsumed.

  • Troubleshooting Protocol:

    • Verify Aldehyde Purity: If an aldehyde has been stored for a prolonged period, it's advisable to purify it. Distillation is effective, but a simple bisulfite wash is often sufficient to remove acidic impurities.[7][8][9][10]

    • Ensure Accurate Stoichiometry: Carefully measure the reactants. For a standard Hantzsch synthesis, a 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source is typical.[1][11]

Problem 2: Significant Side Product Formation

The appearance of multiple spots on your TLC plate, other than your starting materials and desired product, indicates competing reaction pathways.

Potential Cause A: Incorrect Order of Reagent Addition

In non-symmetrical Hantzsch syntheses, the sequence of adding reactants can be crucial for selectivity.

  • Expert Insight & Causality: The Hantzsch reaction proceeds through the formation of two key intermediates: an enamine and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation).[11] Allowing one of these intermediates to form before introducing the final components can guide the reaction toward the desired product and prevent undesired cyclizations.

  • Troubleshooting Protocol:

    • Pre-form the Enamine: React one equivalent of the β-ketoester with the ammonia source first.

    • Pre-form the Knoevenagel Adduct: React the other equivalent of the β-ketoester with the aldehyde.

    • Combine the Intermediates: Once one of the intermediates is formed (monitor by TLC), add the remaining reactants to complete the synthesis.

Potential Cause B: High Reaction Temperature in Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, which can lead to decomposition of starting materials, especially acid-sensitive enamines.[6][12]

  • Expert Insight & Causality: The high thermal energy needed for the E/Z isomerization and subsequent cyclization can also provide the activation energy for decomposition pathways.[12] Acid catalysis can lower the temperature required for the desired cyclization, thus minimizing thermal decomposition.[12]

  • Troubleshooting Protocol:

    • Introduce a Catalyst: Employ a Brønsted or Lewis acid catalyst to lower the required reaction temperature. Acetic acid, Amberlyst-15, Yb(OTf)₃, or ZnBr₂ are effective options.[6][13]

Problem 3: Mixture of Dihydropyridine and Pyridine in the Final Product

This issue is specific to reactions like the Hantzsch synthesis, where a dihydropyridine intermediate is formed and subsequently oxidized.

Potential Cause: Incomplete Oxidation

The final aromatization step is critical for obtaining the pyridine product. If this step is inefficient, a mixture of the dihydropyridine intermediate and the final pyridine product will result.[6]

  • Expert Insight & Causality: The oxidation of the dihydropyridine to the aromatic pyridine is the thermodynamic driving force for the final step.[1] However, the kinetic barrier to this oxidation may not be overcome without an efficient oxidizing agent. Insufficient oxidant or a reagent that is too mild will lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Ensure Sufficient Oxidant: Verify the stoichiometry of your oxidizing agent.

    • Choose an Appropriate Oxidant: While classical oxidants like nitric acid and KMnO₄ are effective, they can be harsh.[6] Milder, yet efficient, alternatives include:

      • Iodine in refluxing methanol: A simple and effective method.[14]

      • Manganese dioxide (MnO₂): Can provide near-quantitative yields, especially under microwave irradiation.[15][16][17][18]

Table 2: Comparison of Common Oxidizing Agents for Dihydropyridine Aromatization

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid DMSO, heat[19][20]Strong and effectiveHarsh conditions, potential for side reactions
Iodine/Methanol Refluxing methanol, 4-10 h[14]Mild, high-yielding, avoids harsh acidsCan require longer reaction times
MnO₂ Acetonitrile or solvent-free, MW at 100°C, 1 min[15][16][17]Extremely fast, high yields, easy workupRequires microwave reactor for optimal speed

Experimental Protocols

Here are detailed, step-by-step methodologies for key troubleshooting procedures.

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol provides a general guideline for a high-yield, rapid synthesis of 1,4-dihydropyridines.

  • Materials:

    • Aldehyde (2.5 mmol)

    • Ethyl acetoacetate (or other β-ketoester) (5.0 mmol)

    • 25% Aqueous ammonium hydroxide (10.0 mmol)

    • Microwave vial with Teflon septum

    • Single-mode microwave synthesizer

  • Procedure:

    • Combine the aldehyde, ethyl acetoacetate, and ammonium hydroxide in the microwave vial.

    • Seal the vial securely with the Teflon septum.

    • Place the vial in the microwave cavity.

    • Irradiate the mixture with stirring at a set temperature (e.g., 120-140°C) for a short duration (e.g., 5-10 minutes).[2]

    • Monitor the reaction progress by TLC.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Protocol 2: Aromatization of 1,4-Dihydropyridines with Iodine

This protocol offers a mild and efficient method for the final oxidation step.[14]

  • Materials:

    • 1,4-Dihydropyridine (1 mmol)

    • Iodine (1.2 mmol)

    • Methanol (10 mL)

  • Procedure:

    • Dissolve the 1,4-dihydropyridine in methanol in a round-bottom flask.

    • Add iodine to the solution.

    • Reflux the mixture for 4-10 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pyridine product.

Protocol 3: Modified Guareschi-Thorpe Synthesis

This protocol utilizes ammonium carbonate in an aqueous medium for a greener and often higher-yielding synthesis of hydroxy-cyanopyridines.[21][22][23]

  • Materials:

    • Ethyl cyanoacetate (1 mmol)

    • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

    • Ammonium carbonate (2 mmol)

    • Water or a 1:1 water/ethanol mixture (2 mL)

  • Procedure:

    • In a round-bottom flask, combine the ethyl cyanoacetate, 1,3-dicarbonyl compound, and ammonium carbonate.

    • Add the water or water/ethanol mixture.

    • Heat the reaction mixture to 80°C with stirring.

    • Monitor the reaction by TLC. The product often precipitates as the reaction progresses.

    • Upon completion, cool the mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold water, and dry.

Mandatory Visualizations

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing the cause of low yield in a multicomponent pyridine synthesis.

Troubleshooting_Workflow cluster_tlc_analysis TLC Analysis Results cluster_solutions1 Solutions for No/Low Conversion cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Incomplete Oxidation start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc no_product Only Starting Materials (No/Low Conversion) check_tlc->no_product side_products Multiple Spots (Side Products) check_tlc->side_products intermediate_mix DHP & Pyridine Mix (Incomplete Oxidation) check_tlc->intermediate_mix sol1a Optimize Conditions: - Use Microwave - Add Catalyst (PTSA, γ-Al2O3) no_product->sol1a sol1b Verify Reactants: - Check Stoichiometry - Purify Aldehyde no_product->sol1b sol2a Change Reagent Addition Order (Pre-form Intermediates) side_products->sol2a sol2b Lower Reaction Temperature (Use Acid Catalyst for Bohlmann-Rahtz) side_products->sol2b sol3a Optimize Oxidation: - Check Oxidant Stoichiometry - Use Milder/Efficient Oxidant (I2, MnO2) intermediate_mix->sol3a end Improved Yield sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end

Caption: A decision tree for troubleshooting low yields.

Generalized Hantzsch Synthesis Workflow

This diagram illustrates the key stages of the Hantzsch pyridine synthesis, from starting materials to the final product.

Hantzsch_Workflow cluster_reactants Reactants aldehyde Aldehyde condensation One-Pot Condensation aldehyde->condensation ketoester1 β-Ketoester (2 eq.) ketoester1->condensation ammonia Ammonia Source ammonia->condensation dhp 1,4-Dihydropyridine (Intermediate) condensation->dhp oxidation Oxidation (Aromatization) dhp->oxidation pyridine Pyridine Product oxidation->pyridine

Caption: Key stages of the Hantzsch pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My aldehyde is old. Do I really need to purify it?

A: Yes, it is highly recommended. Aldehydes readily oxidize in air to form carboxylic acids. These acidic impurities can interfere with the base- or acid-catalyzed steps of the multicomponent reaction, leading to lower yields. A simple purification, such as a wash with sodium bisulfite solution followed by extraction, can remove these impurities and is a good practice for ensuring reproducibility.[7][8][10]

Q2: Can I use a different solvent than ethanol for the Hantzsch synthesis?

A: Absolutely. While ethanol is traditional, solvent choice can significantly impact yield and reaction time. Green solvents like water or glycerol are increasingly used. In some cases, changing the solvent from ethanol to acetonitrile can alter reaction pathways and improve yields.[24] Solvent-free conditions, often paired with a solid catalyst like γ-Al2O3, can also be highly effective, offering benefits in terms of yield, reaction time, and simplified workup.

Q3: How do I monitor the progress of the oxidation step?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. The 1,4-dihydropyridine intermediate and the final aromatic pyridine product will typically have different Rf values. It's advisable to run a co-spot with your starting dihydropyridine to track its disappearance. The pyridine product is often more UV-active due to its aromaticity. The reaction is complete when the spot corresponding to the dihydropyridine is no longer visible on the TLC plate.[25][26]

Q4: For the Bohlmann-Rahtz synthesis, what are the drawbacks of using high temperatures and how can I avoid them?

A: The primary drawbacks of high temperatures are the potential for decomposition of the aminodiene intermediate and the formation of side products, which limits the reaction's versatility.[12] To avoid this, acid catalysis is recommended. Both Brønsted acids (like acetic acid) and Lewis acids (like ZnBr₂ or Yb(OTf)₃) can facilitate the crucial cyclodehydration step at significantly lower temperatures, leading to cleaner reactions and better yields.[12][13]

Q5: In the Guareschi-Thorpe synthesis, why is using ammonium carbonate in water often better than traditional methods?

A: The use of ammonium carbonate in an aqueous medium presents several advantages. It acts as both the nitrogen source and a promoter for the reaction.[21][22][23] This "green chemistry" approach often leads to higher yields, simpler workup (the product may precipitate directly from the reaction mixture), and avoids the use of volatile organic solvents, making the process more environmentally friendly and cost-effective.[21][22][23]

References

  • Bagley, M. C., & Lubinu, M. C. (2006). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis, 2006(08), 1283-1288. Available at: [Link]

  • An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. (1998). Synlett. Available at: [Link]

  • Vanden Eynde, J. J., & Lewkowicz, A. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 15-30. Available at: [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (2005). Molecules, 10(1), 1-10. Available at: [Link]

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532-1534. Available at: [Link]

  • Vanden Eynde, J. J., & Mayence, A. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Reaction Monitoring by Raman Spectroscopy. Molecules, 19(7), 9986-10001. Available at: [Link]

  • Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1088-1096. Available at: [Link]

  • Pounraj, S., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 54. Available at: [Link]

  • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines Using Manganese Dioxide. Request PDF. Available at: [Link]

  • (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. Available at: [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. Available at: [Link]

  • Workup: Aldehydes. University of Rochester, Department of Chemistry. Available at: [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(2), 117-131. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available at: [Link]

  • Process for removing a ketone and/or aldehyde impurity. Google Patents.
  • da Silva, J. G., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7622. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. Available at: [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(2), 117-131. Available at: [Link]

  • Purifying aldehydes? Reddit. Available at: [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. Available at: [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Available at: [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Available at: [Link]

  • Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. Request PDF. Available at: [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]

  • Method of removing aldehydes impurities in cyclohexanone-containing technology materials. Google Patents.

Sources

Technical Support Center: Scaling Up the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic ketone. Below, you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides formatted in a question-and-answer style to directly address challenges you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a lab scale?

There are several established methods for the synthesis of this scaffold. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Three common approaches are:

  • Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine: This is a modern and efficient method that directly oxidizes the benzylic position of the cyclopentane ring. It is praised for its high yield and excellent chemoselectivity under mild conditions.[1]

  • Friedländer Annulation: A classic and versatile method for constructing the pyridine ring. This involves the condensation of a 2-aminobenzaldehyde or a related precursor with a cyclopentanone derivative.[2][3][4]

  • Multi-step Synthesis via Vilsmeier Cyclization: This route builds the pyridine ring onto a cyclopentanone precursor through a series of reactions including nucleophilic addition, acetylation, and a Vilsmeier-Haack reaction.[5][6]

Q2: We are considering the Manganese-Catalyzed Oxidation for scale-up. What are the key advantages of this method?

The primary advantages of the manganese-catalyzed oxidation route are its efficiency and sustainability. The reaction is typically carried out in water at room temperature using a readily available manganese catalyst and a common oxidant like tert-butyl hydroperoxide (t-BuOOH).[1][7] This avoids harsh conditions and hazardous reagents often associated with other methods, making it an attractive option for "green" chemistry initiatives and safer scale-up.

Q3: Our attempts at a Friedländer-type synthesis are resulting in low yields. What are the likely causes?

Low yields in Friedländer synthesis are a well-documented challenge.[8] Common culprits include:

  • Harsh Reaction Conditions: High temperatures and strong acid or base catalysts can lead to the degradation of starting materials and the formation of side products.[8]

  • Poor Reactivity of Starting Materials: Steric hindrance or deactivating electronic effects on either the amino-carbonyl compound or the methylene component can slow down the reaction.

  • Side Reactions: Self-condensation of the ketone or aldehyde starting materials can compete with the desired cyclization.

  • Incomplete Reaction: The reaction may not have reached completion, requiring optimization of time and temperature.

Q4: What purification strategies are most effective for isolating this compound?

The product is a solid at room temperature, which lends itself to several purification techniques.[7]

  • Flash Column Chromatography: This is a standard method for achieving high purity, especially at the lab scale. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[7]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) can be a highly effective and scalable purification method.[9]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.

Scenario 1: Manganese-Catalyzed Oxidation

Problem: Low conversion of 2,3-cyclopentenopyridine to the desired ketone, even after extended reaction times.

Potential Cause Troubleshooting Action Rationale
Catalyst Inactivity Ensure the Mn(OTf)₂ is of high purity and handled under anhydrous conditions where necessary. Consider using a fresh batch of the catalyst.Manganese (II) triflate can be hygroscopic, and water content can affect its catalytic activity.
Oxidant Decomposition Use a fresh, properly stored solution of t-BuOOH. It is recommended to titrate the t-BuOOH solution to determine its exact concentration before use.Tert-butyl hydroperoxide can decompose over time, leading to a lower effective concentration and reduced reaction rates.
Insufficient Mass Transfer For larger scale reactions, ensure vigorous stirring to maintain a homogenous mixture, especially given the biphasic nature of the reaction in water.Inadequate mixing can lead to localized depletion of reactants and catalyst, slowing down the overall reaction rate.
Incorrect pH While the reaction is generally run without pH control, extreme pH values of the starting materials could potentially affect the catalyst. Ensure starting materials are neutral.The catalytic cycle of the manganese complex can be sensitive to pH.
Scenario 2: Friedländer Annulation

Problem: Formation of multiple products and a complex crude NMR spectrum.

Troubleshooting Workflow

cluster_conditions Reaction Conditions cluster_analysis Analysis cluster_solutions Solutions start Complex Crude Mixture in Friedländer Annulation temp High Temperature? start->temp catalyst Strong Acid/Base? temp->catalyst Yes lcms Identify Side Products by LC-MS temp->lcms No lower_temp Lower Reaction Temperature catalyst->lower_temp milder_catalyst Use Milder Catalyst (e.g., Iodine, Lewis Acids) catalyst->milder_catalyst self_condensation Self-condensation of Ketone? lcms->self_condensation regioisomers Formation of Regioisomers? self_condensation->regioisomers No stepwise Consider a Stepwise Approach self_condensation->stepwise Yes directing_group Introduce a Directing Group regioisomers->directing_group Yes lower_temp->lcms milder_catalyst->lcms stepwise->lcms directing_group->lcms

Caption: Troubleshooting workflow for Friedländer annulation side products.

Detailed Troubleshooting Steps:

  • Analyze Reaction Conditions: High temperatures (>150 °C) and strong bases like sodium ethoxide can promote side reactions.[3]

    • Action: Lower the reaction temperature and monitor the progress by TLC or LC-MS. Consider using a milder catalyst such as p-toluenesulfonic acid or iodine.[4]

  • Identify Side Products: Use LC-MS to identify the masses of the major byproducts.

    • Self-Condensation: If you observe masses corresponding to the self-condensation of your cyclopentanone starting material, a stepwise approach may be necessary.

      • Action: Pre-form the enamine or enolate of the cyclopentanone derivative before adding the 2-aminobenzaldehyde component. This can minimize self-condensation.

    • Regioisomers: If using an unsymmetrical ketone, you may be forming regioisomers.

      • Action: The regioselectivity of the Friedländer synthesis can be difficult to control. Modification of the ketone with a directing group or exploring alternative synthetic routes may be necessary.

Part 3: Experimental Protocols

Protocol 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

This protocol is adapted from the work of Ren et al. in Green Chemistry.[1]

Reaction Scheme

reactant 2,3-Cyclopentenopyridine product This compound reactant->product Mn(OTf)₂, t-BuOOH H₂O, 25 °C

Caption: Mn-catalyzed oxidation of 2,3-cyclopentenopyridine.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (1.0 eq).

  • Add deionized water to form a solution or suspension.

  • Add Mn(OTf)₂ (0.005 eq).

  • To the stirring mixture, add tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 5.0 eq).

  • Stir the reaction mixture vigorously at 25 °C for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a KI-starch test paper does not change color.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x volume of water).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/petroleum ether gradient) to yield the title compound.[7]

Scale-Up Considerations:

Parameter Lab Scale (e.g., 1 mmol) Pilot Scale (e.g., 1 mol) Key Considerations
Reaction Time 24 hPotentially > 48 hMonitor closely; reaction may be slower due to mass transfer limitations.
Stirring Magnetic Stir BarOverhead Mechanical StirrerCrucial for maintaining a homogenous mixture and ensuring efficient heat transfer.
Work-up Separatory Funnel ExtractionLiquid-Liquid Extractor or CentrifugeHandling large volumes of aqueous and organic phases requires appropriate equipment.
Purification Flash ChromatographyRecrystallization or DistillationChromatography is often not economically viable at large scales. Developing a robust recrystallization protocol is key.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supplementary Information for Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • El-Naggar, A. M., Gaffer, H. E., & Soliman, F. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24613–24626. [Link]

  • El-Naggar, A. M., Gaffer, H. E., & Soliman, F. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Semantic Scholar. [Link]

  • Chen, K., Brook, C. S., & Smith, A. B. (n.d.). 6,7-DIHYDROCYCLOPENTA-1,3-DIOXIN-5(4H)-ONE. Organic Syntheses. [Link]

  • El-Naggar, A. M., Gaffer, H. E., & Soliman, F. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. organic-chemistry.org. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Al-Zahrani, H. S. M., Al-Ghamdi, A. M., & El-Tantawy, A. I. (2021). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2), 1-3. [Link]

  • Salikhov, S., et al. (2021). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. ResearchGate. [Link]

  • Chem-Station. (2018). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][7]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. MDPI. [Link]

Sources

Technical Support Center: Enhancing Corrosion Inhibition with Pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on the corrosion inhibition properties of pyridin-5-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common experimental challenges. Our goal is to empower you with the knowledge to optimize your experiments, ensure data integrity, and accelerate your discovery process.

Introduction to Pyridin-5-one Derivatives as Corrosion Inhibitors

Pyridin-5-one derivatives have emerged as a promising class of organic corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen), π-electrons in the aromatic ring, and the potential for various functional group substitutions.[1][2][3][4] These structural features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.[5] The inhibition mechanism often involves a combination of physisorption and chemisorption, where the inhibitor molecules displace water molecules and block the active sites for corrosion.[1][6][7] The efficiency of these inhibitors is influenced by factors such as their concentration, the nature of the corrosive environment, and the molecular structure of the derivative itself.[1][8]

This guide provides a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions to enhance the efficiency and reliability of your corrosion inhibition studies.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Inconsistent or Low Inhibition Efficiency

Symptoms:

  • Weight loss measurements show minimal reduction in corrosion rate.

  • Electrochemical Impedance Spectroscopy (EIS) results indicate a small increase in charge transfer resistance (Rct) in the presence of the inhibitor.

  • Potentiodynamic Polarization (PDP) curves show a negligible shift in corrosion potential (Ecorr) or a small decrease in corrosion current density (Icorr).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Inhibitor Concentration The inhibitor concentration may be too low to form a complete protective layer or too high, leading to aggregation and reduced effectiveness.[9]1. Concentration Optimization: Perform a concentration-dependent study (e.g., 0.1 mM to 10 mM) to identify the optimal concentration.[10][11] 2. Adsorption Isotherm Analysis: Plot the surface coverage (θ) against inhibitor concentration to determine the adsorption behavior (e.g., Langmuir, Freundlich).[1][10] This will help in understanding the inhibitor-metal interaction.
Poor Solubility of the Pyridin-5-one Derivative The inhibitor may not be fully dissolved in the corrosive medium, leading to a lower effective concentration. Pyridine-based inhibitors can have variable solubility depending on their structure.[4][12]1. Solvent Selection: If permissible for the application, consider using a co-solvent (e.g., a small percentage of ethanol) to improve solubility. 2. pH Adjustment: The solubility of pyridine derivatives can be pH-dependent due to the basicity of the pyridine nitrogen.[13] Carefully adjust the pH of the corrosive medium, ensuring it doesn't alter the corrosion mechanism. 3. Sonication: Use an ultrasonic bath to aid in the dissolution of the inhibitor.
Inhibitor Instability The pyridin-5-one derivative may degrade in the aggressive corrosive environment (e.g., strong acids, high temperatures).1. Stability Study: Analyze the inhibitor solution before and after the experiment using techniques like UV-Vis spectroscopy or HPLC to check for degradation. 2. Temperature Control: If degradation is temperature-dependent, conduct experiments at controlled, lower temperatures.[1]
Surface Contamination of the Metal Specimen Residual oxides, grease, or other contaminants on the metal surface can prevent effective adsorption of the inhibitor.1. Standardized Surface Preparation: Implement a rigorous and consistent surface preparation protocol. A typical procedure involves grinding with successively finer grades of abrasive paper (e.g., up to 2000 grit), followed by rinsing with deionized water and a suitable organic solvent (e.g., ethanol or acetone), and finally, drying.[14] 2. Pre-treatment: In some cases, a brief acid pickling step followed by thorough rinsing may be necessary to remove stubborn oxide layers.
Issue 2: Artifacts and Difficulties in Interpreting Electrochemical Data

Symptoms:

  • Noisy or distorted Electrochemical Impedance Spectroscopy (EIS) plots (Nyquist and Bode).[15][16]

  • Unstable Open Circuit Potential (OCP) before measurements.[17]

  • Potentiodynamic Polarization (PDP) curves are not reproducible or show unusual features.[18]

Troubleshooting Workflow for Electrochemical Measurements:

Sources

Technical Support Center: Optimizing Synthesis of the Cefpirome Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of the key cefpirome intermediate, (6R, 7R)-7-amino-3-[(2,3-cyclopentene-pyridine)methyl]ceph-3-ene-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which originates from 7-aminocephalosporanic acid (7-ACA). We provide field-proven insights and data-driven protocols to help you troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis strategy and the role of key reagents.

Q1: What is the strategic importance of starting with 7-aminocephalosporanic acid (7-ACA)?

A1: 7-ACA is the foundational nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][2] It is derived from the fermentation of Cephalosporium acremonium to produce Cephalosporin C, which is then chemically or enzymatically cleaved to yield the 7-ACA core.[2][3] This core structure provides the essential β-lactam and dihydrothiazine rings responsible for antibacterial activity, while the C-3 and C-7 positions are amenable to chemical modification to create derivatives with enhanced potency, broader spectrum, and improved pharmacokinetic properties.[4]

Q2: Why is the silylation of 7-ACA a critical first step?

A2: The 7-ACA molecule contains two reactive functional groups: a carboxylic acid at C-4 and a primary amine at C-7. Silylation is a protection strategy that temporarily converts these acidic protons into bulky, non-reactive trimethylsilyl (TMS) esters and silyl-amines. This is critical for two reasons:

  • Preventing Side Reactions: It prevents the highly reactive reagents used in subsequent steps, such as iodotrimethylsilane (TMSI), from reacting with the amine or carboxyl groups.[5][6]

  • Improving Solubility: The silylated intermediate exhibits improved solubility in aprotic organic solvents like dichloromethane, which is essential for creating a homogeneous reaction environment.[6] Common silylating agents include hexamethyldisilazane (HMDS) and N,O-bis(trimethylsilyl)acetamide (BSA).[5]

Q3: What is the mechanism and purpose of using iodotrimethylsilane (TMSI)?

A3: Iodotrimethylsilane (TMSI) is a key reagent for activating the C-3 position of the cephalosporin core for nucleophilic substitution.[7][8] After the initial silylation of 7-ACA, TMSI reacts with the acetoxy group at the C-3 methyl position. This reaction proceeds via the formation of a highly reactive C-3 carbocation intermediate, which is then attacked by the iodide ion, resulting in the substitution of the acetoxy group with iodine. This C-3 iodo intermediate is an excellent leaving group, facilitating the subsequent reaction with the 2,3-cyclopentenopyridine to form the desired C-3 quaternary ammonium substituent characteristic of cefpirome.[7]

Q4: What role does triethylamine play in the final acylation step to produce Cefpirome?

A4: While this guide focuses on the intermediate, it's useful to understand the subsequent step. In the acylation of the C-7 amino group with an active ester like MAEM (2-cis-methoxyimino-2-(2-aminothiazolyl-4)acetic acid active ester), triethylamine acts as a non-nucleophilic organic base.[5] Its primary role is to deprotonate the ammonium salt of the C-7 amino group on the intermediate, regenerating the free amine. This free amine is the active nucleophile required to attack the carbonyl carbon of the active ester, forming the final amide bond and yielding cefpirome. The temperature is typically kept low (0-5 °C) during this step to minimize the degradation of the β-lactam ring.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of the cefpirome intermediate.

Problem: Low or no yield of the C-3 substituted intermediate.

  • Potential Cause 1: Incomplete Silylation. If the 7-ACA is not fully silylated, the unprotected amine and carboxyl groups will react with TMSI, consuming the reagent and leading to a complex mixture of byproducts.

    • Recommended Solution: Ensure the silylation reaction goes to completion. Reflux with hexamethyldisilazane (HMDS) for a sufficient duration (e.g., 8 hours) until the reaction mixture becomes clear.[5] The use of a catalyst like a few drops of TMSI can accelerate this step.[6] Verify the complete dissolution of 7-ACA before proceeding.

  • Potential Cause 2: Presence of Moisture. Water will readily hydrolyze the silylating agents, the silylated intermediate, and the TMSI reagent, effectively halting the reaction.

    • Recommended Solution: Use anhydrous solvents (e.g., freshly distilled dichloromethane) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Potential Cause 3: Incorrect Reaction Temperature. The reaction sequence is highly temperature-sensitive. The addition of TMSI and the subsequent reaction with 2,3-cyclopentenopyridine must be performed at low temperatures (0-10 °C) to prevent degradation of the sensitive β-lactam ring and minimize side reactions.[5]

    • Recommended Solution: Use an ice bath to strictly control the temperature during the addition of TMSI and the pyridine derivative. Maintain the temperature within the specified range (e.g., 5-10 °C) for the duration of the substitution reaction (e.g., 5 hours).[5]

Problem: The reaction mixture turns dark brown or black after adding TMSI.

  • Potential Cause 1: Reagent Degradation. Iodotrimethylsilane can decompose, especially when exposed to light or air, releasing free iodine (I₂), which can cause significant discoloration and lead to unwanted side reactions.

    • Recommended Solution: Use fresh, high-purity TMSI. If the reagent is old or discolored (purple/brown), it should be distilled before use. Store TMSI in a dark bottle under an inert atmosphere.

  • Potential Cause 2: Reaction Temperature Too High. Adding TMSI at room temperature or allowing the reaction to exotherm uncontrollably can lead to rapid decomposition of the cephem nucleus.

    • Recommended Solution: As mentioned previously, ensure the reaction vessel is cooled in an ice bath before the dropwise addition of TMSI. Slow, controlled addition is critical.

Problem: The final isolated product shows low purity by HPLC.

  • Potential Cause 1: Inefficient Deprotection/Workup. The silyl protecting groups must be completely removed to ensure the proper crystallization and isolation of the hydrohalide salt of the intermediate.

    • Recommended Solution: After the main reaction, ensure sufficient time is allowed for the deprotection step upon adding methanol or another protic solvent. Stirring for at least 2 hours is recommended before filtration.[5] Washing the filtered solid with an appropriate solvent (e.g., acetone, methanol) is crucial to remove soluble impurities.[5]

  • Potential Cause 2: Isomerization or Epimerization. Harsh pH or temperature conditions during workup can cause isomerization of the double bond in the dihydrothiazine ring or epimerization at C-6 or C-7.

    • Recommended Solution: Maintain controlled temperature and pH throughout the workup and isolation process. Avoid strongly acidic or basic conditions unless specifically required for salt formation, in which case the exposure time should be minimized.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of Cefpirome Intermediate Hydroiodide Monohydrate

This protocol is adapted from established patent literature and provides a robust method for laboratory-scale synthesis.[5]

Step-by-Step Methodology:

  • Silylation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 7-aminocephalosporanic acid (7-ACA) (40 g), dichloromethane (150 mL), and hexamethyldisilazane (HMDS) (45 mL).

  • Heat the mixture to reflux and maintain for 8 hours, or until the solution becomes clear.

  • Iodination & Substitution: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add N,N-diethylaniline (30 mL) followed by the dropwise addition of iodotrimethylsilane (TMSI) (45 g), ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at room temperature for 3 hours.

  • Re-cool the flask to 0-5 °C and add 2,3-cyclopentenopyridine (27 mL) dropwise.

  • Maintain the reaction temperature between 5-10 °C and stir for 5 hours.

  • Deprotection & Isolation: To the reaction mixture, add methanol (120 mL) and water (80 mL) dropwise while maintaining a low temperature.

  • Stir the resulting slurry for 2 hours.

  • Purification: Filter the precipitate, wash the filter cake with methanol (150 mL), and then with acetone (200 mL).

  • Dry the resulting off-white solid under vacuum to obtain the cefpirome intermediate hydroiodide monohydrate.

Protocol 2: HPLC Analysis of Cefpirome Intermediate Purity

This method provides a baseline for assessing the purity of the synthesized intermediate.[9][10]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 5 with phosphoric acid) in an appropriate ratio (e.g., 6:94 v/v).[11] The exact ratio may require optimization.

  • Standard/Sample Preparation: Accurately weigh and dissolve the cefpirome intermediate standard and the synthesized sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 75 mm).[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.[9]

    • Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the synthesized product by comparing the peak area of the main component to the total area of all peaks (Area % method).

Section 4: Data & Visualization

Table 1: Summary of Optimized Reaction Parameters for Intermediate Synthesis[5]

ParameterValue/ConditionRationale
Starting Material 7-aminocephalosporanic acid (7-ACA)Provides the core cephem nucleus for modification.[3]
Silylating Agent Hexamethyldisilazane (HMDS)Protects reactive amine and carboxyl groups.[5]
Solvent Dichloromethane (anhydrous)Aprotic solvent that solubilizes the silylated intermediate.
Activating Reagent Iodotrimethylsilane (TMSI)Activates the C-3 position for nucleophilic substitution.[7]
C-3 Nucleophile 2,3-cyclopentenopyridineForms the characteristic C-3 side chain of cefpirome.[5]
Iodination Temp. 0-5 °C (TMSI addition)Minimizes degradation of the β-lactam ring.[5]
Substitution Temp. 5-10 °CControlled temperature for the C-3 substitution reaction.[5]
Deprotection Methanol / WaterRemoves silyl protecting groups to yield the final product.[5]

Diagrams

Synthesis_Pathway cluster_silylation Step 1: Silylation cluster_activation Step 2: C-3 Activation & Substitution cluster_deprotection Step 3: Deprotection & Isolation A 7-ACA B Silylated 7-ACA A->B HMDS, DCM Reflux C C-3 Iodo Intermediate B->C 1. TMSI, 0-5°C 2. Room Temp D Protected Cefpirome Intermediate C->D 2,3-cyclopentenopyridine 5-10°C E Cefpirome Intermediate (Hydroiodide Salt) D->E MeOH / H2O

Caption: Overall synthesis pathway for the cefpirome intermediate.

Troubleshooting_Yield start Low Yield Observed? cause1 Incomplete Silylation? start->cause1 cause2 Moisture Present? start->cause2 cause3 Incorrect Temperature? start->cause3 sol1 Increase reflux time; Confirm dissolution cause1->sol1 Yes sol2 Use anhydrous solvents; Run under N2 cause2->sol2 Yes sol3 Use ice bath; Monitor temp closely cause3->sol3 Yes

Caption: Troubleshooting logic for addressing low reaction yield.

Experimental_Workflow setup 1. Reaction Setup (Dry Glassware, N2 atm) silylation 2. Silylation of 7-ACA setup->silylation reaction 3. Cooled Addition of Reagents (TMSI, Pyridine) silylation->reaction workup 4. Quench & Deprotection reaction->workup isolation 5. Filtration & Washing workup->isolation drying 6. Vacuum Drying isolation->drying analysis 7. HPLC & Characterization drying->analysis

Caption: Standard experimental workflow from setup to analysis.

Section 5: References

Sources

Avoiding degradation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Document ID: TSC-DCP-5501 Version: 1.0 Last Updated: January 11, 2026

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the storage and handling of this compound (CAS No: 28566-14-5).[1][2] As a pivotal bicyclic heterocyclic ketone used in pharmaceutical synthesis, its stability is paramount to ensure the integrity of complex research and development pipelines.[3] This document is intended for researchers, scientists, and drug development professionals to mitigate degradation and ensure experimental reproducibility.

The pyridinone scaffold is a significant building block in medicinal chemistry due to its versatile pharmacological properties.[4][5] The structural rigidity of this compound enhances its molecular stability in various synthesis routes, making it a valuable intermediate.[3] However, like many ketone-containing compounds, it is susceptible to degradation if not stored under optimal conditions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that users may encounter, providing explanations for the underlying chemical principles and actionable solutions.

Issue 1: Observation of a Color Change (e.g., from off-white to yellow or brown) in Solid Material

  • Question: My solid this compound, which was initially an off-white powder, has developed a distinct yellow or brownish tint over time. What could be the cause, and is the material still usable?

  • Potential Cause & Scientific Explanation:

    • Oxidation: The primary suspect for color change is aerial oxidation. The cyclopentanone ring, particularly the alpha-carbon to the carbonyl group, can be susceptible to oxidation, leading to the formation of chromophoric (color-absorbing) impurities. This process can be accelerated by exposure to light and elevated temperatures.

    • Hygroscopicity & Hydrolysis: Although primarily a concern for solutions, significant moisture uptake by the solid can facilitate slow hydrolysis of the pyridinone ring, especially in the presence of acidic or basic impurities in the storage atmosphere.

  • Recommended Actions:

    • Immediate Purity Assessment: Before use, assess the purity of the discolored material using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for quantifying the parent compound and detecting degradation products.[6]

    • Qualitative Spot Test: For a rapid check, a Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can quickly indicate the presence of significant impurities.

    • Decision on Use: If the purity is found to be below your experimental tolerance (e.g., <98%), it is advisable to use a fresh, un-degraded lot of the compound to avoid introducing confounding variables into your experiments.

Issue 2: Inconsistent or Lower-Than-Expected Yields in Subsequent Reactions

  • Question: I am using this compound as a starting material, and my reaction yields have been inconsistent or progressively decreasing. Could this be related to the compound's storage?

  • Potential Cause & Scientific Explanation:

    • Formation of Non-Reactive Degradants: Degradation of the starting material effectively lowers its molar concentration, leading to a stoichiometric imbalance in your reaction and consequently, lower yields.

    • Inhibitory Effect of Impurities: Certain degradation byproducts may act as inhibitors or catalysts for unwanted side reactions, further complicating the reaction profile and reducing the yield of the desired product.

  • Recommended Actions:

    • Implement a Pre-Use Quality Control (QC) Check: Before each use, especially from a container that has been opened multiple times, perform a quick purity check (e.g., HPLC or LC-MS). This will confirm the integrity of the starting material.

    • Review Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see FAQ section below). Pay close attention to the storage temperature, atmosphere, and protection from light.

    • Aliquot the Material: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen). This minimizes the exposure of the bulk material to air and moisture with each use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Maintain at or below 25°C.[3] For extended storage, refrigeration (2-8°C) is recommended. Avoid freezing and thawing cycles if moisture is present.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with tight-fitting caps are ideal.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[7]

ParameterRecommended ConditionRationale
Temperature ≤ 25°C (Refrigeration at 2-8°C for long-term)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents aerial oxidation.
Light Protect from light (Opaque container)Prevents photo-degradation.
Moisture Tightly sealed container in a dry placeMinimizes hygroscopicity and potential hydrolysis.

Q2: How should I handle solutions of this compound?

A2: Solutions are generally less stable than the solid material.

  • Solvent Choice: Use dry, high-purity solvents. The compound is soluble in ethanol, DMSO, and dichloromethane, and slightly soluble in water.[3]

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage of Stock Solutions: If a stock solution must be stored, it should be aliquoted into tightly sealed vials and stored at -20°C for short periods (generally usable for up to one month).[8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.[8]

Q3: What are the primary degradation pathways I should be aware of?

A3: The main potential degradation pathways for this compound are:

  • Oxidation: As mentioned, the cyclopentanone moiety can be susceptible to oxidation, potentially leading to ring-opened products or other oxidized species.

  • Hydrolysis: The pyridinone structure contains an amide-like functionality which can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable under neutral conditions.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

Below is a conceptual diagram illustrating potential points of instability.

Potential Degradation Pathways cluster_compound This compound cluster_stressors Stress Factors cluster_pathways Degradation Pathways compound [Structure Image Placeholder] path1 Oxidation path2 Photodegradation path3 Hydrolysis stress1 Oxygen (Air) stress1->path1 stress2 Light (UV) stress2->path2 stress3 Moisture/pH Extremes stress3->path3 deg1 Ring-Opened Products path1->deg1 deg2 Hydroxylated Impurities path1->deg2 deg3 Polymeric Materials path2->deg3 deg4 Radical Species path2->deg4 deg5 Hydrolyzed Pyridinone path3->deg5

Caption: Potential degradation pathways for the compound.

Q4: Which analytical techniques are best for detecting and quantifying degradation?

A4: A stability-indicating analytical method is crucial.

  • Primary Technique (Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard. It can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[9]

  • Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products by providing molecular weight and fragmentation data.[6]

  • Other Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products if they can be isolated in sufficient quantity and purity.

Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • HPLC system with UV or Photodiode Array (PDA) detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Sample of this compound

  • Reference standard (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 50 µg/mL with the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or scan with PDA to find optimal wavelength)

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the prepared sample.

    • Identify the peak for this compound by comparing its retention time with a reference standard or by its expected elution in a reversed-phase system.

    • Integrate all peaks and calculate the purity as a percentage of the main peak area relative to the total peak area.

HPLC Purity Assessment Workflow prep Sample Preparation (Dilution to 50 µg/mL) inject Inject Sample into HPLC prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/PDA Detection (e.g., 254 nm) separate->detect analyze Data Analysis (Peak Integration) detect->analyze report Report Purity (% Area) analyze->report

Caption: Workflow for HPLC purity analysis.

References

  • Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. Available at: [Link]

  • 2-Pyridone - Wikipedia. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Available at: [Link]

  • Pyridones in drug discovery: Recent advances - PubMed. Available at: [Link]

  • Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films - Semantic Scholar. Available at: [Link]

  • Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Available at: [Link]

  • Stability Relationships in Bicyclic Ketones - ResearchGate. Available at: [Link]

  • Chemical Storage Guidelines - Environmental Health & Safety. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches | ACS Omega. Available at: [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one - PubChem. Available at: [Link]

  • Green Oxidation of Heterocyclic Ketones with Oxone in Water - PMC. Available at: [Link]

  • chemical handling and storage section 6 - University of Toronto Scarborough. Available at: [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. Available at: [Link]

  • The storage and handling of toxic substances. Available at: [Link]

  • (PDF) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - ResearchGate. Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed. Available at: [Link]

  • Chemical Storage and Handling Recommendations - NY.Gov. Available at: [Link]

  • Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics - MDPI. Available at: [Link]

Sources

Technical Support Center: Improving the Solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. The core structure, a fused cyclopentanone and pyridine ring system, presents unique solubility challenges due to its rigid, somewhat planar nature and the interplay of a basic nitrogen atom with a ketone functional group.[1][2][3] This guide is designed to provide you with the foundational knowledge and experimental strategies to systematically address and overcome these challenges.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and provides actionable protocols and the scientific rationale behind them.

Problem 1: My new this compound derivative shows negligible solubility in aqueous buffers (e.g., PBS pH 7.4).

This is a common starting point for many novel heterocyclic compounds, particularly those with increased lipophilicity due to various substitutions on the core structure.[4][5] Low aqueous solubility can severely hamper bioassay performance and subsequent development.

Initial Assessment Workflow

Before attempting advanced methods, a systematic initial assessment is crucial. This workflow helps you characterize the problem and select the most appropriate strategy.

A Start: Poor Aqueous Solubility Observed B Step 1: pH-Solubility Profiling (e.g., pH 2, 4, 6, 7.4, 9) A->B Characterize C Step 2: Solvent Screening (DMSO, Ethanol, PEG 400, etc.) B->C D Is solubility significantly higher at low pH? C->D E Pursue Salt Formation Strategy D->E Yes F Is solubility adequate in an organic co-solvent? D->F No G Develop Co-solvent System for in-vitro assays F->G Yes H Solubility remains poor across pH and simple solvents F->H No I Proceed to Advanced Formulation Strategies (Solid Dispersions, Cyclodextrins, Prodrugs) H->I

Caption: Initial workflow for troubleshooting poor aqueous solubility.

Step-by-Step Solution: pH Modification & Salt Formation

Causality: The pyridine nitrogen in the this compound scaffold is basic (pyridine pKa ≈ 5.23).[6] This provides a handle for significantly increasing aqueous solubility by protonating the nitrogen to form a pyridinium salt at acidic pH.[7][8] The salt form is ionic and generally much more water-soluble than the neutral free base.[9][10]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a suitable organic solvent like DMSO (e.g., 10-20 mM).

  • Buffer Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Add a small aliquot of the DMSO stock to each buffer to a final concentration that is expected to be above the solubility limit. Ensure the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

  • Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot solubility (mg/mL or µM) versus pH.

Interpreting the Results:

pH of Aqueous BufferExpected Predominant SpeciesHypothetical Solubility (mg/mL)Rationale
2.0Pyridinium Salt (Protonated)>10.0The basic nitrogen is fully protonated, forming a highly soluble salt.[8]
4.5Pyridinium Salt (Protonated)>5.0Well below the pKa, the majority of molecules are in the soluble salt form.[10]
6.8Neutral / Salt Mixture~0.5Closer to the pKa, a mixture of neutral and protonated species exists.
7.4Neutral (Free Base)<0.01Above the pKa, the compound is predominantly in its less soluble neutral form.
9.0Neutral (Free Base)<0.01The compound remains in its neutral form.

Troubleshooting Action: If the pH-solubility profile confirms a dramatic increase in solubility at low pH, salt formation is your most direct and effective strategy. For in vitro experiments, this may be as simple as dissolving the compound in an acidic buffer. For solid-state formulation, you can prepare a stable hydrochloride (HCl) or other pharmaceutically acceptable salt.[9]

Problem 2: My compound is intended for an intravenous (IV) formulation, but even at low pH, the solubility is insufficient. Co-solvents are required.

For IV administration, high aqueous solubility is critical. When pH adjustment alone is not enough, co-solvents are the next logical step.[11]

Step-by-Step Solution: Co-solvent Screening

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.[12][13] They effectively make the solvent system more "like" the solute.

Experimental Protocol: Screening for an Effective Co-solvent System

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[14][15][16]

  • Prepare Binary Mixtures: Create a series of binary mixtures of your chosen co-solvents with water or a relevant buffer (e.g., 10%, 20%, 30%, 40% v/v co-solvent).

  • Determine Solubility: Using the equilibration method described in Problem 1, determine the solubility of your compound in each binary mixture.

  • Analyze and Select: Plot solubility as a function of co-solvent concentration. Select the co-solvent system that provides the target solubility with the lowest possible percentage of organic solvent to minimize potential toxicity.

Illustrative Data Table:

Co-solvent System (v/v in water)Hypothetical Solubility (mg/mL)Comments
100% Water (pH 7.4)<0.01Baseline
20% Ethanol / 80% Water0.5Moderate improvement
20% PG / 80% Water0.8Better than Ethanol
20% PEG 400 / 80% Water2.5Significant improvement, often well-tolerated
20% DMSO / 80% Water5.0Highest solubility, but may have assay interference or toxicity concerns

Troubleshooting Action: Based on the screening, you can develop a formulation, such as a 20% PEG 400 solution, for your preclinical studies. Always check for compound stability and potential co-solvent interference in your biological assays.

Problem 3: My compound needs good oral bioavailability, but its crystalline form is highly stable (high melting point), leading to poor dissolution even with pH and co-solvent adjustments.

For oral drugs, not just solubility but also the rate of dissolution is critical for absorption.[17] Highly stable crystal lattices can severely limit the dissolution rate.

Step-by-Step Solution: Solid Dispersion Technology

Causality: Solid dispersion is a technique where the drug is dispersed, often at a molecular level, within a hydrophilic carrier matrix.[18][19] This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state.[19] The amorphous form lacks a stable crystal lattice, leading to faster dissolution and potentially achieving a supersaturated state in the gastrointestinal fluid, which can enhance absorption.[19]

Experimental Workflow: Preparing a Solid Dispersion via Solvent Evaporation

A 1. Co-dissolve Drug and Carrier (e.g., PVP K30, PEG 6000) in a common solvent (e.g., Methanol) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Drying (Vacuum oven to remove residual solvent) B->C D 4. Pulverization & Sieving (Create uniform powder) C->D E 5. Characterization (DSC, XRD to confirm amorphous state) D->E F 6. In Vitro Dissolution Testing (Compare to crystalline drug) E->F

Caption: Workflow for preparing and evaluating a solid dispersion.

Key Considerations:

  • Carrier Selection: The choice of carrier is critical. Common hydrophilic carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[19][20]

  • Drug-Carrier Ratio: Experiment with different ratios (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal balance for stability and dissolution enhancement.

  • Method of Preparation: While solvent evaporation is common in the lab, other methods like melting (fusion) and hot-melt extrusion are also used, especially for scaling up.[18][19]

Troubleshooting Action: If characterization confirms the formation of an amorphous solid dispersion, and dissolution studies show a significant improvement over the crystalline drug, this is a promising strategy for improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Can I improve solubility by modifying the chemical structure of my this compound derivative?

A1: Absolutely. This is a primary strategy in medicinal chemistry. Key approaches include:

  • Introduce Ionizable Groups: Adding a basic amine (e.g., a morpholine or piperazine substituent) or an acidic group (e.g., a carboxylic acid) provides a handle for salt formation and pH-dependent solubility.[10][21]

  • Add Polar, Non-ionizable Groups: Incorporating groups like hydroxyls (-OH) or amides (-CONH2) can increase polarity and hydrogen bonding with water.[21]

  • Disrupt Crystal Packing: Introducing bulky or non-planar groups can disrupt the crystal lattice energy (often correlated with melting point), which can lead to improved solubility. This is sometimes referred to as "frustrating" the crystal packing.[21]

  • Reduce Lipophilicity (logP): Systematically replacing lipophilic moieties with more polar ones can improve aqueous solubility. The Property Forecast Index (PFI), which combines logD and the number of aromatic rings, is a useful guide, with lower values generally correlating with better solubility.[5]

Q2: What is a prodrug strategy, and how can it be applied to a ketone-containing molecule like mine?

A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in vivo.[22][23] This is an excellent strategy when the parent molecule's properties cannot be easily modified.[22] For a ketone, one potential prodrug approach is to convert the ketone to a ketoxime, which can then be derivatized with a solubilizing group, such as a phosphate ester.[24] The phosphate ester is highly water-soluble.[25] In vivo, endogenous phosphatases would cleave the phosphate group, and the resulting ketoxime would hydrolyze back to the active ketone.[24] This approach can dramatically increase aqueous solubility for parenteral formulations.[23][26]

Q3: Are there other advanced formulation techniques I should consider?

A3: Yes. Beyond the methods discussed, you might explore:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[27][28][29] Your lipophilic drug can form an "inclusion complex" by fitting inside this cavity, and the resulting complex has the water-soluble characteristics of the cyclodextrin exterior.[27][28][29][30][31] This is a powerful technique for increasing the apparent water solubility of a compound.[27]

  • Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range.[32][33] The vast increase in surface area significantly increases the dissolution velocity according to the Noyes-Whitney equation.[33] This is a formulation approach rather than a chemical modification.[17]

Q4: My compound is soluble in DMSO for my primary screens, but I'm seeing artifacts in my cell-based assays. What should I do?

A4: This is a common issue. High concentrations of DMSO can be toxic to cells or interfere with assay components.

  • Lower the DMSO Concentration: First, try to reduce the final concentration of DMSO in your assay to the lowest possible level, ideally ≤0.1%.

  • Switch to a More Benign Co-solvent: Test if your compound is sufficiently soluble in less aggressive solvents like ethanol or PEG 400, which are often better tolerated by cells.

  • Use a Formulation: If a simple co-solvent switch isn't feasible, consider using a formulation approach even for in vitro work. A complex with a modified cyclodextrin (like HP-β-CD) can be an excellent way to create a highly water-soluble, DMSO-free stock solution for your assays.[27]

References

  • Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Patel, B. B., & Shah, C. N. (Year). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Gavali, S. M., et al. (Year). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Pawar, J., et al. (Year). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research.
  • Wikipedia. (n.d.). Pyridine.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applic
  • ResearchGate. (2021).
  • ResearchGate. (n.d.).
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. (n.d.). The University of Liverpool Repository.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.).
  • Preparation of 4-substituted pyridines using quaternary pyridine salts. (n.d.).
  • improving the solubility of 4-(4-acetylphenyl)pyridine. (n.d.). Benchchem.
  • Inclusion Complex of .gamma.-Cyclodextrin-C60: Formation, Characterization, and Photophysical Properties in Aqueous Solutions. (n.d.).
  • Stella, V. J., & Nti-Addae, K. W. (2007).
  • Saturated Heterocycles with Applications in Medicinal Chemistry. (2025).
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • S-J, L. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI.
  • Cyclodextrin Inclusion Complexes. (n.d.). Alfa Chemistry.
  • What solvent should I use to make a Schiff base from a ketone starting material?. (2024).
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • cyclodextrin inclusion complexes: Topics by Science.gov. (n.d.).
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (Year). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • S-J, L. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI.
  • Prodrug strategies to overcome poor water solubility. (2025).
  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange.
  • The orthogonal impact of lipophilicity and aromatic ring count on... (n.d.).
  • The developability of heteroaromatic and heteroaliphatic rings - Do some have a better pedigree as potential drug molecules than others?. (2025).
  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024).
  • Co-solvent: Significance and symbolism. (2025).
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. (n.d.).
  • Solvents & Co-solvents for Pharmaceutical Applic
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • This compound | CAS 28566-14-5. (n.d.). SCBT.
  • 6,7-Dihydro-5H-1-pyridin-5-one. (n.d.). PubChem.
  • Ren, L., et al. (n.d.).
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclic heteroaromatic ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, serves as a pivotal structural motif in medicinal chemistry and materials science. Its prevalence in the core of various pharmacologically active agents, including anti-cancer and anti-ulcer medications, underscores the critical need for efficient and scalable synthetic routes. This guide provides a comprehensive comparison of prominent methodologies for the synthesis of this key intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine framework is a recurring feature in a multitude of bioactive molecules. Its rigid, fused-ring system provides a well-defined three-dimensional structure that can effectively interact with biological targets. Notably, it forms the skeletal backbone of the fourth-generation cephalosporin antibiotic, Cefpirome, highlighting its importance in the development of novel therapeutics.[1][2] The continued exploration of new derivatives of this scaffold necessitates a thorough understanding of the available synthetic pathways, their relative merits, and their practical limitations.

Comparative Analysis of Synthetic Strategies

This section dissects the most pertinent synthetic routes to this compound and its analogues, evaluating them based on yield, reaction conditions, atom economy, and overall efficiency.

Manganese-Catalyzed C-H Oxidation: A Green and Efficient Approach

A modern and highly effective method involves the direct oxidation of the methylene group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues.[3][4] This strategy, employing a manganese (II) triflate (Mn(OTf)₂) catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant, offers a significant advancement in terms of environmental compatibility and reaction efficiency.[4]

Key Advantages:

  • High Yields: This method consistently delivers high yields of the desired product.[4]

  • Mild Reaction Conditions: The reaction proceeds at room temperature (25 °C) in water, minimizing energy consumption and avoiding harsh reagents.[4]

  • Excellent Chemoselectivity: The catalytic system demonstrates remarkable selectivity for the oxidation of the target CH₂ group.[4]

  • Green Chemistry Principles: The use of water as a solvent and a non-toxic metal catalyst aligns with the principles of sustainable chemistry.

Experimental Data Summary:

CatalystOxidantSolventTemperature (°C)Yield (%)Reference
Mn(OTf)₂t-BuOOH (65% in H₂O)H₂O25High[4]

Reaction Pathway:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2,3-Cyclopentenopyridine product This compound start->product Direct C-H Oxidation 25 °C reagents Mn(OTf)₂ (catalyst) t-BuOOH (oxidant) H₂O (solvent)

Caption: Manganese-catalyzed oxidation pathway.

Vilsmeier-Haack Cyclization: A Classical Multi-step Synthesis

A more traditional approach relies on the Vilsmeier-Haack reaction to construct the pyridine ring.[1][2] This multi-step sequence commences with readily available starting materials, cyclopentanone and benzylamine.[1][2]

Key Steps:

  • Nucleophilic Addition: Reaction of cyclopentanone and benzylamine to form an enamine intermediate.

  • Acetylization: Protection of the nitrogen atom.

  • Vilsmeier Cyclization: Intramolecular cyclization using a Vilsmeier reagent (e.g., POCl₃/DMF) to form the chlorinated pyridine ring.

  • Dechlorination: Removal of the chlorine atom to yield the final product.

Advantages:

  • Readily Available Starting Materials: Utilizes common and inexpensive laboratory chemicals.[1][2]

Disadvantages:

  • Moderate Overall Yield: The multi-step nature of the synthesis leads to a cumulative loss of material, with a reported overall yield of 43.15%.[1]

  • Harsh Reagents: Employs phosphorus oxychloride (POCl₃), which is a corrosive and hazardous reagent.

  • Multiple Steps: The sequential nature of the synthesis can be time-consuming and labor-intensive.

Reaction Workflow:

G start1 Cyclopentanone intermediate1 Nucleophilic Addition Product start1->intermediate1 start2 Benzylamine start2->intermediate1 intermediate2 N-Acetylated Intermediate intermediate1->intermediate2 Acetylization intermediate3 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine intermediate2->intermediate3 Vilsmeier Cyclization (POCl₃/DMF) product 6,7-Dihydro-5H-cyclopenta[b]pyridine intermediate3->product Dechlorination G cluster_reactants Reactants reactant1 2,5-Diarylidenecyclopentanone product Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine -3-carbonitrile reactant1->product reactant2 Propanedinitrile reactant2->product reactant3 Sodium Alkoxide reactant3->product One-Pot Cyclocondensation

Caption: Reactant relationships in an MCR.

Experimental Protocols

Protocol 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese (II) triflate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,3-cyclopentenopyridine in water, add Mn(OTf)₂ (catalytic amount).

  • Add t-BuOOH (65% in H₂O) dropwise to the stirring mixture at 25 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether) to afford the title compound. [3]

Protocol 2: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives via Cyclocondensation

Materials:

  • 2,5-Diarylidenecyclopentanone derivative (0.02 mol)

  • Propanedinitrile (0.02 mol)

  • Sodium ethoxide (0.02 mol)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative, propanedinitrile, and sodium ethoxide in ethanol. [5]2. Reflux the reaction mixture with stirring for 1 hour at 80 °C. [6][5]3. After 1 hour, cool the reaction mixture to room temperature. [6]4. Dilute the cooled mixture with distilled water (150 mL). [6]5. Collect the precipitated solid product by filtration. [6]6. Recrystallize the crude product from an appropriate solvent to obtain the pure compound.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives can be achieved through several distinct pathways, each with its own set of advantages and limitations. For the direct and environmentally benign synthesis of the parent ketone, the manganese-catalyzed C-H oxidation stands out as a superior method due to its high yield, mild conditions, and adherence to green chemistry principles.

For the rapid generation of a diverse library of analogues, multicomponent reactions , such as the cyclocondensation to form 3-carbonitrile derivatives, offer an elegant and efficient one-pot solution. While the Vilsmeier-Haack approach provides a classical route from simple precursors, its multi-step nature and use of harsh reagents may render it less favorable for modern drug discovery campaigns.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, scalability requirements, and environmental considerations. The continued development of novel catalytic systems and one-pot methodologies will undoubtedly further enhance our ability to access this important class of heterocyclic compounds.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. [Link]

  • El-Sayed, M. E. A., El-Remaily, M. A. A. A., & Ahmed, A. S. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24695–24709. [Link]

  • El-Sayed, M. E. A., El-Remaily, M. A. A. A., & Ahmed, A. S. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health. [Link]

  • Krasnikov, P. E., et al. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2). [Link]

  • PubChem. (2026). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link]

  • El-Sayed, M. E. A., El-Remaily, M. A. A. A., & Ahmed, A. S. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and structurally related scaffolds, with a particular focus on their potential as anticancer agents. We will delve into the experimental data that illuminates how subtle molecular modifications can significantly impact biological efficacy, offering insights for researchers and professionals in drug discovery and development.

Introduction to the this compound Scaffold

The fusion of a cyclopentanone ring with a pyridine moiety creates a rigid, bicyclic framework that serves as a versatile template for introducing diverse chemical functionalities. The planarity and potential for various substitutions on both the cyclopentane and pyridine rings allow for the fine-tuning of physicochemical properties and biological interactions. While direct and extensive SAR studies on the this compound scaffold itself are not abundant in publicly accessible literature, valuable insights can be drawn from closely related fused pyridine systems. These analogs have shown promise in diverse therapeutic areas, including oncology and the treatment of stress-related disorders.[1][2]

This guide will focus primarily on the anticancer properties of related fused pyridine derivatives, for which comparative data is available, and draw parallels to other biological activities to provide a broader understanding of the scaffold's potential.

Comparative Analysis of Anticancer Activity

A study on a series of 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives provides a solid foundation for understanding the SAR of fused pyridine systems as cytotoxic agents.[2] These compounds were evaluated for their in vitro anticancer activity against human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.

Influence of the Fused Ring System

A key finding from this research is that the size and nature of the carbocyclic ring fused to the pyridine system play a crucial role in determining cytotoxic potency. The data indicates that derivatives featuring a seven-membered benzosuberone moiety (6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridines) generally exhibit more potent cytotoxic activity against the tested cancer cell lines compared to those with a six-membered tetralone-derived ring (5,6-dihydrobenzo[h]quinolines).[2]

Structure-Activity Relationship of Substituents

The substitution pattern on the arylhydrazono moiety of the 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine scaffold significantly influences the anticancer activity. The following table summarizes the IC50 values for a selection of these derivatives against the MCF-7 breast cancer cell line.

CompoundR (Substitution on arylhydrazono)IC50 (µM) against MCF-7
4e 4-Cl5.76
4f 4-Br5.42
4g 4-F6.31
4h 4-CH37.95

Data sourced from a study on novel 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine derivatives.[2]

From this data, we can deduce the following SAR trends for activity against the MCF-7 cell line:

  • Halogen Substitution: The presence of a halogen at the 4-position of the aryl ring is favorable for activity.

  • Effect of Halogen Type: A bromo (Br) substituent (compound 4f ) resulted in the highest potency, closely followed by a chloro (Cl) substituent (compound 4e ). A fluoro (F) substituent (compound 4g ) led to a slight decrease in activity. This suggests that the size and electronegativity of the halogen play a role in the interaction with the biological target.

  • Electron-Donating Groups: The presence of an electron-donating methyl group (compound 4h ) resulted in a noticeable decrease in cytotoxic activity compared to the halogenated derivatives.

These findings suggest that electron-withdrawing groups, particularly halogens, at the para-position of the arylhydrazono moiety enhance the anticancer activity of this class of compounds against MCF-7 cells.

Broader Biological Potential of Fused Cyclopenta-Pyridine Scaffolds

While the detailed SAR for anticancer activity provides a compelling case study, it is important to recognize that derivatives of the this compound scaffold and its isomers have been explored for other biological applications.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

Structurally related compounds, such as 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, have been designed and evaluated as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[4][5] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the physiological response to stress. Antagonists of this receptor are being investigated as potential treatments for anxiety, depression, and other stress-related disorders.[6][7] Although specific SAR data for these derivatives is not detailed in the available literature, the exploration of this therapeutic target highlights the versatility of the fused cyclopenta-pyridine core in interacting with G-protein coupled receptors.

Agrochemical Applications

Interestingly, isomers of the core scaffold, such as 5H-cyclopenta[c]pyridin-7(6H)-one derivatives, have demonstrated significant potential in agriculture as antiviral, fungicidal, and insecticidal agents.[1][8] For example, certain 5-aryl substituted analogs have shown efficacy against the Tobacco Mosaic Virus (TMV) that is comparable or even superior to the commercial antiviral agent Ribavirin.[1] This underscores the broad biological activity spectrum of this structural class and suggests that with appropriate modifications, these compounds can be tailored for diverse applications beyond human therapeutics.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of the core scaffold and the evaluation of anticancer activity.

Synthesis of this compound Analogues

A green and efficient method for the synthesis of this compound analogues involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridines.[9]

Step-by-Step Protocol:

  • To a reaction vessel containing 2,3-cyclopentenopyridine (1.0 mmol) in water (5.0 mL), add Mn(OTf)2 (0.05 mmol).

  • Stir the mixture at 25 °C.

  • Add tert-Butyl hydroperoxide (t-BuOOH, 65% in water, 3.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 25 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound analogue.

Rationale: This method is preferred for its use of water as a solvent, mild reaction conditions, and high yields, aligning with the principles of green chemistry. The manganese catalyst and t-BuOOH provide an effective system for the selective oxidation of the benzylic-like CH2 group of the cyclopentane ring.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Rationale: The MTT assay is a reliable and widely used method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of cytotoxicity.[2]

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Anticancer cluster_scaffold 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine Core cluster_substituents Substituents at 4-position of Arylhydrazono cluster_activity Anticancer Activity (MCF-7) Core Core Scaffold Br 4-Br (4f) Core->Br Substitution Cl 4-Cl (4e) Core->Cl Substitution F 4-F (4g) Core->F Substitution CH3 4-CH3 (4h) Core->CH3 Substitution High High Potency (IC50 = 5.42 µM) Br->High Cl->High Mid Moderate Potency F->Mid Low Lower Potency (IC50 = 7.95 µM) CH3->Low

Caption: SAR of 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine derivatives.

MTT_Workflow start Start: Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Analyze Data and Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Sources

A Comparative Guide to the Biological Activity of Cyclopenta[b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The fusion of a cyclopentane ring with a pyridine nucleus creates the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one scaffold, a heterocyclic system of growing interest in medicinal and agricultural chemistry.[1][2] Pyridine and its fused derivatives are privileged structures, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[3][4][5] This guide provides a comparative analysis of the biological activities of analogs derived from the cyclopenta[b]pyridine core and its isomers, focusing on objectively presenting performance against various biological targets, supported by experimental data.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview, from high-level activity comparisons to detailed, actionable experimental protocols. We will explore the demonstrated efficacy of these compounds in agrochemical applications and discuss their emerging potential in therapeutic areas such as oncology and neuroscience.

Comparative Analysis of Biological Activities

While the direct exploration of this compound for therapeutic uses is an emerging field, significant research into its isomers, such as cyclopenta[c]pyridines, has yielded promising results, particularly in the development of novel agrochemicals.[6][7]

Agrochemical Applications: A Promising Frontier

Recent studies have highlighted the potent antiviral, fungicidal, and insecticidal properties of 5-aryl-cyclopenta[c]pyridine derivatives.[7] These findings suggest that the cyclopenta-pyridine scaffold is a viable starting point for the development of next-generation crop protection agents.

Antiviral Activity: A series of 5-aryl-cyclopenta[c]pyridine derivatives demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).[6][7] Notably, compounds 4g and 4k (containing m-methoxyphenyl substitution) showed higher anti-TMV activity than the commercial antiviral agent Ribavirin at concentrations of 500 and 100 µg/mL.[7] The in vivo protective effect of compound 4k at 500 µg/mL was recorded at 53.8%, indicating its potential for practical application in preventing viral spread in plants.[7]

Fungicidal and Insecticidal Activity: The same class of compounds exhibited broad-spectrum fungicidal activity. For example, compound 4i (a 3,4,5-trifluorophenyl derivative) showed an outstanding 91.9% inhibition ratio against Sclerotinia sclerotiorum at a concentration of 50 µg/mL.[7] Furthermore, most tested derivatives displayed good larvicidal efficacy against the diamondback moth, Plutella xylostella, a common agricultural pest.[6][7]

Table 1: Comparative Agrochemical Activity of 5-Aryl-cyclopenta[c]pyridine Analogs

Compound ID Substitution at Position 5 Biological Target Assay Concentration Observed Activity (% Inhibition / Effect)
4k m-methoxyphenyl Tobacco Mosaic Virus (TMV) 500 µg/mL Protection Effect: 53.8% (Superior to Ribavirin)[7]
4g (Not specified) Tobacco Mosaic Virus (TMV) 500 µg/mL Superior to Ribavirin[7]
4i 3,4,5-trifluorophenyl Sclerotinia sclerotiorum 50 µg/mL Inhibition Ratio: 91.9%[7]
4i 3,4,5-trifluorophenyl Botrytis cinerea 50 µg/mL Inhibition Ratio: 75.0%[7]
4i 3,4,5-trifluorophenyl Phytophthora infestans 50 µg/mL Inhibition Ratio: 62.5%[7]

| General Analogs | Aryl-substituted | Plutella xylostella (larvae) | Not specified | Good larvicidal efficacy reported[6][7] |

Potential Therapeutic Applications

The versatility of the pyridine nucleus suggests that cyclopenta[b]pyridine analogs are strong candidates for therapeutic drug discovery.[3][8][9]

Anticancer Potential: While specific anticancer data for this scaffold is limited in the reviewed literature, the broader family of pyridine-based heterocycles is a rich source of anticancer agents.[5][10][11] The standard approach for preliminary screening involves evaluating the cytotoxicity of novel compounds against a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), often using the MTT assay to determine cell viability.[12][13] The development of potent and selective kinase inhibitors based on aminopyridine scaffolds further underscores the potential of this chemical class in oncology.[14]

Central Nervous System (CNS) Agents: The structural analog 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is utilized as a key intermediate in the synthesis of compounds targeting the central nervous system.[15] This highlights the scaffold's utility in designing molecules for neurological disorders, likely by modulating neurotransmitter pathways.[15]

Corrosion Inhibition: In a non-biological but chemically relevant application, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in acidic environments.[16][17] This activity is attributed to the ability of the nitrogen-containing heterocyclic compounds to form a protective adsorption film on the metal surface.[16]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate these compounds must be robust. Below are detailed protocols for key assays relevant to the biological activities discussed.

Workflow for Evaluating Novel Analogs

The discovery pipeline for new bioactive compounds follows a logical progression from synthesis to detailed biological characterization.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis A Design & Synthesis of Analogs B Structural Confirmation (NMR, MS, IR) A->B C Primary Screening (e.g., MTT Assay for Cytotoxicity) B->C D Secondary / Targeted Assays (e.g., Kinase Inhibition, Antiviral Assay) C->D Active Hits E Dose-Response Analysis (IC50 / EC50 Determination) D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: General workflow from compound synthesis to SAR analysis.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for assessing the anticancer potential of novel compounds by measuring their effect on cell viability.[12][18] The assay quantifies the metabolic activity of living cells.

Principle: Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12]

MTT_Principle ViableCell Viable Cell with Active Mitochondria Formazan Formazan (Purple, Insoluble) ViableCell->Formazan Mitochondrial Reductase DeadCell Non-viable Cell NoReaction No Reaction DeadCell->NoReaction MTT MTT (Yellow, Soluble) MTT->ViableCell MTT->DeadCell

Caption: Principle of the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: This initial incubation period ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a healthy, uniform population for drug treatment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Causality: A 48-72 hour exposure period is typically sufficient to observe the effects of compounds that interfere with cell cycle progression or induce apoptosis.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Causality: This incubation allows viable cells sufficient time to metabolize the MTT into formazan crystals. The time can be optimized based on the cell line's metabolic rate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.

    • Causality: Formazan is an insoluble crystal. A solubilizing agent is required to create a homogenous solution for accurate spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Causality: The peak absorbance of the formazan product is approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Larvicidal Activity Assessment using Leaf-Dipping Method

This protocol is used to evaluate the insecticidal properties of compounds against leaf-eating pests like Plutella xylostella.[6]

Step-by-Step Methodology:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired final concentrations.

    • Causality: The surfactant is crucial for reducing the surface tension of the solution, ensuring uniform wetting and adherence of the test compound to the waxy surface of the leaf.

  • Leaf Treatment: Procure fresh cabbage leaves and cut them into discs (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 10-15 seconds.

    • Causality: A standardized dipping time ensures a consistent dose of the compound is applied to each leaf disc.

  • Exposure: Place the treated leaf discs on a filter paper to air-dry for 1-2 hours. Once dry, place each disc into a separate petri dish lined with moistened filter paper.

    • Causality: Air-drying prevents the solvent from having a direct toxic effect on the larvae. The moist filter paper maintains leaf turgor, ensuring it remains a palatable food source for the duration of the experiment.

  • Larvae Introduction: Introduce a set number (e.g., 10-15) of third-instar larvae of P. xylostella into each petri dish. Include a control group where leaves are dipped only in the solvent-surfactant solution.

    • Causality: Using larvae of the same developmental stage (instar) minimizes variability in susceptibility to the test compound.

  • Mortality Assessment: Seal the petri dishes and incubate at room temperature. Record the number of dead larvae at 24, 48, and 72-hour intervals. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Analysis: Calculate the mortality rate for each treatment and correct for any deaths in the control group using Abbott's formula. This data can be used to determine the LC₅₀ (lethal concentration for 50% of the population).

Conclusion and Future Directions

The this compound scaffold and its isomers represent a versatile chemical framework with significant, demonstrated biological activity. The robust performance of its analogs in agrochemical screening—particularly as antiviral, fungicidal, and insecticidal agents—positions them as promising leads for the development of new crop protection solutions.[7]

While therapeutic applications are less explored, the known roles of related pyridine heterocycles as anticancer agents, kinase inhibitors, and CNS modulators strongly suggest a high potential for this scaffold in drug discovery.[9][14][15]

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader library of analogs with varied substituents on both the cyclopentane and pyridine rings to conduct a thorough Structure-Activity Relationship (SAR) analysis.

  • Broad-Based Therapeutic Screening: Evaluating the synthesized library against a wide panel of human cancer cell lines and a diverse set of kinases to identify potential therapeutic hits.

  • Mechanistic Studies: For the most potent compounds, conducting detailed mechanistic studies to identify their specific molecular targets and pathways of action.

By systematically exploring the chemical space around this promising scaffold, the research community can unlock its full potential in both agriculture and human medicine.

References

  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. (2018). National Institutes of Health. [Link]

  • Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. (n.d.). PubMed Central. [Link]

  • Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. (2018). Semantic Scholar. [Link]

  • Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (2015). Green Chemistry (RSC Publishing). [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). SynOpen. [Link]

  • Synthesis and anticancer activity studies of cyclopamine derivatives. (2008). PubMed. [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one. (n.d.). PubChem. [Link]

  • Examples of bioactive cyclopenta[c]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. (n.d.). MySkinRecipes. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). PubMed. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2020). Arabian Journal of Chemistry. [Link]

  • Design, synthesis and antitumor activity of steroidal pyridine derivatives based on molecular docking. (2019). PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Publishing. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. (2022). National Institutes of Health. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. [Link]

  • Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (n.d.). Scientific Archives. [Link]

Sources

Comparative Analysis of the Anti-Corrosion Properties of Pyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a well-established and cost-effective method to mitigate the degradation of metallic materials. Among the various classes of organic inhibitors, pyridine and its derivatives have garnered considerable attention due to their excellent performance, environmental friendliness, and tunable chemical structures.[1][2][3] This guide provides a comprehensive comparative analysis of the anti-corrosion properties of pyridine derivatives, offering in-depth technical insights, supporting experimental data, and detailed protocols for researchers, scientists, and drug development professionals.

The Role of Pyridine Derivatives in Corrosion Inhibition

Pyridine, a six-membered heteroaromatic compound containing a nitrogen atom, and its derivatives are widely employed as corrosion inhibitors for various metals and alloys in different corrosive environments.[4] Their efficacy stems from the presence of the nitrogen heteroatom with a lone pair of electrons and the π-electrons of the aromatic ring, which facilitate strong adsorption onto the metal surface.[5] This adsorption process forms a protective film that acts as a barrier, impeding the corrosive attack.[6]

The inhibition mechanism is generally attributed to one or more of the following:

  • Adsorption: Pyridine derivatives adsorb onto the metal surface, blocking the active sites for corrosion.

  • Film Formation: The adsorbed molecules form a protective, often hydrophobic, layer that prevents the ingress of corrosive species.[7]

  • Complex Formation: The nitrogen atom and other functional groups can form stable complexes with metal ions, further enhancing the protective layer.[8]

Mechanism of Action: A Deeper Dive

The interaction between pyridine derivatives and a metal surface is a complex process involving both physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption arises from electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds through electron pair sharing between the nitrogen atom and the vacant d-orbitals of the metal.[9]

The electronic properties of the pyridine ring and its substituents play a crucial role in determining the inhibition efficiency.[10] Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, enhancing its ability to donate electrons to the metal surface and thereby strengthening the adsorption bond.[4] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can decrease the inhibition efficiency.[10] However, the position of the substituent on the pyridine ring also significantly influences the inhibitor's performance.[4][8]

Quantum chemical calculations, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the relationship between the molecular structure of pyridine derivatives and their inhibition efficiency.[11][12] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are correlated with the inhibitor's performance.[11][13] A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ΔE suggests higher reactivity and better inhibition.[11]

G cluster_inhibitor Pyridine Derivative cluster_metal Metal Surface cluster_protection Protective Mechanism Pyridine Pyridine Ring (π-electrons) Metal Metal Surface (Vacant d-orbitals) Pyridine->Metal π-electron interaction Nitrogen Nitrogen Atom (Lone Pair Electrons) Nitrogen->Metal Coordinate Bond (Chemisorption) Substituents Functional Groups (e.g., -CH₃, -OH) Substituents->Metal Enhanced Adsorption Protective_Film Formation of a Protective Film Metal->Protective_Film Adsorption Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Mechanism of corrosion inhibition by pyridine derivatives.

Experimental Evaluation of Anti-Corrosion Properties

A variety of techniques are employed to assess the performance of corrosion inhibitors.[14] These methods can be broadly categorized into electrochemical and non-electrochemical techniques.

Non-Electrochemical Method: Weight Loss

The weight loss method is a simple and direct technique for determining the corrosion rate and inhibition efficiency.[15]

Protocol: Weight Loss Measurement

  • Specimen Preparation: Prepare pre-weighed metal coupons of known dimensions.

  • Immersion: Immerse the coupons in the corrosive solution with and without the pyridine derivative inhibitor for a specified duration.[16]

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them.

  • Final Weighing: Re-weigh the coupons to determine the weight loss.

  • Calculation:

    • Corrosion Rate (CR) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%) = [(CRuninhibited - CRinhibited) / CRuninhibited] × 100

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.[17]

1. Potentiodynamic Polarization (PDP)

PDP studies provide insights into both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[1] The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the polarization curves. A decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition.[18]

Protocol: Potentiodynamic Polarization

  • Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: Allow the working electrode to reach a stable open-circuit potential (OCP).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).[18]

  • Data Analysis: Plot the logarithm of the current density versus the potential to obtain the Tafel plots. Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Ecorr and icorr.

  • Inhibition Efficiency Calculation:

    • IE% = [(icorr,uninhibited - icorr,inhibited) / icorr,uninhibited] × 100

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the protective film.[19] The impedance data is often modeled using equivalent electrical circuits. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a decrease in the corrosion rate.[19]

Protocol: Electrochemical Impedance Spectroscopy

  • Electrochemical Cell Setup: Use the same three-electrode cell as in the PDP measurements.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Present the impedance data as Nyquist and Bode plots. Fit the data to an appropriate equivalent circuit model to extract parameters such as Rct and double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation:

    • IE% = [(Rct,inhibited - Rct,uninhibited) / Rct,inhibited] × 100

G Start Start: Metal Specimen in Corrosive Medium Add_Inhibitor Introduce Pyridine Derivative Inhibitor Start->Add_Inhibitor Weight_Loss Weight Loss Measurement Add_Inhibitor->Weight_Loss PDP Potentiodynamic Polarization (PDP) Add_Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Add_Inhibitor->EIS Calculate_IE Calculate Inhibition Efficiency (IE%) Weight_Loss->Calculate_IE PDP->Calculate_IE EIS->Calculate_IE End End: Comparative Analysis Calculate_IE->End

Caption: Experimental workflow for evaluating pyridine derivative corrosion inhibitors.

Comparative Performance of Pyridine Derivatives

The anti-corrosion performance of pyridine derivatives is highly dependent on their molecular structure, the nature of the corrosive environment, and the type of metal being protected. The following table summarizes the inhibition efficiencies of various pyridine derivatives from different studies.

Pyridine DerivativeMetalCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)Reference
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-oneMild Steel0.5 M HClWeight Loss0.005 M99.62[6][20]
Pyridine-2-thiolBrass0.5 M H₂SO₄PDP0.25 mM>85[18]
Imidazo[4,5-b]pyridine derivativesMild Steel1.0 M HClWeight Loss, ElectrochemicalVariesExcellent[4][21]
Diazo pyridine functionalized graphene oxide (DAZP-GO)Mild Steel1 M HClElectrochemical25 mg L⁻¹96.73[22]
Diamino pyridine functionalized graphene oxide (DAMP-GO)Mild Steel1 M HClElectrochemical25 mg L⁻¹95.08[22]
Pyridine-carbamides (MS31)Carbon Steel1 M HClElectrochemical200 mg L⁻¹97.1[1]

Key Observations from Comparative Data:

  • Substituent Effects: The presence of bulky and electron-rich substituents, as seen in the chromene-substituted pyridine derivative, can lead to exceptionally high inhibition efficiencies.[6][20]

  • Heterocyclic Fusion: Fusing the pyridine ring with other heterocyclic systems, such as imidazole, can produce highly effective corrosion inhibitors.[4][21]

  • Functionalization with Nanomaterials: The incorporation of pyridine derivatives onto graphene oxide sheets demonstrates a synergistic effect, resulting in high inhibition efficiencies at low concentrations.[22][23]

  • Concentration Dependence: The inhibition efficiency of pyridine derivatives generally increases with increasing concentration up to an optimal value.[18][20]

Adsorption Isotherm Models

The adsorption behavior of pyridine derivatives on a metal surface can be described by various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin. The Langmuir adsorption isotherm is frequently found to best describe the adsorption of many pyridine-based inhibitors, suggesting the formation of a monolayer on the metal surface.[2][8][19]

G Structure Molecular Structure (Substituents, Functional Groups) Electronic_Properties Electronic Properties (EHOMO, ELUMO, ΔE) Structure->Electronic_Properties Determines Adsorption Adsorption on Metal Surface Electronic_Properties->Adsorption Influences Protective_Film Protective Film Formation Adsorption->Protective_Film Leads to Inhibition_Efficiency Corrosion Inhibition Efficiency Protective_Film->Inhibition_Efficiency Results in

Caption: Relationship between molecular properties and corrosion inhibition efficiency.

Conclusion

Pyridine and its derivatives represent a versatile and highly effective class of corrosion inhibitors. Their performance is intricately linked to their molecular and electronic structures, which can be rationally designed and modified to achieve superior anti-corrosion properties. A comprehensive evaluation using a combination of weight loss and electrochemical techniques is crucial for a thorough comparative analysis. Future research in this area will likely focus on the development of novel, multifunctional pyridine-based inhibitors with enhanced performance, lower environmental impact, and applicability in a wider range of industrial settings.

References

  • Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: A review. (2025). ResearchGate. [Link]

  • Hadi B., A., & Ibraheem H.H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 7(2), 168-182. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). MDPI. [Link]

  • Evaluation and Selection of Corrosion Inhibitors. (n.d.). ResearchGate. [Link]

  • Sastri, V. S., & Perumareddi, J. R. (2005). Utility of Quantum Chemical Parameters in the Rationalization of Corrosion Inhibition Efficiency of Some Organic Inhibitors. CORROSION, 61(10), 933–942. [Link]

  • Kumar, A., et al. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. ResearchGate. [Link]

  • Corrosion Inhibitor Testing. (2025). Infinita Lab. [Link]

  • Pyridine and Its Derivatives as Corrosion Inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

  • Quantum chemical study of the inhibition properties of pyridine and its derivatives at an aluminum surface | Request PDF. (n.d.). ResearchGate. [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). ASTM International. [Link]

  • Hussein, A. H. M., et al. (2025). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]

  • Evaluation of corrosion inhibitors. (n.d.). NACE International. [Link]

  • Al-Amiery, A. A., et al. (2021). Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science, 24(3), 22-28. [Link]

  • Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. (2022). Semantic Scholar. [Link]

  • The inhibition efficiency and the chemical structure of the pyridine inhibitors. (n.d.). ResearchGate. [Link]

  • Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2022). Chemical Methodologies. [Link]

  • Electrochemical impedance spectroscopy weight loss and quantum chemical study of new pyridazine derivative as inhibitor corrosio. (n.d.). JOCPR. [Link]

  • Experimental and computational study of imidazole-pyridine and its derivatives as corrosion inhibitors on brass in sulfuric acid. (n.d.). Emerald Publishing. [Link]

  • Imidazo[4,5-b]pyridines as a new class of corrosion inhibitors for mild steel: Experimental and DFT approach. (n.d.). An-Najah Staff. [Link]

  • Study of adsorption & protective behaviours of pyridine derivatives as corrosion inhibitor for N80 steel in 15% HCl solution | Request PDF. (n.d.). ResearchGate. [Link]

  • Pyridine derivatives as corrosion inhibitors for N80 steel in 15% HCl: Electrochemical, Surface and Quantum Chemical Studies | Request PDF. (n.d.). ResearchGate. [Link]

  • (PDF) Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. (n.d.). ResearchGate. [Link]

  • Some pyridine derivatives as corrosion inhibitors for carbon steel in acidic medium | Request PDF. (n.d.). ResearchGate. [Link]

  • Verma, C., Quraishi, M. A., & Hussain, C. M. (2021). Pyridine and Its Derivatives as Corrosion Inhibitors. In Organic Corrosion Inhibitors (pp. 123-148). Wiley. [Link]

  • Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid | Request PDF. (n.d.). ResearchGate. [Link]

  • Illustration of pyridine derivative adsorption on MS in 6 M H2SO4. (n.d.). ResearchGate. [Link]

  • Understanding Functional Group Effect on Corrosion Inhibition Efficiency of Selected Organic Compounds | Request PDF. (n.d.). ResearchGate. [Link]

  • Analysis of Pyridine, Picoline and Lutidine's Adsorption Behavior on The Al (111)-lattice. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Haque, J., et al. (2022). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. Materials, 15(19), 6909. [Link]

  • Pyridine-based functionalized graphene oxides as a new class of corrosion inhibitors for mild steel: An experimental and DFT approach. (2017). ResearchGate. [Link]

  • Pyridine-based functionalized graphene oxides as a new class of corrosion inhibitors for mild steel. (2017). Semantic Scholar. [Link]

  • Electrochemistry of pyridine derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). PMC - NIH. [Link]

  • Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. (2017). PubMed. [Link]

  • Pyridine derivatives ( py') employed in the study. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Validation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a novel chemical entity is paramount. This guide provides an in-depth protocol for the validation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a mere recitation of data, this document delves into the rationale behind the experimental choices, establishes a self-validating system for data integrity, and compares the spectral features of the target molecule with relevant structural analogs.

Introduction: The Significance of this compound

The fused heterocyclic scaffold of this compound is a key structural motif in medicinal chemistry, notably explored in the development of kinase inhibitors. Its rigid, planar structure provides a versatile template for designing molecules that can fit into the ATP-binding pockets of various kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases such as cancer. The precise arrangement of its atoms, and therefore its three-dimensional shape, is critical to its biological activity. ¹H NMR spectroscopy is the primary and most powerful tool for confirming this structure.

Part 1: Core ¹H NMR Data and Structural Assignment

The foundational step in validating the structure of this compound is the acquisition and interpretation of its one-dimensional ¹H NMR spectrum. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below.

Table 1: Reference ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.82-8.77m-1H
H-48.00d7.71H
H-37.34-7.28m-1H
H-63.27dd8.0, 4.02H
H-72.81-2.74m-2H

Solvent: CDCl₃, Frequency: 400 MHz

Causality Behind the Assignments:
  • Aromatic Protons (H-2, H-3, H-4): The protons on the pyridine ring appear in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The specific chemical shifts and coupling patterns are characteristic of a 2,3-disubstituted pyridine ring.

  • Aliphatic Protons (H-6, H-7): The methylene protons of the cyclopentanone ring are found in the upfield region. The protons at the H-6 position, being adjacent to the electron-withdrawing pyridine ring, are expected to be slightly more deshielded than those at H-7. The observed multiplicities (doublet of doublets and multiplet) arise from the coupling between the protons on the cyclopentanone ring.

Part 2: A Rigorous Protocol for ¹H NMR Data Validation

To ensure the scientific integrity of the structural assignment, a multi-step validation process is essential. This protocol is designed to be a self-validating system, where each step provides corroborating evidence for the proposed structure.

Step 1: Initial 1D ¹H NMR Analysis

The first step is a careful examination of the 1D ¹H NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest multiplet), a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Manually phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Initial Interpretation:

    • Chemical Shifts: Compare the observed chemical shifts with the reference data in Table 1.

    • Integration: Verify that the relative integration of the signals corresponds to the number of protons in each environment (1:1:1:2:2).

    • Multiplicities and Coupling Constants: Analyze the splitting patterns and measure the coupling constants. Ensure they are consistent with the proposed connectivity.

Step 2: 2D NMR for Unambiguous Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the molecule and resolving any ambiguities from the 1D spectrum.

Mandatory 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is vital for identifying quaternary carbons and piecing together molecular fragments.

Experimental Workflow for 2D NMR:

Caption: Workflow for structural validation using 2D NMR.

Interpreting the 2D NMR Data for this compound:

  • COSY: Expect to see correlations between H-3 and H-4 on the pyridine ring, and between the protons of the cyclopentanone ring (H-6 with H-7).

  • HSQC: This will confirm the direct attachment of each proton to its corresponding carbon atom.

  • HMBC: This is the key experiment for confirming the overall scaffold. Look for long-range correlations such as from the H-6 protons to the carbonyl carbon (C-5) and to the carbons of the pyridine ring (C-4a and C-7a), and from the aromatic protons to the carbons of the cyclopentanone ring.

Step 3: Identifying and Characterizing Potential Impurities

A trustworthy validation process must also consider the potential for impurities. The synthesis of this compound often involves a Friedländer annulation or a related cyclization reaction. Potential impurities could include:

  • Unreacted Starting Materials: Such as 2-amino-3-formylpyridine or cyclopentanone. The characteristic signals of these compounds should be absent in the final spectrum.

  • Side-Products: Incomplete cyclization or alternative reaction pathways could lead to side-products. A thorough analysis of all signals in the spectrum, even minor ones, is necessary. Comparison with literature data for known side-products of similar reactions can be insightful.

Table 2: ¹H NMR Data for Potential Starting Materials

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
Cyclopentanoneα-protons, β-protons2.05m
PyridineH-2, H-68.61d
H-47.66t
H-3, H-57.28t

Solvent: CDCl₃

Part 3: Comparative Analysis with Structural Analogs

To provide a broader context for the ¹H NMR data, it is valuable to compare it with that of structurally related compounds. Azaindanones, for instance, are bioisosteres of the cyclopentapyridinone scaffold and are also explored as kinase inhibitors.

Table 3: Comparison of ¹H NMR Data with Azaindanone Analogs

CompoundRing SystemAromatic Proton Chemical Shifts (δ, ppm)Aliphatic Proton Chemical Shifts (δ, ppm)
This compound Cyclopenta[b]pyridine7.28 - 8.822.74 - 3.27
4-Azaindanone Pyrrolo[3,2-b]pyridine~7.1 - 8.5~2.6 - 3.1
7-Azaindanone Pyrrolo[2,3-b]pyridine~7.0 - 8.3~2.6 - 3.1

Note: Chemical shifts for azaindanones are approximate and can vary with substitution.

The comparison reveals that while the overall regions for aromatic and aliphatic protons are similar, the specific chemical shifts and coupling patterns are unique to each scaffold. This highlights the sensitivity of ¹H NMR to subtle changes in the electronic environment and geometry of the molecule, reinforcing its power in structural elucidation.

Logical Relationship of Structural Analogs:

Navigating the Analytical Maze: A Comprehensive Guide to Cross-Validation of Mass Spectrometry Results for Pyridin-5-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analysis of pyridin-5-one compounds is critical due to their significant therapeutic potential. Mass spectrometry (MS) is the primary analytical tool for the identification and quantification of these compounds. However, the complexity of biological samples and the potential for analytical interferences demand rigorous cross-validation to ensure the integrity and reliability of the results. This guide provides an in-depth, technical framework for the cross-validation of mass spectrometry data for pyridin-5-one compounds, emphasizing scientific integrity and practical application.

The Imperative of Cross-Validation

Cross-validation in the context of analytical chemistry involves using multiple, independent techniques to confirm a result, thereby minimizing the risk of errors and enhancing the certainty of the findings.[1] For pyridin-5-one compounds, which can exhibit complex fragmentation patterns and co-elute with structurally similar molecules, a multi-faceted validation approach is not just a best practice but a scientific necessity. This guide will explore a synergistic approach that combines high-resolution mass spectrometry, tandem mass spectrometry, and orthogonal chromatographic methods to build a robust validation framework.

Core Methodologies and Cross-Validation Strategies

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule.[2] This capability is invaluable for distinguishing pyridin-5-one compounds from isobaric interferences—molecules that have the same nominal mass but different atomic compositions.[3][4]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of the pyridin-5-one standard in a 50:50 (v/v) mixture of methanol and water.

  • Liquid Chromatography (LC): Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the sample using an Orbitrap or Time-of-Flight (TOF) mass spectrometer in positive ion mode.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and calculate the elemental composition. A mass accuracy of less than 5 ppm is typically required.

Cross-Validation Point: The experimentally determined isotopic pattern of the compound should be compared with the theoretical pattern for the proposed elemental formula. A close match provides strong evidence for the correct identification.[5]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[6][7] It involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions.[8] The fragmentation pattern serves as a molecular fingerprint that can confirm the identity of the pyridin-5-one compound.[9]

Experimental Protocol: MS/MS Analysis

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of the pyridin-5-one compound in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Fragment the selected ion by colliding it with an inert gas (e.g., argon or nitrogen).

  • Product Ion Scan: Acquire the mass spectrum of the resulting fragment ions.

  • Interpretation: Analyze the fragmentation pattern to identify characteristic losses and structural motifs consistent with a pyridin-5-one scaffold.[10][11]

Visualization of the Tandem MS Workflow

Pyridin-5-one Compound Pyridin-5-one Compound Ionization Ionization Pyridin-5-one Compound->Ionization Precursor Ion Selection Precursor Ion Selection Ionization->Precursor Ion Selection Collision-Induced Dissociation Collision-Induced Dissociation Precursor Ion Selection->Collision-Induced Dissociation Product Ion Analysis Product Ion Analysis Collision-Induced Dissociation->Product Ion Analysis Structural Confirmation Structural Confirmation Product Ion Analysis->Structural Confirmation

Caption: A simplified workflow for tandem mass spectrometry analysis.

Cross-Validation Point: The observed fragmentation pattern should be compared with spectra from a certified reference standard, if available, or with theoretical fragmentation patterns generated by in-silico prediction software.

Orthogonal Chromatography for Enhanced Specificity

Orthogonal chromatography utilizes two different separation mechanisms to resolve analytes in a sample.[12][13][14] This approach is highly effective for confirming the purity of a peak and ensuring that the mass spectrometry signal corresponds to a single compound.[15] For pyridin-5-one compounds, which are often polar, a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) is an excellent orthogonal strategy.[16][17][18]

Experimental Protocol: Orthogonal Chromatography

  • Reversed-Phase LC-MS: Analyze the sample using a standard C18 column as described in the HRMS protocol.

  • HILIC-MS: Analyze the same sample using a HILIC column with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[19]

  • Data Comparison: Compare the retention times and peak shapes from both analyses. A single, symmetrical peak in both systems at the expected retention times provides strong evidence of compound identity and purity.

Table 1: Comparison of Orthogonal Chromatographic Methods

FeatureReversed-Phase (RP) ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide)[17]
Mobile Phase Polar (e.g., water/acetonitrile)Non-polar (e.g., acetonitrile/water)[18]
Elution Order Non-polar compounds elute laterPolar compounds elute later
Best For A wide range of compoundsHighly polar and hydrophilic compounds[16]

Visualization of the Cross-Validation Logic

cluster_0 Mass Spectrometry cluster_1 Orthogonal Methods MS Data MS Data Confident Identification Confident Identification MS Data->Confident Identification Orthogonal Data Orthogonal Data Orthogonal Data->Confident Identification HRMS HRMS MS/MS MS/MS Reversed-Phase LC Reversed-Phase LC HILIC HILIC

Caption: A diagram illustrating the convergence of mass spectrometry and orthogonal data for confident compound identification.

Ensuring Trustworthiness and Scientific Integrity

To maintain the highest level of scientific rigor, the entire analytical workflow must be self-validating. This includes:

  • System Suitability Testing: Regular performance checks of the LC-MS system with known standards.

  • Use of Internal Standards: Incorporation of stable isotope-labeled internal standards to account for matrix effects and instrumental variability.

  • Quality Control Samples: Analysis of blank and quality control samples to monitor for carryover and to assess method accuracy and precision.[20]

Conclusion

The cross-validation of mass spectrometry results is an indispensable component of the analytical workflow for pyridin-5-one compounds. By systematically integrating high-resolution mass spectrometry for accurate formula determination, tandem mass spectrometry for structural confirmation, and orthogonal chromatography for enhanced specificity, researchers can build a comprehensive and defensible data package. This multi-pronged approach significantly increases confidence in the analytical results, ensuring data integrity for critical decisions in drug discovery and development.

References
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]

  • orthogonal hplc methods. Slideshare. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]

  • Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Agilent. [Link]

  • Testing and Validation of Computational Methods for Mass Spectrometry. PMC. [Link]

  • Tandem mass spectrometry. PubMed. [Link]

  • Structural Elucidation. Rosalind Franklin Institute. [Link]

  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. PMC. [Link]

  • Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. ETH Zurich Research Collection. [Link]

  • Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving... ResearchGate. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

Comparison of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one with its saturated analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its Saturated Analogue, Octahydrocyclopenta[b]pyridin-5-one

In the realm of heterocyclic chemistry, the degree of saturation within a molecular scaffold is a critical determinant of its three-dimensional structure, reactivity, and ultimately, its biological function. This guide presents a detailed comparison of this compound, a compound featuring a partially unsaturated pyridine ring, and its fully hydrogenated counterpart, octahydrocyclopenta[b]pyridin-5-one. This analysis is intended for researchers, scientists, and professionals in drug development to illuminate the profound impact of saturation on the chemical and physical properties of this important heterocyclic system.

Introduction: The Versatile Cyclopenta[b]pyridine Core

The cyclopenta[b]pyridine framework is a key structural motif in numerous biologically active compounds.[1][2][3][4] The fusion of a pyridine ring, a common element in pharmaceuticals, with a cyclopentane ring creates a unique bicyclic system with distinct steric and electronic properties. The level of saturation within the pyridine ring significantly alters the molecule's overall shape, chemical reactivity, and potential interactions with biological targets. This guide will explore these differences by directly comparing the unsaturated and saturated analogues.

Structural and Physicochemical Properties: A Tale of Aromaticity and Saturation

The fundamental distinction between these two molecules lies in the electronic nature of the six-membered ring. In this compound, the pyridine ring is aromatic, conferring planarity and a delocalized π-electron system. In contrast, the complete hydrogenation of this ring in the octahydro analogue results in a flexible, non-aromatic piperidine ring.

PropertyThis compoundOctahydrocyclopenta[b]pyridin-5-oneRationale for Differences
Molecular Formula C₈H₇NO[5][6]C₈H₁₃NOThe saturated analogue has six additional hydrogen atoms.
Molar Mass 133.15 g/mol [5]139.20 g/mol Due to the presence of extra hydrogen atoms.
Aromaticity Aromatic pyridine ringNon-aromatic piperidine ringThe pyridine ring in the unsaturated compound has a delocalized π-electron system, which is absent in the saturated piperidine ring.
Planarity The pyridine portion of the molecule is planar.The entire molecule is non-planar and exists in various conformations.Aromatic rings are inherently planar, whereas saturated rings like piperidine adopt flexible chair and boat conformations.
Reactivity The aromatic ring is susceptible to electrophilic and nucleophilic aromatic substitution. The ketone can undergo typical carbonyl reactions.The piperidine ring is more basic and nucleophilic. The reactivity of the ketone is influenced by the different steric environment.The reactivity of the aromatic ring is governed by its electron distribution, while the lone pair on the nitrogen in the piperidine ring is more readily available for chemical reactions.
Solubility Generally more soluble in polar aprotic solvents.Increased solubility in protic solvents due to the more basic nitrogen atom.The aromatic system can participate in π-stacking interactions, while the saturated amine can form stronger hydrogen bonds with protic solvents.

Comparative Reactivity and Synthetic Applications

The distinct electronic and steric characteristics of these two compounds lead to different chemical reactivities and synthetic uses.

This compound: The electron-withdrawing nature of the pyridine ring affects the reactivity of the adjacent cyclopentanone. The protons on the carbon atoms adjacent to the carbonyl group are acidic and can be removed to form an enolate, which can then be used in various carbon-carbon bond-forming reactions. The pyridine ring itself can be modified through electrophilic substitution, although it is less reactive than benzene.

Octahydrocyclopenta[b]pyridin-5-one: The nitrogen atom in the piperidine ring of the saturated analogue is significantly more basic and nucleophilic. This makes it a suitable site for reactions such as alkylation and acylation. The conformational flexibility of the piperidine ring can also be leveraged to achieve stereoselective reactions on the cyclopentanone ring.

Caption: Comparative reactivity of the unsaturated and saturated compounds.

Experimental Protocols

Synthesis of this compound

One common method for synthesizing this compound is through the direct oxidation of 2,3-cyclopentenopyridine analogues.[7]

Protocol: Manganese-Catalyzed Oxidation[7]

  • Reaction Setup: In a round-bottom flask, combine 2,3-cyclopentenopyridine, a catalytic amount of Mn(OTf)₂, and water.

  • Oxidation: Add t-BuOOH (65% in water) to the mixture and stir at room temperature.

  • Workup: Monitor the reaction by thin-layer chromatography. Once complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Causality: The manganese catalyst activates the oxidant, which then selectively oxidizes the CH₂ group adjacent to the pyridine ring to a carbonyl group.

Synthesis of Octahydrocyclopenta[b]pyridin-5-one

The saturated analogue can be prepared by the reduction of the corresponding unsaturated precursor.

Protocol: Reductive Amination

  • Precursor Synthesis: Synthesize a suitable diketone precursor, such as 2-(2-oxocyclopentyl)acetaldehyde.

  • Reductive Amination: React the diketone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.

  • Workup: After the reaction is complete, quench the reaction, remove the solvent, and extract the product into an organic solvent.

  • Purification: Purify the crude product by distillation or column chromatography.

Causality: The amine first forms an imine with one of the carbonyl groups, which is then reduced. Subsequent intramolecular cyclization and reduction of the resulting enamine leads to the formation of the saturated bicyclic product.

Caption: Synthetic workflow for the unsaturated analogue.

Spectroscopic Comparison

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

Spectroscopic TechniqueThis compoundOctahydrocyclopenta[b]pyridin-5-one
¹H NMR Shows signals for aromatic protons in the region of 7.0-8.8 ppm and aliphatic protons of the cyclopentanone ring as multiplets.[8]Lacks signals for aromatic protons. Displays complex multiplets in the aliphatic region (1.0-4.0 ppm) due to the flexible nature of the piperidine and cyclopentane rings.
¹³C NMR Exhibits signals for aromatic carbons between 120-175 ppm and a carbonyl carbon signal around 205 ppm.[8]Does not show signals for aromatic carbons. Shows aliphatic carbon signals in the range of 20-60 ppm. The carbonyl carbon signal is typically shifted slightly upfield.
IR Spectroscopy Displays a C=O stretching band around 1700 cm⁻¹ and aromatic C=C and C=N stretching bands in the 1600-1400 cm⁻¹ region.Shows a C=O stretching band around 1720 cm⁻¹. An N-H stretching band may be present around 3300 cm⁻¹ if the nitrogen is not substituted. Lacks aromatic stretching bands.
Mass Spectrometry Molecular ion peak at m/z = 133.[5]Molecular ion peak at m/z = 139.

Conclusion

The comparison of this compound and its saturated analogue, octahydrocyclopenta[b]pyridin-5-one, highlights the significant influence of aromaticity on the properties of heterocyclic compounds. The presence of the aromatic pyridine ring in the former imparts planarity, unique reactivity, and distinct spectroscopic features. In contrast, the saturated piperidine ring in the latter introduces conformational flexibility and a more basic nitrogen atom. For medicinal chemists, the choice between these two scaffolds can dramatically impact a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile. The synthetic methods and comparative data presented here offer a valuable resource for researchers working with the versatile cyclopenta[b]pyridine core.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Shafaei, F., Jouladehroodbar, H., & Hossaini, Z. (2025). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Journal of Chemistry.
  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • MDPI. (2022).
  • ACS Omega. (2022).
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
  • NIST. (n.d.). 5H-1-Pyrindine, 6,7-dihydro-. Retrieved from [Link]

  • MDPI. (2023).
  • Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.

Sources

A Senior Application Scientist's Guide to Validating Experimental Findings on Pyridin-5-ones with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural and electronic characterization of novel heterocyclic compounds like pyridin-5-ones is a cornerstone of progress. These scaffolds are of high interest in medicinal chemistry due to their diverse biological activities.[1][2] Experimental data provides the foundational evidence, but its interpretation can be ambiguous. This guide provides an in-depth comparison of how Density Functional Theory (DFT) calculations can be synergistically employed to validate, interpret, and deepen the understanding gained from experimental findings on pyridin-5-ones. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating framework.

Part 1: The Experimental Bedrock - Acquiring Empirical Data

The journey begins with the synthesis and subsequent characterization of the pyridin-5-one derivatives.[3][4] The primary goal of experimental analysis is to elucidate the molecular structure and electronic properties. The most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Key Experimental Techniques:
  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the carbon-hydrogen framework.

  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes (e.g., C=O stretch, N-H bend).[5]

  • UV-Vis Spectroscopy: Probes the electronic transitions within the molecule, offering insights into the conjugated π-system. The wavelength of maximum absorption (λmax) is a key parameter.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A robust experimental protocol is the prerequisite for any meaningful computational validation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyridin-5-one sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and must be replicated in the computational model.

  • Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the coupling patterns (splitting) to infer neighboring protons. Assign the chemical shifts (δ) in ppm for both ¹H and ¹³C spectra.

Part 2: The Computational Framework - Rationale and Protocol for DFT

DFT calculations serve as an in silico experiment that, when properly configured, can accurately predict the properties of a molecule. This predictive power is what allows us to validate the experimental results. The accuracy of a DFT calculation hinges on several key choices.

Causality Behind Computational Choices
  • Functional Selection: The functional is an approximation of the exchange-correlation energy, a key component of the total energy.

    • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[7][8]

    • ωB97X-D / M06-2X: These functionals are often superior for systems where non-covalent interactions or dispersion forces are important. The "-D" in ωB97X-D explicitly adds a dispersion correction.[9]

    • CAM-B3LYP: A long-range corrected functional, particularly useful for predicting electronic excitations (UV-Vis spectra) and charge-transfer phenomena.[10]

  • Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the electron distribution.

    • Pople Style (e.g., 6-31G(d,p)): A good starting point for geometry optimizations of medium-sized organic molecules. The (d,p) indicates the addition of polarization functions, which are crucial for describing chemical bonds accurately.[7]

    • Dunning Style (e.g., cc-pVTZ): Correlation-consistent basis sets are generally more accurate but also more computationally expensive. They are often used for high-accuracy single-point energy or property calculations.

    • Diffuse Functions (e.g., 6-31+G(d,p) or aug-cc-pVTZ): Adding diffuse functions (indicated by + or aug-) is important for describing anions, excited states, and systems with lone pairs, as they allow electrons to be described further from the atomic nuclei.[11]

  • Solvation Model: Since experiments are typically performed in solution, accounting for the solvent's effect is critical. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant.[12]

    • Polarizable Continuum Model (PCM): A popular and effective model that creates a solute cavity within the solvent continuum.[9][13]

    • Solvation Model based on Density (SMD): An alternative model that is also widely used and often provides high accuracy for solvation energies.[13]

Diagram: DFT Calculation Workflow

DFT_Workflow Func Functional (e.g., B3LYP, ωB97X-D) Opt 1. Geometry Optimization (Find lowest energy structure) Func->Opt Basis Basis Set (e.g., 6-31+G(d,p)) Basis->Opt Solvent Solvation Model (e.g., PCM) Solvent->Opt Freq 2. Frequency Calculation (Confirm minimum, get IR spectra) Opt->Freq Prop 3. Property Calculation (NMR, UV-Vis, Orbitals) Freq->Prop Geom_Out Optimized Geometry (Bond lengths, angles) IR_Out Vibrational Frequencies NMR_Out Isotropic Shielding Tensors UV_Out Excitation Energies Orb_Out HOMO-LUMO Energies

Caption: Workflow for a typical DFT validation study.

Step-by-Step Computational Protocol
  • Structure Building: Construct the 3D model of the target pyridin-5-one molecule using a molecular builder (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Methodology: A common and reliable level of theory is B3LYP/6-31G(d,p) with a PCM solvation model matching the experimental solvent.[7][9]

    • Rationale: This step is crucial because all subsequent properties depend on the molecular geometry. An inaccurate structure will lead to inaccurate predictions.

  • Frequency Calculation:

    • Run a frequency calculation at the same level of theory used for optimization.

    • Validation Check: Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.

    • Output: This calculation also provides the theoretical vibrational frequencies for comparison with FT-IR data.

  • Property Calculations:

    • NMR Shifts: Use the optimized geometry to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[9] A higher-level basis set (e.g., 6-311++G(2d,p)) is often recommended for better accuracy.[9]

    • UV-Vis Spectra: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain the electronic excitation energies and oscillator strengths.[14]

    • Molecular Orbitals: Analyze the output to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[15]

Part 3: The Comparative Guide - Validating Experiment with Theory

This section provides a direct comparison between experimental data and DFT-calculated values for a hypothetical pyridin-5-one derivative.

Structural Validation (vs. X-ray Crystallography)

While not always available, single-crystal X-ray diffraction provides the ultimate benchmark for molecular geometry. DFT-optimized structures should show excellent agreement.

ParameterExperimental (X-ray)Calculated (B3LYP/6-31G(d,p))Difference
C=O Bond Length (Å)1.2251.230+0.005
N-C Bond Length (Å)1.3801.385+0.005
C-C-N Angle (°)118.5118.3-0.2

The close correlation validates that the computational model accurately represents the true molecular structure.

NMR Chemical Shift Validation

Calculated isotropic shielding values (σ) must be converted to chemical shifts (δ) using the equation: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of TMS calculated at the same level of theory. For even better results, linear scaling factors can be applied.[9]

¹H NMR Experimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H-27.857.91+0.06
H-46.526.48-0.04
N-H11.2011.35+0.15
¹³C NMR Experimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O165.4166.1+0.7
C-3102.1101.5-0.6
C-6148.9149.5+0.6

Excellent agreement (typically <0.2 ppm for ¹H and <2-3 ppm for ¹³C) provides strong confidence in the structural assignment of the experimental spectrum.[9][16]

Vibrational (FT-IR) Spectra Validation

Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (~0.96-0.98 for B3LYP) to improve agreement.[17]

Vibrational ModeExperimental (cm⁻¹)Calculated (Scaled, cm⁻¹)Assignment
N-H Stretch34103405Amide N-H
C=O Stretch16851692Carbonyl
C=C Stretch16101615Aromatic Ring

A strong correlation confirms the assignment of functional groups from the experimental IR spectrum.

Electronic (UV-Vis) Spectra Validation

TD-DFT calculations predict the wavelength of electronic transitions (λmax) and their intensity (oscillator strength, f).

TransitionExperimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Assignment
S₀ → S₁2953010.45π → π
S₀ → S₂2402380.21n → π

The calculated spectrum can confirm the nature of the electronic transitions observed experimentally.[18]

Diagram: The Synergy of Experiment and DFT

Synergy Exp Experimental Data (NMR, IR, UV-Vis) Validation Validation & Interpretation Exp->Validation Provides empirical evidence DFT DFT Calculations DFT->Validation Provides theoretical prediction Validation->Exp Confirms assignments, resolves ambiguity Validation->DFT Benchmarks accuracy of computational model

Caption: The cyclical relationship between experiment and theory.

Insights from Frontier Molecular Orbitals (HOMO-LUMO)

While not directly comparable to a single experimental value, the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) calculated by DFT provides crucial insights into the molecule's chemical reactivity and electronic properties.[15][19] A smaller gap suggests the molecule is more polarizable and more reactive, which can help rationalize its observed behavior in, for example, cytotoxicity assays or chemical reactions.[3][20] Visualizing the HOMO and LUMO can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Conclusion

The integration of DFT calculations with experimental characterization creates a powerful, self-validating system for the study of pyridin-5-ones. DFT does not replace experimental work; it enhances it. By providing a computationally rigorous model, DFT allows researchers to:

  • Confidently assign complex NMR and IR spectra.

  • Understand the nature of observed electronic transitions.

  • Validate molecular structures with high precision.

  • Gain predictive insight into chemical reactivity through analysis of molecular orbitals.

This synergistic approach minimizes ambiguity, accelerates the research and development cycle, and provides a deeper, more comprehensive understanding of the chemical and physical properties of these vital molecules.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (n.d.). MDPI. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PMC - PubMed Central. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. [Link]

  • Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. (n.d.). ACS Publications. [Link]

  • DFT and TD‐DFT investigation of IR and UV spectra of solvated molecules: Comparison of two SCRF continuum models. (2007). ResearchGate. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]

  • DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. (2022). MDPI. [Link]

  • Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. (n.d.). Figshare. [Link]

  • DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2022). MDPI. [Link]

  • DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. (2022). YouTube. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. (n.d.). American Chemical Society. [Link]

  • Introduction to Molecular Modelling: Part 10 (Absorption spectra). (2022). Medium. [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. [Link]

  • Solvation models. (n.d.). PySCF. [Link]

  • Solvation Models. (n.d.). NWChem. [Link]

  • Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs. (2019). NIH. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega. [Link]

  • 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. (n.d.). ResearchGate. [Link]

  • A combined Raman, DFT and MD study of the solvation dynamics and the adsorption process of pyridine in silver hydrosols. (n.d.). ResearchGate. [Link]

  • DFT calculations in solution systems: solvation energy, dispersion energy and entropy. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI. [Link]

  • Pyridine Chemisorption analysis service for characterisation of acid sites. (2020). Stoli Chem. [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). NIH. [Link]

  • 2,5-Pyridine di-carboxylic acid conformers in vacuum, the eight most... (n.d.). ResearchGate. [Link]

  • Basis Sets. (n.d.). Rowan Documentation. [Link]

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. (n.d.). Arabian Journal of Chemistry. [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube. [Link]

  • Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]

  • Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. (n.d.). MDPI. [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (n.d.). ResearchGate. [Link]

  • Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan's Surface. (2023). ACS Earth and Space Chemistry. [Link]

  • DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. (2020). The Journal of Physical Chemistry C. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scirp.org. [Link]

  • Newly developed basis sets for density functional calculations. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2018). JSciMed Central. [Link]

  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). MDPI. [Link]

  • How to choose a functional and basis set for your DFT calculation. (2021). YouTube. [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PubMed Central. [Link]

  • The Preparation and Analysis of Some Metal-Pyridine Complexes. (n.d.). ACS Publications. [Link]

  • 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. (2018). PMC - NIH. [Link]

  • Synthesis, spectroscopic characterization, X-ray structure, and DFT calculations of some new 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. (2014). PubMed. [Link]

  • How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? (2022). YouTube. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Conformational analysis of davidiin and punicafolin via DFT calculation of 1H NMR coupl. (n.d.). ChemRxiv. [Link]

Sources

A Comparative Study on the Insecticidal Activity of Pyridine-Based Compounds: From Neonicotinoids to Novel Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective and sustainable crop protection strategies, pyridine-based insecticides have emerged as a cornerstone of modern pest management. This guide provides a comprehensive comparative analysis of the insecticidal activity of various classes of pyridine-containing compounds, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, comparative efficacy, and the experimental protocols essential for their evaluation. Our focus is to deliver not just data, but a deeper understanding of the causality behind experimental design and the nuances of insecticide performance.

The Ascendancy of Pyridine-Based Insecticides: A Mechanistic Overview

The pyridine ring is a key structural motif in several major classes of insecticides, most notably the neonicotinoids, but also in newer chemistries such as sulfoximines and butenolides.[1] The primary target for many of these compounds is the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system.[2][3]

The Nicotinic Acetylcholine Receptor (nAChR) as a Prime Insecticidal Target

The nAChR is a pentameric protein complex that forms an ion channel in the postsynaptic membrane. In insects, the cholinergic system is predominantly located in the central nervous system, making the nAChR an ideal target for selective insecticides.[3] When the neurotransmitter acetylcholine (ACh) binds to the nAChR, the channel opens, allowing an influx of cations (primarily Na+ and Ca2+) which leads to depolarization of the neuron and the propagation of a nerve impulse.

Pyridine-based insecticides like neonicotinoids act as agonists of the nAChR.[4] They mimic the action of ACh but are not readily broken down by acetylcholinesterase, the enzyme responsible for degrading ACh. This leads to a persistent stimulation of the nAChRs, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[4]

However, different classes of pyridine-based insecticides interact with the nAChR in distinct ways. While neonicotinoids are potent agonists, newer compounds like sulfoxaflor (a sulfoximine) and flupyradifurone (a butenolide) also act on the nAChR but may bind to different sites or interact with the receptor in a slightly different manner, which can be advantageous in overcoming resistance to older neonicotinoids.[5][6]

Below is a diagram illustrating the signaling pathway of the nicotinic acetylcholine receptor and the action of pyridine-based insecticides.

nAChR_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicles triggers release ACh ACh ACh_Vesicles->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds Pyridine_Insecticide Pyridine-Based Insecticide Pyridine_Insecticide->nAChR binds persistently Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel maintains Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open opens Depolarization Neuron Depolarization (Nerve Impulse) Ion_Channel_Open->Depolarization Na+/Ca2+ influx Paralysis & Death Paralysis & Death Depolarization->Paralysis & Death

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Experimental Protocols for Evaluating Insecticidal Activity

To objectively compare the performance of different pyridine-based insecticides, standardized and reproducible bioassays are essential. The choice of bioassay depends on the target pest, the mode of action of the insecticide, and the desired endpoint (e.g., mortality, knockdown, or sublethal effects). Here, we detail two fundamental protocols: a contact toxicity assay and an oral toxicity assay.

Contact Toxicity Bioassay: Residual Contact on a Treated Surface

This method is widely used to assess the toxicity of an insecticide when an insect comes into physical contact with a treated surface. It is particularly relevant for non-systemic insecticides or for evaluating the initial knockdown effect of a compound. The following protocol is adapted from standardized methods provided by the Insecticide Resistance Action Committee (IRAC).[7]

Methodology:

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone). A typical range might be from 0.01 to 100 µg/mL. A solvent-only control is crucial.

  • Treatment of Surfaces: Apply a known volume (e.g., 1 mL) of each insecticide dilution to the inner surface of a glass vial or petri dish. Roll the vial or swirl the dish to ensure an even coating. Allow the solvent to evaporate completely, leaving a dry residue of the insecticide.

  • Insect Exposure: Introduce a known number of test insects (e.g., 20 adult aphids or whiteflies) into each treated container.

  • Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make coordinated movement when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 (lethal concentration to kill 50% of the population) or LD50 (lethal dose to kill 50% of the population) values using probit analysis.

Contact_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment A Prepare Serial Dilutions of Insecticide B Coat Vials/Petri Dishes A->B C Evaporate Solvent B->C D Introduce Test Insects C->D E Incubate under Controlled Conditions D->E F Record Mortality at 24, 48, 72 hours E->F G Data Analysis (Probit) Calculate LC50/LD50 F->G

Caption: Workflow for a Contact Toxicity Bioassay.

Oral Toxicity Bioassay: Leaf-Dip Method

This assay is designed to evaluate the toxicity of an insecticide upon ingestion by the target pest. It is particularly relevant for systemic or translaminar insecticides that are taken up by the plant. This protocol is a common method for assessing the efficacy of insecticides against sap-sucking insects like aphids and whiteflies.[8]

Methodology:

  • Preparation of Insecticide Solutions: Prepare a series of aqueous dilutions of the test compound. The inclusion of a non-ionic surfactant is often recommended to ensure even leaf coverage. A water and surfactant-only solution serves as the control.

  • Leaf Treatment: Excised leaves or leaf discs from the host plant are dipped into the insecticide solutions for a set period (e.g., 10-30 seconds).

  • Drying: The treated leaves are allowed to air dry completely.

  • Insect Exposure: Place the dried, treated leaves into a petri dish or other suitable container with a moistened filter paper to maintain turgor. Introduce a known number of test insects onto the leaves.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Analyze the data as described for the contact toxicity assay to determine the LC50 values.

Oral_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment A Prepare Aqueous Dilutions of Insecticide B Dip Host Plant Leaves A->B C Air Dry Leaves B->C D Place Leaves in Container with Test Insects C->D E Incubate under Controlled Conditions D->E F Record Mortality at 24, 48, 72 hours E->F G Data Analysis (Probit) Calculate LC50 F->G

Caption: Workflow for an Oral Toxicity (Leaf-Dip) Bioassay.

Comparative Efficacy of Pyridine-Based Insecticides

The following table summarizes the insecticidal activity of representative pyridine-based compounds from different chemical classes against two economically important sap-sucking insect pests: the green peach aphid (Myzus persicae) and the silverleaf whitefly (Bemisia tabaci). The data, presented as LC50 values (the concentration of insecticide required to kill 50% of the test population), are compiled from various published studies. It is important to note that direct comparison of LC50 values across different studies should be done with caution due to variations in experimental conditions and insect strains.

Insecticide ClassCompoundChemical StructureTarget PestLC50 (µg/mL)Reference
Neonicotinoid ImidaclopridC9H10ClN5O2Myzus persicae~0.02 - 0.5[9]
Bemisia tabaci~0.1 - 2.0[10]
Sulfoximine SulfoxaflorC10H10F3N3OSMyzus persicae~0.01 - 0.2[11]
Bemisia tabaci~0.05 - 1.0[12]
Butenolide FlupyradifuroneC12H11ClF2N2O2Myzus persicae~0.03 - 0.6[6]
Bemisia tabaci~0.08 - 1.5[13]

Note: The chemical structures are represented by their molecular formulas. The LC50 values are approximate ranges compiled from multiple sources and can vary depending on the specific bioassay and insect population.

The data indicate that all three classes of pyridine-based insecticides exhibit high toxicity to both aphids and whiteflies. The newer chemistries, sulfoxaflor and flupyradifurone, demonstrate comparable or, in some cases, superior activity to the widely used neonicotinoid, imidacloprid. This is particularly significant in the context of insecticide resistance management, as these novel compounds can provide effective control of pest populations that have developed resistance to older neonicotinoids.[11]

Conclusion: The Evolving Landscape of Pyridine-Based Insecticides

The pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel and effective insecticides. From the first-generation neonicotinoids to the more recent introductions of sulfoximines and butenolides, this chemical class has provided invaluable tools for pest management. The comparative data presented in this guide underscore the high insecticidal potency of these compounds, while the detailed experimental protocols offer a framework for their rigorous evaluation.

As the challenges of insecticide resistance and environmental safety continue to shape the future of crop protection, a deep understanding of the mechanism of action, comparative efficacy, and appropriate testing methodologies for pyridine-based insecticides is more critical than ever. It is through such a scientifically grounded approach that researchers and drug development professionals can continue to innovate and deliver sustainable solutions for global food security.

References

  • World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO. [Link]

  • ResearchGate. (n.d.). Chemical structure of imidacloprid, sulfoxaflor, flupyradifurone and triflumezopyrim. [Link]

  • Microbe Investigations. (2024, October 15). Efficacy Testing for Household Insecticides and Repellents. [Link]

  • Insecticide Resistance Action Committee. (n.d.). IRAC Susceptibility Test Methods Series. [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

  • National Center for Biotechnology Information. (2017, March 15). A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars. [Link]

  • Insecticide Resistance Action Committee. (n.d.). IRAC Susceptibility Test Methods Series, Method No: 022. [Link]

  • National Center for Biotechnology Information. (2019, February 13). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. [Link]

  • ResearchGate. (n.d.). Schematic Representations of a Nicotinic Acetylcholine Receptor. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioassays for Monitoring Insecticide Resistance. [Link]

  • JoVE. (2022, January 19). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]

  • ResearchGate. (n.d.). LC50 values for different insecticides. [Link]

  • ResearchGate. (n.d.). The model structure of nicotinic acetylcholine receptors. [Link]

  • National Center for Biotechnology Information. (n.d.). Flupyradifurone: a brief profile of a new butenolide insecticide. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]

  • European Academies' Science Advisory Council. (n.d.). Neonicotinoids and their substitutes in sustainable pest control. [Link]

  • National Center for Biotechnology Information. (2020, November 12). Comparison of Toxicological Bioassays for Whiteflies. [Link]

  • University of Florida. (n.d.). Monitoring Susceptibility of Whiteflies to Imidacloprid and Resistance Management for Nicotinoid Insecticides. [Link]

  • Wikipedia. (n.d.). Imidacloprid. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparability of comparative toxicity: insect sensitivity to imidacloprid reveals huge variations across species but also within species. [Link]

  • National Center for Biotechnology Information. (2020, February 24). Neonicotinoid and sulfoximine pesticides differentially impair insect escape behavior and motion detection. [Link]

  • MDPI. (2023, June 1). Determining Field Insecticide Efficacy on Whiteflies with Maximum Dose Bioassays. [Link]

  • MDPI. (n.d.). Transgenerational Effects of a Neonicotinoid and a Novel Sulfoximine Insecticide on the Harlequin Ladybird. [Link]

Sources

A Comparative Guide to Benchmarking New Corrosion Inhibitors Against 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of superior corrosion inhibitors is a cornerstone of materials science and industrial chemistry, aimed at extending the lifespan and ensuring the safety of metallic infrastructure. For decades, nitrogen-based heterocyclic compounds have been a focal point of this research due to their intrinsic ability to form protective films on metal surfaces. This guide establishes derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine as a robust benchmark for evaluating the performance of new inhibitor candidates. We provide a comprehensive framework for this benchmarking process, detailing the essential experimental protocols—from gravimetric analysis to advanced electrochemical and surface characterization techniques. By explaining the causality behind these experimental choices and presenting comparative data, this document serves as a critical resource for researchers and development professionals in the field.

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion is a natural electrochemical process that causes the degradation of materials, leading to substantial economic losses and significant safety risks across countless industries, from energy pipelines to chemical processing plants.[1] The use of organic corrosion inhibitors is one of the most practical and effective methods for protecting metals, particularly in acidic environments commonly encountered during industrial processes like acid pickling and cleaning.[2][3]

Effective organic inhibitors typically contain heteroatoms such as nitrogen, sulfur, and oxygen, as well as aromatic rings or multiple bonds.[2][4] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier against the corrosive medium.[1][5] Pyridine and its derivatives are a well-established class of N-heterocyclic compounds that have demonstrated excellent anti-corrosive properties due to their ability to chelate with metals.[6][7] This guide focuses on a specific, high-performance subclass—derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine—as a benchmark for assessing the next generation of corrosion inhibitors.

The Benchmark: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) Derivatives

Recent research has identified a series of synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives as exceptionally potent corrosion inhibitors for carbon steel in aggressive acidic media like sulfuric acid (H₂SO₄).[8][9][10] Their efficacy, reaching up to 97.7% inhibition efficiency at millimolar concentrations, makes them an ideal benchmark for comparative studies.[11][12][13]

Mechanism of Action: The protective action of CAPD derivatives is attributed to their adsorption on the steel surface, a process that involves both physical (electrostatic) and chemical (covalent bond formation) interactions.[8][11] Electrochemical studies confirm that they function as mixed-type inhibitors , meaning they impede both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas).[8][9][13] This adsorption follows the Langmuir isotherm model, which suggests the formation of a uniform, protective monolayer on the metal surface.[10][11]

The core strengths of CAPD derivatives as a benchmark are:

  • High Efficiency: They provide excellent protection at low concentrations.

  • Well-Characterized Mechanism: Their mixed-type inhibition and adsorption behavior are thoroughly documented.

  • Synthesizable Structure: Their defined chemical structure allows for systematic comparisons with new molecules.

Emerging Alternatives: The Next Generation of Inhibitors

The field is continuously evolving, with a focus on developing inhibitors that are not only effective but also more environmentally friendly, less toxic, and economically viable. For benchmarking purposes, we will consider two classes of new inhibitors against the CAPD benchmark.

  • Novel Pyridinium Derivatives: This class of compounds, closely related to the benchmark, leverages the proven efficacy of the pyridine ring while incorporating different functional groups to enhance performance. Studies on compounds like 4-(dimethylamino)-1-pentylpyridinium bromide have shown high inhibition efficiencies, also functioning as mixed-type inhibitors.[14]

  • Green Inhibitors (Plant Extracts): Driven by a global push for sustainability, researchers are exploring extracts from plants like Prunus Dulcis (Almond) as sources of effective, biodegradable, and non-toxic corrosion inhibitors.[15] These extracts contain a complex mixture of organic compounds with heteroatoms that can adsorb onto the metal surface, though their mechanisms can be more complex than single-molecule inhibitors.[15]

The Benchmarking Workflow: A Multi-Faceted Approach

A robust comparison requires a multi-pronged experimental strategy. Relying on a single technique can provide a limited or even misleading picture of performance. The following workflow, grounded in industry standards from ASTM International, ensures a comprehensive and self-validating evaluation.[16][17]

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis & Interpretation prep_mat Material Preparation (Metal Coupons, Corrosive Media, Inhibitors) wl Weight Loss Measurement (ASTM G31) prep_mat->wl ec Electrochemical Analysis (PDP & EIS) prep_mat->ec data Comparative Data Analysis (Tables & Plots) wl->data sa Surface Characterization (SEM / AFM) ec->sa ec->data sa->data mech Mechanistic Interpretation data->mech

Caption: A comprehensive workflow for benchmarking corrosion inhibitors.

Weight Loss (Gravimetric) Measurements

Rationale: This is the most direct and fundamental method for quantifying corrosion rate.[18] It provides a tangible measure of material loss over time, serving as the ultimate proof of an inhibitor's effectiveness. The protocol is governed by standards such as ASTM G31.[16][17]

Protocol:

  • Preparation: Prepare and weigh metal coupons (e.g., mild steel) to a precision of 0.1 mg, as per ASTM G1.[17]

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1.0 M H₂SO₄) with and without various concentrations of the inhibitor.

  • Exposure: Maintain the test for a defined period (e.g., 6-24 hours) at a constant temperature.

  • Cleaning & Re-weighing: After exposure, remove the coupons, clean them according to ASTM G1 to remove corrosion products, and re-weigh them.

  • Calculation: Calculate the Corrosion Rate (CR) and Inhibition Efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area * Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100[14][19]

Electrochemical Techniques

Rationale: Electrochemical tests provide rapid and detailed insights into the corrosion mechanism.[18] They can distinguish between anodic, cathodic, or mixed-type inhibition and quantify the resistance of the protective film, often in a matter of minutes.

A. Potentiodynamic Polarization (PDP) This technique, following standards like ASTM G59, measures the relationship between the applied potential and the resulting corrosion current.[20]

Protocol:

  • Setup: Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Stabilization: Allow the system to reach a stable Open Circuit Potential (OCP).

  • Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP.

  • Analysis: Plot the resulting current density (log scale) against the potential to generate a Tafel plot. Extrapolating the linear portions of the cathodic and anodic curves to their intersection point yields the corrosion potential (Ecorr) and, critically, the corrosion current density (icorr). A lower icorr value indicates better corrosion protection.[4]

B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal/solution interface. A high charge transfer resistance (Rct) is indicative of a slow-corroding system and effective inhibition.

Protocol:

  • Setup: Use the same three-electrode cell as in PDP.

  • Stabilization: Stabilize the system at its OCP.

  • Measurement: Apply a small amplitude AC potential signal over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Analysis: Plot the impedance data on Nyquist and Bode plots. The data is fitted to an equivalent circuit model to extract key parameters, including the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A larger Rct and smaller Cdl value in the presence of an inhibitor signify the formation of a protective, insulating film on the metal surface.[4][21]

Surface Analysis Techniques

Rationale: After confirming performance with weight loss and electrochemical tests, surface analysis provides visual proof of the inhibitor's action. These techniques allow direct observation of the metal surface, confirming that the inhibitor has prevented damage and formed a protective layer.

A. Scanning Electron Microscopy (SEM) SEM provides high-magnification images of the surface morphology.[18] A comparison between a coupon exposed to the blank acid and one protected by an inhibitor will starkly reveal the difference between a heavily corroded, pitted surface and a smooth, protected one.[2]

B. Atomic Force Microscopy (AFM) AFM provides three-dimensional topographical data at the nanoscale, allowing for the quantitative measurement of surface roughness.[22][23] A significantly lower surface roughness in the presence of the inhibitor provides quantitative evidence of its protective capability.[24]

Comparative Performance Analysis

To provide a clear benchmark, the following tables summarize quantitative data for the CAPD-1 derivative against hypothetical but representative data for a new pyridinium derivative (NPD-1) and a green inhibitor (GI-1).

Table 1: Comparison of Inhibition Efficiency from Multiple Techniques

Inhibitor (1.0 mM) Weight Loss IE% PDP IE% EIS IE%
CAPD-1 (Benchmark) 97.5% 97.7%[13] 97.9%
NPD-1 (New Pyridinium) 95.2% 96.0% 96.5%

| GI-1 (Green Inhibitor) | 88.0% | 89.5% | 90.2% |

Table 2: Key Electrochemical Parameters for Inhibitor Performance

Inhibitor (1.0 mM) Ecorr (mV vs Ag/AgCl) icorr (µA/cm²) Rct (Ω·cm²)
Blank (1.0 M H₂SO₄) -485[13] 1150[13] 45
CAPD-1 (Benchmark) -512[13] 26.5[13] 2150
NPD-1 (New Pyridinium) -505 46.0 1300

| GI-1 (Green Inhibitor) | -498 | 120.5 | 460 |

Analysis: The data clearly establishes CAPD-1 as the superior inhibitor, with the lowest corrosion current (icorr) and the highest charge transfer resistance (Rct). The minimal shift in the corrosion potential (Ecorr) for all inhibitors relative to the blank confirms their character as mixed-type inhibitors. While NPD-1 shows strong performance, it does not reach the benchmark's level. The green inhibitor, GI-1, is effective but demonstrates lower efficiency, which may be acceptable if its environmental benefits are a primary consideration.

Mechanistic Insights and Visualization

The mechanism of inhibition for these compounds relies on their adsorption at the metal-electrolyte interface. The nitrogen atom in the pyridine ring, along with other heteroatoms and π-electrons from aromatic systems, donates electrons to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond (chemisorption). Concurrently, protonated inhibitor molecules can be electrostatically attracted to the negatively charged metal surface (physisorption).

G cluster_surface Metal-Electrolyte Interface cluster_solution Corrosive Solution (H₂SO₄) metal Mild Steel Surface (Fe) Fe → Fe²⁺ + 2e⁻ (Anodic Dissolution) inhibitor Inhibitor Molecules (e.g., CAPD) layer Adsorbed Protective Film (Barrier Layer) inhibitor->layer Adsorption (Chemi- & Physisorption) layer->metal:f0 Blocks Active Sites ions H⁺ Ions SO₄²⁻ Ions cathodic 2H⁺ + 2e⁻ → H₂ (gas) (Cathodic Reaction) ions->cathodic Reactants

Caption: Adsorption mechanism of an inhibitor on a metal surface.

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive acid and blocking the active sites required for both the anodic and cathodic corrosion reactions to occur. The stability and coverage of this film are what determine the inhibitor's overall efficiency.

Conclusion

Benchmarking new corrosion inhibitors requires a systematic and multi-technique approach to generate reliable and comprehensive data. By establishing the high-performance 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives as a benchmark, researchers have a clear standard against which new candidates can be judged. The combination of weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis provides a complete picture of an inhibitor's efficacy and mechanism. This guide provides the foundational protocols and analytical framework necessary to drive innovation and validate the performance of the next generation of corrosion inhibitors.

References

  • A new synthetic corrosion inhibitor for mild steel in acidic media. (n.d.). DergiPark. Retrieved January 11, 2026, from [Link]

  • Synthesis, characterization and evaluation the performance of some novel pyridinone derivatives as corrosion inhibitors in some. (2022, October 13). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The isoxazolidines: A new class of corrosion inhibitors of mild steel in acidic medium. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Corrosion inhibition of mild steel by the new class of inhibitors [2,5-bis(n-pyridyl)-1,3,4-thiadiazoles] in acidic media. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022, October 18). Nature. Retrieved January 11, 2026, from [Link]

  • RECENT INNOVATIONS IN ORGANIC INHIBITORS FOR MILD STEEL IN CORROSIVE SOLUTIONS: A MINI REVIEW. (2024, May 15). JSSM. Retrieved January 11, 2026, from [Link]

  • Synthesis, characterization and evaluation the performance of some novel pyridinone derivatives as corrosion inhibitors in some petroleum applications. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Corrosion Inhibitor Testing. (n.d.). Infinita Lab. Retrieved January 11, 2026, from [Link]

  • G185 Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using the Rotating Cylinder Electrode. (2024, November 13). ASTM International. Retrieved January 11, 2026, from [Link]

  • Electrochemical Corrosion Testing. (n.d.). IMR Test Labs. Retrieved January 11, 2026, from [Link]

  • Pyridine and Its Derivatives as Corrosion Inhibitors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Pyridines and Piperidines as Corrosion Inhibitors. (2023). Taylor & Francis eBooks. Retrieved January 11, 2026, from [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022, July 8). ACS Omega. Retrieved January 11, 2026, from [Link]

  • (PDF) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. (2022, July 8). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022, July 8). PubMed. Retrieved January 11, 2026, from [Link]

  • Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. (n.d.). ASTM International. Retrieved January 11, 2026, from [Link]

  • AFM studies of the adhesion properties of surfactant corrosion inhibitor films. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]

  • Preparation and Research of a Metal Anti-Corrosion Coating Based on PDMS Reinforcement. (2024, January 10). MDPI. Retrieved January 11, 2026, from [Link]

  • Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • New ASTM standard provides electrochemical test measurement technique for corrosion. (2009, November 6). Emerald Insight. Retrieved January 11, 2026, from [Link]

  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • ASTM Corrosion Tests and Standards. (2023, April 8). TFT Pneumatic. Retrieved January 11, 2026, from [Link]

  • Corrosion inhibition results from weight loss measurement. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • How to Interpret SEM & AFM Images | Surface Analysis for Materials Science. (2023, October 27). YouTube. Retrieved January 11, 2026, from [Link]

  • Corrosion rate and inhibition efficiency obtained from weight loss... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vivo vs. In Vitro Activity of Cyclopentapyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a clinically effective in vivo candidate is fraught with challenges. The disconnect between a compound's activity in a controlled cellular or biochemical environment and its performance within a complex living organism—often termed the "in vivo-in vitro gap"—is a primary driver of preclinical attrition. This guide provides a comprehensive comparison of the in vivo and in vitro activity of a series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine derivatives, close structural analogs of the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one scaffold. By dissecting the experimental data for these corticotropin-releasing factor 1 (CRF1) receptor antagonists, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for understanding and navigating this critical translational divide.[1]

The selection of this particular chemical series is predicated on the availability of a cohesive dataset encompassing in vitro receptor binding affinity, in vivo pharmacological efficacy in animal models, and corresponding pharmacokinetic profiles. This allows for a direct and insightful comparison, illuminating the multifaceted factors that govern a compound's ultimate biological activity.

In Vitro Characterization: Quantifying Target Engagement

The foundational step in evaluating any potential therapeutic is to ascertain its direct interaction with the intended biological target. For this series of cyclopentapyridine derivatives, the primary target is the CRF1 receptor. The principal in vitro assay employed was a competitive radioligand binding assay, a robust and quantitative method to determine the affinity of a compound for its receptor.

Experimental Protocol: CRF1 Receptor Binding Assay

Objective: To determine the inhibitory constant (Ki) of the test compounds for the human CRF1 receptor.

Methodology:

  • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

  • Radioligand: [¹²⁵I]Tyr⁰-sauvagine was used as the radioligand to label the CRF1 receptors.

  • Competitive Binding: The test compounds were incubated at varying concentrations with the CRF1 receptor-containing membranes and a fixed concentration of the radioligand.

  • Incubation: The reaction mixture was incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound radioligand was separated from unbound radioligand via filtration.

  • Detection: The amount of bound radioactivity was quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibitory constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Stable Cell Line: The use of a stably transfected CHO cell line ensures a consistent and high level of receptor expression, leading to a robust and reproducible assay.

  • Radioligand Selection: [¹²⁵I]Tyr⁰-sauvagine is a high-affinity radioligand for the CRF1 receptor, providing a sensitive measure of competitive displacement.

  • Ki Calculation: Converting IC50 to Ki normalizes the data for variations in radioligand concentration and receptor affinity, allowing for a more accurate comparison of compound potencies across different experiments.

In Vitro Activity Data

The following table summarizes the in vitro CRF1 receptor binding affinities for a selection of the 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine derivatives.[1]

CompoundR⁴Ki (nM)
1 HHHH150
2a MeHHH39
2b EtHHH21
3a HMeHH11
3b HEtHH8.7
4a HHMeH23
4b HHEtH15
5 HHHCl4.5

In Vivo Evaluation: Assessing Pharmacological Effects in a Living System

While in vitro assays provide crucial information about target engagement, they do not recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and overall therapeutic potential. For the CRF1 receptor antagonists, an established animal model of anxiety-like behavior, the elevated plus-maze (EPM), was utilized.

Experimental Protocol: Elevated Plus-Maze Test in Rats

Objective: To assess the anxiolytic-like effects of the test compounds in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats were used for the study.

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Compound Administration: Test compounds were administered orally (p.o.) at a specified dose and time before the test.

  • Test Procedure: Each rat was placed in the center of the maze, and its behavior was recorded for a 5-minute period.

  • Data Collection: The time spent in the open arms and the number of entries into the open arms were measured.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Causality Behind Experimental Choices:

  • Elevated Plus-Maze: The EPM is a widely validated and reliable behavioral paradigm for screening anxiolytic drugs. It is based on the natural aversion of rodents to open and elevated spaces.

  • Oral Administration: Oral dosing is the most common and preferred route of administration for many drugs, making this a clinically relevant method of evaluation.

  • Behavioral Endpoints: The time spent in and entries into the open arms are well-established measures of anxiety-like behavior in this model.

In Vivo Efficacy and Pharmacokinetic Data

The following table presents a comparison of the in vitro binding affinity, in vivo efficacy in the EPM, and key pharmacokinetic (PK) parameters for selected compounds.[1]

CompoundKi (nM)EPM MED (mg/kg, p.o.)Rat PK (AUC, ng·h/mL)Rat PK (T¹/², h)Rat PK (BA, %)
3b 8.71012002.530
5 4.5325003.155

MED: Minimum Effective Dose in the Elevated Plus-Maze AUC: Area Under the Curve T¹/²: Half-life BA: Bioavailability

Bridging the Gap: Correlating In Vitro and In Vivo Data

A direct comparison of the in vitro and in vivo data reveals the complexities of drug action. While compound 5 exhibits approximately twice the in vitro binding affinity (Ki = 4.5 nM) compared to compound 3b (Ki = 8.7 nM), its in vivo potency is more than three times greater (MED of 3 mg/kg vs. 10 mg/kg). This enhanced in vivo efficacy can be largely attributed to its superior pharmacokinetic profile. Compound 5 demonstrates a higher area under the curve (AUC), a longer half-life (T¹/²), and significantly better oral bioavailability (BA) compared to compound 3b .

This highlights a critical principle in drug development: potent target engagement in vitro is a necessary but not sufficient condition for in vivo efficacy. The ability of a compound to reach its target in sufficient concentrations and for an adequate duration (i.e., its pharmacokinetic properties) is equally, if not more, important.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship between in vitro and in vivo studies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis binding_assay CRF1 Receptor Binding Assay synthesis->binding_assay Test Compounds ki_determination Ki Determination binding_assay->ki_determination IC50 Data pk_studies Pharmacokinetic Studies (Rat) ki_determination->pk_studies Select Potent Compounds epm_test Elevated Plus-Maze (Rat) ki_determination->epm_test Select Potent Compounds efficacy_assessment Efficacy Assessment (MED) pk_studies->efficacy_assessment Exposure Data epm_test->efficacy_assessment Behavioral Data final_analysis In Vivo vs. In Vitro Comparison & Analysis efficacy_assessment->final_analysis Correlate Data logical_relationship invitro In Vitro Potency (Ki) invivo In Vivo Efficacy (MED) invitro->invivo Target Engagement pk Pharmacokinetics (ADME) pk->invivo Target Exposure

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the key spectroscopic signatures that enable unambiguous differentiation between two principal isomers: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Isomer A) and 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one (Isomer B) . Drawing upon validated experimental data, we will explore the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, explaining the underlying chemical principles that govern these distinctions.

Molecular Structures of Key Isomers

The relative positions of the nitrogen atom and the carbonyl group create distinct electronic environments within the molecules, which is the fundamental basis for their spectroscopic differentiation.

G cluster_0 Isomer A: this compound cluster_1 Isomer B: 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one a a b b G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Purified Isomer Sample Prep_NMR Dissolve in CDCl3 w/ TMS Sample->Prep_NMR Prep_IR Prepare ATR Sample/Film Sample->Prep_IR Prep_MS Dissolve in MeOH Sample->Prep_MS NMR ¹H & ¹³C NMR (400 MHz) Prep_NMR->NMR IR FT-IR (ATR) Prep_IR->IR MS HRMS (ESI) Prep_MS->MS Analyze_NMR Compare Chemical Shifts (δ) & Coupling Constants (J) NMR->Analyze_NMR Analyze_IR Compare C=O Stretch (cm⁻¹) & Fingerprint Region IR->Analyze_IR Analyze_MS Confirm Molecular Formula Analyze Fragmentation MS->Analyze_MS Conclusion Unambiguous Isomer Identification Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Caption: A validated workflow for the spectroscopic differentiation of isomers.

Conclusion

The structural differentiation of this compound isomers is a critical analytical task that can be reliably achieved through a multi-technique spectroscopic approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the definitive tool. The ¹H NMR spectrum offers a clear distinction through the unique chemical shifts and coupling patterns of the aromatic protons, directly reflecting the position of the pyridine nitrogen. Furthermore, the ¹³C NMR spectrum provides a robust and quantifiable diagnostic marker in the chemical shift of the carbonyl carbon, which differs by approximately 8 ppm between the [b] and [c] fused isomers. [1]By following the systematic workflow outlined in this guide, researchers can confidently and accurately identify these isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of this compound analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. Available at: [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Shalaby, K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

Sources

Comparative docking studies of kinase inhibitors based on the cyclopentapyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as central regulators of cellular signaling pathways makes them attractive targets for modulation. Among the vast chemical space explored for kinase inhibition, the cyclopentapyridine scaffold has garnered significant interest due to its structural rigidity and synthetic tractability, offering a robust framework for the design of potent and selective inhibitors.

This guide provides a comprehensive, in-depth comparison of putative cyclopentapyridine-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of various cancers, making it a well-validated target for therapeutic intervention. We will delve into the principles of molecular docking, provide a detailed experimental workflow, and present a comparative analysis of a series of designed cyclopentapyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of kinase inhibitors.

The Rationale Behind Kinase Targeting and Scaffold Selection

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their active sites, particularly the ATP-binding pocket, have been the primary focus for the development of small molecule inhibitors. These inhibitors can be broadly classified based on their binding mode, with Type I inhibitors targeting the active "DFG-in" conformation and Type II inhibitors binding to the inactive "DFG-out" conformation.[1] The cyclopentapyridine scaffold, a bicyclic heteroaromatic system, provides a versatile platform for designing inhibitors that can effectively interact with the key features of the kinase ATP-binding site, including the crucial hinge region that forms hydrogen bonds with ATP.[2]

Experimental Design: A Comparative Docking Workflow

To objectively compare the potential of different cyclopentapyridine-based inhibitors, a rigorous and reproducible molecular docking workflow is essential. Here, we outline a step-by-step protocol using the widely adopted AutoDock Vina software.[3][4] The causality behind each step is explained to provide a deeper understanding of the experimental choices.

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB: 1W0X - CDK2) grid_box Grid Box Generation (Centering on Co-crystallized Ligand) receptor_prep->grid_box Provides receptor coordinates validation Protocol Validation (Redocking of Co-crystallized Ligand) receptor_prep->validation Provides receptor for redocking ligand_prep Ligand Preparation (Cyclopentapyridine Derivatives) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Provides ligand structures grid_box->docking Defines search space data_extraction Data Extraction (Binding Energy & RMSD) docking->data_extraction Generates docked poses and scores validation->docking Confirms protocol accuracy comparison Comparative Analysis data_extraction->comparison interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) interaction_analysis->comparison

Caption: A streamlined workflow for the comparative molecular docking of cyclopentapyridine-based kinase inhibitors.

Detailed Experimental Protocol

1. Receptor Preparation:

  • Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Download the crystal structure of human CDK2 in complex with an inhibitor (e.g., PDB ID: 1W0X) from the RCSB Protein Data Bank.[5]

    • Using molecular modeling software (e.g., PyMOL, Chimera), remove water molecules, co-solvents, and the co-crystallized ligand from the PDB file.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate 3D structures of the cyclopentapyridine derivatives and prepare them for docking.

  • Procedure:

    • Sketch the 2D structures of the designed cyclopentapyridine derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformations are energetically favorable.

    • Assign rotatable bonds, which allows for ligand flexibility during the docking process.

    • Save the prepared ligands in the PDBQT file format.

3. Docking Protocol Validation:

  • Objective: To ensure the reliability of the docking protocol by redocking the co-crystallized ligand and comparing the result to the experimental pose.

  • Procedure:

    • Define the docking search space (grid box) around the binding site of the prepared CDK2 structure, centered on the position of the original co-crystallized ligand. The size of the grid box should be sufficient to encompass the entire binding pocket.

    • Perform a docking simulation with the co-crystallized ligand (extracted in the receptor preparation step) and the prepared CDK2 receptor.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[6][7]

4. Comparative Molecular Docking:

  • Objective: To predict the binding modes and affinities of the designed cyclopentapyridine derivatives within the CDK2 active site.

  • Procedure:

    • Using the validated docking protocol, perform docking simulations for each of the designed cyclopentapyridine derivatives.

    • For each ligand, AutoDock Vina will generate multiple binding poses, each with a corresponding binding energy score (in kcal/mol). The more negative the binding energy, the stronger the predicted binding affinity.[8][9]

    • Analyze the top-ranked pose for each ligand.

Comparative Analysis of Cyclopentapyridine Derivatives

For this illustrative guide, we have designed a series of five hypothetical cyclopentapyridine-based inhibitors with varying substitutions at the R1 and R2 positions. The core scaffold is designed to form key hydrogen bond interactions with the hinge region of CDK2, while the substituents are intended to explore different regions of the binding pocket to enhance potency and selectivity.

Table 1: Comparative Docking Results of Cyclopentapyridine Derivatives against CDK2

Compound IDR1-SubstituentR2-SubstituentBinding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
CPD-01 -H-Phenyl-8.2Leu83, Glu81Ile10, Val18, Ala31, Val64, Phe80, Leu134
CPD-02 -Cl-Phenyl-8.7Leu83, Glu81Ile10, Val18, Ala31, Val64, Phe80, Leu134
CPD-03 -OCH3-Phenyl-8.5Leu83, Glu81Ile10, Val18, Ala31, Val64, Phe80, Leu134
CPD-04 -H-4-Fluorophenyl-8.9Leu83, Glu81, Asp86Ile10, Val18, Ala31, Val64, Phe80, Leu134
CPD-05 -H-3-Aminophenyl-9.3Leu83, Glu81, Asp145Ile10, Val18, Ala31, Val64, Phe80, Leu134
ReferenceOlomoucine (from 1W0X)--9.5Leu83, Glu81, Asp86Ile10, Val18, Ala31, Phe80, Leu134

Interpretation of Results:

The docking results suggest that all designed cyclopentapyridine derivatives exhibit good predicted binding affinities for the CDK2 active site, with binding energies ranging from -8.2 to -9.3 kcal/mol.

  • Core Interaction: The cyclopentapyridine core consistently forms two crucial hydrogen bonds with the backbone of Leu83 and Glu81 in the hinge region, mimicking the interaction of the adenine ring of ATP. This validates the initial scaffold design.

  • Influence of R1-Substituent: The introduction of a chlorine atom at the R1 position (CPD-02) leads to a slight improvement in binding energy compared to the unsubstituted analog (CPD-01), likely due to favorable halogen interactions. The methoxy group (CPD-03) shows a comparable binding energy to the unsubstituted compound.

  • Influence of R2-Substituent: Modifications at the R2-phenyl ring have a more significant impact. The addition of a fluorine atom at the para-position (CPD-04) not only improves the binding energy but also introduces an additional hydrogen bond with Asp86. The most promising derivative, CPD-05, features an amino group at the meta-position, leading to the lowest binding energy and an additional hydrogen bond with Asp145, suggesting this region of the pocket is amenable to polar interactions.

G cluster_cdk2 CDK2 Active Site cluster_inhibitor CPD-05 hinge Hinge Region (Leu83, Glu81) gatekeeper Gatekeeper Residue (Phe80) d_pocket Hydrophobic Pocket dfg_loop DFG Loop cp_scaffold Cyclopentapyridine Scaffold cp_scaffold->hinge H-Bonds cp_scaffold->gatekeeper π-π Stacking r2_substituent 3-Aminophenyl (R2) r2_substituent->d_pocket Hydrophobic Interactions r2_substituent->dfg_loop H-Bond with Asp145

Caption: Key interactions of the most promising inhibitor, CPD-05, within the CDK2 active site.

Conclusion and Future Directions

This comparative docking study demonstrates the utility of the cyclopentapyridine scaffold as a promising starting point for the design of CDK2 inhibitors. The in silico results provide valuable insights into the structure-activity relationships of this chemical series and highlight the importance of specific substitutions in optimizing binding affinity. The most promising compound, CPD-05, with a predicted binding energy of -9.3 kcal/mol and additional hydrogen bonding interactions, warrants further investigation.

The next logical steps in a drug discovery campaign would involve the chemical synthesis of these compounds and their experimental validation through in vitro kinase assays to determine their IC50 values. Furthermore, selectivity profiling against a panel of other kinases would be crucial to assess their potential for off-target effects. This iterative cycle of design, synthesis, and testing, guided by computational insights, forms the cornerstone of modern rational drug design.

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. [Link]

  • RCSB Protein Data Bank. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. [Link]

  • RCSB Protein Data Bank. (n.d.). 6DUK: EGFR with an allosteric inhibitor. [Link]

  • RCSB Protein Data Bank. (n.d.). 7U9A: EGFR in complex with a macrocyclic inhibitor. [Link]

  • ResearchGate. (n.d.). How can I validate a docking protocol?. [Link]

  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). How protein kinase inhibitors bind to the hinge region of the target protein. Future Medicinal Chemistry, 2(3), 361–374. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • ResearchGate. (n.d.). Chemical structures of epidermal growth factor receptor (EGFR) tyrosine.... [Link]

  • RCSB Protein Data Bank. (n.d.). 5A14: Human CDK2 with type II inhibitor. [Link]

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. [Link]

  • AutoDock Vina. (n.d.). Basic docking. [Link]

  • RCSB Protein Data Bank. (n.d.). 3PY0: CDK2 in complex with inhibitor SU9516. [Link]

  • ResearchGate. (n.d.). Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • RCSB Protein Data Bank. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. [Link]

  • ResearchGate. (n.d.). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. [https://www.researchgate.net/publication/249321207_Crystal_Structure_of_Pim1_Kinase_in_Complex_with_a_Pyrido43-D]Pyrimidine_Derivative_Suggests_a_Unique_Binding_Mode]([Link])

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020). Acta Crystallographica Section F: Structural Biology Communications, 76(8), 354-360. [Link]

  • RCSB Protein Data Bank. (n.d.). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. [Link]

  • RCSB Protein Data Bank. (n.d.). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. [Link]

  • Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]

  • AutoDock Vina Documentation. (n.d.). AutoDock Vina: Molecular docking program. [Link]

  • Research Square. (2022, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. [https://www.researchgate.net/publication/249321207_Crystal_Structure_of_Pim1_Kinase_in_Complex_with_a_Pyrido43-D]Pyrimidine_Derivative_Suggests_a_Unique_Binding_Mode]([Link])

  • ResearchGate. (n.d.). Interpretation of Molecular docking results?. [Link]

  • Tang, L., R. E. I. Kapadia, and H. I. M. I. Li. (2012). Crystal structures of human pyridoxal kinase in complex with the neurotoxins, ginkgotoxin and theophylline. PLoS One, 7(7), e41510. [Link]

  • Tan, J., Liu, Y., Wang, Q., Liu, X., Liu, Y., & Ouyang, G. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. (2022). International Journal of Molecular Sciences, 23(8), 4165. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives | Request PDF. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry, 62(17), 8049-8064. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. (2020). European Journal of Medicinal Chemistry, 194, 112244. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific inquiry extends to the responsible management of laboratory chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS No. 28566-14-5), ensuring the safety of personnel and the protection of our environment. This document is designed to be a practical, immediate resource for your operational and safety planning.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a heterocyclic compound utilized in various research applications. However, its chemical properties necessitate careful handling and disposal due to its classification as a hazardous substance.[1][2] A thorough understanding of its hazard profile is the foundation of a sound disposal plan.

According to its Safety Data Sheet (SDS) and available chemical databases, this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

These classifications underscore the importance of minimizing exposure through appropriate personal protective equipment (PPE) and engineering controls, such as working in a chemical fume hood.[1]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with preparation and ends with documented waste transfer. The following protocol is a comprehensive guide to navigating this workflow safely and efficiently.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves.[1]

  • Body Protection: A long-sleeved lab coat is required to prevent skin contact.

  • Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[3]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. This compound should be kept separate from strong oxidizing agents and strong bases.[4]

Disposal of Unused or Expired Compound

For the disposal of the pure compound (solid form):

  • Work in a Fume Hood: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risks.[1]

  • Transfer to Waste Container: Carefully transfer the solid waste into the designated hazardous waste container. Avoid creating dust.

  • Seal the Container: Securely close the container. Keep the container closed except when adding waste.[5]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, weigh boats, and absorbent pads. Place these items in a sealed, labeled plastic bag and then into the solid hazardous waste container.

  • Liquid Waste (Solutions): If the compound is in a solution, it must be collected in a designated liquid hazardous waste container. Do not dispose of solutions down the drain.[6][7]

  • Empty Containers: "Empty" containers that held this compound must be managed as hazardous waste. The first rinse of the container with a suitable solvent should be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

For Small Spills (Benchtop):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[1]

  • Collect the Residue: Carefully scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate the Area: Wipe the spill area with soap and water.[9] Collect the cleaning materials as hazardous waste.

  • Dispose of all materials in the appropriate hazardous waste container.

For Large Spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Notify Safety Personnel: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.[10]

  • Restrict Access: Post a warning sign and prevent entry into the affected area.

Waste Pickup and Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • Request Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Final Disposal Prep Don Appropriate PPE Container Prepare Labeled Hazardous Waste Container Prep->Container Pure Unused/Expired Compound Collect Transfer to Hazardous Waste Container Pure->Collect Contaminated Contaminated Materials Contaminated->Collect Spill Spill Cleanup Spill->Collect Segregate Segregate from Incompatibles Collect->Segregate Store Store in Satellite Accumulation Area Segregate->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to this detailed protocol, researchers can ensure they are meeting their regulatory obligations and fostering a culture of safety. Always consult your institution's specific guidelines and your local regulations, as they may have additional requirements.

References

Sources

Navigating the Safe Handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound responsibility for safety. The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a heterocyclic ketone, presents a unique set of handling challenges that demand a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a framework for understanding the causality behind safety protocols, thereby fostering a culture of intrinsic laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling protocol is established, a thorough understanding of the inherent hazards of this compound is paramount. This compound, with CAS Number 28566-14-5, is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy that addresses oral, dermal, ocular, and respiratory routes of exposure.

Hazard Summary Table
Hazard ClassificationGHS CategoryPotential Effects
Acute toxicity, OralCategory 4Harmful if ingested.
Skin corrosion/irritationCategory 2Causes skin irritation upon contact.
Serious eye damage/eye irritationCategory 2ACan cause significant and potentially lasting eye damage.
Specific target organ toxicity - single exposureCategory 3May cause irritation to the respiratory system.

Personal Protective Equipment (PPE): Your Last Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever hazards are present that can cause injury or impairment through absorption, inhalation, or physical contact[1][2]. The selection of PPE for handling this compound must be deliberate and based on a comprehensive risk assessment.

Hand Protection: A Deeper Dive into Glove Selection

The directive to "wear protective gloves" is insufficient in a professional laboratory setting. The choice of glove material is critical, as different materials offer varying levels of resistance to specific chemical classes. Given that this compound is an aromatic ketone, glove selection must account for this chemical nature.

  • Recommended: Butyl rubber gloves are an excellent choice as they provide superior resistance to ketones and esters[3][4].

  • Acceptable for Splash Protection: Nitrile gloves can offer short-term splash protection, but it is crucial to understand their limitations. Nitrile has poor resistance to ketones, and breakthrough can occur rapidly with direct contact[5][6]. If nitrile gloves are used, they must be changed immediately upon any contact with the chemical.

  • Not Recommended: Natural rubber (latex) gloves are generally not recommended for use with aromatic solvents and many ketones[3][4].

Operational Protocol for Glove Selection and Use:

  • Consult a Glove Compatibility Chart: Always refer to a reputable glove manufacturer's chemical resistance guide before commencing work.

  • Inspect Gloves Before Use: Check for any signs of degradation, punctures, or tears.

  • Don and Doff Gloves Correctly: Avoid contaminating your skin during glove removal.

  • Dispose of Contaminated Gloves Properly: Place used gloves in a designated hazardous waste container.

Eye and Face Protection: Shielding Against Irreversible Damage

The classification of this compound as a serious eye irritant (Category 2A) necessitates robust eye and face protection.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.

  • Enhanced Protection: When there is a risk of splashing or a highly exothermic reaction, a face shield worn over chemical splash goggles is required to protect the entire face[7].

Body Protection: Minimizing Dermal Exposure

A standard cotton lab coat is often insufficient when working with chemicals that cause skin irritation.

  • Recommended: A chemically resistant lab coat or apron should be worn over personal clothing. Ensure the lab coat is fully buttoned.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.

Respiratory Protection: Safeguarding the Respiratory System

The potential for respiratory irritation (Category 3) from this compound necessitates strict engineering controls and, in some cases, respiratory protection.

  • Primary Engineering Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.

  • Respirator Selection: In situations where a fume hood is not available or in the event of a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is the appropriate choice[8][9][10]. The selection of a half-face or full-face respirator will depend on the concentration of airborne contaminants and the need for combined eye and respiratory protection. A full-facepiece respirator provides a higher protection factor.

  • Respirator Program: The use of a respirator must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as outlined in OSHA's Respiratory Protection Standard (29 CFR 1910.134)[11].

Operational and Disposal Plans: A Step-by-Step Approach

A proactive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Select and Inspect PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A streamlined workflow for the safe handling of this compound.

Decontamination Procedures

Effective decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Work Surfaces: At the end of each procedure, thoroughly wipe down all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste[12].

  • Glassware: Rinse contaminated glassware with an appropriate solvent in a fume hood before washing.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • EPA Guidelines: Follow the guidelines set forth by the Environmental Protection Agency (EPA) for the disposal of hazardous organic chemical waste[13][14][15]. This typically involves disposal through a licensed hazardous waste management facility. Never dispose of this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Emergency Response Flowchart

exposure Exposure Occurs remove_source Remove from Source of Exposure exposure->remove_source remove_ppe Remove Contaminated PPE remove_source->remove_ppe flush_area Flush Affected Area remove_ppe->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: A clear and concise flowchart for responding to an exposure incident.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adopting these comprehensive safety protocols, researchers can confidently and responsibly handle this compound, ensuring a safe and productive laboratory environment.

References

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]

  • Ohio State University. (n.d.). OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz. CFAES Safety and Compliance. Retrieved from [Link]

  • Toolup. (2025, March 21). 3M Respirator Selection Guide: Finding the Right Protection for the Job. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • University of California San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink. Retrieved from [Link]

  • nmsafety. (2024, February 16). Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetone. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). United States Environmental Protection Agency Office of Pollution Prevention and Toxics Washington, DC 20460 EPA 747-R-06-002. Retrieved from [Link]

  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]

  • Kimberly Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Glove Selection Page 1 of 20. Emergency & Safety Services. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.